L-tert-Leucine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017204 | |
| Record name | 3-Methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20859-02-3 | |
| Record name | L-tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, 3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of a Non-Proteinogenic Amino Acid
An In-Depth Technical Guide to L-tert-Leucine: Synthesis, Characterization, and Applications in Drug Development
Abstract: this compound (CAS: 20859-02-3), a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in modern pharmaceutical and chemical synthesis. Its defining feature—a sterically demanding tert-butyl group—imparts unique conformational constraints and metabolic stability to molecules, making it an invaluable component in the design of advanced therapeutics. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, state-of-the-art synthesis methodologies with a focus on green biocatalysis, and its critical applications as a chiral auxiliary and a key intermediate for Active Pharmaceutical Ingredients (APIs). Detailed analytical protocols for quality control and characterization are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
This compound, chemically known as (S)-2-Amino-3,3-dimethylbutanoic acid, is a structural analog of the natural amino acid L-Leucine.[1][2] The substitution of the isobutyl side chain with a more sterically hindered tert-butyl group creates a chiral amino acid with significant hydrophobicity and rigidity.[3][4] This unique three-dimensional structure is not merely a chemical curiosity; it is the primary driver of its utility. The tert-butyl group acts as a robust molecular shield, which can prevent enzymatic degradation of peptide backbones, thereby enhancing the metabolic stability and in-vivo half-life of peptide-based drugs.[4] Furthermore, its fixed spatial arrangement makes it a powerful tool for inducing asymmetry in chemical reactions, a cornerstone of modern chiral drug synthesis.[3][5] Consequently, this compound is a key precursor and building block in the synthesis of numerous high-value APIs, including antiviral agents like Atazanavir and Telaprevir, and oncology therapeutics.[3][6]
Core Physicochemical Characteristics
A thorough understanding of this compound's properties is fundamental to its effective application in synthesis and formulation.
Identity and Structure
-
IUPAC Name : (2S)-2-amino-3,3-dimethylbutanoic acid[1]
-
Synonyms : (S)-2-Amino-3,3-dimethylbutyric acid, L-alpha-tert-Butylglycine, H-Tle-OH[5][7]
Tabulated Properties
The following table summarizes the key physicochemical data for this compound, critical for experimental design and process chemistry.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | ≥300 °C (decomposes) | [5] |
| Water Solubility | 125.5 g/L (at 20 °C) | [5] |
| Optical Rotation [α]20/D | -9.5° (c = 3 in H₂O) | [5] |
| pKa | 2.39 (Predicted) | [5] |
| InChIKey | NPDBDJFLKKQMCM-SCSAIBSYSA-N | [1][5] |
Synthesis of this compound: A Focus on Biocatalysis
The Shift from Chemical to Enzymatic Synthesis
While classical chemical synthesis routes exist, they often involve harsh reaction conditions, tedious processes, and can result in poor enantioselectivity, requiring difficult chiral resolution steps.[7] The modern, preferred method for producing this compound is enzymatic synthesis. This approach, rooted in green chemistry principles, offers significant advantages, including exceptionally high optical purity (>99% ee), mild reaction conditions (ambient temperature and pressure), high conversion rates, and environmental friendliness.[5][8]
Key Workflow: Reductive Amination using Leucine Dehydrogenase (LeuDH)
The most industrially viable biocatalytic route is the asymmetric reductive amination of a keto-acid precursor, trimethylpyruvate (TMP). This reaction is catalyzed by the enzyme Leucine Dehydrogenase (LeuDH, EC 1.4.1.9), which utilizes the cofactor NADH and an ammonium source to stereoselectively produce this compound.[5][8][9] The reaction is often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to continuously replenish the consumed NADH, making the process cost-effective and efficient.[3][10]
Caption: Enzymatic synthesis workflow for this compound.
Detailed Experimental Protocol: Whole-Cell Biocatalysis
This protocol describes a whole-cell biocatalysis approach, which simplifies the process by eliminating the need for enzyme purification. Recombinant E. coli cells are engineered to co-express both Leucine Dehydrogenase (LeuDH) and a regeneration enzyme like Glucose Dehydrogenase (GDH).[3][8]
-
Biocatalyst Preparation: Culture recombinant E. coli cells expressing LeuDH and GDH genes. Induce protein expression and harvest the wet cells via centrifugation.[7]
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction buffer (e.g., pH 8.0-8.5).
-
Addition of Reactants: Add the substrates: trimethylpyruvate (TMP), glucose (for cofactor regeneration), and an ammonium source like ammonium chloride (NH₄Cl).[8]
-
Initiation: Introduce the prepared whole-cell biocatalyst to the reactor to initiate the reaction.
-
Process Control: Maintain the pH at the optimal level (e.g., 8.5) by automated titration with a base, as the reaction can cause a pH shift.[8] Monitor the reaction progress by periodically analyzing samples for substrate consumption and product formation via HPLC.
-
Termination and Product Isolation: Once the reaction reaches completion (typically >95% conversion), terminate it by heating.[8]
-
Purification: Remove the cell biomass by centrifugation. Adjust the pH of the supernatant to the isoelectric point of this compound to induce crystallization. The purified product can then be collected by filtration and drying.[8]
Applications in Drug Discovery and Development
As a Chiral Building Block in Peptide Synthesis
The primary application of this compound is in peptide synthesis.[11] When incorporated into a peptide sequence, its bulky side chain provides steric protection to the adjacent peptide bonds, making them resistant to cleavage by proteases. This is a critical strategy for increasing the oral bioavailability and plasma half-life of therapeutic peptides.
Caption: Incorporation of this compound into a peptide chain.
Role as a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to guide a reaction to produce a single enantiomer of the desired product. Due to its rigid and well-defined stereochemistry, this compound and its derivatives are highly effective chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions, ensuring high stereoselectivity.[3][9]
Impact on Pharmaceutical Ingredients (APIs)
This compound is an indispensable intermediate in the total synthesis of several blockbuster drugs.[6]
-
Antivirals: It is a key component in HIV protease inhibitors like Atazanavir and the Hepatitis C virus (HCV) protease inhibitor Telaprevir.[3] Its structure is integral to the molecule's ability to fit into and block the active site of the viral protease.
-
Oncology: It is used in the synthesis of novel cancer therapeutics where metabolic stability and specific conformational properties are required for targeting protein-protein interactions.[6][7]
Analytical and Quality Control Methodologies
Rigorous analytical control is essential to verify the identity, purity, and particularly the enantiomeric excess (e.e.) of this compound.
Purity and Identity Confirmation
-
Identity: Confirmed using techniques like Nuclear Magnetic Resonance (NMR) to verify the chemical structure and Infrared (IR) spectroscopy for functional group analysis.[1] The Food Chemical Codex (FCC) monograph often specifies IR absorption for identification.[12]
-
Purity (Assay): Overall purity is typically determined by nonaqueous titration or HPLC.
Protocol: Chiral Purity Analysis by HPLC
Determining the enantiomeric excess is the most critical quality control step. This is often achieved by reversed-phase HPLC (RP-HPLC) after pre-column derivatization with a chiral reagent.
-
Standard and Sample Preparation: Accurately weigh and dissolve this compound standard and sample batches in a suitable diluent (e.g., dilute acid).
-
Derivatization: React the samples with a derivatizing agent (e.g., o-Phthaldialdehyde/N-acetyl-L-cysteine or Marfey's reagent) that imparts a chromophore and allows for the separation of the L and D enantiomers.
-
HPLC System: Use a validated RP-HPLC system with a suitable C18 column.
-
Mobile Phase and Conditions: Employ a gradient elution method, typically with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[13]
-
Detection: Use a UV detector set to the appropriate wavelength for the derivatized amino acid (e.g., 338 nm).[13]
-
Analysis: Inject the derivatized standard and samples. The L- and D-enantiomers will elute as separate peaks. Calculate the enantiomeric excess (% e.e.) by integrating the peak areas: % e.e. = ([Area(L) - Area(D)] / [Area(L) + Area(D)]) * 100. A result of >99% e.e. is typically required for pharmaceutical applications.[10]
Safety, Handling, and Storage
-
Hazard Identification: this compound is generally not classified as a hazardous substance according to GHS and OSHA standards.[1] However, as with any chemical powder, inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. In case of significant dust generation, respiratory protection may be necessary.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[14]
-
Storage: Store in a cool, dry, dark place in tightly sealed containers to maintain stability.[5][6]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of this compound by LeuDH coupling with GDH.
- ResearchGate. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- MDPI. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production.
- Frontiers. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli.
- National Center for Biotechnology Information. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production.
- Google Patents. (n.d.). WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process.
- Natural Micron Pharm Tech. (n.d.). This compound.
- Thieme. (n.d.). 4 Synthesis of Peptides.
- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound methylester hydrochloride.
- Autech. (n.d.). This compound CAS 20859-02-3 | Raw Material Suppliers.
- METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate.
- European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
Sources
- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. zhishangchem.com [zhishangchem.com]
- 5. This compound | 20859-02-3 [chemicalbook.com]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 13. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of L-tert-Leucine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug development and asymmetric synthesis, the non-proteinogenic amino acid L-tert-leucine has emerged as a critical chiral building block. Its unique sterically hindered tert-butyl group provides significant control over molecular conformation, making it an invaluable component in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizing available experimental data with thermodynamic principles to offer actionable insights for laboratory and industrial applications.
Physicochemical Properties of this compound: A Foundation for Solubility Behavior
This compound, with a molecular weight of 131.17 g/mol , exists as a white crystalline powder at room temperature. A key thermodynamic property influencing its solubility is its high melting point, which is consistently reported to be above 300 °C. This high melting point suggests strong intermolecular forces in the solid state, primarily due to the zwitterionic nature of the amino acid, where the molecule exists as a dipolar ion with both a positive and a negative charge. These strong crystal lattice forces must be overcome by solvent-solute interactions for dissolution to occur.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Melting Point | >300 °C | |
| Water Solubility (20 °C) | 125.5 g/L | [2] |
| pKa | ~2.3 (carboxyl), ~9.6 (amino) | [3] |
The bulky and hydrophobic tert-butyl side chain of this compound significantly influences its interaction with different solvents.[4] This non-polar group reduces the molecule's affinity for polar solvents like water compared to amino acids with smaller or more polar side chains, while potentially increasing its solubility in less polar organic solvents.
Solubility of this compound in Common Organic Solvents: A Data-Driven Analysis
A comprehensive literature review reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. However, valuable insights can be gleaned from studies on structurally similar amino acids, such as L-leucine, and from general principles of amino acid solubility.
Generally, the solubility of amino acids in organic solvents is significantly lower than in water.[5] This is attributed to the high polarity of the zwitterionic form of the amino acid, which interacts favorably with polar water molecules but poorly with less polar organic molecules. The solubility of amino acids in alcohols tends to decrease as the carbon chain length of the alcohol increases, reflecting the decreasing polarity of the solvent.
While specific data for this compound is limited, a study on the solubility of L-leucine in various organic solvents provides a useful point of comparison. The mole fraction solubility of L-leucine in ethanol, 2-propanol, and acetone was measured at different temperatures, as shown in the table below.[6] Given the structural similarity, it is reasonable to infer that this compound would exhibit a similar trend of low but measurable solubility in these solvents, with solubility increasing with temperature.
Table 2: Experimental Mole Fraction Solubility (x) of L-Leucine in Selected Organic Solvents at Various Temperatures
| Temperature (K) | Ethanol | 2-Propanol | Acetone |
| 298.35 | 0.000145 | 0.0000707 | 0.0000255 |
| 308.05 | 0.000185 | 0.0000912 | 0.0000332 |
| 317.85 | 0.000236 | 0.000117 | 0.0000435 |
| 327.75 | 0.000302 | 0.000149 | 0.0000569 |
| 337.95 | 0.000388 | 0.000192 | 0.0000744 |
| Data for L-leucine, not this compound. Adapted from a study on the antisolvent effect on amino acid solid solutions.[6] |
It is important to note that a derivative, N-(methoxycarbonyl)-L-tert-leucine, is reported to be soluble in ethyl acetate and methanol.[7] This suggests that modification of the amino and/or carboxyl groups can significantly alter the solubility profile of the parent amino acid by reducing its zwitterionic character.
Factors Influencing the Solubility of this compound
The dissolution of this compound in any solvent is a complex interplay of various factors. Understanding these is crucial for manipulating solubility in practical applications.
Solvent Polarity and Hydrogen Bonding
The polarity of the solvent is a primary determinant of solubility. As a zwitterion, this compound's charged amino and carboxyl groups require a solvent capable of stabilizing these charges through dipole-ion interactions. Protic solvents, such as alcohols, can also engage in hydrogen bonding with the functional groups of the amino acid, which can enhance solubility. However, the non-polar tert-butyl group will have unfavorable interactions with highly polar solvents. This dichotomy leads to the observed low solubility in many organic solvents.
Temperature
As indicated by the data for L-leucine, the solubility of amino acids in organic solvents generally increases with temperature.[6] This endothermic dissolution process implies that energy is required to overcome the crystal lattice energy of the solid amino acid and to create a cavity in the solvent for the solute molecule.
Figure 1: Key factors influencing the dissolution of this compound.
Presence of Co-solutes and pH
The solubility of amino acids can be significantly affected by the presence of other solutes, such as salts or other organic molecules. The phenomenon of "salting-in" or "salting-out" can occur, where the solubility is either increased or decreased, respectively. Furthermore, the pH of the medium is a critical factor, especially in aqueous or mixed aqueous-organic systems. At its isoelectric point (pI), an amino acid has a net zero charge and typically exhibits its minimum solubility. Adjusting the pH away from the pI increases the net charge on the molecule, enhancing its interaction with polar solvents and thereby increasing its solubility.
Experimental Methodologies for Solubility Determination
Accurate determination of solubility is fundamental to understanding and applying this crucial property. Several well-established methods are employed for this purpose.
Isothermal Equilibrium Method (Shake-Flask)
This is the gold standard for solubility determination.[8]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid, usually by filtration or centrifugation.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique.
Figure 2: Isothermal equilibrium method workflow for solubility determination.
Analytical Techniques for Quantification
Several analytical methods can be used to determine the concentration of this compound in the saturated solution:
-
Gravimetric Method: This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. While simple, it is less suitable for solvents with high boiling points or for solutes with very low solubility.[9]
-
Spectroscopic Methods: UV-Vis spectroscopy can be used if the amino acid has a suitable chromophore or can be derivatized to produce one. The ninhydrin test, which produces a colored product with primary amines, is a common colorimetric method for amino acid quantification.[9]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying amino acids. It is particularly useful for complex mixtures and for very low solubility measurements.[9]
Thermodynamic Modeling of Solubility
In the absence of extensive experimental data, thermodynamic models can be employed to predict and correlate solubility.
The Apelblat Equation
The semi-empirical Apelblat equation is widely used to correlate the temperature dependence of solubility:
ln(x) = A + B/T + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters obtained by fitting the equation to experimental data.[10]
Activity Coefficient Models (NRTL, UNIQUAC)
More sophisticated models, such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, can be used to predict solubility in mixed solvent systems.[11][12] These models account for the non-ideal behavior of the solution by calculating the activity coefficient of the solute. However, they require binary interaction parameters that are typically regressed from experimental data.
Conclusion and Future Outlook
The solubility of this compound in common organic solvents is a critical parameter for its effective use in pharmaceutical and chemical synthesis. While direct experimental data is currently limited, an understanding of its physicochemical properties and the behavior of similar amino acids provides a solid foundation for predicting its solubility trends. The bulky, hydrophobic tert-butyl group, combined with the zwitterionic nature of the amino acid, results in generally low solubility in organic solvents, which increases with temperature.
For researchers and drug development professionals, this guide highlights the importance of systematic solubility screening in relevant solvent systems. The provided experimental protocols offer a robust framework for generating this crucial data. Furthermore, the application of thermodynamic models can aid in the prediction and correlation of solubility, facilitating process optimization and the rational design of crystallization and formulation strategies. Future research efforts should focus on generating comprehensive experimental solubility data for this compound in a wider range of organic solvents and temperatures to build a more complete and predictive understanding of its solution behavior.
References
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Jouyban, A. (2010).
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Bowden, N. A. (2018).
- Ferreira, O., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(4), 1768–1785.
- Gude, M. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14586-14597.
- Gude, M. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14586-14597.
- Chen, X., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 289, 111128.
- Papamatthaiou, S., et al. (2020). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences, 117(3), 1301-1309.
- Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. Fluid Phase Equilibria, 228-229, 91-97.
- Lide, D. R. (Ed.). (2006). CRC Handbook of Chemistry and Physics (87th ed.). CRC Press.
- Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals.
- Acree, W. E., & Abraham, M. H. (2004). Solubilities of Leucine in Water and Organic Solvents, as log C, and Water−Solvent Partition Coefficients, as log P, at 298 K.
- PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine. National Center for Biotechnology Information.
- Kossack, W., et al. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 22(12), 7247–7258.
- Filo. (2024, May 6). Contrasting isomers. Poly-L-leucine in an organic solvent such as dioxane...
- Ajinomoto. (2025, December 18). The Practical Guide to the Most Water Soluble Amino Acids for Formulations and Sourcing.
- PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.
- Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
- Bowden, N. A. (2018).
Sources
- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 20859-02-3 [m.chemicalbook.com]
- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.wur.nl [research.wur.nl]
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tert-leucine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in synthetic organic chemistry and drug development. Its sterically demanding tert-butyl group offers unique conformational constraints, making it a valuable component in the design of peptides, pharmaceuticals, and chiral catalysts. This guide provides a comprehensive technical overview of the stereochemistry and crystal structure of this compound, offering insights into its structural properties and the experimental methodologies used for their determination. A central focus is placed on the practical application of this knowledge in research and development settings.
Introduction: The Significance of this compound
This compound, systematically named (2S)-2-amino-3,3-dimethylbutanoic acid, is a synthetic amino acid distinguished by its bulky tert-butyl side chain.[1] This structural feature imparts significant steric hindrance, which is exploited in various chemical applications. In peptide synthesis, the incorporation of this compound can induce specific secondary structures and enhance resistance to enzymatic degradation. Furthermore, its derivatives are pivotal in the synthesis of chiral ligands for asymmetric catalysis and as intermediates in the production of several antiviral drugs.[2] A thorough understanding of its three-dimensional structure is paramount for harnessing its full potential.
The Stereochemistry of this compound: An Unambiguous Assignment
The stereochemical integrity of this compound is fundamental to its utility as a chiral building block. Its single stereocenter at the α-carbon dictates its optical activity and its specific interactions in a chiral environment.
Absolute Configuration: The (S)-Enantiomer
The absolute configuration of this compound is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the α-carbon are prioritized as follows: 1. Amine group (-NH2), 2. Carboxyl group (-COOH), 3. tert-Butyl group (-C(CH3)3), and 4. Hydrogen atom (-H). This assignment unequivocally defines its three-dimensional arrangement.[1]
Diagram: Cahn-Ingold-Prelog Priority Assignment for this compound
Caption: CIP priority assignment for the substituents on the α-carbon of this compound.
Experimental Determination of Stereochemistry
The theoretical assignment of stereochemistry is corroborated by empirical data obtained through various analytical techniques. These methods are crucial for quality control in the synthesis and application of this compound.
Chiral molecules, such as this compound, rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, the specific rotation has been reported as:
| Compound | Specific Rotation ([α]²⁰/D) | Conditions |
| This compound | -9.5° | c = 3 in H₂O |
Table 1: Optical rotation data for this compound.[3]
The negative sign indicates that this compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).
Experimental Protocol: Polarimetry of this compound
Objective: To determine the specific rotation of a sample of this compound.
Materials:
-
This compound sample
-
Distilled water (solvent)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Sample cell (e.g., 1 dm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 300 mg of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (distilled water) to set the zero point.
-
Measurement: Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are present in the light path. Place the sample cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the sample cell in decimeters (dm).
-
Trustworthiness: The accuracy of the measurement relies on precise sample preparation, proper instrument calibration, and a constant temperature. The result should be compared to the literature value to confirm the enantiomeric purity of the sample.
Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.
The comparison of an experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration allows for an unambiguous determination of the stereochemistry.
Diagram: VCD Spectroscopy Workflow
Caption: A typical workflow for determining absolute configuration using VCD spectroscopy.
Experimental Protocol: Vibrational Circular Dichroism of this compound
Objective: To obtain the VCD spectrum of this compound and determine its absolute configuration by comparison with theoretical calculations.
Materials:
-
This compound sample
-
Suitable solvent (e.g., D₂O or a non-polar organic solvent)
-
VCD spectrometer
-
Sample cell with appropriate path length
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a suitable concentration in the chosen solvent. The concentration will depend on the solvent and the specific instrument's sensitivity.
-
Data Acquisition: Acquire the VCD and infrared absorption spectra of the sample according to the instrument's operating procedures. It is crucial to also acquire a spectrum of the pure solvent for background subtraction.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of this compound.
-
Computational Modeling:
-
Perform a conformational search for the this compound molecule to identify all low-energy conformers.
-
For each conformer, perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict its VCD and infrared spectra.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-configuration. A good match between the two confirms the absolute configuration of the sample.
Causality: The choice of solvent is critical as it can influence the conformational equilibrium of the molecule. The computational method and basis set must be chosen carefully to ensure accurate prediction of the VCD spectrum.
The Crystal Structure of this compound: A Solid-State Perspective
The arrangement of molecules in the solid state, known as the crystal structure, provides invaluable information about intermolecular interactions and physical properties. While a definitive, publicly available crystal structure of this compound was not found in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, we can infer its likely structural characteristics based on closely related amino acids, such as L-leucine.
Note: The following section uses the crystal structure of L-leucine as a representative example to illustrate the principles of amino acid crystallography. The specific unit cell parameters and space group will differ for this compound.
General Features of Amino Acid Crystal Structures
In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). These charged groups form a network of intermolecular hydrogen bonds, which are the dominant forces governing the crystal packing.
X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. The diffraction pattern of X-rays passing through a single crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Amino Acid
Objective: To determine the crystal structure of an amino acid.
Materials:
-
High-purity amino acid sample
-
Suitable solvent for crystallization
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the amino acid of suitable size and quality for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
-
Self-Validation: The quality of the final structure is assessed by various crystallographic R-factors, which indicate the agreement between the calculated and observed diffraction data.
Illustrative Example: Crystal Structure of L-Leucine
The crystal structure of L-leucine reveals a layered structure with extensive hydrogen bonding between the zwitterionic molecules. This type of packing is characteristic of many amino acids.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic | P2₁ | 10.98 | 5.25 | 14.77 | 93.8 |
Table 2: Representative crystallographic data for L-Leucine.
Conclusion: A Foundation for Application
This guide has provided a detailed examination of the stereochemistry and crystal structure of this compound. The unambiguous (S)-configuration at the α-carbon, confirmed by polarimetry and VCD spectroscopy, is the cornerstone of its application as a chiral building block. While the specific crystal structure of this compound remains to be publicly reported, the principles of amino acid crystallography, illustrated with L-leucine, provide a solid framework for understanding its solid-state properties. For researchers and professionals in drug development, a firm grasp of these structural details is essential for the rational design of new molecules and materials with tailored properties.
References
- PubChem. This compound.
- Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395-2404.
- Liu, S. L., et al. (2005). Effect of organic cosolvent on kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila. Bioprocess and biosystems engineering, 28(5), 285-289.
- Barron, L. D. (2004). Molecular light scattering and optical activity. Cambridge university press.
- Nafie, L. A. (2011).
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the study of chiral molecules. Current opinion in chemical biology, 6(5), 658-664.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Clegg, W., et al. (2015). Crystal structure analysis: principles and practice. Oxford University Press.
Sources
The Advent of a Bulky Chiral Building Block: The Discovery and First Synthesis of L-tert-Leucine
A comprehensive guide for researchers, scientists, and drug development professionals on the origins and foundational synthesis of a pivotal non-proteinogenic amino acid.
Introduction: The Significance of Steric Hindrance
In the vast and intricate world of peptide chemistry and drug design, the non-proteinogenic amino acid L-tert-Leucine holds a unique and esteemed position. Its defining feature, a bulky tert-butyl side chain, imparts significant steric hindrance, a property that has been artfully exploited by chemists to control stereochemistry, enhance metabolic stability, and dictate molecular conformation. This guide delves into the historical context of its discovery and elucidates the seminal first synthesis, providing a foundational understanding for professionals who utilize this critical chiral building block in their research and development endeavors.
Part 1: The Conceptual Emergence of a Non-Natural Amino Acid
Unlike the twenty proteinogenic amino acids, this compound is not found in naturally occurring proteins. Its "discovery" was therefore not a matter of isolation from a natural source, but rather a conceptualization and subsequent chemical realization born out of the expanding field of organic synthesis in the early 20th century. The drive to create novel amino acid structures was fueled by a desire to understand the fundamental principles of protein structure and function, and to create analogs that could act as probes or therapeutic agents. The unique steric bulk of the tert-butyl group made it a tantalizing target for synthesis, promising an amino acid with properties distinct from its natural counterparts like leucine and valine.
Part 2: The First Synthesis of tert-Leucine: A Classic Approach to a Novel Structure
The first successful synthesis of racemic tert-leucine (a mixture of both L- and D-enantiomers) was achieved through the application of the well-established Strecker amino acid synthesis . This robust and versatile method, first reported by Adolph Strecker in 1850, provides a direct route to α-amino acids from aldehydes.
The inaugural synthesis of tert-leucine utilized trimethylacetaldehyde, also known as pivaldehyde, as the starting aldehyde. The choice of this starting material was pivotal, as its trimethylacetyl group would ultimately become the characteristic tert-butyl side chain of the target amino acid.
The Strecker Synthesis: A Two-Step Mechanistic Pathway
The synthesis proceeds in two key stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.
Step 1: Formation of the α-Aminonitrile
The initial step involves the reaction of trimethylacetaldehyde with ammonia and hydrogen cyanide. Mechanistically, the aldehyde first reacts with ammonia to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile, 2-amino-3,3-dimethylbutanenitrile.
Step 2: Hydrolysis to Racemic tert-Leucine
The α-aminonitrile is then subjected to hydrolysis under acidic or basic conditions. This process converts the nitrile functional group into a carboxylic acid, yielding racemic Dthis compound.
Experimental Protocol: The First Synthesis of Dthis compound
The following protocol is a representation of the classical Strecker synthesis as it would have been applied for the first synthesis of tert-leucine.
Materials:
-
Trimethylacetaldehyde (Pivaldehyde)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
Procedure:
-
Formation of the α-Aminonitrile: A solution of ammonium chloride and sodium cyanide in water is prepared. To this solution, trimethylacetaldehyde is added, and the mixture is stirred for several hours at room temperature. The α-aminonitrile, being less soluble in water, may precipitate or can be extracted with an organic solvent like diethyl ether.
-
Hydrolysis of the α-Aminonitrile: The isolated α-aminonitrile is then refluxed with a strong acid, such as hydrochloric acid. This step hydrolyzes the nitrile to a carboxylic acid and also protonates the amino group, forming the hydrochloride salt of Dthis compound.
-
Isolation of Dthis compound: After hydrolysis, the solution is cooled, and the racemic tert-leucine hydrochloride can be crystallized. To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to the isoelectric point (around 6.0) with a base like sodium hydroxide, causing the zwitterionic Dthis compound to precipitate. The solid is then collected by filtration, washed, and dried.
| Reactant | Role | Key Transformation |
| Trimethylacetaldehyde | Aldehyde precursor | Provides the carbon skeleton and the tert-butyl side chain. |
| Ammonia (from NH₄Cl) | Nitrogen source | Forms the α-amino group. |
| Cyanide (from NaCN) | Carbonyl carbon electrophile | Introduces the nitrile group, which is a precursor to the carboxylic acid. |
Causality in Experimental Choices
The choice of the Strecker synthesis was logical for the time due to its reliability and the ready availability of the starting materials. The use of ammonium chloride and sodium cyanide provided a safer and more convenient in-situ source of ammonia and hydrogen cyanide. The acidic hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.
Part 3: The Crucial Step of Resolution: Isolating the L-Enantiomer
The product of the initial Strecker synthesis is a racemic mixture, containing equal amounts of L- and D-tert-leucine. For applications in biological systems and as a chiral auxiliary in asymmetric synthesis, the separation of these enantiomers is paramount. Early methods for resolving racemic amino acids would have been employed. One of the most common techniques of that era was diastereomeric salt formation .
Principle of Diastereomeric Salt Formation
This method involves reacting the racemic amino acid with a chiral resolving agent, which is itself a single enantiomer. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
A Plausible Early Resolution Protocol for Dthis compound
A likely approach for the resolution of Dthis compound would have involved the use of a chiral acid, such as (+)-tartaric acid or a derivative.
Procedure:
-
Salt Formation: The racemic Dthis compound is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent, for example, L-(+)-tartaric acid, is added.
-
Fractional Crystallization: The solution is carefully concentrated and cooled to induce crystallization. One of the diastereomeric salts (e.g., L-tert-leucinium L-tartrate) will be less soluble and will crystallize out of the solution first.
-
Isolation of the L-Enantiomer: The crystallized diastereomeric salt is collected by filtration. The salt is then treated with a base to neutralize the tartaric acid and liberate the free this compound. The resolving agent can often be recovered and reused. The other enantiomer, D-tert-leucine, remains in the mother liquor and can be isolated through a similar process.
Visualization of the Synthesis and Resolution Workflow
An In-depth Technical Guide to the Natural Occurrence of L-tert-Leucine and its Isomers
Abstract
L-tert-Leucine is a non-proteinogenic α-amino acid distinguished by its unique tert-butyl side chain, which imparts significant steric bulk and conformational rigidity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the occurrence of this compound and its isomers. It establishes that this compound is not a product of natural biological pathways in terrestrial organisms and is primarily sourced via synthetic routes. In contrast, its constitutional isomers, L-leucine and L-isoleucine, are fundamental proteinogenic amino acids with well-understood biosynthetic pathways. The natural occurrence of D-amino acid isomers and norleucine is also explored. This document details the highly efficient enzymatic synthesis methods that serve as the primary source for this compound, providing field-proven protocols. Furthermore, it presents a comparative analysis of the key analytical methodologies required for the chiral separation and quantification of these closely related isomers, complete with step-by-step experimental workflows.
Introduction: Defining this compound and its Place in the Amino Acid Landscape
Amino acids are the fundamental building blocks of proteins and play critical roles in metabolism. They are broadly classified into proteinogenic and non-proteinogenic categories. The 22 proteinogenic amino acids are directly encoded by the universal genetic code. This compound, with the IUPAC name (2S)-2-amino-3,3-dimethylbutanoic acid, falls into the latter category[1]. Its structure is isomeric with the other "leucines," which include the proteinogenic L-leucine and L-isoleucine, as well as the non-proteinogenic L-norleucine[2].
The defining feature of this compound is its side chain, a sterically demanding tert-butyl group. This group locks the side-chain conformation, making it a highly valuable building block in medicinal chemistry and asymmetric synthesis, where it is used as a chiral auxiliary or incorporated into peptide-based drugs to enhance metabolic stability and enforce specific secondary structures[3][4][5]. The central inquiry of this guide—its "natural occurrence"—is therefore critical. For a non-proteinogenic amino acid, this question extends beyond terrestrial biology to encompass extraterrestrial sources and distinguishes it from its naturally abundant isomers.
Section 1: The Terrestrial Scarcity and Extraterrestrial Presence of tert-Leucine
A thorough review of biochemical literature confirms that this compound and its enantiomer, D-tert-leucine, are not components of primary or secondary metabolic pathways in plants, animals, or microorganisms. Their unique structure is not known to be assembled by any characterized natural enzymatic machinery.
However, the search for natural sources of amino acids is not limited to terrestrial biology. Carbonaceous chondrite meteorites, which are remnants from the early solar system, provide a snapshot of prebiotic chemistry. Analyses of meteorites like Murchison have revealed a diverse inventory of over 80 amino acids, including many that are rare or non-existent in terrestrial life[6][7]. While proteinogenic amino acids like glycine, alanine, and leucine are found, some non-proteinogenic amino acids are also present in significant quantities[6][8]. It is within this context of extraterrestrial chemistry that the potential for a "natural" abiotic origin of tert-leucine could be considered, though its definitive identification in meteoritic samples remains less common compared to other isomers like isovaline[8]. The delivery of such molecules to early Earth could have played a role in the origins of life[6][9].
Section 2: The Natural Occurrence of Key Isomers
The contrast between the synthetic origin of this compound and the natural abundance of its isomers is stark. Understanding the occurrence of these related compounds is essential for any analytical study involving this compound.
Table 1: Summary of the Natural Occurrence of Leucine Isomers
| Isomer | Type | Natural Occurrence |
| L-Leucine | Proteinogenic | Ubiquitous in all terrestrial life; a fundamental component of proteins. |
| L-Isoleucine | Proteinogenic | Ubiquitous in all terrestrial life; a fundamental component of proteins. |
| This compound | Non-Proteinogenic | Not found in terrestrial biology; primarily sourced via synthesis. |
| L-Norleucine | Non-Proteinogenic | Rare; can be misincorporated into proteins in place of methionine. |
| D-Leucine / D-Isoleucine | Non-Proteinogenic | Found in bacterial cell walls, some marine invertebrates, and aged tissues. |
| D-tert-Leucine | Non-Proteinogenic | Not found in terrestrial biology; primarily sourced via synthesis. |
-
L-Leucine and L-Isoleucine: These essential amino acids are pervasive in the biosphere. As proteinogenic amino acids, their synthesis, transport, and metabolism are tightly regulated. L-leucine, in particular, is not only a building block for proteins but also a key signaling molecule that activates the mTOR pathway, regulating cell growth and protein synthesis[10]. Dietary sources are rich in these amino acids, including beef, nuts, and legumes[10].
-
D-Amino Acids (D-Leu, D-Ile): While L-amino acids are canonical in proteins, D-enantiomers are found in nature, most notably in the peptidoglycan cell walls of bacteria. They also serve as neurotransmitters and signaling molecules in various organisms, from microbes to mammals.
-
Norleucine: This linear-chain isomer of leucine is not encoded in the genome but can be produced by some microorganisms. Its structural similarity to methionine can lead to its misincorporation during protein synthesis, which is often used experimentally to probe protein structure and function.
Section 3: The Primary Source of this compound: Enzymatic Synthesis
Given its absence in nature, this compound must be produced synthetically. While classical chemical methods like the Strecker synthesis exist, they often produce racemic mixtures requiring challenging chiral resolution[11]. The modern, industrially preferred method is green, highly stereoselective enzymatic synthesis.
The most effective route is the asymmetric reductive amination of a keto-acid precursor, trimethylpyruvate (TMP), catalyzed by the enzyme Leucine Dehydrogenase (LeuDH)[3][4][12]. This process offers high optical purity (>99% enantiomeric excess), mild reaction conditions, and high conversion rates[12][13].
Key Principle: The LeuDH-Catalyzed Reaction
Leucine dehydrogenase (EC 1.4.1.9) is an NADH-dependent enzyme that catalyzes the reversible reaction:
Trimethylpyruvate (TMP) + NH₃ + NADH ⇌ this compound + NAD⁺ + H₂O
A critical challenge in this process is the cost of the NADH cofactor. To make the synthesis economically viable, a cofactor regeneration system is employed in a whole-cell biocatalysis setup. An inexpensive substrate, such as glucose or formate, is used to regenerate NADH from NAD⁺ via a second enzyme, like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which is co-expressed within the same microbial host (e.g., E. coli)[4][13][14].
Figure 1: Enzymatic synthesis of this compound coupled with cofactor regeneration.
Experimental Protocol: Whole-Cell Synthesis of this compound
This protocol describes a typical batch process using recombinant E. coli co-expressing Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells harboring plasmids for LeuDH and GDH expression in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until reaching the mid-log phase. Induce protein expression with IPTG and continue cultivation for several hours. Harvest cells via centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 8.5). The resulting cell paste can be used directly or after freeze-drying.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare the reaction mixture containing:
-
Ammonium buffer (e.g., 500 mM NH₄Cl-NH₃·H₂O, pH 9.0)
-
Trimethylpyruvate (TMP) (e.g., 100-200 mM)
-
Glucose (for cofactor regeneration, e.g., 1.2x molar equivalent of TMP)
-
A catalytic amount of NAD⁺ (e.g., 0.1-1 mM)
-
Prepared whole-cell biocatalyst (e.g., 10-20 g/L wet cell weight).
-
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH (e.g., 8.5-9.5, controlled by automated addition of NH₃·H₂O) with gentle agitation[4].
-
Monitoring: Periodically withdraw samples to monitor the consumption of TMP and the formation of this compound using HPLC analysis (see Section 4).
-
Product Isolation: Once the reaction reaches completion (typically 24-36 hours), terminate it by heating to 60°C and removing the cell catalyst by centrifugation or microfiltration[12]. Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to reduce its solubility[12].
-
Crystallization: Concentrate the solution by rotary evaporation and cool slowly to 4°C to induce crystallization. Collect the this compound crystals by filtration, wash with cold water, and dry under a vacuum[12].
Section 4: Analytical Methodologies for Isomer Separation
The structural similarity of leucine isomers presents a significant analytical challenge. Effective separation requires high-resolution chromatographic techniques, often coupled with derivatization to enhance volatility or introduce a chromophore/fluorophore. Chiral separation is mandatory to distinguish between L- and D-enantiomers.
Figure 2: General analytical workflow for the chiral separation of amino acid isomers.
Gas Chromatography (GC)
GC analysis of amino acids is predicated on their conversion into volatile and thermally stable derivatives[15][16]. Silylation is a common and effective derivatization strategy.
Protocol: GC-MS Analysis via Silylation
-
Sample Preparation: Lyophilize the aqueous sample to complete dryness.
-
Derivatization: Add 100 µL of a silylation reagent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS catalyst, and 50 µL of a solvent like acetonitrile[17][18]. Cap the vial tightly and heat at 75-100°C for 30-60 minutes[17].
-
GC-MS Conditions:
-
Injector: Split/splitless injector, 280°C.
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is required for enantiomer separation.
-
Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 250-280°C[18].
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500. Identification is based on retention time and fragmentation patterns[17][18].
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatility, allowing for either direct separation of underivatized amino acids on a chiral column or indirect separation of derivatized diastereomers on a standard reversed-phase column[19][20]. Pre-column derivatization with a fluorescent tag is common for achieving high sensitivity[21].
Protocol: HPLC-FLD Analysis via AQC Derivatization
-
Sample Preparation: Dilute the sample in a borate buffer (pH 8.8).
-
Derivatization: Add a solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) in acetonitrile. Vortex and heat at 55°C for 10 minutes. The AQC reagent reacts with both primary and secondary amines to form stable, highly fluorescent derivatives[21][22].
-
HPLC Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, <2 µm particle size). For chiral separation, a chiral stationary phase (e.g., teicoplanin-based, like Astec CHIROBIOTIC T) would be used, often with a polar organic or reversed-phase mobile phase[20].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: Fluorescence Detector (FLD) with excitation at ~250 nm and emission at ~395 nm.
-
Quantification: Based on the peak area relative to a calibration curve generated from authentic standards.
-
Conclusion
This compound stands as a testament to the power of synthetic biology and chemistry. While it is not a "naturally occurring" amino acid in the traditional biological sense, its unique structural properties make it an invaluable tool for drug development and scientific research. Its primary source is highly efficient and stereoselective enzymatic synthesis, a prime example of green chemistry in action. A thorough understanding of its isomers, which range from ubiquitous in nature (L-leucine) to rare (D-amino acids, norleucine), is critical for anyone working with this compound. The analytical methods detailed herein provide the necessary foundation for researchers to accurately separate, identify, and quantify this compound and its related isomers, ensuring the integrity and success of their scientific endeavors.
References
- This compound | C6H13NO2 | CID 164608.
- Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for this compound synthesis.
- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. MDPI. [Link]
- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- Synthesis method of this compound and L-cyclohexylalanine.
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.
- β-Hydroxy β-methylbutyric acid. Wikipedia. [Link]
- Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Preparation of derivatives in a single reaction. PubMed. [Link]
- Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]
- Development and Application of Analytical Methods for Chiral Amino Acids and Rel
- Abundant extraterrestrial amino acids in the primitive CM carbonaceous chondrite Asuka 12236. NASA Goddard Space Flight Center. [Link]
- Leucines. Wikipedia. [Link]
- D-tert-leucine | C6H13NO2 | CID 6950340.
- The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry.
- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.
- GC-FID chromatogram (30-m ZB-5 column) of amino acid standards....
- Simplified Meteorite Parent Body Alteration of Amino Acids by Hydrothermal Processes. NASA Goddard Space Flight Center. [Link]
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz
- (A) Leucine/isoleucine isomers with chemical formula C6H13NO2 examined....
- Identification of diamino acids in the Murchison meteorite.
- Amino acid. Wikipedia. [Link]
- Top Foods High in Leucine. WebMD. [Link]
- Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.
- Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry.
- Meteorite Delivery of Prebiotic Organics: An Inventory for the Origin of Life. YouTube. [Link]
Sources
- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leucines - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]
- 6. The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ael.gsfc.nasa.gov [ael.gsfc.nasa.gov]
- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 9. youtube.com [youtube.com]
- 10. 7 Foods High in Leucine and Why You Need It [webmd.com]
- 11. CN113214101A - Synthesis method of this compound and L-cyclohexylalanine - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Preparation of derivatives in a single reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. waters.com [waters.com]
A Comprehensive Spectroscopic Guide to L-tert-Leucine: Elucidating Structure Through NMR, IR, and MS
Abstract
L-tert-Leucine, or (2S)-2-amino-3,3-dimethylbutanoic acid, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its sterically demanding tert-butyl side chain is a valuable tool for designing peptides and peptidomimetics with constrained conformations and enhanced metabolic stability[1]. Accurate and unambiguous structural confirmation is paramount for its application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causal relationships between the molecule's unique structure and its spectral output, offering field-proven insights into data interpretation and providing validated experimental protocols for researchers.
Molecular Structure and Spectroscopic Implications
This compound possesses a chiral alpha-carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and a bulky tert-butyl group. In its solid state and in neutral aqueous solutions, it exists predominantly as a zwitterion. This structure dictates its spectroscopic signature: the isolated alpha-proton, the nine equivalent methyl protons, and the distinct carbon environments provide clear, interpretable signals in NMR, while its functional groups yield characteristic vibrational modes in IR spectroscopy.
Caption: Zwitterionic structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of this compound. The simplicity of its spectrum is a direct consequence of its molecular symmetry and lack of adjacent, non-equivalent protons.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of this compound is remarkably simple and serves as a definitive fingerprint of its identity. The key to its interpretation lies in understanding the electronic environment and connectivity of each proton. When dissolved in a deuterated solvent like D₂O, the acidic proton of the carboxylic acid and the protons of the amino group exchange with deuterium, rendering them silent in the spectrum.
This leaves two distinct signals:
-
A sharp singlet at ~1.05 ppm: This signal integrates to 9 protons and corresponds to the three equivalent methyl groups of the tert-butyl moiety. The signal is a singlet because there are no protons on the adjacent quaternary carbon, a classic example of a lack of spin-spin coupling.
-
A singlet at ~3.57 ppm: This signal, integrating to a single proton, is assigned to the α-proton. It appears as a singlet because its only carbon neighbor is the quaternary carbon of the tert-butyl group, which has no attached protons to couple with.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.05 | Singlet | 9H | -C(CH₃)₃ |
| ~3.57 | Singlet | 1H | α-CH |
Data acquired in D₂O at 400 MHz.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, four distinct signals are observed, corresponding to the six carbon atoms in the structure.
-
Carboxyl Carbon (~176.4 ppm): This downfield signal is characteristic of a carboxylic acid or carboxylate carbon.
-
Alpha-Carbon (~65.3 ppm): The carbon atom attached to the amino group appears in this region.
-
Quaternary Carbon (~33.8 ppm): The central carbon of the tert-butyl group.
-
Methyl Carbons (~26.2 ppm): The three chemically equivalent methyl carbons of the tert-butyl group give rise to a single, intense signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~176.4 | COO⁻ |
| ~65.3 | α-CH |
| ~33.8 | -C(CH₃)₃ |
| ~26.2 | -C(CH₃)₃ |
Data acquired in D₂O at 400 MHz.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution by vortexing.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. The analysis is typically performed on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, which exists as a zwitterion in the solid state, the IR spectrum is dominated by vibrations of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups.
Interpretation of Key IR Bands:
-
~2500-3200 cm⁻¹ (Broad): This very broad and strong absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺), often overlapping with C-H stretches.
-
~2970 cm⁻¹: C-H stretching vibrations from the tert-butyl group.
-
~1550-1610 cm⁻¹ (Strong): Asymmetric stretching of the carboxylate group (-COO⁻). The absence of a sharp C=O stretch around 1700 cm⁻¹ confirms the deprotonated state of the carboxylic acid.
-
~1500 cm⁻¹: N-H bending vibration of the ammonium group.
-
~1400 cm⁻¹: Symmetric stretching of the carboxylate group (-COO⁻).
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2500-3200 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |
| ~2970 | C-H Stretch | Alkyl (-C(CH₃)₃) |
| ~1580 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |
| ~1500 | N-H Bend | Ammonium (-NH₃⁺) |
| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |
Data obtained via ATR-FTIR.[4]
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty stage.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify the key absorption bands and compare them to reference data.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₁₃NO₂ with a monoisotopic mass of approximately 131.09 Da[4].
Interpretation of the Mass Spectrum: Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak ([M]⁺ or [M+H]⁺) is observed.
-
m/z 131 ([M]⁺) or 132 ([M+H]⁺): Confirms the molecular weight of the compound.
-
m/z 86: A significant fragment resulting from the loss of the carboxyl group (-COOH, 45 Da). This corresponds to the [M-COOH]⁺ fragment ion.
-
m/z 74: A characteristic fragment for α-amino acids, arising from the cleavage of the Cα-Cβ bond. In this case, it represents the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da).
Caption: Primary fragmentation pathways for this compound in MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and major fragment ions. Compare the observed masses with theoretical values.
Conclusion
The spectroscopic characterization of this compound is straightforward and provides a robust confirmation of its structure. ¹H and ¹³C NMR define its unique carbon-hydrogen framework, highlighted by the singlet signals of the tert-butyl and alpha-proton. IR spectroscopy confirms the presence of its key zwitterionic functional groups, while mass spectrometry validates its molecular weight and reveals characteristic fragmentation patterns. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the necessary tools to verify the identity and purity of this critical chiral building block.
References
- Title: this compound Source: PubChem, N
- Title: Amino Acid Mass Table Source: University of Washington Proteomics Resource (UWPR) URL:[Link]
Sources
The Thermal Frontier: An In-depth Technical Guide to the Stability and Decomposition of L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Thermal Landscape of a Bulky Amino Acid
In the realm of pharmaceutical development, the structural integrity and stability of chiral building blocks are paramount. L-tert-Leucine, a non-proteinogenic amino acid, has garnered significant attention for its role as a chiral auxiliary and its incorporation into peptidomimetics and active pharmaceutical ingredients (APIs).[1] Its bulky tert-butyl group imparts unique conformational constraints, making it a valuable tool in rational drug design. However, the successful application of this compound in synthesis and formulation necessitates a thorough understanding of its behavior under thermal stress. This guide provides a comprehensive exploration of the thermal stability and decomposition of this compound, offering insights into its physical transitions and chemical transformations upon heating.
While direct and extensive experimental data on this compound's thermal decomposition is not abundant in publicly accessible literature, this guide synthesizes the available information and draws parallels with the well-studied thermal behavior of its structural analog, L-Leucine. By examining the established principles of amino acid thermal analysis, we can construct a robust predictive framework for the thermal characteristics of this compound, empowering researchers to make informed decisions in their development endeavors.
Physicochemical Properties of this compound: A Foundation for Thermal Analysis
A foundational understanding of this compound's physical and chemical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | ≥300 °C (literature values vary and may represent decomposition) | [1] |
| Solubility | Sparingly soluble in water | - |
| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid | [2] |
The Sublimation-Decomposition Duality: A Central Hypothesis
A critical aspect of the thermal analysis of many amino acids, including the closely related L-Leucine, is the propensity to sublime before reaching a distinct melting point.[3] Thermogravimetric Analysis (TGA) of L-Leucine consistently demonstrates a significant mass loss corresponding to sublimation at temperatures below its decomposition point.[3] It is highly probable that this compound, with its nonpolar tert-butyl group, exhibits similar behavior.
This sublimation-first phenomenon has profound implications for experimental design and data interpretation. The mass loss observed in TGA may primarily represent the kinetics of sublimation rather than decomposition, especially in open or vented sample pans.[3] True decomposition is then expected to occur in the gas phase at higher temperatures.
Key Analytical Techniques for Elucidating Thermal Behavior
A multi-faceted analytical approach is crucial to distinguish between physical transitions like melting and sublimation, and chemical events such as decomposition.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an appropriate sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG) are key parameters.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other phase transitions.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used to allow for the escape of any evolved gases, though this can also facilitate sublimation.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected thermal events (e.g., 350 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks can indicate melting or sublimation, while exothermic peaks typically represent decomposition or crystallization.
Coupled Techniques: TGA-MS and TGA-FTIR
To identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is invaluable.
Experimental Workflow: TGA-MS/FTIR
Caption: Workflow for TGA-MS/FTIR analysis.
Predicted Thermal Decomposition Pathway of this compound
Based on the extensive studies of L-Leucine, the thermal decomposition of this compound is anticipated to proceed through several key stages.
Logical Relationship of Thermal Events
Caption: Predicted sequence of thermal events for this compound.
Primary Decomposition Reactions
The primary decomposition reactions of amino acids in the gas phase are complex and can involve multiple competing pathways. For L-Leucine, decarboxylation and deamination are established as major initial steps.[3]
-
Decarboxylation: The loss of a carboxyl group as carbon dioxide (CO2). This is a common decomposition route for amino acids.[3]
-
Deamination: The removal of an amine group, typically as ammonia (NH3).[3]
Expected Decomposition Products
Drawing parallels with L-Leucine, the following decomposition products are likely to be observed during the thermal degradation of this compound:
| Product | Chemical Formula | Likely Origin |
| Carbon Dioxide | CO2 | Decarboxylation of the carboxylic acid group.[3] |
| Ammonia | NH3 | Deamination of the amino group.[3] |
| Carbon Monoxide | CO | Further fragmentation of the molecule.[3] |
| 3,3-Dimethyl-1-butanamine | C6H15N | Product of decarboxylation. |
| Other Hydrocarbons | Various | Fragmentation of the tert-butyl group and the carbon backbone. |
The bulky tert-butyl group in this compound may also lead to the formation of isobutylene and other related C4 fragments upon thermal stress.
Kinetic Analysis of Decomposition: A Look into Reaction Rates
While specific kinetic data for this compound decomposition is unavailable, a general approach using TGA data can be outlined. The kinetics of solid-state reactions (or in this case, gas-phase decomposition following sublimation) can be described by the following equation:
dα/dt = k(T)f(α)
where:
-
α is the conversion fraction
-
t is time
-
k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation)
-
f(α) is the reaction model
Various model-fitting and isoconversional methods can be applied to TGA data to determine the activation energy (Ea) and other kinetic parameters of the decomposition process. However, it is crucial to ensure that the mass loss data used for kinetic analysis corresponds to decomposition and not sublimation.[3]
Implications for Drug Development and Scientific Research
A thorough understanding of the thermal stability and decomposition of this compound is critical in several areas:
-
API Synthesis: Knowledge of decomposition temperatures allows for the safe and efficient design of synthetic routes that involve heating steps.
-
Formulation Development: The stability of this compound in a drug product, especially during manufacturing processes like drying and milling, can be predicted and controlled.
-
Storage and Shelf-life: Understanding the degradation pathways helps in establishing appropriate storage conditions and predicting the long-term stability of both the raw material and the final drug product.
-
Analytical Method Development: Awareness of potential thermal degradation products is essential for developing stability-indicating analytical methods.
Conclusion and Future Perspectives
The thermal behavior of this compound is likely characterized by a dominant sublimation process followed by gas-phase decomposition at higher temperatures, a pattern observed for its close structural analog, L-Leucine. The primary decomposition pathways are expected to be decarboxylation and deamination, leading to the formation of carbon dioxide, ammonia, and various organic fragments.
Crucially, there is a clear need for dedicated experimental studies on this compound to validate these predictions. Future research employing coupled techniques such as TGA-MS and TGA-FTIR will be instrumental in definitively identifying the decomposition products and elucidating the precise decomposition mechanisms. Furthermore, kinetic analysis of the decomposition process will provide invaluable data for predicting the stability of this compound under various thermal conditions. Such studies will not only fill a significant knowledge gap but also provide the robust data required to confidently utilize this important chiral building block in the advancement of pharmaceutical sciences.
References
- Li, X., et al. (2006). Decomposing or subliming? An investigation of thermal behavior of L-leucine. Thermochimica Acta, 447(2), 151-155.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164608, this compound.
- Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PeerJ, 6, e4734.
- Rodante, F., & Marrosu, G. (1991). Thermal analysis of some α-amino acids. Thermochimica Acta, 192, 249-257.
- Lähde, A., et al. (2009). Sublimation and vapour pressure estimation of L-leucine using thermogravimetric analysis. International Journal of Pharmaceutics, 375(1-2), 43-48.
- Gao, Y., et al. (2018). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. Applied Microbiology and Biotechnology, 102(12), 5223-5233.
Sources
The Strategic Deployment of L-tert-Leucine in Modern Organic Chemistry: A Technical Guide
Abstract
L-tert-Leucine, a non-proteinogenic α-amino acid, has emerged from the chiral pool as a uniquely powerful tool in asymmetric synthesis. Its defining feature—the sterically demanding tert-butyl group—provides a robust and predictable stereochemical directing element. This technical guide offers an in-depth exploration of the principal applications of this compound in organic chemistry, tailored for researchers, scientists, and professionals in drug development. We will dissect its role as a chiral auxiliary, its utility in the synthesis of privileged chiral ligands, and its incorporation as a chiral building block in the total synthesis of complex molecules, providing not just protocols but the underlying mechanistic rationale for its efficacy.
The Foundation of Stereocontrol: Intrinsic Properties of this compound
The synthetic utility of this compound is fundamentally derived from its rigid and bulky tert-butyl group. Unlike the more flexible isobutyl side chain of its proteinogenic counterpart, L-Leucine, the quaternary carbon of the tert-butyl group creates a well-defined and sterically imposing environment. This steric hindrance is the cornerstone of its ability to induce high levels of asymmetry in a variety of chemical transformations.
This compound as a Chiral Auxiliary: Forcing Stereochemical Fidelity
A chiral auxiliary is a transient stereogenic unit that is covalently attached to a prochiral substrate to direct a stereoselective reaction. This compound is an excellent precursor for several classes of highly effective chiral auxiliaries, most notably oxazolidinones and N-acetylthiazolidinethiones.
This compound Derived Oxazolidinones in Asymmetric Synthesis
Oxazolidinone auxiliaries, popularized by David A. Evans, are among the most reliable and predictable chiral auxiliaries in asymmetric synthesis.[1][2] Those derived from L-tert-Leucinol (the corresponding amino alcohol) are particularly effective due to the steric influence of the tert-butyl group.
Mechanism of Action: The N-acylated oxazolidinone can be selectively deprotonated to form a Z-enolate. The bulky tert-butyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective bond formation.[1][3]
Sources
L-tert-Leucine as a non-proteinogenic amino acid
An In-depth Technical Guide to L-tert-Leucine: From Synthesis to Application
Abstract
This compound ((S)-2-amino-3,3-dimethylbutanoic acid) is a non-proteinogenic amino acid distinguished by its bulky and sterically demanding tert-butyl side chain. This unique structural feature imparts significant hydrophobicity and conformational constraints, making it an invaluable chiral building block in modern medicinal chemistry and asymmetric catalysis. Unlike its proteinogenic counterpart, L-leucine, the quaternary carbon at the β-position of this compound restricts side-chain rotation, profoundly influencing the secondary structure of peptides and enhancing metabolic stability in drug candidates. This guide provides a comprehensive overview of this compound, detailing its stereoselective synthesis through advanced biocatalytic methods, its structural impact on molecular conformation, and its critical applications in the development of antiviral therapeutics and as a chiral auxiliary.
Introduction: The Significance of a Bulky Side Chain
Unnatural amino acids are fundamental tools in drug discovery, enabling the design of novel peptides and small molecules with improved pharmacological profiles. Among these, this compound (L-Tle) has emerged as a particularly powerful component. Its defining feature—a tert-butyl group—provides significant steric hindrance, which can be strategically exploited to control molecular conformation.[1][2] This property is crucial in designing peptidomimetics, where inducing a specific fold or turn is essential for binding to a biological target.[1]
Furthermore, the bulky side chain can shield the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of a drug. This compound is a key precursor and vital chiral intermediate for numerous active pharmaceutical ingredients (APIs), including prominent antiviral agents and biological inhibitors.[2][3][4] Its utility also extends to asymmetric synthesis, where it serves as a robust chiral auxiliary to guide the stereochemical outcome of chemical reactions.[3][5]
Physicochemical and Structural Properties
The distinct properties of this compound are rooted in its molecular structure. A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value |
| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid[6] |
| Synonyms | (S)-tert-Butylglycine, 3-Methyl-L-valine[6] |
| Molecular Formula | C₆H₁₃NO₂[6] |
| Molecular Weight | 131.17 g/mol [6][7] |
| CAS Number | 20859-02-3[6] |
| Appearance | White to off-white crystalline powder[2] |
| Canonical SMILES | CC(C)(C)N[6] |
Diagram: Chemical Structure of this compound
Caption: The chemical structure of this compound, highlighting the chiral alpha-carbon and the bulky tert-butyl side chain.
Stereoselective Synthesis: The Rise of Biocatalysis
The production of enantiomerically pure this compound is paramount for its use in pharmaceuticals. While classical chemical methods like Strecker synthesis followed by enzymatic resolution exist, they are often superseded by more efficient and environmentally benign biocatalytic approaches.[2][8]
Enzymatic synthesis via asymmetric reductive amination offers superior stereoselectivity (>99% enantiomeric excess), operates under mild reaction conditions, and achieves high conversion rates.[2][7] The key enzyme in this process is Leucine Dehydrogenase (LeuDH) , a NAD⁺-dependent oxidoreductase.[1][3] LeuDH catalyzes the conversion of the α-keto acid precursor, trimethylpyruvate (TMP), into this compound.[3][9]
A critical challenge in this process is the stoichiometric requirement for the expensive cofactor NADH. To make the process economically viable, an efficient cofactor regeneration system is essential. This is typically achieved by co-expressing a second enzyme, such as Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH), which oxidizes a cheap co-substrate (formate or glucose) to regenerate NADH in situ.[4][10]
Diagram: Biocatalytic Synthesis Workflow
Caption: Whole-cell biocatalysis for L-Tle synthesis using LeuDH with a GDH-based NADH regeneration cycle.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of this compound
This protocol describes a representative lab-scale synthesis using recombinant E. coli cells co-expressing Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells engineered to co-express LeuDH and GDH in a suitable fermentation medium until reaching the late logarithmic growth phase.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for 12-16 hours at a reduced temperature (e.g., 20-25°C) to ensure proper protein folding.
-
Harvest the cells via centrifugation, wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.5), and either use immediately or prepare a freeze-dried cell powder for long-term storage.
-
-
Reaction Setup:
-
In a temperature-controlled reactor vessel, prepare the reaction mixture containing:
-
Pre-heat the mixture to the optimal reaction temperature (e.g., 30°C).[4]
-
-
Biocatalytic Conversion:
-
Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., 40 g/L of wet cell weight).[4]
-
Maintain the reaction at 30°C with gentle agitation (e.g., 200 rpm).[1][4]
-
Monitor and control the pH, as the reaction can cause shifts. Automatically titrate with an ammonia solution to maintain the optimal pH (e.g., 9.0).[4][7]
-
-
Monitoring and Work-up:
-
Periodically withdraw small aliquots of the reaction mixture.
-
Terminate the enzymatic reaction in the aliquot (e.g., by adding acid or by heat).
-
Analyze the concentration of this compound and the consumption of TMP using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine yield and enantiomeric excess.
-
Once the reaction reaches completion (typically within 2-24 hours), terminate the entire batch by heating to 60°C and remove the cell catalyst by centrifugation.[7]
-
-
Product Isolation:
-
Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to minimize its solubility.[7]
-
Concentrate the solution using a rotary evaporator.
-
Cool the concentrated solution slowly (e.g., to 4°C) to induce crystallization of the this compound product.[7]
-
Collect the crystals by filtration, wash with cold water, and dry under a vacuum.
-
Applications in Drug Development and Asymmetric Synthesis
The true value of this compound lies in its application as a functional building block that imparts desirable properties to bioactive molecules.
A Key Component of Antiviral Drugs
This compound is a cornerstone in the structure of several marketed antiviral drugs. Its bulky, hydrophobic side chain often occupies a critical hydrophobic pocket in the target enzyme, leading to potent inhibition.
-
HIV Protease Inhibitors: In Atazanavir, the this compound moiety provides a critical interaction within the hydrophobic S2 pocket of the HIV protease.
-
HCV Protease Inhibitors: Both Telaprevir and Boceprevir incorporate this compound or its derivatives to achieve high binding affinity to the HCV NS3/4A serine protease.
-
SARS-CoV-2 Protease Inhibitors: Nirmatrelvir (a component of Paxlovid) utilizes a residue derived from this compound to effectively inhibit the main protease (Mpro) of the virus.[3]
The rationale for its inclusion is twofold: the steric bulk enhances binding affinity and selectivity, and it provides metabolic stability by sterically hindering cleavage by host proteases.[2]
Chiral Auxiliaries and Ligands
Beyond its direct incorporation into drugs, this compound is widely used to create chiral auxiliaries and ligands for asymmetric synthesis.[3] These molecules temporarily attach to a substrate to direct the stereochemical course of a reaction, after which they are cleaved. It is a precursor for synthesizing chiral ligands like phosphinooxazolines (PHOX) and tridentate Schiff bases, which are used in a variety of metal-catalyzed asymmetric reactions.[2][5][11]
Diagram: Impact of this compound on Peptide Conformation
Caption: this compound's bulky side chain restricts bond rotation, imposing a fixed conformation on the peptide backbone.
Comparative Analysis of Biocatalytic Production
The efficiency of this compound production has improved significantly through enzyme and process engineering. The table below summarizes the performance of various whole-cell biocatalytic systems.
| Enzyme System (Cofactor Regeneration) | Biocatalyst | Substrate Conc. (mM) | Yield (%) | Space-Time Yield | Reference |
| LeuDH + FDH | Engineered E. coli | 100 | 87.4% | 10.9 g L⁻¹ day⁻¹ | [1] |
| LeuDH + GDH | Co-expressed E. coli | - | - | 945 g L⁻¹ day⁻¹ | [10] |
| LeuDH (Engineered) | Purified Enzyme | - | - | 1170 g L⁻¹ day⁻¹ | [9] |
| GDH-LeuDH Fusion Enzyme | Engineered E. coli | 500 | 74.7% | 2136 g L⁻¹ day⁻¹ | [4] |
Note: Space-time yield calculations can vary based on reaction time and conditions, making direct comparison approximate.
Conclusion
This compound is far more than a simple structural analogue of leucine. Its unique tert-butyl group provides chemists and drug developers with a powerful tool to enforce specific molecular conformations, enhance metabolic stability, and create highly selective chiral catalysts. The ongoing advancements in biocatalysis, particularly the development of engineered enzymes and fusion proteins, have made the production of this valuable amino acid more efficient and sustainable than ever. As the demand for sophisticated, stereochemically complex pharmaceuticals grows, the role of this compound as a critical chiral building block is set to expand, solidifying its importance in the landscape of modern chemical and pharmaceutical science.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164608, this compound.
- Jia, Y.-Y., Xie, Y.-L., Yang, L.-L., Shi, H.-L., Lu, Y.-F., Zhang, S.-P., Tang, C.-D., Yao, L.-G., & Kan, Y.-C. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9.
- ResearchGate. (n.d.). Synthesis of this compound by LeuDH coupling with GDH.
- Wang, L., Liu, W., Wang, Z., Zhang, D., & Wu, J. (2021). Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound. Microbial Cell Factories, 20(1), 213.
- Google Patents. (n.d.). CN113214101A - Synthesis method of this compound and L-cyclohexylalanine.
- ResearchGate. (n.d.). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.
- Jin, J. M., Wu, Z., Tang, S. Y., & Chen, J. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. Applied Microbiology and Biotechnology, 100(23), 9995–10004.
Sources
- 1. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 2. This compound | 20859-02-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN113214101A - Synthesis method of this compound and L-cyclohexylalanine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
biological activity of L-tert-Leucine and its derivatives
An In-depth Technical Guide to the Biological and Synthetic Activity of L-tert-Leucine and its Derivatives
Executive Summary
This compound (L-Tle) is a non-proteinogenic, chiral amino acid that has emerged as a cornerstone in modern pharmaceutical development and asymmetric synthesis. Its defining structural feature—a sterically demanding and hydrophobic tert-butyl group—imparts significant conformational rigidity. While not a participant in primary metabolic pathways in the manner of its proteinogenic analogue L-Leucine, its "biological activity" is most profoundly expressed through its application as a powerful tool to control chemical and enzymatic reactions. This guide provides an in-depth analysis of this compound, focusing on its role as a chiral building block, its biocatalytic production, its incorporation into high-profile pharmaceuticals, and the experimental methodologies that underpin its application.
Introduction: The Unique Value of a Non-Natural Amino Acid
This compound, systematically named (2S)-2-amino-3,3-dimethylbutanoic acid, is an unnatural amino acid distinguished by its bulky tert-butyl side chain.[1][2][3] This structural element is not found in the 20 common proteinogenic amino acids and is responsible for the molecule's significant utility. The tert-butyl group's large size and hydrophobicity provide a powerful steric shield, which can be leveraged to control the stereochemical outcome of chemical reactions with remarkable precision.[1][3] Consequently, this compound is not primarily studied for direct physiological effects but rather as a critical intermediate and chiral template in the synthesis of complex, optically pure molecules, particularly active pharmaceutical ingredients (APIs).[3][4][5]
The Cornerstone of Asymmetric Synthesis: A Tool for Chirality
The primary application of this compound stems from its use as a chiral synthon, where its inherent chirality is transferred to new molecules. This is critical in drug development, as different enantiomers of a drug can have vastly different biological activities and toxicities.
Chiral Auxiliary and Ligand Precursor
A chiral auxiliary is a molecule temporarily incorporated into a synthetic pathway to direct the stereochemistry of a reaction, after which it is removed.[6] this compound and its derivatives are exemplary in this role. The bulky tert-butyl group effectively blocks one face of a reactive intermediate, forcing incoming reagents to attack from the opposite, less hindered face, thereby yielding a single desired stereoisomer.
Furthermore, this compound is a key precursor for synthesizing a wide range of chiral ligands used in metal-catalyzed asymmetric reactions.[7][8] These include phosphinooxazoline (PHOX) ligands and Schiff base ligands, which are instrumental in catalyzing reactions like asymmetric acylations and Henry reactions with high enantioselectivity.[7][8]
Caption: this compound as a central chiral building block.
A Building Block in Peptide Synthesis
When incorporated into peptides, this compound's side chain restricts the conformational freedom of the peptide backbone.[1] This property is exploited to create peptides with stable, predictable secondary structures, which is crucial for designing peptide-based drugs that can maintain their active conformation and resist enzymatic degradation.
Biocatalytic Production: The Green Chemistry Approach
While chemical synthesis routes exist, the industrial production of this compound is dominated by biocatalytic methods due to their superior stereoselectivity, milder reaction conditions, and environmental friendliness.[9][10] The key enzyme in this process is Leucine Dehydrogenase (LeuDH).
Leucine Dehydrogenase (LeuDH) Catalysis
Leucine Dehydrogenase (LeuDH, EC 1.4.1.9) is a NAD(H)-dependent enzyme that catalyzes the reversible reductive amination of an α-keto acid to its corresponding L-amino acid.[1][3][9] For this compound production, LeuDH catalyzes the conversion of trimethylpyruvate (TMP) into L-Tle with the consumption of NADH and ammonia.[3][4][9][11] This reaction is highly stereoselective, yielding L-Tle with an enantiomeric excess (e.e.) often exceeding 99%.[1]
Caption: Enzymatic synthesis of L-Tle with cofactor recycling.
Whole-Cell Biocatalysis and Process Optimization
To make the process economically viable, the expensive NADH cofactor must be continuously regenerated. This is typically achieved using a whole-cell biocatalysis system where E. coli is engineered to co-express both LeuDH and a recycling enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[1][3] FDH, for example, oxidizes formate to CO₂, reducing NAD⁺ back to NADH.[1] Researchers have significantly improved L-Tle productivity through strategies like directed evolution of LeuDH to enhance its catalytic efficiency towards TMP and fed-batch fermentation to overcome substrate inhibition.[11][12][13]
| Enzyme Source | Substrate | Km (mM) | kcat/Km (s-1mM-1) | Reference |
| Pseudomonas balearica (PbLeuDH) | TMP | 4.92 | 24.49 | [3] |
| Lysinibacillus sphaericus (WT) | TMP | - | - | [11][12] |
| Lysinibacillus sphaericus (Mutant H6) | TMP | Enhanced >5-fold | Enhanced >5-fold | [11][12] |
Applications in Pharmaceutical Drug Development
The unique properties of this compound have made it a key component in several blockbuster drugs. Its bulky side chain can fit into hydrophobic pockets of target enzymes, increasing binding affinity and blocking access by metabolic enzymes, thus improving the drug's oral bioavailability and half-life.
Key examples include:
-
Atazanavir: An anti-HIV protease inhibitor.[4]
-
Telaprevir: An anti-Hepatitis C virus (HCV) protease inhibitor.[4]
-
Nirmatrelvir: A component of Paxlovid, an antiviral medication used to treat COVID-19.[4]
The increasing use of this compound in drug synthesis is a major driver of its market growth, with the global market projected to reach USD 1.2 billion by 2033.[14]
Metabolic and Physiological Profile
Unlike its isomer L-Leucine, which is a potent activator of the mTOR signaling pathway and plays a central role in muscle protein synthesis, this compound is not a building block for proteins and does not participate in these primary metabolic pathways.[15][16] The human body metabolizes only a very small fraction of dietary L-leucine into metabolites like β-Hydroxy β-methylbutyric acid (HMB).[17] this compound, being a non-natural amino acid, is generally considered metabolically stable, a property that is advantageous in drug design. Its biological activity is therefore indirect, realized through the chiral drugs and molecules synthesized from it. According to aggregated GHS information, this compound does not meet the criteria for hazard classification, indicating a low toxicity profile.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Whole-Cell Biocatalysis
This protocol describes the synthesis of L-Tle from trimethylpyruvate (TMP) using recombinant E. coli co-expressing LeuDH and a cofactor-regenerating enzyme like GDH.
Methodology:
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells harboring plasmids for LeuDH and GDH expression. Induce protein expression and harvest the cells by centrifugation. Prepare a suspension of whole cells in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reaction Setup: In a temperature-controlled bioreactor at 30°C, prepare the reaction mixture containing:
-
Reaction Execution: Maintain the reaction at 30°C with agitation (e.g., 200 rpm). Monitor the pH and adjust as necessary with NH₃·H₂O.
-
Fed-Batch Strategy: To overcome substrate inhibition, add TMP in batches (e.g., adding an additional 100 mM every 4-6 hours) based on monitoring of TMP consumption.[3][13]
-
Monitoring and Analysis: Periodically withdraw samples. Centrifuge to remove cells. Analyze the supernatant for L-Tle concentration and TMP consumption using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon reaction completion, terminate the reaction by heating (e.g., 60°C) and remove the biocatalyst via centrifugation. Adjust the supernatant pH to 5.9, concentrate by rotary evaporation, and crystallize the this compound product by cooling.[9]
Caption: Workflow for whole-cell biocatalytic synthesis of L-Tle.
Protocol 2: Chirality Determination using HPLC after Derivatization
This protocol determines the enantiomeric excess (e.e.) of the synthesized this compound.
Methodology:
-
Derivatization: React a small sample of the synthesized this compound with a chiral derivatizing agent. A common and effective agent is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA).[18]
-
Dissolve ~50 nmol of the amino acid sample in 100 µL of 1 M NaHCO₃.
-
Add 100 µL of 1% (w/v) FDAA in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 50 µL of 2 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the resulting diastereomers using reverse-phase HPLC with UV detection (at 340 nm for FDAA derivatives).[18]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detector at 340 nm.
-
-
Quantification: The two diastereomers (L-Tle-FDAA and D-Tle-FDAA) will have different retention times. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the L- and D-diastereomers using the formula:
-
e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.
-
A successful synthesis should yield an e.e. >99%.[1]
-
Conclusion and Future Outlook
This compound stands as a powerful example of how a non-natural molecule can have profound biological and industrial impact. Its utility is not derived from direct interaction with metabolic pathways but from its unique structural properties that allow chemists and bioengineers to control chirality with exquisite precision. The future of this compound will likely see further optimization of its production through advanced synthetic biology and enzyme engineering techniques, reducing costs and environmental impact.[4] As the pharmaceutical industry continues to demand increasingly complex and specific chiral molecules, the role of this compound and its derivatives as indispensable building blocks is set to expand.[14][19]
References
- Synthesis of this compound by LeuDH coupling with GDH. (n.d.). ResearchGate.
- Jia, Y.-Y., Xie, Y.-L., Yang, L.-L., Shi, H.-L., Lu, Y.-F., Zhang, S.-P., Tang, C.-D., Yao, L.-G., & Kan, Y.-C. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Wu, Z., Li, Z., Tang, S., & Jin, J.-M. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. Applied Microbiology and Biotechnology, 100(16), 7139–7148.
- Wang, Y., Chen, R., Song, Y., Li, A., Chen, X., & Wu, J. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. Molecules, 27(19), 6682.
- Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(13), 4269.
- Wikipedia contributors. (n.d.). β-Hydroxy β-methylbutyric acid. Wikipedia.
- Synthesis method of this compound and L-cyclohexylalanine. (n.d.). Google Patents.
- Seo, Y.-M., & Yun, H. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049–1052.
- This compound Market Size, Future Growth and Forecast 2033. (n.d.). LinkedIn.
- Wu, Z., Li, Z., Tang, S., & Jin, J. M. (2016). Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of this compound Synthesis. Applied Microbiology and Biotechnology, 100(16), 7139–7148.
- Various Applications and Advantages of Tert-Leucine CAS:20859-02-3. (n.d.). Blue Dolphin.
- Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 67(1), 1–15.
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. (n.d.). ResearchGate.
- E-V, R., & P, V. K. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 387(4), 1437–1450.
- Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia.
- Tang, C.-D., Jia, Y.-Y., Shi, H.-L., Yao, L.-G., & Kan, Y.-C. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. Applied Biochemistry and Biotechnology, 192(1), 1–15.
Sources
- 1. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 2. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. L -tert-Leucine 99 20859-02-3 [sigmaaldrich.com]
- 8. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 20859-02-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Market Size, Future Growth and Forecast 2033 [strategicrevenueinsights.com]
- 15. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 17. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]
- 18. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of L-tert-Leucine for Research and Development Professionals
Section 1: Introduction & Scope
L-tert-Leucine (CAS: 20859-02-3), a non-proteinogenic amino acid, has emerged as a cornerstone chiral building block in modern pharmaceutical development. Its bulky and sterically demanding tert-butyl group makes it an invaluable tool for inducing asymmetry in chemical reactions, serving as a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including antiviral and anti-cancer agents.[1][2][3] this compound is frequently employed as a template for organocatalysts and as a key precursor for drugs such as Atazanavir, Telaprevir, and Boceprevir.[2][3]
While this compound is characterized by a low intrinsic hazard profile, its physical form as a fine, crystalline powder necessitates a robust and well-understood set of handling protocols. This guide provides a comprehensive, risk-based framework for the safe handling, storage, and emergency management of this compound, tailored for researchers, chemists, and drug development professionals. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a culture of safety and experimental integrity.
Section 2: Physicochemical & Hazard Profile
A thorough understanding of a substance's properties is the foundation of a reliable safety assessment.
2.1: Identification
| Identifier | Value |
| Chemical Name | (2S)-2-amino-3,3-dimethylbutanoic acid |
| Synonyms | (S)-2-Amino-3,3-dimethylbutyric acid, 3-Methyl-L-valine, H-Tle-OH[4] |
| CAS Number | 20859-02-3[4] |
| Molecular Formula | C₆H₁₃NO₂[4][5] |
| Molecular Weight | 131.17 g/mol [4][5] |
2.2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | >300 °C | [1][6] |
| Water Solubility | 125.5 g/L (at 20 °C) | [7] |
| Stability | Stable under normal conditions | [8] |
2.3: Hazard Analysis: A Substance of Low Intrinsic Hazard
The primary value of a modern safety protocol is its basis in validated hazard information. According to aggregated data submitted to the European Chemicals Agency (ECHA) and available on databases like PubChem, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[4]
However, the absence of a formal hazard classification should not be misconstrued as an absence of all risk. The primary considerations for this compound are:
-
Physical Hazard - Combustible Dust: Like many finely divided organic solids, this compound powder has the potential to form combustible dust clouds in the air when present in sufficient concentration and with an ignition source.[9][10] While this risk is minimal at a laboratory scale, it is a critical consideration for any process involving the handling of large quantities or aerosolization of the powder.
-
Toxicological Data Gap: For this compound specifically, comprehensive toxicological properties have not been thoroughly investigated.[9] While related compounds like L-Leucine exhibit very low acute toxicity, it is a matter of scientific prudence to handle any substance with an incomplete toxicological profile as potentially harmful and to minimize direct exposure.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, which could lead to vigorous reactions.[8][10]
Section 3: Risk Assessment & The Hierarchy of Controls
Effective safety management prioritizes the elimination or mitigation of hazards at their source. The risk associated with this compound is primarily from inhalation of the powder and, to a lesser extent, skin or eye contact. We apply the standard hierarchy of controls to manage this risk.
Caption: Hierarchy of controls applied to this compound handling.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
The following protocols are designed to be self-validating systems, minimizing exposure through a multi-layered approach.
4.1: Engineering Controls (Primary Barrier)
The most effective way to prevent exposure to this compound dust is to control it at the source.
-
Weighing Operations: All weighing of this compound powder must be conducted within a certified chemical fume hood, a ducted balance safety enclosure, or a powder containment hood. This is non-negotiable. The inward airflow captures any generated dust, preventing it from entering the operator's breathing zone.
-
General Manipulations: When handling solutions of this compound, working in a well-ventilated laboratory is sufficient. However, any procedure with the potential to generate aerosols should be performed in a fume hood.
4.2: Personal Protective Equipment (PPE) (Last Line of Defense)
PPE is required to protect from residual risks that cannot be eliminated by engineering controls.[11]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | ANSI Z87.1-compliant safety glasses with side shields or goggles.[10] | Nitrile rubber gloves (min. 0.11 mm thickness).[10][12] | Standard laboratory coat. | Not required if performed in an approved engineering control. If controls fail or for large spills, an N95-rated respirator is appropriate.[9] |
| Handling Solutions | ANSI Z87.1-compliant safety glasses. | Nitrile rubber gloves. | Standard laboratory coat. | Not required under normal conditions. |
4.3: Step-by-Step Handling Protocol: Weighing & Solution Preparation
This protocol exemplifies a self-validating workflow by integrating checks and controls at each stage.
-
Preparation:
-
Verify that the chemical fume hood or ventilated enclosure is operational (check airflow monitor).
-
Don the required PPE: lab coat, safety glasses, and nitrile gloves.
-
Decontaminate the work surface.
-
Place all necessary equipment (balance, weigh paper/boat, spatula, receiving flask, solvent) inside the enclosure.
-
-
Weighing:
-
Carefully open the this compound container. Avoid creating "puffs" of powder.
-
Use a clean spatula to transfer the desired amount of powder onto the weigh paper on the balance. Perform this action slowly and deliberately to minimize dust generation.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer & Solubilization:
-
Carefully transfer the weighed powder into the designated receiving flask.
-
Add the solvent to the flask, ensuring the stream is directed to wash down any powder adhering to the sides.
-
Swirl or stir the solution until the this compound is fully dissolved.
-
-
Cleanup:
-
Carefully fold the used weigh paper and dispose of it in the solid chemical waste container.
-
Wipe the spatula clean with a solvent-dampened cloth and dispose of the cloth in the solid waste.
-
Wipe down the work surface and balance within the enclosure.
-
Remove gloves using the proper technique and dispose of them.[10] Wash hands thoroughly with soap and water.
-
Section 5: Storage & Waste Management
5.1: Storage Conditions
Proper storage is crucial for maintaining the integrity of the material and ensuring safety.
-
Location: Store in a cool, dry, and well-ventilated area.[10] Several suppliers recommend refrigerated conditions (2°C to 8°C).[5] Always consult the supplier-specific label.
-
Container: Keep containers tightly closed to prevent moisture absorption and contamination.[10]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8][10]
5.2: Waste Disposal
All waste must be managed in accordance with institutional guidelines and local, regional, and national regulations.[9][13]
-
Solid Waste: Contaminated items (gloves, weigh paper, paper towels) and excess this compound powder should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions of this compound should be disposed of in a labeled aqueous or non-halogenated solvent waste container, as appropriate.
-
Prohibition: Do not dispose of this compound down the drain.[13]
Section 6: Emergency Response Protocols
Preparedness is key to mitigating the impact of any laboratory incident.
Caption: Emergency response workflow for an this compound spill.
6.1: Spill Management
-
Small Spills (<5g):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material and place it in a sealed container for chemical waste disposal.[8][10]
-
Clean the spill area with soap and water.
-
-
Large Spills (>5g):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team.
-
Restrict access to the area.
-
Allow only trained personnel to conduct the cleanup.
-
6.2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[10][14] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[10][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[8][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek medical attention if symptoms occur.[8][10] |
6.3: Fire Response
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]
-
Hazards: The material is combustible.[9] Fire may produce hazardous decomposition products, including toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][10]
-
Firefighter Protection: For any significant fire, responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10]
Section 7: Conclusion
This compound is a vital reagent in pharmaceutical research and development, characterized by a favorable safety profile. Its primary manageable risk stems from its physical form as a fine powder. By adhering to the principles outlined in this guide—prioritizing engineering controls, utilizing appropriate personal protective equipment, following established handling protocols, and being prepared for emergencies—researchers can handle this compound with a high degree of safety and confidence. A proactive and informed approach to safety is not a barrier to innovation but a prerequisite for it.
Section 8: References
-
Title: this compound | C6H13NO2 | CID 164608 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production Source: MDPI URL: [Link]
-
Title: N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis Source: ResearchGate URL: [Link]
-
Title: this compound | CAS#:20859-02-3 Source: Chemsrc URL: [Link]
-
Title: Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound Source: PMC, National Institutes of Health URL: [Link]
-
Title: Personal Protective Equipment Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Safety and Health Magazine URL: [Link]
-
Title: SAFETY DATA SHEET - tert-Leucine(L), N-boc Source: Fisher Scientific URL: [Link]
Sources
- 1. This compound | 20859-02-3 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. This compound | CAS#:20859-02-3 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uprm.edu [uprm.edu]
- 11. epa.gov [epa.gov]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. fishersci.ca [fishersci.ca]
- 14. echemi.com [echemi.com]
A Scientist's Guide to Sourcing High-Purity L-tert-Leucine: From Bench-Scale Research to GMP Manufacturing
Introduction
L-tert-Leucine (CAS: 20859-02-3), a non-proteinogenic chiral amino acid, is a cornerstone in modern pharmaceutical development.[1] Its bulky tert-butyl group provides exceptional steric hindrance, making it an invaluable building block in asymmetric synthesis and a key component in sophisticated active pharmaceutical ingredients (APIs), including antiviral and oncology drugs.[1] For researchers and drug developers, the journey from a promising molecule in the lab to a life-saving therapeutic is paved with critical decisions. Among the most crucial is the selection and qualification of raw materials. The chemical purity, and especially the enantiomeric purity, of this compound can profoundly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product.
This guide provides an in-depth framework for navigating the commercial landscape of this compound. It is designed for scientists and procurement specialists to make informed, risk-based decisions when sourcing this critical raw material, ensuring a seamless transition from initial research to full-scale Good Manufacturing Practice (GMP) production.
Chapter 1: Understanding this compound Grades and Specifications
The term "this compound" is not monolithic; its suitability is defined by its grade, which corresponds to a specific set of quality attributes. Understanding these grades is the first step in sourcing the right material for your application.
-
Research Grade (>98% Purity): Suitable for early-stage discovery, route scouting, and non-clinical studies. The primary concern is chemical identity and reasonable purity. Documentation is often limited to a basic Certificate of Analysis (CoA).
-
GMP (Good Manufacturing Practice) Grade: Required for materials used in clinical trials and commercial drug production. This grade is defined not just by high purity, but by the rigorous quality system under which it is produced.[2] Manufacturing must adhere to principles outlined in guidelines like ICH Q7, which ensures consistency, traceability, and control over the entire production process.[2][3][4]
Critical Quality Attributes (CQAs)
When evaluating a supplier's Certificate of Analysis, focus on these key parameters:
| Parameter | Typical Specification (GMP Grade) | Analytical Method | Rationale & Scientific Insight |
| Appearance | White to off-white crystalline powder | Visual | A simple but crucial first check for contamination or degradation. |
| Assay (Chemical Purity) | ≥99.0% | HPLC, Nonaqueous Titration | Determines the amount of the desired compound. High-performance liquid chromatography (HPLC) is a standard technique for separating and quantifying components in a mixture.[] |
| Enantiomeric Purity (ee) | ≥99.5% L-isomer | Chiral HPLC, Chiral GC | This is the most critical parameter. The presence of the D-enantiomer can lead to unwanted side products, lower yields, and potentially introduce a difficult-to-remove isomeric impurity in the final API. Chiral chromatography is essential for separating and quantifying enantiomers.[][6][7] |
| Optical Rotation | Specific value range (e.g., [α]20/D) | Polarimetry | A classic method to confirm the bulk enantiomeric nature of the material. While useful, it is less precise than chiral chromatography for quantifying small enantiomeric impurities.[8] |
| Loss on Drying | ≤0.5% | Gravimetric (USP <731>) | Measures the amount of volatile matter (usually water or residual solvent). Excess moisture can affect reaction stoichiometry and stability. |
| Residue on Ignition | ≤0.1% | Gravimetric (USP <281>) | Indicates the amount of inorganic impurities (e.g., salts, catalysts) that will not volatilize upon heating. |
| Heavy Metals | ≤10 ppm | ICP-MS or Colorimetric | Essential for patient safety, as heavy metals can be toxic and are strictly regulated in final drug products. |
| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS | Solvents used in the final purification and crystallization steps must be controlled to levels that are safe for human exposure. |
Chapter 2: The Global Supply Chain Landscape
Sourcing this compound involves navigating a multi-tiered supply chain. Understanding the roles of different players is key to securing a stable and reliable supply.
-
Primary Manufacturers: These are the chemical plants that synthesize this compound. They are the original source and often operate under stringent quality systems like ISO 9001 or GMP.[9] They are the ideal source for large-scale, long-term supply but may have high minimum order quantities.
-
Specialized Distributors: These companies purchase large quantities from primary manufacturers and sell smaller, repackaged amounts. Reputable distributors (e.g., MilliporeSigma, TCI, Thermo Fisher Scientific) add value through quality control, extensive documentation, local warehousing, and regulatory support.[10][11] They are often the best choice for research and early development quantities.
-
Catalog Companies & Marketplaces: Platforms like ChemScene and ChemicalBook aggregate listings from various suppliers.[12][13] While useful for finding sources, they require careful vetting to understand if you are dealing with a manufacturer, a distributor, or a trader with limited quality oversight.
Diagram: this compound Supply Chain
Caption: A decision workflow for qualifying a new supplier.
Step-by-Step Supplier Qualification Protocol:
-
Define Requirements: Clearly document the required grade, specifications (with a focus on enantiomeric purity), quantity, and delivery timeline.
-
Initial Vetting: Request a typical Certificate of Analysis (CoA) from potential suppliers. Compare this against your required specifications. For GMP grade, request a copy of their GMP certificate or other quality certifications (e.g., ISO 9001). [9]3. Sample Request and Testing: Never qualify a supplier on paper alone. Request a sample from a specific lot number and obtain the CoA for that lot.
-
In-House Verification: Perform independent analytical testing on the sample. At a minimum, verify:
-
Identity: Using a technique like FTIR or ¹H NMR.
-
Chemical Purity: Using an in-house or contract lab HPLC method.
-
Enantiomeric Purity: This is paramount. Use a validated chiral HPLC or GC method to confirm the enantiomeric excess (ee) meets your requirements. [14][15]5. Regulatory Assessment (for GMP): Engage your Quality Assurance (QA) department. They will assess the supplier's regulatory history, issue a quality questionnaire, and determine if a remote or on-site audit is necessary.
-
-
Quality Agreement: For long-term GMP supply, a formal Quality Agreement is essential. This legal document defines the quality responsibilities of both the supplier and the customer, including change control notifications, deviation handling, and audit rights.
Chapter 5: Incoming Quality Control & Verification
Once a supplier is qualified, every batch of this compound received must be verified before use. This ensures lot-to-lot consistency and protects your process from unexpected impurities.
Diagram: Incoming Material QC Workflow
Caption: Workflow for incoming quality control of this compound.
Protocol for Incoming QC:
-
Quarantine: Upon receipt, the material is placed in a designated quarantine area. It must not be used until released by the Quality Control unit.
-
Documentation & Visual Check: Verify that the container labeling, packing slip, and supplier's CoA match the purchase order. Inspect the container for any damage or broken seals.
-
Sampling: Following an established Standard Operating Procedure (SOP), a representative sample is taken from the container(s) and sent to the QC lab.
-
Testing:
-
Identification Test: A rapid identity test (e.g., FTIR) is performed on every container to ensure there were no mix-ups.
-
Confirmatory Testing: A composite sample is tested against the most critical specifications. For this compound, this should always include a confirmatory chiral purity analysis. [16][17]5. Release or Rejection: If all tests meet the established specifications, the material is formally released for use. If any result is out-of-specification, the material is rejected, and a formal investigation and supplier complaint are initiated.
-
Conclusion
Sourcing this compound for pharmaceutical applications is a multi-faceted process that demands scientific diligence and a robust quality mindset. For researchers in the discovery phase, partnering with reputable distributors provides flexibility and reliable material. As a project progresses towards the clinic and commercialization, the focus must shift to qualifying primary GMP manufacturers and establishing a secure, well-documented supply chain. By implementing the systematic qualification and verification protocols outlined in this guide, scientists and drug developers can mitigate risks, ensure experimental reproducibility, and build a foundation of quality that is essential for regulatory success and patient safety.
References
- The complete guide to the ICH Q7 guidelines. (2025). Qualio.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025). ComplianceQuest.
- ICH Q7 GMP for APIs. (n.d.). Pharmuni.
- ICH Q7 Guidelines. (n.d.). MasterControl.
- This compound. (n.d.). Natural Micron Pharm Tech.
- Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. (1995). PubMed.
- L-Leucine BP Ph Eur USP FCC Food Grade Manufacturers. (2025). Anmol Chemicals.
- Certificate of Analysis - L-Leucine. (n.d.). Tomo Chemical Co. Ltd.
- L-amino acids this compound CAS No.: 20859-02-3 bulk stock. (n.d.). LookChem.
- Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH.
- This compound CAS 20859-02-3 Manufacturers and Suppliers. (n.d.). Xinhua.
- L-Leucine API Suppliers. (n.d.). Pharmaoffer.com.
- Amino Acids Suppliers. (n.d.). Organic Chemistry Portal.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2020). ACS Publications.
- Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. (2014). PubMed.
- Chemicals, Purification and Packaging products Distributor & Suppliers. (n.d.). ITOCHU Chemicals America Inc.
- 20 Chiral Compounds Companies From around the world. (n.d.). chemeurope.com.
- Amino Acids Compare 30 Companies. (n.d.). Pharmaceutical Manufacturing Resource Directory.
- Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (2014). ResearchGate.
- High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho -phthalaldehyde and chiral thiols. (2014). ResearchGate.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. ICH Q7 GMP for APIs [pharmuni.com]
- 3. qualio.com [qualio.com]
- 4. database.ich.org [database.ich.org]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nacalai.com [nacalai.com]
- 9. L-Leucine BP Ph Eur USP FCC Food Grade Manufacturers [anmol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 14. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Whitepaper: The Pivotal Role of L-tert-Leucine in Modern Asymmetric Catalysis
Abstract
L-tert-Leucine, a non-proteinogenic amino acid, has emerged as a cornerstone in the field of asymmetric catalysis. Its defining feature—a sterically demanding tert-butyl group—provides a powerful tool for inducing stereoselectivity in a vast array of chemical transformations. This guide offers an in-depth exploration of this compound's application as a chiral auxiliary, a precursor to sophisticated chiral ligands and organocatalysts, and as a target for highly efficient biocatalytic synthesis. We will dissect the mechanistic principles behind its efficacy, provide field-proven experimental protocols, and present comparative data to guide researchers and drug development professionals in leveraging this unique chiral building block.
Introduction: The Structural Advantage of this compound
In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the choice of a chiral starting material or catalyst is paramount. This compound, (S)-2-amino-3,3-dimethylbutanoic acid, is distinguished by its bulky and conformationally rigid tert-butyl side chain.[1] This group exerts significant steric influence, creating a highly differentiated three-dimensional environment that can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents.[1] This inherent structural bias is the foundation of its utility.
Unlike other common amino acids, this compound is not found in proteins, making it an "unnatural" amino acid.[2][3] Its derivatives are critical components in the synthesis of several antiviral and anticancer drugs, including the HIV protease inhibitor Atazanavir and the Hepatitis C virus inhibitor Telaprevir.[4][5] The high demand for this chiral intermediate has also spurred significant innovation in its own synthesis, particularly through enzymatic routes.[6]
This document will explore the primary modalities through which this compound imparts stereochemical control.
This compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct a diastereoselective reaction, after which it is cleaved and ideally recovered.[7] The bulky nature of this compound makes it an excellent candidate for such auxiliaries, effectively controlling the formation of new stereocenters adjacent to the parent molecule.
A prominent example is its use in forming N-acetylthiazolidinethione auxiliaries. These auxiliaries provide high levels of diastereoselection in critical carbon-carbon bond-forming reactions like acetate aldol additions.
Mechanism of Action: The this compound-derived auxiliary is covalently bonded to a prochiral substrate, such as an enolate. The tert-butyl group orients itself to minimize steric strain, effectively blocking one of the enolate's faces. An incoming electrophile is thus forced to attack from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Diastereoselective control in an aldol reaction.
This compound as a Precursor for Chiral Ligands
The development of chiral ligands for transition metal catalysis remains a central theme in asymmetric synthesis.[8] this compound is a versatile starting material for a variety of ligand classes, including phosphinooxazolines (PHOX) and Schiff bases, which are effective in a wide range of metal-catalyzed reactions.[9]
Tridentate Schiff Base Ligands for the Asymmetric Henry Reaction
The Henry (nitroaldol) reaction is a powerful method for C-C bond formation. Chiral tridentate Schiff base ligands derived from this compound, when complexed with copper(II), have proven to be effective catalysts for rendering this reaction asymmetric.[9]
The synthesis involves the condensation of an this compound derivative with a substituted salicylaldehyde. The resulting ligand coordinates with a Cu(II) salt to form the active catalyst. The steric bulk of the tert-butyl group on the ligand backbone is crucial for creating a chiral pocket around the metal center, which differentiates the enantiotopic faces of the aldehyde substrate.
Table 1: Performance of this compound Derived Cu(II) Catalysts in the Asymmetric Henry Reaction
| Aldehyde Substrate | Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ligand 3a | 76 | 66 | [9] |
| 4-Nitrobenzaldehyde | Ligand 3a | 75 | 58 | [9] |
| 2-Chlorobenzaldehyde | Ligand 3a | 65 | 45 | [9] |
Reaction conditions as described in the source literature.
Experimental Protocol 1: Synthesis of a Chiral Tridentate Schiff Base Ligand
This protocol is adapted from the general procedure described by Korkmaz, N., et al. (2011).[9]
Objective: To synthesize a chiral Schiff base ligand from this compound methyl ester and a substituted salicylaldehyde.
Materials:
-
Methyl (S)−2-amino-3,3-dimethylbutanoate hydrochloride (this compound methyl ester HCl)
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a stirred solution of this compound methyl ester HCl (1.0 eq.) in anhydrous MeOH, add sodium methoxide (1.1 eq.) at room temperature. Stir for 30 minutes to generate the free amine.
-
To this mixture, add a solution of the substituted salicylaldehyde (1.0 eq.) in anhydrous MeOH dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base ligand.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for Schiff base ligand synthesis.
Experimental Protocol 2: Asymmetric Henry Reaction
This protocol is adapted from the general procedure described by Korkmaz, N., et al. (2011).[9]
Objective: To perform a Cu(II)-catalyzed asymmetric Henry reaction using the synthesized ligand.
Materials:
-
Synthesized Schiff base ligand (from Protocol 1)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane (CH₃NO₂)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
In a dry reaction vessel, dissolve the chiral ligand (0.1 eq.) and Cu(OAc)₂·H₂O (0.1 eq.) in TBME.
-
Stir the mixture at room temperature for 5 hours to allow for in-situ formation of the copper catalyst complex. The solution should develop a distinct color.
-
Add the aldehyde (1.0 eq.) to the catalyst solution, followed by the addition of nitromethane (used as both reagent and solvent, ~10-20 eq.).
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the β-nitroalcohol product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Biocatalytic Synthesis of this compound
The industrial availability of enantiopure this compound is a critical prerequisite for its widespread use. While chemical synthesis methods exist, enzymatic processes offer superior stereoselectivity, milder reaction conditions, and a better environmental profile.[1][6] The most prevalent biocatalytic route is the asymmetric reductive amination of trimethylpyruvate (TMP).[1][10]
This transformation is most commonly catalyzed by Leucine Dehydrogenase (LeuDH), an NADH-dependent oxidoreductase.[2][3] A key challenge in this process is the high cost of the NADH cofactor. To create a viable and economical system, the LeuDH enzyme is coupled with a second enzyme for cofactor regeneration. Formate Dehydrogenase (FDH) is often the enzyme of choice, as it consumes inexpensive formate to reduce NAD⁺ back to NADH, producing only volatile CO₂ as a byproduct.[1][5]
Sources
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enzymatic Synthesis of L-tert-Leucine Using Leucine Dehydrogenase
Introduction: The Strategic Importance of L-tert-Leucine
This compound (L-Tle), a non-proteinogenic amino acid (CAS No. 20859-02-3), has emerged as a critical chiral building block in modern pharmaceutical development.[1][2] Its distinctive tert-butyl side chain provides significant steric hindrance and hydrophobicity, making it an invaluable component in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiviral agents (e.g., HIV protease inhibitors), oncology therapeutics, and other enzyme-resistant drug structures.[1][2][3][4] The growing demand for enantiomerically pure L-Tle has driven the need for production methods that are not only efficient and scalable but also environmentally sustainable.[4][5]
Historically, chemical synthesis routes have been employed, but these often suffer from harsh reaction conditions, the use of hazardous reagents, and challenges in achieving high enantiomeric excess (e.e.), necessitating tedious chiral resolution steps.[4] Biocatalysis, specifically the use of enzymes, offers a compelling green alternative, characterized by mild reaction conditions, exceptional stereoselectivity (>99.9% e.e.), and high yields.[4][6][7] This application note provides a detailed protocol and scientific rationale for the synthesis of L-Tle via the reductive amination of trimethylpyruvic acid (TMP) using Leucine Dehydrogenase (LeuDH), coupled with an efficient cofactor regeneration system.
The Biocatalyst: Leucine Dehydrogenase (LeuDH)
Leucine Dehydrogenase (EC 1.4.1.9) is an NAD(H)-dependent oxidoreductase that catalyzes the reversible deamination of L-leucine to its corresponding α-keto acid.[6][8] For synthetic purposes, the reverse reaction—reductive amination—is exploited. The enzyme facilitates the stereoselective addition of an amino group from ammonia to an α-keto acid, such as trimethylpyruvic acid (TMP), with the concurrent oxidation of the nicotinamide cofactor NADH to NAD+.[4][8]
Mechanism of Action: The reaction proceeds via an imino-acid intermediate. The enzyme binds the α-keto acid (TMP) and ammonia, catalyzing the formation of an iminium ion. Subsequently, a hydride is transferred from the NADH cofactor to the prochiral imine, yielding the L-enantiomer of the amino acid with high fidelity.[8]
LeuDH enzymes are sourced from various microorganisms, with those from Bacillus, Exiguobacterium, and Pseudomonas species being extensively studied and engineered for industrial applications.[4][6][9] Modern genome mining and directed evolution strategies have yielded robust LeuDH variants with enhanced stability, activity, and substrate specificity for bulky keto-acids like TMP.[9][10]
The Crucial Role of Cofactor Regeneration
The stoichiometric requirement for the expensive NADH cofactor would render the process economically unviable on an industrial scale.[6][11] Therefore, an efficient in situ cofactor regeneration system is indispensable. The most widely adopted and industrially proven method pairs LeuDH with Formate Dehydrogenase (FDH, EC 1.2.1.2).[12][13]
FDH-Mediated Regeneration: FDH, often sourced from Candida boidinii, catalyzes the oxidation of an inexpensive and benign substrate, sodium formate, to carbon dioxide.[13][14] This reaction concurrently reduces NAD+ back to its active NADH form, allowing the cofactor to be used in catalytic amounts. The gaseous CO2 byproduct can be easily removed from the reaction, helping to drive the equilibrium towards product formation.[13]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Market Size, Future Growth and Forecast 2033 [strategicrevenueinsights.com]
- 6. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic this compound using Escherichia coli co-expressing a novel NADH-dependent leucine dehydrogenase and a formate dehydrogenase | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 8. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineering bi‐functional enzyme complex of formate dehydrogenase and leucine dehydrogenase by peptide linker mediated fusion for accelerating cofactor regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 14. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
Application Note: Asymmetric Synthesis of α-Amino Acids Using L-tert-Leucine as a Chiral Auxiliary
Introduction: The Pursuit of Enantiopure α-Amino Acids
α-Amino acids are the fundamental building blocks of life, forming the basis of peptides and proteins.[1][2] Beyond their natural proteinogenic roles, non-proteinogenic α-amino acids are of immense interest in medicinal chemistry and drug development.[1][2][3] Their incorporation into bioactive molecules can enhance potency, improve metabolic stability, and introduce novel functionalities. Consequently, the development of robust methods for the asymmetric synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry.[1][4]
One of the most powerful strategies for controlling stereochemistry is the use of chiral auxiliaries.[5][6] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high selectivity.[6] The auxiliary is then cleaved and can often be recovered for reuse. This application note provides a detailed protocol and theoretical background for the asymmetric synthesis of α-amino acids using the readily available and highly effective chiral auxiliary, L-tert-leucine. This method is a modification of the well-established Schöllkopf bis-lactim ether synthesis, which provides excellent stereocontrol in the alkylation of a glycine enolate equivalent.[7][8][9][10]
Theoretical Framework: The Schöllkopf-Hartwig Method with this compound
The Schöllkopf-Hartwig method is a robust and widely utilized approach for the asymmetric synthesis of α-amino acids.[7][8] The strategy relies on a chiral bis-lactim ether derived from a cyclic dipeptide (a 2,5-diketopiperazine). In our protocol, this diketopiperazine is formed from glycine and the chiral auxiliary, this compound.
The key to the high diastereoselectivity of this method lies in the steric influence of the chiral auxiliary. The bulky tert-butyl group of the this compound residue effectively shields one face of the planar enolate formed after deprotonation of the glycine unit.[7][8] This steric hindrance directs the incoming electrophile (an alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.[7][8] Subsequent acidic hydrolysis cleaves the bis-lactim ether to yield the desired non-proteinogenic α-amino acid as its methyl ester, along with the methyl ester of the this compound auxiliary, which can be separated chromatographically.[7]
The choice of this compound as the chiral auxiliary is deliberate. Its large, non-polar tert-butyl group provides exceptional steric bulk, leading to very high levels of diastereoselectivity, often exceeding 95% d.e.[8]
Experimental Workflow Overview
The overall synthetic sequence can be visualized as a four-stage process:
Caption: Overall workflow for the asymmetric synthesis of α-amino acids.
Detailed Experimental Protocols
PART 1: Synthesis of the Chiral Auxiliary Precursor: Cyclo(L-tert-Leu-Gly)
-
Materials:
-
This compound methyl ester hydrochloride
-
Glycine methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
-
Procedure:
-
To a stirred solution of this compound methyl ester hydrochloride (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (5 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude dipeptide methyl ester is dissolved in toluene (10 mL/mmol) and heated to reflux for 48 hours with a Dean-Stark trap to remove methanol.
-
Cool the reaction mixture to room temperature. The diketopiperazine, cyclo(L-tert-Leu-Gly), will precipitate.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
PART 2: Formation of the (S)-3,6-Dimethoxy-2-tert-butyl-2,5-dihydropyrazine (Bis-lactim Ether)
-
Materials:
-
Cyclo(L-tert-Leu-Gly)
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt, Me₃OBF₄)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend cyclo(L-tert-Leu-Gly) (1.0 eq) in anhydrous dichloromethane (10 mL/mmol).
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bis-lactim ether. Purify by column chromatography on silica gel.
-
PART 3: Diastereoselective Alkylation
-
Materials:
-
Bis-lactim ether from Part 2
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep yellow or orange, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
PART 4: Hydrolysis and Isolation of the α-Amino Acid Methyl Ester
-
Materials:
-
Alkylated bis-lactim ether from Part 3
-
Hydrochloric acid (HCl), 0.1 M aqueous solution
-
-
Procedure:
-
Dissolve the alkylated bis-lactim ether (1.0 eq) in 0.1 M aqueous HCl (15 mL/mmol).
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Wash the acidic aqueous solution with diethyl ether (2 x 10 mL) to remove any non-polar impurities.
-
Carefully basify the aqueous layer to pH 8-9 with solid NaHCO₃.
-
Extract the product amino acid methyl ester and the this compound methyl ester into dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the target α-amino acid methyl ester from the this compound methyl ester by column chromatography on silica gel.
-
Data Analysis and Expected Results
The success of the synthesis is evaluated based on the chemical yield and the diastereomeric/enantiomeric purity of the final product.
| Parameter | Analytical Technique | Typical Expected Value |
| Chemical Yield | Gravimetric analysis | 60-85% (overall) |
| Diastereomeric Excess (d.e.) | ¹H NMR of the alkylated bis-lactim ether | >95% |
| Enantiomeric Excess (e.e.) | Chiral HPLC or GC of the final amino acid derivative | >95% |
Note: The diastereomeric excess of the alkylated intermediate directly correlates to the enantiomeric excess of the final α-amino acid after cleavage of the chiral auxiliary.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in diketopiperazine formation | Incomplete cyclization. | Ensure anhydrous conditions. Increase reflux time in toluene. |
| Incomplete bis-lactim ether formation | Inactive Meerwein's salt. | Use freshly opened or properly stored Meerwein's salt. Ensure anhydrous conditions. |
| Low diastereoselectivity in alkylation | Enolate equilibration. Temperature too high. | Maintain a reaction temperature of -78 °C. Add the alkyl halide slowly. Use a less reactive base if issues persist. |
| Difficult separation of the final amino acid from the auxiliary | Similar polarities. | Optimize the solvent system for column chromatography. Consider derivatization of the amino acids to alter their polarity before separation. |
| Incomplete hydrolysis | Insufficient acid or reaction time. | Increase the reaction time for hydrolysis. A slightly higher concentration of HCl (e.g., 0.25 M) can be used, but monitor for ester hydrolysis. |
Conclusion
The use of this compound as a chiral auxiliary in a Schöllkopf-type synthesis provides a highly efficient and stereoselective route to a wide variety of non-proteinogenic α-amino acids. The protocol is robust, and the steric bulk of the tert-butyl group ensures excellent facial discrimination in the key alkylation step. This method is a valuable tool for researchers in medicinal chemistry and drug development, enabling the synthesis of novel and structurally diverse amino acid building blocks.
References
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]
- Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]
- Schöllkopf, U., Hartwig, W., & Groth, U. (1979). Enantioselective Synthesis of α‐Methyl‐α‐aminocarboxylic Acids by Alkylation of the Lactim Ether of cyclo‐(L‐Ala‐L‐Ala). Angewandte Chemie International Edition in English, 18(11), 863-864. [Link]
- Gong, H., & Zhang, Y. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
- Wikipedia contributors. (2023). Schöllkopf method. Wikipedia, The Free Encyclopedia. [Link]
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]
- ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. [Link]
- Zhang, X., et al. (2022).
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric synthesis: construction of chiral molecules using amino acids. Wiley. [Link]
- Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Dellaria, J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916-3926. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Non-Proteinogenic Amino Acids [campusstore.miamioh.edu]
- 4. search.library.newschool.edu [search.library.newschool.edu]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 8. biosynth.com [biosynth.com]
- 9. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 10. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: L-tert-Leucine Mediated Asymmetric Aldol Reaction
Introduction
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules.[1][2][3] Among the diverse array of catalysts developed for this transformation, small organic molecules, or organocatalysts, have emerged as a powerful and sustainable alternative to traditional metal-based systems.[4][5] L-tert-Leucine, a non-proteinogenic amino acid, has garnered significant attention as a highly effective organocatalyst for mediating asymmetric aldol reactions.[4][6] Its bulky tert-butyl group provides a unique steric environment that facilitates high levels of stereocontrol, often yielding products with excellent diastereoselectivity and enantioselectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in asymmetric aldol reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss key experimental parameters and troubleshooting strategies.
Mechanistic Insights: The Enamine Catalysis Cycle
The this compound catalyzed aldol reaction proceeds through a well-established enamine catalysis cycle, analogous to the mechanism of Class I aldolase enzymes.[1][7][8] The catalytic cycle can be dissected into the following key steps:
-
Enamine Formation: The catalytic cycle begins with the reaction between the ketone donor and the secondary amine of this compound to form a nucleophilic enamine intermediate.[1][8][9] The bulky tert-butyl group of the catalyst plays a crucial role in directing the stereochemical outcome of this step.
-
Nucleophilic Attack: The generated enamine, being electron-rich, attacks the electrophilic carbonyl carbon of the aldehyde acceptor. The stereochemistry of this C-C bond formation is dictated by the facial selectivity imposed by the chiral catalyst.
-
Iminium Ion Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed by water, which is often present in the reaction medium or added during workup, to release the desired β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.[1]
Visualizing the Mechanism
Caption: Figure 1. Simplified representation of the enamine catalytic cycle in the this compound mediated aldol reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the this compound mediated aldol reaction between a ketone and an aldehyde. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥99% | Sigma-Aldrich | Catalyst |
| Aldehyde | Reagent Grade | Various | Electrophile |
| Ketone | Reagent Grade | Various | Nucleophile precursor |
| Solvent (e.g., DMSO, DMF, CH2Cl2) | Anhydrous | Various | Reaction medium |
| Saturated aq. NH4Cl | Reagent Grade | Various | Quenching agent |
| Ethyl acetate (EtOAc) | ACS Grade | Various | Extraction solvent |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | Various | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (typically 10-30 mol%).
-
Solvent and Reagents Addition: Under an inert atmosphere, add the chosen anhydrous solvent (e.g., DMSO).[10] To this stirred suspension, add the aldehyde (1.0 equivalent) followed by the ketone (typically 2-10 equivalents). The use of excess ketone helps to drive the equilibrium towards product formation and minimize self-aldol condensation of the aldehyde.[1]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures like 0 °C or -10 °C for enhanced selectivity) for the required time (typically 24-72 hours).[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[11]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure aldol adduct.[11]
Visualizing the Workflow
Caption: Figure 2. General experimental workflow for the this compound mediated aldol reaction.
Key Experimental Parameters and Optimization
The success of the this compound mediated aldol reaction is highly dependent on several key parameters. Understanding their influence is crucial for optimizing the reaction for specific substrates and achieving desired outcomes.
Catalyst Loading
Typically, catalyst loading ranges from 10 to 30 mol%. While higher loadings can increase the reaction rate, lower loadings are desirable for process efficiency and cost-effectiveness. The optimal loading should be determined empirically for each new substrate combination.
Solvent Choice
The choice of solvent can significantly impact the reaction's yield and stereoselectivity.[12]
-
Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used and often provide good results due to their ability to solubilize the catalyst and reagents.[10][13]
-
Chlorinated Solvents: Dichloromethane (DCM) is another viable option, although its performance can vary depending on the substrates.[12]
-
Protic Solvents: While protic solvents like methanol or water are generally avoided as they can interfere with the enamine formation, in some cases, mixtures of water and methanol have been shown to be effective.[13]
Temperature
Temperature is a critical parameter for controlling the stereoselectivity of the reaction. Lowering the reaction temperature (e.g., to 0 °C or below) often leads to higher diastereo- and enantioselectivities, albeit at the cost of a slower reaction rate.[11]
Substrate Scope
This compound has demonstrated broad applicability for a range of ketone and aldehyde substrates.
-
Ketone Donors: Cyclic ketones (e.g., cyclohexanone, cyclopentanone) and acyclic ketones (e.g., acetone, methyl ethyl ketone) are generally good nucleophile precursors.[1][4]
-
Aldehyde Acceptors: Aromatic aldehydes, particularly those with electron-withdrawing groups, are highly reactive and often give excellent yields and stereoselectivities. Aliphatic aldehydes can also be used, though they may be more prone to self-condensation.[1][5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions (e.g., self-condensation), catalyst deactivation. | Increase reaction time, use a larger excess of the ketone, lower the temperature to minimize side reactions, ensure anhydrous conditions.[14] |
| Low Stereoselectivity | Suboptimal temperature, incorrect solvent choice. | Lower the reaction temperature, screen different solvents.[12] |
| Mixture of Products | Self-condensation of the aldehyde or ketone, retro-aldol reaction. | Use a larger excess of the ketone, add the aldehyde slowly to the reaction mixture, perform the reaction at a lower temperature.[14] |
| Difficulty in Purification | Close-running spots on TLC, product instability on silica gel. | Optimize the eluent system for column chromatography, consider using a different stationary phase (e.g., alumina), or derivatize the product for easier purification. |
Conclusion
The this compound mediated asymmetric aldol reaction is a robust and versatile method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Its operational simplicity, use of a readily available and inexpensive organocatalyst, and broad substrate scope make it an attractive tool for both academic research and industrial applications in drug development and fine chemical synthesis. By understanding the underlying mechanism and carefully optimizing key experimental parameters, researchers can effectively harness the power of this important transformation.
References
- Aldol reaction of cyclic ketones promoted by l‐tert‐leucine 116.
- The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH
- Aldol Addition and Condensation Reactions - Master Organic Chemistry
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH
- (PDF)
- Aldol reaction - Wikipedia
- 1 The Selective Aldol Reaction - Macmillan Group
- This compound 99 20859-02-3 - Sigma-Aldrich
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois
- β-Hydroxy β-methylbutyric acid - Wikipedia
- Proline-Catalyzed Direct Asymmetric Aldol Reactions - Semantic Scholar
- Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
- Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity - ResearchG
- Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured St
- Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps
- Proline-Catalyzed Asymmetric Aldol Reactions Between Ketones and ??
- Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate and Vinyl Heteroarom
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst | Request PDF - ResearchG
- 4.4: The aldol reaction - Chemistry LibreTexts
- Aldol Condensation Reactions Effectively Catalysed by Lewis Acid - Semantic Scholar
- Enamine-Based Aldol Organocatalysis in Water: Are They Really “All Wet”?
- Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions - Scientific Research Publishing
- Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction - MDPI
- This compound | C6H13NO2 | CID 164608 - PubChem - NIH
- troubleshooting low yield in Aldol condens
- Aldol Condensation Reaction Shortcut by Leah4sci - YouTube
- Recent advances in amine catalyzed aldol condensations | Request PDF - ResearchG
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Strategic Incorporation of L-tert-Leucine in the Synthesis of Protease Inhibitors
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathophysiological processes, making them prime targets for therapeutic intervention.[1][2] The development of potent and selective protease inhibitors has revolutionized the treatment of diseases ranging from viral infections like HIV and Hepatitis C to various cancers. A key strategy in modern drug design is the incorporation of unnatural amino acids to enhance pharmacological properties.[] Among these, L-tert-Leucine, a non-proteinogenic amino acid, has emerged as a cornerstone chiral building block in the synthesis of numerous clinically successful protease inhibitors.[4] Its unique structural feature—a bulky tert-butyl side chain—imparts significant advantages in terms of enzyme-inhibitor interactions, metabolic stability, and oral bioavailability.[5][6]
This guide provides an in-depth exploration of the role of this compound in protease inhibitor synthesis. It details the scientific rationale for its use, presents validated, step-by-step synthetic protocols for its incorporation, and offers expert insights into the characterization and quality control of key intermediates. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
The Physicochemical and Pharmacological Significance of the this compound Moiety
The efficacy of this compound as a component of protease inhibitors is not coincidental; it is a direct result of the distinct properties conferred by its tert-butyl group.[5]
-
Steric Hindrance and Enzyme Pocket Filling: The large, sterically demanding tert-butyl group is exceptionally effective at filling hydrophobic pockets (like the S2 pocket in many serine and cysteine proteases) within the enzyme's active site. This optimal space-filling interaction can significantly increase binding affinity and inhibitory potency compared to natural amino acids like leucine or valine.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. This inherent stability shields adjacent peptide bonds from enzymatic degradation, prolonging the inhibitor's half-life in vivo.
-
Enhanced Lipophilicity: The hydrophobic nature of the side chain can improve the compound's overall lipophilicity, which is often crucial for cell membrane permeability and achieving sufficient oral bioavailability. This was a key consideration in the development of HIV protease inhibitors.[6]
-
Induction of Asymmetry: As a chiral building block, this compound serves as a template for inducing asymmetry during synthesis, ensuring the high stereochemical purity required for specific enzyme-inhibitor recognition.[4][7]
A prime example of its importance is seen in the development of first-generation HCV NS3/4A protease inhibitors, Boceprevir and Telaprevir .[8][9][10] In these drugs, the this compound residue plays a pivotal role in anchoring the inhibitor within the protease's active site, contributing directly to their potent antiviral activity.
Core Synthetic Strategies & Key Intermediates
The incorporation of this compound into a target molecule typically involves standard peptide synthesis techniques, but careful selection of protecting groups and coupling agents is paramount to avoid racemization and steric hindrance-related side reactions. The overall workflow often proceeds through the formation of a key protected amino acid, which is then activated for coupling.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for incorporating this compound into a peptidomimetic inhibitor.
Caption: General workflow for this compound incorporation.
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-tert-leucine (Boc-L-Tle-OH)
This protocol describes the protection of the alpha-amino group of this compound, a critical first step to prevent self-polymerization and control reactivity in subsequent coupling reactions.
Materials:
-
This compound (CAS: 20859-02-3)
-
Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water (Deionized)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (5.00 g, 38.1 mmol) in a solution of 1 M NaOH (40 mL).
-
Add Dioxane (40 mL) to the flask and cool the mixture to 0 °C in an ice bath with gentle stirring.
-
Dissolve Boc Anhydride (9.16 g, 42.0 mmol, 1.1 eq) in Dioxane (20 mL).
-
Add the Boc Anhydride solution dropwise to the cooled amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with Ethyl Acetate (2 x 30 mL) to remove any unreacted Boc Anhydride. Discard the organic layers.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate will form.
-
Extract the product with Ethyl Acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a white solid.
Scientist's Note: The use of a dioxane/water solvent system ensures that both the hydrophilic amino acid and the hydrophobic Boc Anhydride remain in solution. Maintaining a basic pH is crucial for the nucleophilic attack of the amino group on the anhydride, while the final acidification protonates the carboxylate, rendering the product soluble in organic solvent for extraction.
Expected Yield: 90-98%. Characterization: The product identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.
Protocol 2: HATU-Mediated Coupling of Boc-L-tert-Leucine to an Amine
This protocol details a standard and highly efficient method for forming a peptide bond between the protected this compound and a primary or secondary amine, which could be another amino acid ester or a resin-bound peptide.[11]
Materials:
-
N-Boc-L-tert-Leucine (from Protocol 1)
-
Amine component (R-NH₂ or H₂N-Peptide-Resin, 1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-tert-Leucine (1.2 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 eq) to the mixture and stir for an additional 10 minutes. This is the pre-activation step.
-
In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated acid solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (for solution-phase): Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
-
Work-up (for solid-phase): If using a resin, filter the reaction mixture and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) to remove excess reagents. Dry the resin in vacuo.[12]
Scientist's Note: HATU is a highly effective coupling reagent that minimizes racemization, which is a significant risk with sterically hindered amino acids like this compound. Pre-activation of the carboxylic acid to form the HOBt-ester is rapid and efficient. DIPEA is used as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.
Data Presentation and Quality Control
Rigorous analytical characterization is essential to validate the successful synthesis and purity of this compound-containing intermediates and final products.
Table 1: Representative Analytical Data for Key Compounds
| Compound | Method | Expected Result |
| This compound | Chiral HPLC | ee > 99% |
| Melting Point | ≥300 °C | |
| N-Boc-L-tert-Leucine | ¹H NMR (CDCl₃) | δ ~1.45 (s, 9H, Boc), ~1.05 (s, 9H, t-Bu), ~4.1 (d, 1H, α-H) |
| ESI-MS [M-H]⁻ | Calculated: 230.14; Found: 230.1 | |
| Coupled Dipeptide | LC-MS | Peak corresponding to the expected molecular weight. Purity > 95%. |
| ¹H NMR | Appearance of signals from both coupled fragments and a new amide NH proton. |
Troubleshooting and Expert Insights
-
Low Coupling Yield: The steric bulk of this compound can slow down coupling reactions. If yields are low, consider extending the reaction time, slightly increasing the temperature (e.g., to 40 °C), or using a more potent coupling reagent like COMU.
-
Racemization: Although minimized with HATU, racemization can still occur. Ensure anhydrous conditions and use the minimum necessary amount of base. The enantiomeric purity of the final product should always be verified by chiral HPLC.
-
Difficult Purification: The lipophilic nature of the tert-butyl group can sometimes complicate purification. A reversed-phase HPLC (RP-HPLC) with a C18 column and an acetonitrile/water gradient is typically effective for purifying final compounds.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of steric bulk and metabolic stability makes it an indispensable component in the design of potent, selective, and durable protease inhibitors.[4][5] The protocols and insights provided in this guide offer a robust framework for the successful synthesis and incorporation of this valuable non-natural amino acid, paving the way for the development of innovative new medicines.
References
- Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC.
- CN113214101A - Synthesis method of this compound and L-cyclohexylalanine. Google Patents.
- New directions for protease inhibitors directed drug discovery. PMC.
- Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry.
- US20110233469A1 - Leucine/Peptide Composition and Method of Formulation. Google Patents.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.
- This compound. Natural Micron Pharm Tech.
- The importance of amino acids with bulky side chains and our synthetic... ResearchGate.
- The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. PMC.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Telaprevir for the treatment of chronic hepatitis C infection. Duke Scholars.
- Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-Aminobenzyl-Substituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability. ACS Publications.
- The Role of Amino Acids in Pharmaceuticals. Oakwood Labs.
- Amino Acids in the Development of Prodrugs. PMC.
- Beyond Telaprevir and Boceprevir: Resistance and New Agents for Hepatitis C Virus Infection. NIH.
- WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process. Google Patents.
- Syntheses of FDA Approved HIV Protease Inhibitors. PMC.
- Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. PMC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.
Sources
- 1. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113214101A - Synthesis method of this compound and L-cyclohexylalanine - Google Patents [patents.google.com]
- 8. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Telaprevir for the treatment of chronic hepatitis C infection. [scholars.duke.edu]
- 10. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of L-tert-Leucine for Advanced Peptide Synthesis
Introduction: The Strategic Value and Challenge of L-tert-Leucine
This compound (Tle) is a non-proteinogenic amino acid distinguished by its bulky tert-butyl side chain. This unique structural feature imparts significant and desirable properties to peptides, making it a valuable building block for drug development professionals. The steric bulk of the side chain can enforce specific secondary structures, such as β-turns or helical conformations, which are critical for modulating biological activity. Furthermore, the tert-butyl group provides a steric shield that protects the adjacent peptide bond from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of peptide-based therapeutics.
However, the very attribute that makes this compound so valuable—its steric hindrance—also presents a formidable challenge in peptide synthesis.[1] The bulky side chain physically obstructs the formation of peptide bonds, leading to significantly slower reaction rates and a higher risk of incomplete coupling.[1][2] These "difficult couplings" can result in the formation of deletion sequences, where the intended amino acid is missing, compromising the purity and yield of the final peptide product.[3][4] Consequently, the successful incorporation of this compound requires carefully optimized derivatization strategies, including robust N-α-protection and the use of highly efficient activation reagents. This guide provides a detailed examination of these strategies, offering field-proven protocols and the scientific rationale behind them.
N-α-Protection: The First Step in Taming Steric Hindrance
Proper protection of the α-amino group is the foundational step for preparing this compound for peptide synthesis. The choice of protecting group dictates the overall synthetic strategy, with tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) being the most prevalent.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is a classic protecting group removed under acidic conditions, making it ideal for Boc-based solid-phase peptide synthesis (SPPS).[5] Its introduction is typically achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate.[5]
Protocol 1: Boc Protection of this compound using (Boc)₂O
-
Principle: The amino group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A base is required to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Solvent: Acetone/Water or Dioxane/Water mixture[6]
-
Ethyl acetate (EtOAc)
-
5% Citric Acid or dilute HCl solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water. Add triethylamine (1.5 eq) while stirring to create a basic solution.[6]
-
Reagent Addition: While maintaining the temperature at 25°C, add di-tert-butyl dicarbonate (1.1 eq) to the solution.[6]
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water and perform an initial wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by adding 5% citric acid or 1 M HCl.[7] The N-Boc-L-tert-Leucine product will precipitate out or can be extracted.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-L-tert-Leucine.
-
Purification: The product can be further purified by recrystallization, typically from an ethyl acetate/hexane mixture.
-
-
Causality and Insights: The use of a biphasic solvent system like acetone/water ensures the solubility of both the polar amino acid and the non-polar (Boc)₂O reagent.[6] Acidification is a critical step; it protonates the carboxylate group of the product, rendering it less soluble in water and facilitating its extraction into the organic phase.
Fmoc (9-Fluorenylmethyloxycarbonyl) Protection
The Fmoc group is the cornerstone of modern SPPS due to its base-lability. It can be cleaved under mild basic conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups.[8]
Protocol 2: Fmoc Protection of this compound using Fmoc-OSu
-
Principle: N-Hydroxysuccinimide (OSu) is an excellent leaving group. Fmoc-OSu is a stable, crystalline solid that reacts efficiently with the primary amine of this compound under basic conditions to form a stable carbamate linkage.
-
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Solvent: 1:1 Tetrahydrofuran (THF)/Saturated aqueous NaHCO₃[8]
-
Diethyl ether
-
1 M HCl
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. The biphasic mixture should become homogeneous as the reaction proceeds.
-
Work-up (Base Wash): Dilute the reaction with water and adjust the pH to ~9 with additional saturated NaHCO₃ if necessary. Extract the mixture with diethyl ether (3 times) to remove unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.[8]
-
Acidification: Collect the aqueous layer and, while cooling in an ice bath, acidify to pH 1-2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. Alternatively, if an oil forms, extract it with ethyl acetate and process as described in Protocol 1.
-
-
Causality and Insights: The Schotten-Baumann conditions (biphasic solvent with a mild inorganic base) are highly effective for Fmoc protection.[8] The initial ether wash under basic conditions is crucial for purification; the desired product exists as a water-soluble carboxylate salt, while non-polar impurities are removed into the organic phase.
Carboxyl Group Activation and Coupling: Overcoming the Steric Barrier
With the N-terminus protected, the next challenge is activating the carboxyl group for amide bond formation. Due to the steric hindrance of this compound, standard coupling reagents like DCC or DIC are often inefficient, leading to low yields.[2] Success hinges on the use of high-potency coupling reagents that generate highly reactive activated species.[1]
The Hierarchy of Coupling Reagents for Hindered Amino Acids
Modern peptide synthesis relies on phosphonium and aminium/uronium salt-based reagents.[9][10] Their efficacy is largely determined by the reactivity of the active ester they form in situ.
-
Uronium/Aminium Salts: These are highly efficient and widely used.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective reagents, especially for difficult couplings.[1][9] It reacts with the N-protected amino acid to form a highly reactive OAt ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another powerful reagent that forms a reactive O-6-ClBt ester. It is often more cost-effective than HATU.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the OxymaPure® leaving group.[9] It offers high reactivity comparable to HATU but with improved safety, as its byproducts are not explosive like those derived from HOBt or HOAt.[10]
-
-
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent, though generally considered less potent than HATU for extremely hindered couplings.[11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, forming the same reactive OAt ester. It is highly effective but cannot cause guanidinylation side reactions with the free amine, unlike uronium salts.[10][11]
-
| Reagent | Class | Active Ester Formed | Relative Reactivity for Hindered Couplings | Key Advantages |
| HATU | Uronium/Aminium | OAt | Very High | Gold standard for difficult couplings; fast reaction rates.[1][9] |
| PyAOP | Phosphonium | OAt | Very High | High reactivity like HATU; no risk of guanidinylation.[9][11] |
| COMU | Uronium/Aminium | Oxyma | Very High | Comparable to HATU; safer byproducts, good solubility.[9][10] |
| HCTU | Uronium/Aminium | O-6-ClBt | High | More reactive than HBTU; cost-effective.[9] |
| PyBOP | Phosphonium | OBt | Moderate-High | Widely used, stable, effective for many couplings.[11] |
| DIC/Oxyma | Carbodiimide | Oxyma | Moderate | Improved performance over classic DCC/HOBt; low cost.[2] |
Protocol 3: General Procedure for Coupling N-Fmoc-L-tert-Leucine in SPPS
This protocol describes a typical manual coupling cycle on a solid support (e.g., Rink Amide resin) using a high-reactivity uronium salt like HATU.
-
Principle: The cycle involves deprotection of the resin's N-terminal amine, followed by the in-situ activation of N-Fmoc-L-tert-Leucine's carboxyl group and its subsequent coupling to the newly freed amine on the resin.
-
Materials:
-
N-Fmoc protected peptide-resin
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
N-Fmoc-L-tert-Leucine
-
Coupling Reagent: HATU (or COMU/HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: Anhydrous DMF, Dichloromethane (DCM)
-
Kaiser Test Kit (for monitoring)
-
-
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve N-Fmoc-L-tert-Leucine (3.0-5.0 eq relative to resin loading) and HATU (2.9-4.9 eq) in anhydrous DMF.
-
Add DIPEA (6.0-10.0 eq) to the mixture.
-
Allow the solution to stand for 5-10 minutes. A color change (typically to yellow) indicates the formation of the active ester.
-
-
Coupling Reaction:
-
Drain the wash solvent from the deprotected resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For this compound, longer coupling times are essential.[4]
-
-
Monitoring: Perform a qualitative Kaiser test. A negative result (beads remain yellow/colorless) indicates complete coupling. If the test is positive (beads turn blue), the coupling is incomplete.
-
Troubleshooting (Double Coupling): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 3-5 (a "double couple").[4]
-
Final Wash: Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
-
Causality and Insights: Using a significant excess of the protected amino acid and coupling reagent helps drive the slow reaction to completion.[1] Pre-activation is vital as it ensures the highly reactive species is formed before being introduced to the resin-bound amine, maximizing coupling efficiency. DIPEA is a sterically hindered, non-nucleophilic base, making it ideal as it will not compete with the resin-bound amine during the coupling step.[10]
Troubleshooting and Final Considerations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation/coupling time due to steric hindrance. | Increase coupling time to 4-12 hours. Perform a double coupling.[4] Use microwave-assisted synthesis to increase reaction kinetics.[10] Switch to a more potent coupling reagent like HATU or COMU. |
| Deletion Sequences in Final Peptide | Result of incomplete coupling in a previous cycle. | Follow all recommendations for incomplete coupling. Ensure fresh, high-quality reagents are used. |
| Racemization | Over-activation of the carboxylic acid; prolonged exposure to base. | Use a weaker base like N-Methylmorpholine (NMM) instead of DIPEA.[10] Minimize pre-activation time. Use additives known to suppress racemization, such as OxymaPure.[1] |
| Aggregation during Synthesis | Peptide sequence contains multiple hydrophobic residues. | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). Incorporate "difficult sequence" protocols, such as using lower peptide concentrations or adding solubilizing tags.[3] |
Conclusion
The incorporation of this compound into peptides is a high-value synthetic endeavor that requires a departure from standard protocols. Its significant steric bulk necessitates a strategic approach centered on robust N-α-protection and, most critically, the use of high-potency coupling reagents. Uronium and phosphonium salts that generate highly reactive OAt or Oxyma esters, such as HATU, PyAOP, and COMU, are essential tools for driving these challenging reactions to completion. By employing optimized conditions—including extended reaction times, an excess of reagents, and diligent monitoring—researchers can successfully harness the unique benefits of this compound to create more stable and potent peptide-based therapeutics.
References
- Process for the preparation of a dipeptide and intermediate product in such a process. (2001). Google Patents.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2006). Request PDF.
- Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun.
- Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (n.d.). PMC.
- Attaching Boc Protecting Groups With BOC-ON. (n.d.). Aapptec.
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- Side reactions in peptide synthesis. (2020). Request PDF.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
- Process for the preparation of N-carboxy-t-leucine anhydride. (n.d.). Google Patents.
- Peptide Synthesis. (2024). Chemistry LibreTexts.
- What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022). Biomatik.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Azelead.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Preparation method of N-methoxycarbonyl-L-tert-leucine. (2015). SciSpace.
- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. (2016). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Coupling Dialkylglycines. (n.d.). Aapptec Peptides.
- SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). Slideshare.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Evaluation of the Synthetic Product. (n.d.). Oxford Academic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. file.globalso.com [file.globalso.com]
Application Notes & Protocols: High-Yield Production of L-tert-Leucine via Whole-Cell Biocatalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-tert-leucine is a non-proteinogenic amino acid of significant value, serving as a critical chiral building block for synthesizing pharmaceutical active ingredients, including anti-HIV protease inhibitors and anti-tumor agents.[1][2][3] Traditional chemical synthesis routes are often complex and environmentally taxing. This guide details the principles and protocols for producing enantiomerically pure this compound (>99% e.e.) using an engineered Escherichia coli whole-cell biocatalyst. This biological method offers superior enantioselectivity, milder reaction conditions, and a more sustainable footprint compared to chemical alternatives.[4][5] The core of this system is the co-expression of a leucine dehydrogenase (LeuDH) for the primary synthesis and a secondary enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), for the crucial in-situ regeneration of the NADH cofactor.[1][2][4][6][7][8]
Part 1: Scientific Foundation & System Design
The Core Enzymatic Cascade
The synthesis of this compound is achieved through the asymmetric reductive amination of the prochiral keto acid, trimethylpyruvic acid (TMP). This reaction is catalyzed by a NAD(P)H-dependent Leucine Dehydrogenase (LeuDH, EC 1.4.1.9) .[3][4][9] The catalytic cycle, however, consumes one molecule of the expensive cofactor NADH for every molecule of this compound produced. For the process to be economically viable, this cofactor must be regenerated continuously.
Whole-cell biocatalysis elegantly solves this challenge by housing both the primary synthesis enzyme and a cofactor regeneration system within a single microbial host.[6][7][8] This obviates the need for costly enzyme purification and external cofactor addition. Two highly effective regeneration systems are predominantly used:
-
Formate Dehydrogenase (FDH) System: FDH (EC 1.2.1.2) catalyzes the oxidation of inexpensive sodium formate to carbon dioxide, concurrently reducing NAD+ to NADH.[4][9][10] The gaseous CO₂ byproduct effortlessly leaves the reaction equilibrium, which provides a strong thermodynamic driving force for the regeneration reaction.[11]
-
Glucose Dehydrogenase (GDH) System: GDH (EC 1.1.1.47) utilizes glucose as a substrate to reduce NAD+ to NADH. This system is known for its high specific activity and efficiency.[1][2][8]
The synergy between LeuDH and the regeneration enzyme (FDH or GDH) creates a highly efficient, self-sustaining catalytic cycle within the engineered cell.
Figure 1: The coupled enzymatic reaction for this compound synthesis.
Designing the "Designer Bug": Genetic Strategy
Escherichia coli, particularly the BL21(DE3) strain, serves as the standard host for constructing the whole-cell biocatalyst due to its well-understood genetics and robust protein expression capabilities.[4][12] The core strategy involves the co-expression of the genes encoding LeuDH and the chosen regeneration enzyme.
Key Genetic Considerations:
-
Gene Sourcing: While LeuDH from organisms like Bacillus cereus or Lysinibacillus sphaericus are well-characterized, recent advances have utilized genome mining to discover novel LeuDH enzymes with superior activity, stability, and higher affinity for TMP.[2][3][4][13]
-
Expression Vector: A dual-gene expression plasmid, such as pETDuet-1, is highly recommended. This allows for the cloning of both the leuDH and fdh (or gdh) genes into a single vector under the control of strong T7 promoters. This approach ensures coordinated expression and simplifies the process by requiring only a single antibiotic for selection, reducing the metabolic load on the host cell.[5]
-
Codon Optimization: To maximize protein yield, the DNA sequences of the chosen genes should be codon-optimized for high-level expression in E. coli.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Whole cell biotransformation for reductive amination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering bi‐functional enzyme complex of formate dehydrogenase and leucine dehydrogenase by peptide linker mediated fusion for accelerating cofactor regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formate dehydrogenase FDH enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Metabolic engineering of l-leucine production in Escherichia coli and Corynebacterium glutamicum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Synthesis of L-tert-Leucine via Transamination
Abstract
L-tert-leucine is a non-proteinogenic amino acid of significant value in the pharmaceutical industry, serving as a critical chiral building block for synthesizing antiviral agents, including HIV protease inhibitors, and other active pharmaceutical ingredients.[1][2] Its bulky and hydrophobic tert-butyl group provides unique conformational constraints in peptide-based drugs.[3] While various chemical and biological methods exist for its production, enzymatic synthesis offers unparalleled advantages in stereoselectivity, operational mildness, and environmental sustainability.[1][4] This application note provides a detailed protocol for the synthesis of this compound from trimethylpyruvate using L-glutamate as an amino donor, a reaction catalyzed by a branched-chain aminotransferase (BCAT). We delve into the mechanistic underpinnings of the reaction, address key challenges such as product inhibition, and present a robust, self-validating protocol employing a coupled enzyme system to drive the reaction to completion.
Introduction and Principle of Method
The enzymatic synthesis of this compound can be broadly categorized into two primary pathways: reductive amination catalyzed by leucine dehydrogenase (LeuDH) and transamination catalyzed by aminotransferases (also known as transaminases). While the LeuDH route is well-established, it relies on ammonia as the amino donor and requires a robust cofactor (NADH) regeneration system.[5][6] The transamination pathway, which is the focus of this guide, utilizes a common amino acid, such as L-glutamate, as the amino group donor, offering an alternative and elegant synthetic strategy.[7][8]
The core of this method is a reversible transamination reaction where the amino group from L-glutamate is transferred to the α-keto acid precursor, trimethylpyruvate, yielding the desired this compound and the byproduct, α-ketoglutarate (also known as 2-oxoglutarate).[9]
Reaction: Trimethylpyruvate + L-Glutamate ⇌ this compound + α-Ketoglutarate
This transformation is catalyzed by an aminotransferase, a class of enzymes that depend on the cofactor Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[10]
The Mechanistic Role of Pyridoxal 5'-Phosphate (PLP)
Understanding the role of PLP is fundamental to appreciating the causality of this enzymatic process. Transaminases operate via a "ping-pong bi-bi" mechanism, which can be dissected into two distinct half-reactions.[11]
-
First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site (forming an internal aldimine), binds to the first substrate, L-glutamate. The amino group of L-glutamate displaces the lysine to form a new Schiff base (an external aldimine).[12] Through a series of electron rearrangements stabilized by the electrophilic pyridine ring of PLP, the amino group is transferred to the cofactor, converting it into pyridoxamine phosphate (PMP) and releasing the keto-acid byproduct, α-ketoglutarate.[13]
-
Second Half-Reaction: The second substrate, trimethylpyruvate, enters the active site and reacts with PMP. The process is reversed: the amino group is transferred from PMP to trimethylpyruvate, forming this compound and regenerating the original PLP-enzyme complex, ready for the next catalytic cycle.[11]
The ability of PLP to act as a temporary carrier of the amino group and stabilize carbanionic intermediates is what makes this reaction exquisitely efficient and specific.[14]
Caption: Fig 1. Ping-Pong Mechanism of Transamination.
Overcoming Reaction Equilibria: The Challenge of Product Inhibition
A significant hurdle in the practical application of this synthesis is that the transamination reaction is reversible. Furthermore, studies have shown that the branched-chain aminotransferase (BCAT) from Escherichia coli is severely inhibited by the reaction's co-product, α-ketoglutarate.[7] This product inhibition can prevent the reaction from reaching high conversion rates, limiting the overall yield of this compound.
To create a robust and self-validating protocol, this equilibrium limitation must be addressed. The most effective strategy is to introduce a coupled enzyme system that selectively removes the inhibitory α-ketoglutarate as it is formed, thereby pulling the primary reaction forward towards this compound synthesis. A validated approach involves a secondary and tertiary enzymatic reaction cascade.[7][8]
-
Primary Reaction (BCAT): Trimethylpyruvate + L-Glutamate → this compound + α-Ketoglutarate
-
Secondary Reaction (Aspartate Aminotransferase - AspAT): α-Ketoglutarate + L-Aspartate → L-Glutamate + Oxaloacetate
-
Tertiary Reaction (Pyruvate Decarboxylase - PDC): Oxaloacetate → Pyruvate + CO₂
In this cascade, the inhibitory α-ketoglutarate is consumed by AspAT, which is strategically favorable as it also regenerates one of the initial substrates, L-glutamate. The oxaloacetate produced is then irreversibly decarboxylated by PDC, ensuring the entire system is driven unidirectionally towards the final product.
Caption: Fig 2. Coupled Enzyme System for Byproduct Removal.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound from 100 mM trimethylpyruvate, achieving high conversion and enantiomeric purity (>99% ee).[7]
Materials and Reagents
-
Substrates & Cofactors:
-
Trimethylpyruvate (TMP) (Sigma-Aldrich, Cat. No. 815-17-8)
-
L-Glutamic acid, monosodium salt (Sigma-Aldrich, Cat. No. G1626)
-
L-Aspartic acid (Sigma-Aldrich, Cat. No. A9256)
-
Pyridoxal 5'-phosphate (PLP) (Sigma-Aldrich, Cat. No. P9255)
-
-
Enzymes:
-
Branched-Chain Aminotransferase (BCAT) from E. coli (Expressed recombinantly or from a commercial supplier)
-
Aspartate Aminotransferase (AspAT) from E. coli (Expressed or commercial)
-
Pyruvate Decarboxylase (PDC) from Saccharomyces cerevisiae (Expressed or commercial)
-
-
Buffers & Other Reagents:
-
Potassium phosphate buffer, pH 8.0
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Hydrochloric Acid (HCl) for quenching and pH adjustment
-
Acetonitrile (HPLC Grade)
-
This compound analytical standard (Sigma-Aldrich, Cat. No. 20859-02-3)
-
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Primary Substrate (TMP) | 100 mM | Balances reaction rate with potential substrate inhibition. |
| Amino Donor (L-Glutamate) | 120 mM | Provided in slight excess to initiate the reaction. |
| Co-Substrate (L-Aspartate) | 120 mM | Drives the secondary reaction for byproduct removal. |
| Cofactor (PLP) | 0.5 mM | Saturating concentration for aminotransferase activity.[15] |
| Buffer | 100 mM Potassium Phosphate | Maintains stable pH for optimal enzyme activity. |
| pH | 8.0 | Optimal pH for many aminotransferase reactions.[16] |
| Temperature | 30-37 °C | Provides a good balance between reaction rate and enzyme stability.[17] |
| Enzyme Loading | 10-20 U/mL (each) | To be optimized based on specific activity of enzyme preparations. |
| Reaction Time | 12-24 hours | Sufficient time to reach high conversion. |
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 1 M stock solution of potassium phosphate buffer and adjust the pH to 8.0 with NaOH.
-
Prepare stock solutions of trimethylpyruvate, L-glutamate, L-aspartate, and PLP in deionized water. Note: The sodium salt of trimethylpyruvate is more soluble.
-
-
Reaction Setup (10 mL Scale):
-
In a 50 mL reaction vessel, combine the following in order:
-
7.0 mL deionized water
-
1.0 mL of 1 M Potassium Phosphate buffer (pH 8.0)
-
1.0 mL of 1 M Trimethylpyruvate stock (Final conc: 100 mM)
-
1.2 mL of 1 M L-Glutamate stock (Final conc: 120 mM)
-
1.2 mL of 1 M L-Aspartate stock (Final conc: 120 mM)
-
0.05 mL of 100 mM PLP stock (Final conc: 0.5 mM)
-
-
Adjust the final volume to 10 mL with deionized water if necessary.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 10 minutes.
-
-
Enzyme Addition & Incubation:
-
Initiate the reaction by adding the required units of BCAT, AspAT, and PDC to the reaction vessel.
-
Incubate the reaction at 37°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 12-24 hours.
-
-
Reaction Monitoring (via HPLC):
-
At timed intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 450 µL of 0.1 M HCl or an acetonitrile solution to precipitate the enzymes.
-
Vortex and centrifuge at >13,000 x g for 5 minutes to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the consumption of trimethylpyruvate and the formation of this compound. A chiral column (e.g., Chirex 3126) is required to determine enantiomeric excess (ee%).
-
-
Product Purification and Characterization:
-
Once the reaction has reached completion (as determined by HPLC), terminate it by heating to 60°C or by acidification to pH ~2.0, followed by centrifugation to remove all enzymes.[18]
-
Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to facilitate crystallization.[18]
-
Concentrate the solution via rotary evaporation and allow it to cool slowly to 4°C to crystallize the product.
-
Collect the this compound crystals by filtration.
-
Confirm the product's identity and purity using NMR, Mass Spectrometry, and chiral HPLC analysis. The expected result is this compound with an enantiomeric excess >99%.[7]
-
Conclusion
The enzymatic transamination of trimethylpyruvate with L-glutamate is a highly effective and stereoselective method for producing the valuable chiral intermediate, this compound. The primary challenge of product inhibition by α-ketoglutarate can be successfully overcome by implementing a rationally designed coupled enzyme system that efficiently removes this byproduct, driving the reaction to near-complete conversion. This application note provides a comprehensive and robust protocol that serves as a foundational guide for researchers in drug discovery and bioprocess development, enabling the green and efficient synthesis of this critical non-natural amino acid.
References
- Menzel, A., et al. (2004). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. Biotechnology and Bioengineering, 85(7), 725-731.
- Luo, W., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 648325.
- Cai, Y., et al. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. Molecules, 27(19), 6289.
- Niu, J., et al. (2023). Synthesis of this compound by LeuDH coupling with GDH. ResearchGate.
- Seo, J. H., et al. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052.
- Luo, W., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. Frontiers in Bioengineering and Biotechnology, 8, 186.
- Martinez-Carrion, M., et al. (1970). The Mechanism of Transamination. Journal of Biological Chemistry, 245(4), 799-808.
- Wikipedia. (2023). Pyridoxal phosphate. Wikipedia, The Free Encyclopedia.
- Semantic Scholar. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Semantic Scholar.
- Turner, N. J. (2010). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis. ChemInform, 41(25).
- Taylor & Francis. (2019). Transamination – Knowledge and References. Taylor & Francis Online.
- Vanderlinde, R. E. (1986). Review of pyridoxal phosphate and the transaminases in liver disease. Annals of Clinical & Laboratory Science, 16(2), 79-93.
- Liu, W., et al. (2014). Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. Biochemical Engineering Journal, 91, 204-209.
- Dr. Aishwarya Kelkar. (2022). Transamination. YouTube.
- ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Publications.
- Parmar, A., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 805.
- Gosset, G. (n.d.). Aminotransferase enzyme dependent on pyridoxal phosphate. Gosset. Available at: [https://gosset. Mbio. Co/Molecule/10185]([Link]. Mbio. Co/Molecule/10185)
- Nisonoff, A., et al. (1952). Mechanisms in Enzymatic Transamination. ResearchGate.
- Bornscheuer, U. T. (2018). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald Publication Server.
- Komeda, H., et al. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 68(11), 5476-5481.
- Soderberg, T. (2022). Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts.
- N'JOY Biochemistry. (2021). Transamination | Amino Acid Metabolism | Biochemistry. YouTube.
- di Salvo, M. L., et al. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 21(2), 558.
- Sharma, P. P., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Processes, 11(11), 3079.
Sources
- 1. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 2. This compound | 20859-02-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of this compound with branched chain aminotransferase. | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. gosset.ai [gosset.ai]
- 11. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 12. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: The Emergence of L-tert-Leucine in Asymmetric Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the application of L-tert-Leucine in organocatalysis.
In the landscape of organocatalysis, where small chiral organic molecules are used to accelerate chemical reactions, amino acids have long held a privileged position. While L-proline is arguably the most famous, the non-proteinogenic amino acid this compound has carved out a critical niche, particularly in reactions requiring high levels of stereocontrol.[1][2][3] The defining feature of this compound is its bulky, hydrophobic, and sterically demanding tert-butyl side chain.[4][5][6] This group acts as a powerful stereodirecting element, creating a highly defined chiral environment that can effectively shield one face of a reactive intermediate, thereby guiding an incoming reagent to the other face with remarkable precision.
This unique structural feature makes this compound and its derivatives highly effective catalysts and chiral auxiliaries for a range of asymmetric transformations.[5][7][8] Catalysts derived from this compound are diverse, spanning from the amino acid itself to more complex structures like squaramides, thioureas, and phase-transfer catalysts, each harnessing the steric bulk of the tert-butyl group in a distinct mechanistic pathway.[9][10][11][12]
Mechanistic Principles: How this compound Controls Stereochemistry
The efficacy of this compound-derived organocatalysts stems from their ability to form transient chiral intermediates with substrates, lowering the activation energy of the desired stereochemical pathway. The two predominant activation modes are:
-
Enamine/Iminium Catalysis: When this compound or its primary/secondary amine derivatives are used, they react with carbonyl compounds (ketones or aldehydes) to form chiral enamines or iminium ions. The bulky tert-butyl group creates a rigid conformation, effectively blocking one of the enamine's prochiral faces. An incoming electrophile is thus forced to attack from the less hindered face, establishing a new stereocenter with high fidelity.
-
Hydrogen Bond-Mediated Catalysis: In catalysts such as this compound-derived thioureas and squaramides, the mechanism relies on non-covalent interactions. These molecules act as bifunctional catalysts, using the (thio)urea moiety to activate an electrophile through hydrogen bonding, while a basic site on the catalyst deprotonates the nucleophile. The chiral scaffold, featuring the this compound backbone, positions the substrates in a highly organized, chiral transition state, ensuring enantioselective bond formation.
Below is a generalized workflow for an organocatalytic asymmetric reaction.
Caption: A typical experimental workflow for an asymmetric reaction using an this compound-derived organocatalyst.
Key Application: Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation.[13] Achieving high enantioselectivity in this reaction is crucial for the synthesis of complex chiral molecules. This compound-derived squaramides have emerged as exceptionally effective catalysts for this purpose, particularly in the addition of nitroalkanes or dicyanoolefins to α,β-unsaturated compounds.[9][10][14]
Mechanism of Action: Squaramide Catalysis
The this compound-derived squaramide catalyst operates through a dual hydrogen-bonding mechanism. The two N-H groups of the squaramide core coordinate to and activate the Michael acceptor (e.g., an enone), lowering its LUMO and making it more electrophilic. Simultaneously, a basic moiety on the catalyst can interact with the nucleophile. The chiral environment, dictated by the this compound backbone, orchestrates the facial-selective approach of the nucleophile to the activated acceptor.
Caption: Simplified catalytic cycle for the this compound squaramide-catalyzed Michael addition.
Application Data: Conjugate Addition of α-Nitrocarboxylates to Enones
This compound-derived squaramides have been successfully used to catalyze the enantioselective Michael addition of tertiary α-nitroesters to β-unsubstituted vinyl ketones.[9] This reaction is valuable as the resulting quaternary α-nitroesters can be transformed into important quaternary α-amino acids.
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | -60 | 24 | 95 | 82 |
| 2 | 10 | Toluene | -25 | 12 | >95 | 78 |
| 3 | 10 | Xylene | -60 | 24 | 92 | 76 |
| 4 | 10 | CH₂Cl₂ | -60 | 24 | 90 | 50 |
| Table adapted from data reported on the reaction between methyl 2-nitropropanoate and methyl vinyl ketone using an this compound-derived squaramide catalyst.[9] |
The data clearly demonstrates the critical influence of temperature and solvent on enantioselectivity, with lower temperatures and non-polar aromatic solvents like toluene proving optimal.[9]
Protocol: Asymmetric Michael Addition of a Nitroester to a Vinyl Ketone
This protocol is a representative example for the synthesis of chiral quaternary α-nitroesters using an this compound-derived squaramide catalyst.
Materials and Reagents:
-
This compound-derived squaramide catalyst (e.g., C9 in the cited literature)[9]
-
Vinyl ketone (e.g., methyl vinyl ketone), freshly distilled
-
α-Nitroester (e.g., methyl 2-nitropropanoate)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Experimental Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the this compound-derived squaramide catalyst (0.1 mmol, 10 mol%). The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) via syringe. Cool the flask to -60 °C using a cooling bath. To this cooled solution, add the α-nitroester (1.0 mmol, 1.0 eq) followed by the slow, dropwise addition of the vinyl ketone (1.2 mmol, 1.2 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at -60 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting nitroester is consumed (typically 24-48 hours).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Key Application: Asymmetric Aldol Reaction
The aldol reaction is one of the most powerful tools for constructing C-C bonds and creating β-hydroxy carbonyl compounds, which are key building blocks in natural product synthesis. This compound itself can act as a simple, metal-free catalyst for direct asymmetric aldol reactions, particularly between cyclic ketones and aldehydes.[1][15]
Mechanism of Action: Enamine Catalysis
In the aldol reaction, this compound's secondary amine reacts with a ketone donor to form a nucleophilic enamine intermediate, a process analogous to the mechanism of Class I aldolase enzymes.[3][16] The carboxylic acid moiety of the amino acid can act as an internal acid/base co-catalyst, facilitating proton transfer steps. The stereochemical outcome is dictated by the bulky tert-butyl group, which directs the electrophilic aldehyde to attack the enamine from the less sterically hindered face of the double bond.
Application Data: Aldol Reaction of Cyclic Ketones
This compound has been shown to catalyze the direct aldol reaction between various cyclic ketones and p-nitrobenzaldehyde with moderate to high diastereo- and enantioselectivity.[15]
| Ketone | Catalyst (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| Cyclohexanone | 30 | 120 | 85 | 1:19 | 82 (anti) |
| Cycloheptanone | 30 | 120 | 90 | 10:1 | 92 (syn) |
| Cyclooctanone | 30 | 120 | 80 | >20:1 | 94 (syn) |
| Table adapted from data for the reaction with p-nitrobenzaldehyde catalyzed by L-t-leucine at room temperature.[15] |
An interesting observation is the reversal of diastereoselectivity based on ring size, with cyclohexanone favoring the anti product and larger rings like cycloheptanone favoring the syn product.[15]
Protocol: Direct Asymmetric Aldol Reaction of Cycloheptanone
This protocol describes a general procedure for the this compound-catalyzed aldol reaction.
Materials and Reagents:
-
This compound
-
Cyclic ketone (e.g., cycloheptanone)
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
Solvent (e.g., DMSO or neat)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
Experimental Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol, 1.0 eq) and the cyclic ketone (5.0 mmol, 5.0 eq, which also acts as the solvent).
-
Catalyst Addition: Add this compound (0.3 mmol, 30 mol%) to the mixture.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 25 °C) for the specified time (e.g., 120 hours). The reaction can be monitored by TLC.
-
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography (hexane/ethyl acetate eluent system) to isolate the aldol adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC) of the purified product.
Concluding Remarks for the Practicing Scientist
This compound and its derivatives represent a powerful and versatile toolkit for the modern synthetic chemist. The steric hindrance provided by the tert-butyl group is a reliable and highly effective design element for inducing chirality in a wide array of important organic transformations. When embarking on a new synthesis, consider the following:
-
Catalyst Choice: For aldol reactions, this compound itself can be a simple and effective choice. For Michael additions or other reactions requiring dual activation, a more sophisticated this compound-derived squaramide or thiourea catalyst will likely provide superior results.[9][15]
-
Parameter Optimization: As demonstrated, stereochemical outcomes are highly sensitive to reaction parameters. A systematic screening of solvent, temperature, and catalyst loading is essential to achieve optimal yield and enantioselectivity.[9]
-
Mechanistic Understanding: A solid grasp of the underlying catalytic cycle—be it enamine or hydrogen-bond activation—is crucial for troubleshooting and rationally improving reaction performance.
By leveraging the unique properties of this compound, researchers can develop robust, efficient, and highly stereoselective synthetic routes to valuable chiral building blocks for the pharmaceutical and agrochemical industries.
References
- Enantioselective Synthesis of Quaternary α-Amino Acids via this compound-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones.
- Enantioselective Vinylogous Michael Addition of α,α-Dicyanoolefins to Azadienes Catalyzed by an this compound-Derived Squaramide Catalyst.
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.
- Asymmetric Synthesis of 3-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles Catalyzed by Phase-Transfer Catalyst Derived from tert-Leucine. Chinese Journal of Chemistry. [Link]
- Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed. [Link]
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase.
- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- Aldol reaction of cyclic ketones promoted by l‐tert‐leucine 116.
- Enzymatic synthesis of this compound with branched chain aminotransferase. PubMed. [Link]
- Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC - PubMed Central. [Link]
- Asymmetric synthesis of this compound and l-3-hydroxyadamantylglycine using branched chain aminotransferase. OUCI. [Link]
- Synthesis of this compound by LeuDH coupling with GDH.
- Enzymatic synthesis of this compound with branched chain aminotransferase. Semantic Scholar. [Link]
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. MDPI. [Link]
- Chiral Auxiliaries and Catalysts.
- Enantioselective Vinylogous Michael Addition of α,α-Dicyanoolefins to Azadienes Catalyzed by an this compound-Derived Squaramide Catalyst.
- Degussa L‐ tert ‐leucine process.
- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers. [Link]
- Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. PMC - NIH. [Link]
- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. NIH. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production.
- Heterogeneous organocatalysis: the proline case. RSC Advances (RSC Publishing). [Link]
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry | Illinois. [Link]
- Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
- The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. [Link]
- Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]
- Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones.
- Acyclic ??-Amino Acid Catalyzed Asymmetric anti-Selective Mannich-Type Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Architect of Asymmetry: A Step-by-Step Guide to Reactions Enabled by L-tert-Leucine-Derived Catalysts
For the modern researcher in drug development and asymmetric synthesis, the quest for stereochemical control is paramount. Among the arsenal of chiral building blocks, L-tert-Leucine stands out not merely as a non-proteinogenic amino acid but as a foundational element for a class of powerful organocatalysts. Its defining feature, the sterically demanding tert-butyl group, provides a robust chiral environment, enabling high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2]
This guide deviates from a rigid template to offer a narrative built on practical application and scientific causality. We will first explore the synthesis of key this compound-derived catalysts and then provide detailed, field-tested protocols for their use in asymmetric synthesis. Our focus is on empowering researchers to not only execute these reactions but to understand the principles that ensure their success.
Part 1: The Genesis of the Catalyst - Synthesizing this compound Derivatives
The true catalytic power of this compound is unlocked by its incorporation into more complex molecular architectures. These derivatives are designed to present the chiral information of the amino acid in a way that effectively biases the transition state of a reaction.
This compound-Derived Schiff Base Ligands for Asymmetric Henry Reactions
Schiff base ligands derived from this compound, when complexed with metal ions like copper(II), form potent catalysts for the asymmetric Henry (nitroaldol) reaction.[3] The rigidity of the resulting complex and the steric bulk of the tert-butyl group are critical for inducing enantioselectivity.
A general procedure for the synthesis of these ligands involves the condensation of an this compound derivative with a substituted salicylaldehyde.
Protocol 1: Synthesis of a Chiral Tridentate Schiff Base Ligand
This protocol is adapted from the work of Korkmaz et al. and provides a general method for synthesizing a family of Schiff base ligands.[3]
Materials and Reagents:
| Reagent | Molarity/Purity | Supplier Example |
| This compound methyl ester hydrochloride | 98% | Sigma-Aldrich |
| Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) | 99% | Alfa Aesar |
| Sodium Methoxide | 95% | Acros Organics |
| Anhydrous Methanol | 99.8% | Fisher Scientific |
| Anhydrous Diethyl Ether | 99% | J.T. Baker |
Step-by-Step Procedure:
-
Preparation of the Free Amino Ester: To a solution of this compound methyl ester hydrochloride (1.0 eq) in anhydrous methanol, add sodium methoxide (1.0 eq) at 0 °C. Stir the mixture for 30 minutes at room temperature. The formation of a white precipitate (NaCl) will be observed.
-
Condensation: To the suspension from step 1, add a solution of the substituted salicylaldehyde (1.0 eq) in anhydrous methanol.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude Schiff base can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired ligand.
This compound-Derived Squaramide Catalysts for Michael Additions
Squaramide-based organocatalysts have emerged as powerful tools in asymmetric synthesis due to their ability to act as hydrogen-bond donors, activating electrophiles. Incorporating this compound into their structure provides a chiral scaffold that directs the approach of the nucleophile. These catalysts are particularly effective in enantioselective Michael additions.[4][5][6]
The synthesis typically involves the reaction of a squarate ester with an this compound-derived amine.
Part 2: In the Reaction Flask - Protocols for Asymmetric Synthesis
With the catalysts in hand, we now turn to their application in key asymmetric transformations. The following protocols are designed to be self-validating, with clear steps and expected outcomes.
The Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[3] The use of a chiral copper(II) complex of an this compound-derived Schiff base allows for the enantioselective synthesis of valuable β-nitroalcohols.
Protocol 2: Cu(II)-Catalyzed Asymmetric Henry Reaction
This protocol is a generalized procedure based on established methodologies for the asymmetric addition of nitromethane to aldehydes.[3]
Materials and Reagents:
| Reagent | Molarity/Purity | Supplier Example |
| This compound-derived Schiff base ligand (from Protocol 1) | N/A | Synthesized in-house |
| Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) | 98% | Sigma-Aldrich |
| Aromatic Aldehyde (e.g., benzaldehyde) | 99% | Acros Organics |
| Nitromethane | 96% | Alfa Aesar |
| tert-Butyl methyl ether (TBME) | 99% | Fisher Scientific |
Step-by-Step Procedure:
-
Catalyst Formation: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound-derived Schiff base ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in TBME.
-
Stirring: Stir the resulting mixture at room temperature for 1-2 hours to allow for the formation of the chiral copper complex.
-
Reactant Addition: To the catalyst solution, add the aromatic aldehyde (1.0 eq) followed by nitromethane (10-20 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for 24-72 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-nitroalcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results:
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 65-75 | 60-70 |
| 4-Nitrobenzaldehyde | 70-80 | 65-75 |
Yields and ee values are indicative and can vary based on the specific ligand and reaction conditions.
Reaction Mechanism Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Enantioselective Vinylogous Michael Addition of α,α-Dicyanoolefins to Azadienes Catalyzed by an this compound-Derived Squaramide Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: HPLC-Based Monitoring of L-tert-Leucine Synthesis and Purity
Introduction
L-tert-Leucine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky tert-butyl side chain imparts unique conformational constraints, making it a valuable chiral building block in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs).[1] The precise monitoring of reactions involving this compound, including its synthesis and subsequent purification, is critical to ensure product quality, optimize reaction yields, and meet stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these applications due to its high resolution, sensitivity, and adaptability.
This document provides a comprehensive guide to the analytical methods for monitoring this compound reactions by HPLC. It is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry, process development, and quality control. The protocols detailed herein are designed to be robust and self-validating, ensuring data integrity and reproducibility.
Foundational Principles: Choosing the Right HPLC Strategy
The analytical approach for this compound is dictated by the specific requirements of the analysis: achiral purity assessment or chiral separation. This compound, like most amino acids, lacks a strong UV chromophore, which necessitates strategies to enhance its detection.[2][3]
1.1. Detection Strategy: Derivatization vs. Direct Detection
-
Pre-column Derivatization: This is a widely adopted strategy to improve the detectability and chromatographic retention of amino acids.[4] Reagents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) react with the primary amine of this compound to form highly fluorescent or UV-active derivatives.[2][3] This approach significantly enhances sensitivity. Automated pre-column derivatization using an HPLC autosampler can drastically improve reproducibility and reduce manual labor.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for the analysis of polar compounds like underivatized amino acids.[2][5][6] In HILIC, a polar stationary phase is used with a high concentration of an organic solvent in the mobile phase, facilitating the retention of polar analytes.[2] This method, often coupled with mass spectrometry (MS), allows for the direct and rapid analysis of this compound without the need for derivatization.[5][7]
1.2. Separation Mode: Reversed-Phase vs. Chiral Chromatography
-
Reversed-Phase (RP) HPLC: This is the workhorse for achiral purity analysis, particularly when pre-column derivatization is employed. The addition of a hydrophobic moiety through derivatization enhances retention on nonpolar stationary phases like C18.[7]
-
Chiral HPLC: To resolve this compound from its D-enantiomer, a chiral stationary phase (CSP) is required. The selection of the appropriate CSP is largely empirical but crucial for ensuring enantiomeric purity.[8]
Experimental Protocols
2.1. Protocol 1: Achiral Purity of this compound via Pre-column Derivatization and RP-HPLC
This protocol is designed for quantifying this compound and monitoring the progress of a reaction by observing the consumption of starting materials and the formation of the product.
2.1.1. Principle
This compound is derivatized with OPA in the presence of a thiol to form a fluorescent isoindole derivative. The derivatized sample is then separated on a reversed-phase C18 column and detected by a fluorescence detector.
2.1.2. Materials and Reagents
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Reaction samples containing this compound
2.1.3. Instrumentation and Columns
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.1.4. Detailed Procedure
-
Preparation of Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA/3-MPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 12.5 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with water.
-
Dilute the reaction samples with water to fall within the calibration range.
-
-
Automated Pre-column Derivatization (Autosampler Program):
-
Draw 5 µL of the sample/standard.
-
Draw 10 µL of the OPA/3-MPA reagent.
-
Mix in the needle or a mixing loop for 1 minute.
-
Inject the entire mixture onto the column.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-15 min: 10-60% B; 15-20 min: 60-100% B; 20-25 min: 100% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
| Injection Volume | 15 µL |
2.1.5. System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
2.2. Protocol 2: Chiral Purity of this compound by Chiral HPLC
This protocol is essential for determining the enantiomeric excess (e.e.) of this compound, a critical quality attribute for its use in chiral synthesis.
2.2.1. Principle
The enantiomers of this compound are separated on a chiral stationary phase (CSP) without derivatization. Detection is typically achieved by UV at a low wavelength or by coupling to a mass spectrometer.
2.2.2. Materials and Reagents
-
This compound reference standard
-
D-tert-Leucine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
2.2.3. Instrumentation and Columns
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
UV detector or Mass Spectrometer (e.g., single quadrupole).
-
Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+)).[9]
2.2.4. Detailed Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of D-tert-Leucine (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a racemic mixture by combining equal volumes of the L- and D-tert-Leucine stock solutions to verify the separation.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | CHIRALPAK® ZWIX(+) |
| Mobile Phase | Methanol/Acetonitrile (50/50, v/v) with 25 mM Diethylamine (DEA) and 50 mM Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or MS (Positive ESI, SIR of [M+H]+) |
| Injection Volume | 5 µL |
2.2.5. System Suitability
Inject the racemic mixture to confirm baseline separation of the L- and D-enantiomers. The resolution between the two peaks should be greater than 1.5.
Data Interpretation and Validation
3.1. Quantification
For Protocol 1, construct a calibration curve by plotting the peak area of the this compound derivative against its concentration. The concentration of this compound in the reaction samples can be determined from this curve.
3.2. Enantiomeric Excess (e.e.) Calculation
For Protocol 2, the enantiomeric excess is calculated using the following formula:
e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100
Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
3.3. Method Validation
For routine use in a quality control environment, the HPLC methods should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Workflow Visualization
Figure 1: General workflow for HPLC analysis of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | Column contamination, mismatched sample solvent and mobile phase, buffer issues | Flush the column, ensure the sample is dissolved in the initial mobile phase, check buffer pH and concentration |
| No or Low Signal | Derivatization failure, detector issue, incorrect wavelength | Prepare fresh derivatization reagent, check detector lamp and settings, verify detection wavelength |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column degradation | Prepare fresh mobile phase, use a column thermostat, replace the column if necessary |
| Poor Resolution (Chiral) | Inappropriate mobile phase, column aging, flow rate too high | Optimize mobile phase composition, try a new chiral column, reduce the flow rate |
References
- HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS.
- Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Prinsen, B. H. C. M., van der Wurff, A., & Verhoeven-Duif, N. M. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543–551.
- Kim, J. B., & Kim, Y. H. (2014). Application of amino acid analysis using hydrophilic interaction liquid chromatography coupled with isotope dilution mass spectrometry for peptide and protein quantification. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 629-635.
- Wang, Y., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. Frontiers in Bioengineering and Biotechnology, 8, 257.
- Kuznetsova, E. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Leucine.
- Yegorova, A. V., et al. (2017). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Methods and Objects of Chemical Analysis, 12(2), 91-98.
- Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs.
- Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations.
- Bruckner, H., & Popp, T. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 32(1), 33-46.
- Yegorova, A. V., et al. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Methods and Objects of Chemical Analysis, 12(2), 91-98.
- Chiral Technologies. (n.d.). Amino Acid Database.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Yegorova, A. V., et al. (2017). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. ResearchGate.
- Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(01), 1-6.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques : JBT.
- Zhang, R., et al. (2021). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. Marine Drugs, 19(6), 332.
- Sreenivasulu, M., et al. (2017). Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 194-201.
- Etoh, T., et al. (2001). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Journal of the Science of Food and Agriculture, 81(12), 1185-1190.
- Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052.
Sources
- 1. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. halocolumns.com [halocolumns.com]
- 3. axionlabs.com [axionlabs.com]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. hplc.eu [hplc.eu]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. hplc.eu [hplc.eu]
Application Note & Protocols: Large-Scale Synthesis and Purification of L-tert-Leucine
Abstract: L-tert-Leucine (L-Tle) is a non-proteinogenic, chiral amino acid of significant industrial importance. Its bulky and hydrophobic tert-butyl side chain makes it a critical chiral building block and auxiliary in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including antiviral and oncology drugs[1][2][3]. This guide provides a detailed overview of the industrially preferred methods for the large-scale synthesis and purification of this compound, focusing on robust, scalable, and economically viable enzymatic processes. We present field-proven protocols for whole-cell biocatalysis and subsequent purification by crystallization, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound, chemically known as (S)-2-amino-3,3-dimethylbutanoic acid, is a cornerstone of modern medicinal chemistry[1]. Unlike its proteinogenic isomer L-leucine, this compound's unique steric profile provides exceptional control over molecular conformation, making it an invaluable tool for inducing stereoselectivity in chemical reactions[3]. Its primary applications are found in:
-
Pharmaceutical Intermediates: It is a key precursor for synthesizing chiral drugs, including protease inhibitors for HIV (e.g., Atazanavir) and Hepatitis C, as well as various anti-cancer agents[1][4].
-
Asymmetric Synthesis: It serves as a chiral auxiliary, guiding reactions to produce a single desired enantiomer of a target molecule, thereby enhancing drug efficacy and reducing side effects[2].
-
Peptide Modification: Incorporation of L-Tle into peptides increases their resistance to enzymatic degradation, enhancing their stability and bioavailability.
Given its high value and critical role, efficient and scalable production methods are paramount. While traditional chemical synthesis routes exist, they often suffer from drawbacks such as harsh reaction conditions, environmental pollution, and low enantioselectivity[5]. Consequently, enzymatic synthesis has emerged as the superior industrial method, offering high optical purity, mild reaction conditions, and a greener manufacturing footprint[2][5][6].
Synthesis Strategies: A Comparative Overview
The large-scale production of this compound has evolved from classical chemical resolution to highly efficient biocatalytic systems.
Chemical Synthesis & Resolution
Early methods for producing enantiomerically pure this compound relied on the resolution of a racemic (DL)-tert-leucine mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-d-tartaric acid, allowing for the separation of the L-isomer through fractional crystallization[7].
Causality Behind Limitations: While effective at a lab scale, this approach is less desirable for industrial production. The process requires stoichiometric amounts of expensive resolving agents, involves multiple protection/deprotection steps, and often results in the disposal of the unwanted D-isomer, reducing the theoretical maximum yield to 50%. Such methods are generally not considered atom-economical or cost-effective for large volumes[5].
Enzymatic Synthesis: The Industrial Gold Standard
The preferred industrial route is the asymmetric reductive amination of a prochiral keto acid, trimethylpyruvate (TMP), using an amino acid dehydrogenase. This method is highly stereoselective, producing this compound with an enantiomeric excess (e.e.) often exceeding 99%[8][9].
Core Reaction Principle: The key biocatalyst is Leucine Dehydrogenase (LeuDH) , a NAD⁺-dependent enzyme that catalyzes the reversible conversion of α-keto acids to L-amino acids[4][10]. In the presence of an ammonium source, LeuDH stereoselectively reduces TMP to this compound while oxidizing the cofactor NADH to NAD⁺.
The Cofactor Regeneration Imperative: The high cost of NADH makes its stoichiometric use prohibitive on an industrial scale. Therefore, an efficient in-situ cofactor regeneration system is essential. This is achieved by coupling the main reaction with a second enzymatic reaction that converts NAD⁺ back to NADH. Two highly effective systems are widely employed:
-
Formate Dehydrogenase (FDH) System: FDH catalyzes the oxidation of formate to carbon dioxide, a thermodynamically favorable and irreversible reaction that efficiently drives NADH regeneration[9][11].
-
Glucose Dehydrogenase (GDH) System: GDH uses glucose as a cheap and readily available substrate, oxidizing it to gluconolactone to regenerate NADH[5][12].
Whole-Cell Biocatalysis: To further streamline the process and reduce costs, a "designer bug" approach using a whole-cell catalyst is often implemented. Recombinant Escherichia coli is engineered to co-express both LeuDH and the cofactor-regenerating enzyme (FDH or GDH)[5][9]. This strategy obviates the need for costly enzyme purification and the external addition of the NADH/NAD⁺ cofactor, as the cellular machinery maintains the necessary cofactor pool[9].
| Parameter | Chemical Resolution | Enzymatic Synthesis (Whole-Cell) |
| Stereoselectivity | Moderate to High (process dependent) | Excellent (>99% e.e.)[9] |
| Yield | Theoretically ≤50% (without racemization) | Very High (>95%)[5] |
| Reaction Conditions | Often harsh (strong acids/bases, organic solvents) | Mild (aqueous, neutral pH, room temp.)[6] |
| Environmental Impact | High (solvent waste, byproducts) | Low (biodegradable, aqueous media)[5] |
| Economic Viability | Lower (costly reagents, waste disposal) | Higher (cheap substrates, reusable catalyst) |
Workflow Diagrams
Enzymatic Synthesis Workflow
Caption: Diagram 1: Whole-Cell Biocatalytic Synthesis of this compound.
Purification Workflow
Caption: Diagram 2: Downstream Purification of this compound.
Detailed Protocols
Protocol 1: Large-Scale Synthesis via Whole-Cell Biocatalysis
This protocol describes the synthesis of this compound from trimethylpyruvate (TMP) using recombinant E. coli co-expressing Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH). This method is based on principles demonstrated to achieve high yield and productivity[5][12].
A. Materials & Equipment
-
Biocatalyst: Recombinant E. coli whole cells co-expressing LeuDH and GDH (prepared and stored as a cell paste or lyophilized powder).
-
Substrates: Trimethylpyruvic acid (TMP), D-Glucose (anhydrous), Ammonium chloride (NH₄Cl).
-
Reagents: Sodium hydroxide (NaOH) solution for pH control.
-
Equipment: Jacketed bioreactor with pH, temperature, and dissolved oxygen probes; peristaltic pumps; centrifuge.
B. Protocol Steps
-
Bioreactor Preparation: Prepare a 10 L reaction volume in a suitable bioreactor. Add 8 L of deionized water and adjust the temperature to 30-35°C.
-
Reagent Addition: To the water, add and dissolve D-Glucose (e.g., 1.2 moles), trimethylpyruvate (e.g., 1.0 mole), and ammonium chloride (e.g., 1.0 mole).
-
Causality Note: Glucose serves as the substrate for the GDH-catalyzed regeneration of NADH. Ammonium chloride provides the amino group for the reductive amination of TMP. An excess of glucose ensures the regeneration cycle is not rate-limiting.
-
-
pH Adjustment: Adjust the initial pH of the reaction mixture to 8.0-8.5 using a NaOH solution. This pH range is typically optimal for the activity of both LeuDH and GDH[6].
-
Initiation of Reaction: Add the recombinant E. coli cell paste (e.g., 150-200 g wet weight) to the bioreactor to initiate the reaction.
-
Reaction Monitoring & Control:
-
Maintain the temperature at 30-35°C.
-
Maintain the pH at 8.0-8.5. The reaction consumes protons, so the pH will tend to rise; use an automated titrator to add an acid (e.g., HCl) or substrate solution to maintain the setpoint.
-
Monitor the conversion of TMP to this compound using HPLC. Take samples periodically (e.g., every hour).
-
-
Fed-Batch Strategy (Optional but Recommended): To overcome potential substrate inhibition by high concentrations of TMP, a fed-batch approach is highly effective. Start with a lower initial TMP concentration (e.g., 0.2 M) and feed a concentrated solution of TMP and glucose over several hours, based on the reaction progress monitored by HPLC[5][13]. This strategy has been shown to achieve final product concentrations of over 35 g/L with yields exceeding 96%[5].
-
Reaction Completion: The reaction is considered complete when >98% of the TMP has been converted. This typically takes 5-10 hours, depending on catalyst activity and substrate concentration.
| Parameter | Value | Rationale |
| Temperature | 30-35 °C | Optimal range for enzyme stability and activity. |
| pH | 8.0-8.5 | Balances the pH optima for LeuDH and GDH/FDH[6]. |
| Substrate (TMP) | 0.6 - 1.0 M (Fed-batch) | High concentration for productivity; fed-batch avoids inhibition[5][13]. |
| Cofactor Substrate | 1.2 - 1.5 molar eq. (Glucose) | Ensures regeneration is not the limiting factor. |
| Expected Yield | >95% | Based on reported whole-cell catalysis processes[5]. |
| Expected Purity (e.e.) | >99% | Due to the high stereoselectivity of LeuDH[9]. |
Protocol 2: Purification by Crystallization
This protocol outlines the downstream processing to isolate and purify this compound from the crude reaction mixture.
A. Materials & Equipment
-
Crude reaction mixture from Protocol 1.
-
Hydrochloric acid (HCl) for pH adjustment.
-
Industrial centrifuge or filtration unit (e.g., tangential flow filtration).
-
Rotary evaporator or falling film evaporator.
-
Crystallization vessel with cooling jacket.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
B. Protocol Steps
-
Biocatalyst Removal: Heat the crude reaction mixture to 60-70°C for 30 minutes. This step denatures and inactivates the enzymes and helps flocculate the cells[6].
-
Clarification: Remove the cell debris and precipitated proteins via centrifugation (e.g., 10,000 x g for 20 min) or industrial-scale filtration to obtain a clear supernatant.
-
Concentration: Concentrate the clarified supernatant under reduced pressure using an evaporator. Reduce the volume by 70-80% to create a supersaturated solution of this compound.
-
Crystallization:
-
Transfer the concentrated solution to a crystallization vessel.
-
Slowly adjust the pH of the solution to the isoelectric point (pI) of this compound (~pH 5.9-6.1) using HCl.
-
Causality Note: At its isoelectric point, the net charge of the amino acid is zero, and its solubility in water is at a minimum, which promotes crystallization and precipitation[6][14].
-
Slowly cool the solution to 4°C with gentle agitation over several hours. A slow cooling rate promotes the formation of larger, purer crystals.
-
-
Isolation: Collect the this compound crystals by filtration.
-
Washing: Wash the crystal cake with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 50-60°C until a constant weight is achieved. The final product should be a white or off-white crystalline powder[1].
References
- Choi, J. M., et al. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-52. [Link]
- Kim, J., & Lee, S. G. (2011). Enzymatic Synthesis of this compound with Branched Chain Aminotransferase. Journal of Microbiology and Biotechnology. [Link]
- PubMed. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase.
- Royal Society of Chemistry. (2024).
- Maruti Fine Chemicals. (n.d.). Amino Acid Purification.
- PubMed Central. (n.d.). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.
- Royal Society of Chemistry. (2024).
- Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
- American Chemical Society Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
- ResearchGate. (n.d.). Synthesis of this compound by LeuDH coupling with GDH. [Link]
- Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
- Natural Micron Pharm Tech. (n.d.). This compound. [Link]
- Blue Dolphin. (n.d.). Various Applications and Advantages of Tert-Leucine CAS:20859-02-3. [Link]
- Frontiers. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. [Link]
- Precedence Research. (2025). This compound Market Size, Future Growth and Forecast 2033. [Link]
- MDPI. (n.d.). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. [Link]
- National Institutes of Health. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. [Link]
- Bio Innovation Linkage. (2021).
- ResearchGate. (n.d.). Continuous production of (S)-tert-leucine in series of two enzyme membrane reactor. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- American Chemical Society Publications. (n.d.).
- Foodcom S.A. (2022). What is Leucine and how is it used in the pharmaceutical industry? [Link]
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC*2580. [Link]
- National Institutes of Health. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. [Link]
- ResearchGate. (n.d.). The preparation of pure L-leucine. Separation of L-leucine and L-isoleucine. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
- Google Patents. (n.d.).
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
- National Institutes of Health. (n.d.). This compound. PubChem. [Link]
- Creation Research Society. (2025). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine. [Link]
- American Chemical Society Publications. (2021).
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound Market Size, Future Growth and Forecast 2033 [strategicrevenueinsights.com]
- 3. This compound | 20859-02-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioinnovationlinkage.oie.go.th [bioinnovationlinkage.oie.go.th]
- 12. researchgate.net [researchgate.net]
- 13. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diaion.com [diaion.com]
The Cornerstone of Antiviral Synthesis: L-tert-Leucine as a Master Key for Potent Drug Intermediates
Application Note & In-Depth Technical Guide
Abstract
In the landscape of modern antiviral drug development, the non-proteinogenic amino acid L-tert-Leucine has emerged as a linchpin in the synthesis of complex and highly effective therapeutic agents. Its unique structural feature—a sterically demanding tert-butyl group—provides a powerful tool for medicinal chemists to enhance metabolic stability, improve pharmacokinetic profiles, and dictate precise stereochemical control in active pharmaceutical ingredients (APIs). This technical guide delves into the critical applications of this compound in the synthesis of key intermediates for blockbuster antiviral drugs, including the SARS-CoV-2 protease inhibitor Nirmatrelvir (a component of Paxlovid) and the Hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir. We provide not only a strategic overview of its role but also detailed, field-proven protocols for its incorporation, offering researchers and drug development professionals a practical guide to leveraging this invaluable chiral building block.
The Strategic Importance of this compound in Antiviral Design
This compound ( (S)-2-amino-3,3-dimethylbutanoic acid) is a chiral amino acid distinguished by its bulky and hydrophobic tert-butyl side chain.[1][2] This structural element is not merely a placeholder; it is a deliberate design choice that imparts several crucial properties to a drug molecule:
-
Steric Shielding and Metabolic Stability: The t-butyl group acts as a steric shield, protecting adjacent peptide bonds from enzymatic degradation by proteases in the body. This significantly increases the metabolic stability and in vivo half-life of the drug.
-
Conformational Rigidity and Binding Affinity: The inflexible nature of the t-butyl group restricts the conformational freedom of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, resulting in enhanced binding affinity and potency.[3]
-
Chiral Induction: As a chiral building block, this compound is instrumental in asymmetric synthesis, ensuring the formation of the desired enantiomer of the drug molecule.[1] The stereochemistry at this position is often critical for biological activity.[4]
These attributes have made this compound a cornerstone in the design of peptidomimetic inhibitors targeting viral proteases, enzymes essential for viral replication.[2][5]
Application in Nirmatrelvir (Paxlovid) Synthesis
Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Its structure features a key western fragment composed of a bicyclic proline residue amide-linked to a trifluoroacetyl-capped this compound moiety.[6][7]
Logical Workflow for Nirmatrelvir Western Fragment Synthesis
The synthesis of this crucial intermediate involves the coupling of two key fragments: a protected bicyclic proline derivative and an activated this compound derivative. The general workflow is depicted below.
Caption: Workflow for the synthesis of the Nirmatrelvir "western fragment".
Protocol 1: Synthesis of N-Trifluoroacetyl-L-tert-leucine (14)
The trifluoroacetyl group at the N-terminus enhances the interaction with the glutamine residue in the Mpro active site and improves bioavailability.[8]
Materials:
-
This compound
-
Ethyl trifluoroacetate (ETFA)
-
1N Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in 1N aqueous NaOH solution to achieve a pH of approximately 10.5.
-
Cool the solution to 5°C using an ice bath.
-
Add ethyl trifluoroacetate (1.5 eq) dropwise to the vigorously stirred solution.
-
Maintain the reaction mixture at 5°C and continue vigorous stirring for 2-4 hours.
-
During the reaction, monitor the pH and maintain it between 8 and 10 by the periodic addition of 1N NaOH.
-
Upon reaction completion (monitored by TLC or LC-MS), a white precipitate of the product will form.
-
Filter the precipitate, wash with cold ethanol, and dry under reduced pressure to yield N-trifluoroacetyl-L-tert-leucine.
Protocol 2: HATU-Mediated Amide Coupling for Dipeptide Intermediate (15)
The coupling of the N-trifluoroacetyl-L-tert-leucine with the bicyclic proline fragment is a critical step, often employing robust coupling agents like HATU to ensure high efficiency and minimize racemization.[6][9]
Materials:
-
N-Trifluoroacetyl-L-tert-leucine (14) (1.0 eq)
-
Bicyclic proline methyl ester hydrochloride (12) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of N-trifluoroacetyl-L-tert-leucine (14) in anhydrous DCM, add HATU and DMAP.
-
Add the bicyclic proline methyl ester hydrochloride (12) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add NMM or DIPEA dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the dipeptide intermediate (15).[6][9]
Table 1: Representative Data for Nirmatrelvir Intermediate Synthesis
| Step | Reactants | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference(s) |
| Amide Coupling to form Dipeptide (15) | N-trifluoroacetyl-L-tert-leucine (14), Bicyclic proline ester HCl (12) | HATU, NMM, DMAP | DCM/DMF | ~71% | >95% | [9] |
| Debenzylation to form Acid (5) | Dipeptide Ester (15) | Pd/C, H₂ | Methanol | ~93% | >98% | [9] |
| Final Coupling to yield Nirmatrelvir | Dimer Acid (5), Cyano Amine (7) | HATU, NMM, DMAP | DCM/DMF | ~95% | >95% | [6][9] |
Application in Boceprevir Synthesis
Boceprevir is an HCV NS3/4A protease inhibitor where this compound constitutes the P3 residue, providing the necessary bulk to interact with the enzyme's active site.[3][10] The key intermediate derived from this compound is (S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoic acid.
Logical Workflow for Boceprevir P3 Intermediate Synthesis
The synthesis starts with this compound and involves the formation of a urea moiety, which is a common feature in many protease inhibitors.
Caption: Synthesis workflow for the P3 fragment of Boceprevir.
Protocol 3: Synthesis of (S)-2-(3-tert-butyl-ureido)-3,3-dimethyl-butyric acid (27)
This protocol outlines the formation of the key urea-containing intermediate used in the total synthesis of Boceprevir.
Materials:
-
This compound methyl ester hydrochloride (1.0 eq)
-
tert-Butyl isocyanate (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (2.2 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
Lithium hydroxide (LiOH)
-
Methanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure: Part A: Urea Formation
-
Suspend this compound methyl ester hydrochloride in anhydrous DCM.
-
Add Et₃N or DIPEA and stir until the solution becomes clear.
-
Cool the mixture to 0°C.
-
Add tert-butyl isocyanate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude urea ester.
Part B: Saponification
-
Dissolve the crude urea ester from Part A in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final acid product (27).
Table 2: Representative Data for Boceprevir Intermediate Synthesis
| Step | Reactants | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference(s) |
| Urea Formation & Saponification | This compound Ester, tert-Butyl isocyanate | Et₃N, LiOH | DCM, MeOH/H₂O | High | >97% | [1][11] |
| Coupling with P2 fragment | Acid (27), Bicyclic Proline derivative | Condensing agents | DMF/DCM | Good | >95% | [1] |
Application in Telaprevir Synthesis
Telaprevir, another HCV NS3/4A protease inhibitor, also incorporates an this compound derivative. The synthesis strategy often involves creating a dipeptide intermediate where this compound is coupled with L-leucine. The stereochemical integrity at the this compound position is paramount for the drug's efficacy, with stringent controls on the level of epimeric impurities.[4][11]
Protocol 4: Amide Coupling to form L-leucyl-L-tert-leucine dipeptide
This protocol focuses on the formation of a key dipeptide intermediate, a precursor to the larger tripeptide acid fragment of Telaprevir.
Materials:
-
N-formyl-L-leucine (1.0 eq)
-
This compound-N-methylamide (1.1 eq)
-
Coupling agent (e.g., DCC/HOBt, or activation via mixed anhydride)
-
Base (e.g., NMM)
-
Anhydrous solvent (e.g., THF, Isopropyl acetate)
Procedure:
-
Dissolve N-formyl-L-leucine in anhydrous THF.
-
Cool the solution to -15°C.
-
Add N-Methylmorpholine (NMM) (1.0 eq), followed by dropwise addition of isobutyl chloroformate (1.0 eq) to form the mixed anhydride. Stir for 5-10 minutes at -15°C.
-
In a separate flask, prepare a solution of this compound-N-methylamide in THF.
-
Add the solution of this compound-N-methylamide to the pre-formed mixed anhydride solution at -15°C.
-
Allow the reaction to proceed for several hours, gradually warming to room temperature.
-
Monitor the reaction by HPLC to ensure completion and check for racemization.
-
After completion, filter off any precipitated salts.
-
Work up the reaction by adding isopropyl acetate and washing with aqueous NaHCO₃ solution and water.
-
Evaporate the organic phase under vacuum to yield the crude N-formyl-L-leucyl-L-tert-leucine-N-methylamide.
-
The formyl protecting group can then be removed under acidic conditions (e.g., HCl in methanol) to yield the dipeptide amine, which is carried forward in the synthesis.
Table 3: Purity Requirements for Telaprevir Synthesis
| Intermediate Stage | Critical Impurity | Acceptable Limit | Analytical Method | Reference(s) |
| Final Telaprevir API | Diastereomeric impurity at the tert-leucine position | < 0.15% | HPLC-MS, NMR | [4][11] |
| Crystalline Tripeptide Acid Intermediate (Formula 7) | Epimeric impurity at the tert-leucine position | < 0.5% | HPLC-MS, NMR | [4][11] |
Conclusion and Future Perspectives
This compound has cemented its role as a high-value chiral intermediate in the synthesis of complex antiviral drugs. Its ability to confer steric bulk, enhance metabolic stability, and control stereochemistry is a powerful combination that addresses many of the challenges in modern drug design. The protocols outlined in this guide demonstrate robust and scalable methods for incorporating this key amino acid into the synthetic routes of leading antiviral agents like Nirmatrelvir, Boceprevir, and Telaprevir. As the demand for novel antiviral therapies continues to grow, the strategic use of this compound and its derivatives will undoubtedly remain a cornerstone of innovation, enabling the development of next-generation medicines with improved efficacy and safety profiles.
References
- Jadhav, P. K., et al. (2021). Design, Synthesis and Biological Evaluation of Covalent Peptidomimetic 3CL Protease Inhibitors Containing Nitrile Moiety. European Journal of Medicinal Chemistry, 226, 113841.
- Chandra Shekhar, et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Chem, 4, 100033.
- Google Patents. (2013).
- Al-Khafaji, K., et al. (2023). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 28(3), 1367.
- Google Patents. (2014).
- Lipshutz, B. H., et al. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Organic Letters, 24(49), 9034–9038.
- Google Patents. (2015).
- Weymouth-Wilson, A. C. (1997). The Trifluoroacetylation of Amino Acids and Peptides by Ethyl Trifluoroacetate. The Journal of Organic Chemistry, 62(8), 2372-2373.
- Bhalerao, R. A., et al. (2015). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 19(9), 1193-1201.
- Google Patents. (2001). Process for the preparation of a dipeptide and intermediate product in such a process. WO2001030807A1.
- Google Patents. (2014).
- Google Patents. (2013).
- Google Patents. (1987). Process for preparing N-omega-trifluoroacetyl amino acid. EP0239063A2.
- Google Patents. (2001).
- Li, G., et al. (2022). Synthesis of Gem-Dimethyl Bicyclic [3.1.0] Proline as an Antiviral Drug Intermediate. Chinese Journal of Organic Chemistry, 42(10), 3235-3246.
- Ruijter, E., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
- Albericio, F., et al. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(4), 205-210.
- Lipshutz, B. H., et al. (2022). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv.
- D'Oria, E., et al. (2020). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 20(11), 7176-7185.
- Liu, W. R., et al. (2022). Structure activity synthesis of boceprevir. European Journal of Medicinal Chemistry, 239, 114533.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4987.
- Zhang, L., et al. (2022). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. Acta Pharmaceutica Sinica B, 12(11), 4259-4272.
- Albericio, F., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(7), 1735.
- National Center for Biotechnology Information. (n.d.). Boceprevir.
- Google Patents. (2014). Preparation method of DL-leucine. CN103709054A.
- Al-Khafaji, K., et al. (2023). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 28(3), 1367.
- Shekhar, C., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Chem, 4, 100033.
Sources
- 1. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. US20150038677A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]
- 5. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]
- 11. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
Application Note: Mechanism and Protocol for Stereochemical Control Using L-tert-Leucine Derived Auxiliaries
Abstract
L-tert-Leucine, a non-proteinogenic amino acid, serves as a powerful chiral auxiliary in asymmetric synthesis due to its bulky and sterically demanding tert-butyl group.[1][2] This application note provides an in-depth analysis of the mechanism by which this compound derived auxiliaries, particularly N-acyl oxazolidinones, exert profound stereochemical control over enolate reactions. We will elucidate the principles of facial selectivity, the role of chelation, and provide a detailed, field-proven protocol for the diastereoselective alkylation of an N-acyl imide. This guide is designed to equip researchers with both the theoretical understanding and the practical steps necessary to achieve high levels of stereocontrol in the synthesis of complex chiral molecules.
Part 1: The Principle of this compound as a Chiral Auxiliary
The effectiveness of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be removed cleanly to reveal the enantiomerically enriched product.[3][4] this compound is an exemplary auxiliary for several key reasons:
-
Steric Hindrance: Its defining feature is the sterically imposing tert-butyl group. This group acts as a powerful stereodirecting element, effectively shielding one face of a reactive intermediate (e.g., an enolate) from the approach of an incoming reagent.[1]
-
Conformational Rigidity: When incorporated into a heterocyclic system, such as an oxazolidinone, the this compound moiety helps to create a rigid, predictable conformational environment. This rigidity is crucial for effective communication of chirality from the auxiliary to the reaction center.
-
High Diastereoselectivity: The combination of steric bulk and conformational locking leads to exceptionally high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions.
-
Clean Cleavage: The auxiliary can typically be removed under mild conditions without racemization of the newly formed stereocenter, and the valuable this compound auxiliary can often be recovered.
The most common application involves the formation of an N-acyl oxazolidinone from L-tert-leucinol (the reduced form of this compound) and a carboxylic acid derivative. This places the prochiral α-carbon of the acyl group in a chiral environment, poised for stereoselective functionalization.
Part 2: Mechanism of Stereochemical Control in Enolate Alkylation
The diastereoselective alkylation of N-acyl oxazolidinones derived from this compound is a classic example of auxiliary-controlled synthesis. The mechanism relies on the predictable formation of a rigid chelated intermediate.
-
Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to form a lithium enolate. Due to the steric interaction between the R group of the acyl chain and the C4-substituent (the tert-butyl group), the formation of the (Z)-enolate is strongly favored.
-
Chelate Formation: The lithium cation does not exist as a free ion. Instead, it forms a rigid, five-membered chelate by coordinating with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[5]
-
Facial Shielding and Electrophile Approach: This chelation locks the enolate into a specific conformation. In this conformation, the bulky tert-butyl group at the C4 position effectively blocks the top (Re) face of the enolate. Consequently, an incoming electrophile (E+) is forced to approach from the less sterically hindered bottom (Si) face.[3][5]
This directed attack is the origin of the high diastereoselectivity observed in these reactions, leading predictably to a single diastereomer of the product.
Part 3: Application Protocol - Asymmetric Alkylation of an N-Propionyl Oxazolidinone
This section provides a representative, step-by-step protocol for the synthesis of an N-acyl oxazolidinone from L-tert-leucinol, followed by its diastereoselective alkylation with benzyl bromide.
Experimental Workflow Overview
Step 1: Synthesis of (S)-4-(tert-Butyl)-3-propionyl-oxazolidin-2-one
-
Expert Insight: This acylation step covalently links the substrate to the chiral auxiliary. It is critical to ensure complete reaction and purification at this stage, as any unreacted starting material will complicate subsequent steps.
-
Methodology:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-4-(tert-butyl)-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. The solution may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting oxazolidinone is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure N-acyl oxazolidinone.
-
Step 2: Diastereoselective Alkylation with Benzyl Bromide
-
Trustworthiness: The stereochemical outcome of this reaction is highly dependent on temperature and the precise formation of the (Z)-enolate. Maintaining a temperature of -78 °C during enolate formation and alkylation is critical for achieving high diastereoselectivity.
-
Methodology:
-
To a flame-dried 100 mL round-bottom flask under argon, add the purified N-acyl oxazolidinone (1.0 eq) and anhydrous THF (~0.1 M).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 20 minutes.
-
Slowly add the LDA solution to the oxazolidinone solution via cannula or syringe. Stir at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and proceed with an aqueous workup as described in Step 1.
-
Purify by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
-
| Reagent | Molar Eq. | Purpose | Typical Yield | Expected d.r. |
| N-Acyl Oxazolidinone | 1.0 | Substrate | - | - |
| LDA | 1.1 | Base (Enolate Formation) | - | - |
| Benzyl Bromide | 1.2 | Electrophile | >85% | >98:2 |
Table 1: Summary of Alkylation Reaction Parameters and Expected Outcomes.
Step 3: Auxiliary Cleavage to Yield Chiral Carboxylic Acid
-
Expert Insight: Several methods exist for cleaving the auxiliary. The choice depends on the desired functional group in the final product. For conversion to the carboxylic acid, hydrolysis with lithium hydroxide and hydrogen peroxide is efficient and common.
-
Methodology:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na2SO3) until a test with starch-iodide paper is negative.
-
Concentrate the mixture to remove most of the THF.
-
Wash the aqueous solution with dichloromethane (DCM) to extract the recovered L-tert-leucinol auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO4, filter, and concentrate to yield the final product.
-
Part 4: Troubleshooting and Considerations
-
Low Diastereoselectivity:
-
Cause: Temperature not maintained at -78 °C during enolization/alkylation, allowing for equilibration to the (E)-enolate or a less-organized transition state.
-
Solution: Ensure rigorous temperature control. Use a cryocool or a well-insulated dry ice/acetone bath.
-
-
Incomplete Reaction:
-
Cause: Impure or inactive base (LDA); insufficient reaction time.
-
Solution: Use freshly prepared LDA or titrate it before use. Allow the reaction to proceed for the full recommended time.
-
-
Difficult Auxiliary Cleavage:
-
Cause: Steric hindrance around the acyl group can slow down hydrolysis.
-
Solution: Increase reaction time or temperature moderately (e.g., room temperature). Alternatively, consider other cleavage methods like reductive cleavage (LiBH4) to yield the corresponding alcohol.[6]
-
Conclusion
This compound derived chiral auxiliaries offer a robust and highly predictable method for controlling stereochemistry in asymmetric synthesis. The mechanism, rooted in the formation of a rigid chelated enolate that is effectively shielded by the bulky tert-butyl group, provides a reliable platform for constructing complex chiral molecules. The protocols outlined herein, when executed with attention to temperature control and reagent quality, can consistently deliver products with excellent diastereoselectivity, making this a cornerstone technique for professionals in drug discovery and development.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality. [Link]
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. (2020).
- Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. (2018). Journal of Organic Chemistry. [Link]
- Synthesis of this compound by LeuDH coupling with GDH. (2022).
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. (2022). MDPI. [Link]
- Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange. [Link]
- Chiral auxiliary - Wikipedia.Wikipedia. [Link]
- Methods for cleavage of chiral auxiliary. (2019).
- Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022). YouTube. [Link]
- Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production | MDPI [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Protecting Group Strategies for L-tert-Leucine in Multi-Step Synthesis: Application Notes and Protocols
Introduction: Navigating the Steric Maze of L-tert-Leucine
This compound, a non-proteinogenic amino acid, is a cornerstone in modern medicinal chemistry and drug development. Its defining feature, the bulky tert-butyl side chain, imparts unique conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability, increased receptor binding affinity, and controlled secondary structures.[1][2] However, this same steric bulk that makes this compound a valuable building block also presents significant challenges in multi-step synthesis.[3] The sheer size of the tert-butyl group can dramatically hinder the rates of both protection and deprotection reactions, as well as subsequent peptide couplings, necessitating carefully optimized strategies to achieve high yields and purity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies specifically tailored for this compound. We will delve into the rationale behind the selection of appropriate protecting groups for both the amino and carboxyl termini, provide comparative data on their performance, and offer detailed, field-proven protocols for their installation and removal. The overarching goal is to equip the synthetic chemist with the knowledge to confidently and efficiently incorporate this sterically demanding yet powerful amino acid into complex molecular architectures.
The Imperative of Orthogonal Protection
In the intricate landscape of multi-step synthesis, the concept of orthogonal protection is paramount.[1][4] This strategy employs protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[5] This is particularly crucial when constructing complex peptides or molecules where different parts of the structure need to be manipulated at various stages. The two most widely adopted orthogonal schemes in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.[4][6] Our discussion of this compound protection will be framed within the context of these orthogonal approaches, providing a robust framework for its incorporation into diverse synthetic routes.
Amino-Terminal Protection of this compound
The protection of the α-amino group is the first critical step in activating this compound for coupling reactions. The choice of the N-protecting group dictates the overall synthetic strategy and the conditions for its subsequent removal.
The Workhorses: Boc and Fmoc Protecting Groups
The most common and effective N-protecting groups for this compound are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[7]
-
Boc (tert-butoxycarbonyl) Group: The Boc group is a cornerstone of the Boc/Bn strategy. Its key advantage is its stability to a wide range of reaction conditions, yet it can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[8][9] The formation of N-Boc-L-tert-leucine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10][11]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is the linchpin of the Fmoc/tBu strategy, which has become the dominant approach in solid-phase peptide synthesis (SPPS). The Fmoc group is exceptionally stable to acidic conditions but is cleaved rapidly by mild bases, most commonly a solution of piperidine in an organic solvent.[12][13] This orthogonality to acid-labile side-chain protecting groups (like tBu) is the hallmark of this strategy.
Comparative Analysis of N-Protecting Groups for this compound
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantages | Typical Yield (Protection) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile (e.g., TFA in DCM)[8] | Stable to bases and nucleophiles. | >95%[10] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base-labile (e.g., 20% piperidine in DMF)[12] | Orthogonal to acid-labile groups. | >90% |
Mechanistic Rationale for Deprotection
The choice between Boc and Fmoc protection is dictated by the overall synthetic plan. For solution-phase synthesis or when acid-sensitive functionalities are absent elsewhere in the molecule, the Boc group is an excellent choice. For solid-phase synthesis and when acid-labile side-chain protecting groups are required, the Fmoc group is the preferred option due to its orthogonal cleavage conditions.
Carboxyl-Terminal Protection of this compound
To prevent self-condensation and to activate the amino group for coupling, the carboxylic acid functionality of this compound must also be protected. The most common strategy is the formation of an ester.
Common Ester Protecting Groups
-
Methyl Ester (Me): The methyl ester is a simple and effective protecting group. It is typically formed by reacting this compound with methanol in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane.[14][15] It is stable to the acidic conditions used for Boc deprotection but can be cleaved by saponification (alkaline hydrolysis), for example, with lithium hydroxide or sodium hydroxide.[16]
-
Benzyl Ester (Bn): The benzyl ester is a key component of the Boc/Bn orthogonal strategy. It is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc removal.[17] The benzyl ester is most conveniently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and highly selective method.[18][19]
Comparative Analysis of C-Protecting Groups for this compound
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantages |
| Methyl Ester | Methanol, Acid Catalyst (e.g., SOCl₂)[14] | Alkaline Hydrolysis (e.g., LiOH, NaOH)[16] | Simple to introduce. |
| Benzyl Ester | Benzyl Alcohol, Acid Catalyst[20] | Catalytic Hydrogenolysis (H₂/Pd)[19] | Orthogonal to both Boc and Fmoc groups. |
Strategic Selection of Orthogonal Pairs
Challenges and Solutions in Coupling Sterically Hindered this compound
The tert-butyl group of this compound poses a significant steric barrier to peptide bond formation. This can lead to slow reaction rates, incomplete coupling, and, in some cases, racemization. To overcome these challenges, several strategies can be employed:
-
Use of High-Potency Coupling Reagents: For sterically hindered couplings, standard carbodiimide reagents like DCC may be insufficient. More potent activating agents such as HATU, HBTU, or COMU are often required to achieve efficient coupling.[21] These reagents rapidly form the activated species, which can overcome the steric barrier more effectively.
-
Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration can improve yields. In particularly difficult cases, a "double coupling" protocol, where the coupling step is repeated with fresh reagents, may be necessary.[21]
-
Elevated Temperatures: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance. However, this must be done cautiously to avoid potential side reactions or racemization.[21]
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific substrate and scale of the reaction. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol
-
Ethyl acetate
-
10% w/v aqueous citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq.) to the mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in methanol, maintaining the temperature between 0 and 5 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash three times with 10% w/v aqueous citric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-tert-leucine.[10]
Protocol 2: N-Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) and Fmoc-OSu (1.05 eq.) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture three times with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product into ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Fmoc-L-tert-leucine.
Protocol 3: C-Terminal Methyl Esterification of this compound
Materials:
-
This compound
-
Methanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend this compound (1.0 eq.) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (10 eq.) to the stirred suspension.[14]
-
Heat the mixture at reflux for 16 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield this compound methyl ester hydrochloride.
Protocol 4: N-Terminal Boc Group Deprotection
Materials:
-
N-Boc-L-tert-leucine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-protected substrate in DCM.
-
Add an equal volume of TFA to the solution.[8]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can aid in the complete removal of residual TFA.[3]
Protocol 5: N-Terminal Fmoc Group Deprotection
Materials:
-
N-Fmoc-L-tert-leucine derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve or suspend the N-Fmoc-protected substrate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[12]
-
Stir the mixture at room temperature for 10-30 minutes, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure and purify the crude product as necessary.
Conclusion
The successful incorporation of this compound into complex molecules hinges on a well-defined and meticulously executed protecting group strategy. By understanding the principles of orthogonal protection and the specific challenges posed by the steric bulk of the tert-butyl side chain, researchers can confidently select the appropriate N- and C-terminal protecting groups. The strategic use of potent coupling reagents and optimized reaction conditions will further ensure high yields and the preservation of stereochemical integrity. The protocols and data presented in this guide serve as a robust starting point for the successful application of this compound in the synthesis of next-generation therapeutics and advanced materials.
References
- BenchChem. (2025). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
- Aapptec. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- ChemicalBook. (n.d.). N-Boc-L-tert-Leucine synthesis.
- Medicinal Chemistry Online. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Google Patents. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- North, M., & Orizu, C. (1992). Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases. International Journal for Parasitology, 22(6), 711–717.
- ResearchGate. (2010). Methods for Removing the Fmoc Group.
- Pearson Education. (2024). Reactions of Amino Acids: Hydrogenolysis.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- ResearchGate. (2010). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- El-Faham, A., & Albericio, F. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(95), 78034–78039.
- BenchChem. (2025). Protocol for Boc Deprotection in the Presence of tert-Butoxycarbonyl-D-valine.
- The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters. In Methods of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine.
- NIH. (n.d.). Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Solymossy, M., Antoni, F., Csuka, I., Temesi, A., & Bánfalvi, G. (1994). Formation of leucyl-leucine-O-methylester in leucine-O-methylester treated cells. Acta Physiologica Hungarica, 82(3), 237–250.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.
- ResearchGate. (2022).
- BenchChem. (2025). A Comparative Guide to Amino-Protecting Groups for Leucine in Chemical Synthesis.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Google Patents. (n.d.). CN113214101A - Synthesis method of this compound and L-cyclohexylalanine.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ACS Combinatorial Science. (2020).
- MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Pearson Education. (n.d.). Give equations for the formation and hydrogenolysis of glutamine benzyl ester.
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- PMC. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ChemicalBook. (n.d.). This compound methyl ester hydrochloride synthesis.
- PMC. (2017). An Efficient Synthesis of 4(5)
- PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- ACS Publications. (n.d.). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters.
- The Royal Society of Chemistry. (n.d.). Experimental Procedure.
Sources
- 1. jocpr.com [jocpr.com]
- 2. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-tert-Leucine Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-tert-Leucine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. As a non-proteinogenic amino acid, this compound is a critical chiral building block in the pharmaceutical industry, and its efficient synthesis is paramount.[1][2][3] This document provides in-depth, experience-driven solutions to common challenges, ensuring both high yield and high enantiomeric purity.
The predominant and most efficient method for this compound synthesis is the asymmetric reductive amination of trimethylpyruvic acid (TMP) catalyzed by an NADH-dependent L-leucine dehydrogenase (LeuDH).[1][4][5] This reaction is often coupled with a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), to regenerate the expensive NADH cofactor, making the process economically viable.[1][6]
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Core Reaction & Enzyme-Related Issues
Question 1: My conversion of trimethylpyruvic acid (TMP) to this compound is low or has stalled. What are the primary causes?
Low conversion is the most common issue and can stem from several factors related to the core biocatalyst and reaction conditions.
Answer:
The primary suspects for low conversion are suboptimal enzyme activity, poor cofactor regeneration, or substrate/product inhibition. Let's break down the troubleshooting process.
Causality & Explanation: The LeuDH enzyme catalyzes a reversible reaction.[1][2] To drive the reaction toward this compound production, the system relies on a robust cofactor regeneration cycle and optimal conditions that favor the forward (reductive amination) reaction. Any disruption to this delicate balance will result in a stalled or incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound conversion.
Step-by-Step Actions:
-
Verify Cofactor Regeneration: The entire synthesis is critically dependent on the regeneration of NADH from NAD+.[4] If using FDH, ensure an adequate supply of sodium formate. If using GDH, ensure sufficient glucose. The regeneration system is often the weakest link.
-
Check Reaction pH: The optimal pH for LeuDH-catalyzed reductive amination is typically in the alkaline range, often between 8.5 and 9.5. A suboptimal pH can drastically reduce enzyme activity.
-
Assess Substrate Inhibition: High concentrations of the keto acid substrate, TMP, can inhibit some leucine dehydrogenases.[6] If you added all the substrate at the beginning (batch mode), this is a likely cause.
-
Consider Product Inhibition: While less common for LeuDH, the accumulation of this compound could potentially cause feedback inhibition in some enzyme variants.
-
Confirm Enzyme Stability: Ensure your LeuDH is active. It may have degraded due to improper storage or harsh reaction conditions (e.g., temperature excursions).
Question 2: The reaction starts well but stops prematurely, even with sufficient substrate and an active regeneration system. Why?
Answer:
This is often a sign of enzyme instability under operational conditions or the accumulation of an inhibitory byproduct.
Causality & Explanation: While an enzyme might show high initial activity, its stability over the entire reaction course (typically several hours) is crucial. Factors like temperature, pH shifts due to byproduct formation (e.g., CO2 from FDH), or mechanical stress from stirring can lead to denaturation.
Troubleshooting Steps:
-
Monitor pH Continuously: The oxidation of formate by FDH produces CO2, which can acidify the reaction medium, lowering the pH out of the optimal range and inactivating the LeuDH. Implement a robust buffering system or use a pH-stat to maintain the desired alkaline environment.
-
Optimize Temperature: While higher temperatures can increase initial reaction rates, they can also accelerate enzyme denaturation. The optimal temperature is a trade-off between activity and stability. For many LeuDH enzymes, a range of 30-50°C is common.[2]
-
Consider Enzyme Immobilization: Immobilizing the LeuDH (and the regeneration enzyme) can significantly enhance its operational stability.[4] Methods like cross-linked enzyme aggregates (CLEAs) or immobilization on solid supports can protect the enzyme from the bulk reaction environment.
-
Investigate Byproduct Inhibition: Although the LeuDH/FDH system is known for not producing significant byproducts, impurities in the substrate or side reactions could generate inhibitors.[1] Analyze the reaction mixture by HPLC or LC-MS to identify any unexpected peaks.
| Parameter | Typical Optimal Range | Rationale & Key Considerations |
| pH | 8.5 - 9.5 | Favors the reductive amination equilibrium. Critical for enzyme activity. Requires strong buffering or active pH control. |
| Temperature | 30 - 50 °C | Balances enzyme activity (higher with temp) and stability (lower with temp). Varies by LeuDH source.[2] |
| Ammonia Source | >1 M NH4Cl/NH4OH | High concentration of the amino donor is required to push the reaction equilibrium towards product formation. |
| NAD+ Conc. | 0.1 - 0.5 mM | Acts as a catalyst. Too low limits the reaction rate; too high is costly and can sometimes cause inhibition.[4] |
Table 1: General Reaction Condition Optimization Parameters.
Section 2: Cofactor Regeneration Issues
Question 3: How do I know if my cofactor (NADH) regeneration is the rate-limiting step?
Answer:
If the overall reaction rate increases significantly upon adding a small, catalytic amount of external NADH to the ongoing reaction, your regeneration system is likely the bottleneck.
Causality & Explanation: The LeuDH requires a constant supply of the reduced cofactor NADH to convert TMP. The regeneration enzyme (FDH or GDH) must operate at a rate equal to or greater than the LeuDH consumption rate. If it's slower, the LeuDH will become "starved" for NADH, and the overall synthesis will slow to the rate of regeneration.
The Cofactor Regeneration Cycle:
Caption: Coupled reaction showing NADH regeneration by Formate Dehydrogenase (FDH).
Optimization Strategies for Cofactor Regeneration:
-
Increase Regeneration Enzyme Concentration: The simplest approach is to increase the units of FDH or GDH in the reaction. Determine the specific activity of both your LeuDH and your regeneration enzyme to use them in an optimized ratio.
-
Use a Whole-Cell Biocatalyst: A highly effective strategy is to use an engineered E. coli strain that co-expresses both the LeuDH and the FDH/GDH.[1] This keeps the cofactor and enzymes in close proximity within the cell, significantly improving regeneration efficiency and eliminating the need to add external NAD+.[1][4]
-
Ensure Co-substrate is Not Limiting: Maintain a sufficient concentration of the co-substrate for the regeneration enzyme (e.g., sodium formate or glucose) throughout the reaction.
Section 3: Substrate and Product-Related Issues
Question 4: I suspect substrate inhibition by TMP. How can I confirm and mitigate this?
Answer:
Substrate inhibition is a known issue for some LeuDH enzymes, especially at high TMP concentrations.[6] You can confirm this by running a series of initial rate experiments with varying TMP concentrations. If the rate decreases after reaching a maximum at a certain concentration, inhibition is occurring.
Mitigation Strategy: Fed-Batch Substrate Addition
Instead of adding all the TMP at the start, a fed-batch (or continuous feeding) strategy is highly recommended.[6]
Causality & Explanation: By maintaining a low, steady-state concentration of TMP in the reactor, you can keep the enzyme operating near its maximal velocity (Vmax) without entering the inhibitory concentration range. This leads to higher overall productivity and yield.
Protocol: Fed-Batch Substrate Feeding
-
Objective: To synthesize this compound from a high total concentration of TMP (e.g., 500 mM) without causing substrate inhibition.
-
Materials:
-
Buffered reaction medium (e.g., 100 mM Tris-HCl, pH 9.0).
-
LeuDH and FDH (or whole-cell catalyst).
-
Ammonium chloride (e.g., 1 M).
-
NAD+ (e.g., 0.4 mM).
-
Sodium Formate (e.g., 1.2 M).
-
Concentrated TMP stock solution (e.g., 2 M, pH adjusted to 9.0).
-
Syringe pump or peristaltic pump.
-
-
Procedure:
-
Set up the reaction vessel with all components except the bulk of the TMP. Add an initial, non-inhibitory concentration of TMP (e.g., 50 mM).
-
Start the reaction and monitor the conversion of TMP using a suitable analytical method (e.g., HPLC).
-
Once the initial TMP is nearly consumed, begin a slow, continuous feed of the concentrated TMP stock solution using the pump.
-
Adjust the feed rate to match the consumption rate, thereby keeping the instantaneous TMP concentration low.
-
Continue the feed until the desired total amount of TMP has been added.
-
Allow the reaction to proceed to completion after the feed has finished.
-
This approach has been shown to allow for very high product titers that would be impossible in a simple batch system.[4]
Frequently Asked Questions (FAQs)
-
Q: Can I use a transaminase instead of a dehydrogenase?
-
A: Yes, branched-chain aminotransferases can synthesize this compound.[7][8] However, these reactions often face challenges with unfavorable reaction equilibria, requiring strategies like product removal to drive the reaction to completion. The dehydrogenase/regeneration system is generally more direct and achieves higher conversion.[4]
-
-
Q: My final product has a low enantiomeric excess (e.e.). What went wrong?
-
A: This is highly unusual for LeuDH-catalyzed reactions, which are known for their excellent stereoselectivity, often yielding >99% e.e.[1] Potential causes could be a non-enzymatic side reaction or contamination of your enzyme with a racemase or a D-specific dehydrogenase. Verify the purity of your enzyme and substrates.
-
-
Q: What is a good space-time yield (STY) to aim for?
-
A: STY is highly system-dependent. However, optimized systems using whole-cell catalysts or engineered enzymes have reported STYs ranging from hundreds to over 2000 g/L/day.[4] For example, a mutant LeuDH achieved a productivity of 1170 g/L/day, a significant improvement over the wild-type's 666 g/L/day.[9][10] A fusion enzyme of GDH and LeuDH has achieved a space-time yield of 2136 g/L/day.[4]
-
References
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate.
- Jia, Y. Y., Xie, Y. L., Yang, L. L., Shi, H. L., Lu, Y. F., Zhang, S. P., Tang, C. D., Yao, L. G., & Kan, Y. C. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.
- Zhu, L., Wu, Z., Jin, J. M., & Tang, S. Y. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. Applied Microbiology and Biotechnology.
- Zhu, L., Wu, Z., Jin, J. M., & Tang, S. Y. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. ResearchGate.
- Wang, Y., et al. (2021). Synthesis of this compound by LeuDH coupling with GDH. ResearchGate.
- Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. ResearchGate.
- Jia, Y. Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. National Institutes of Health.
- Synthesis method of this compound and L-cyclohexylalanine. Google Patents.
- Chen, Z., et al. (2019). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. MDPI.
- Zhu, L., et al. (2016). Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of this compound Synthesis. PubMed.
- Enzymatic synthesis of this compound with branched chain aminotransferase. Semantic Scholar.
- Yun, H., et al. (2005). Enzymatic synthesis of this compound with branched chain aminotransferase. PubMed.
Sources
- 1. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 2. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113214101A - Synthesis method of this compound and L-cyclohexylalanine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of this compound with branched chain aminotransferase. | Semantic Scholar [semanticscholar.org]
- 8. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in L-tert-Leucine Reactions
Welcome to the technical support center for asymmetric reactions involving L-tert-Leucine and its derivatives. This compound is a cornerstone chiral auxiliary and organocatalyst in modern synthetic chemistry, prized for its bulky tert-butyl group that provides a powerful steric directing effect to achieve high levels of stereocontrol.[1] However, even robust methodologies can present challenges. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low enantioselectivity in their experiments.
The following question-and-answer format addresses common problems, explains the underlying chemical principles, and provides actionable, field-tested protocols to get your reaction back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Foundational Issues - Reagents and Reaction Setup
Q1: I'm seeing poor enantiomeric excess (ee) in my reaction. What are the first things I should check?
A: Low enantioselectivity often stems from foundational issues with your reagents or experimental setup. Before delving into complex mechanistic problems, always verify the basics.[2]
-
Purity of this compound Derivative: The enantiomeric and chemical purity of your this compound-derived catalyst or auxiliary is paramount.[2] Commercial batches can sometimes contain the minor enantiomer or other impurities that can severely compromise the chiral environment of the reaction.
-
Reagent and Solvent Quality: Ensure all reagents, especially bases or organometallic compounds, are fresh and of high purity. Solvents must be anhydrous and free of contaminants.[2] Water, in particular, can interfere with the catalyst-substrate complex.
-
Reaction Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[3] Even minor deviations from the optimal temperature can lead to a significant drop in enantioselectivity.[2]
Category 2: Catalyst and Ligand Optimization
Q2: My this compound derived catalyst doesn't seem to be effective. How can I be sure it's forming correctly and is active?
A: The proper formation and activation of the catalyst are critical. In cases of in-situ catalyst preparation, incomplete reaction or degradation can lead to a mixture of species with low catalytic activity and poor stereocontrol.
Causality: The precise three-dimensional structure of the catalyst-substrate transition state is what dictates the stereochemical outcome.[4] If the catalyst is not formed correctly, this well-defined chiral pocket is compromised, allowing for non-selective reaction pathways to dominate.
Troubleshooting Protocol: Catalyst Formation and Verification
-
Increase Pre-formation Time: Allow more time for the catalyst to form before adding your substrate.
-
Monitor by Spectroscopy: Use techniques like NMR spectroscopy to confirm the formation of the desired catalytic species.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition.[2]
Q3: I'm using an this compound derived ligand with a metal catalyst, but my enantioselectivity is low. What factors should I consider?
A: In metal-catalyzed asymmetric reactions, the interplay between the metal center and the chiral ligand is crucial for inducing stereoselectivity.[5][6]
Key Factors to Investigate:
-
Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the this compound derived ligand must be optimized. An incorrect ratio can lead to the formation of different, less selective catalytic species.
-
Counter-ion Effects: The counter-ion of the metal salt can significantly influence the catalytic activity and enantioselectivity.
-
Ligand Modification: The electronic and steric properties of the ligand can be fine-tuned. Small modifications to the this compound backbone can sometimes lead to significant improvements in stereocontrol.[7]
Category 3: Reaction Parameters - Solvent, Temperature, and Concentration
Q4: How much of an impact does the solvent have on enantioselectivity, and how do I choose the right one?
A: The choice of solvent is a critical parameter that can dramatically affect the outcome of an asymmetric reaction.[8][9] The solvent can influence the solubility of reagents, the stability of the catalyst, and the geometry of the transition state.
Causality: The solvent is not merely an inert medium; it can interact with the catalyst and substrate through hydrogen bonding, dipole-dipole interactions, or other solvation effects.[9] These interactions can alter the conformation of the chiral catalyst-substrate complex, thereby impacting enantioselectivity.
Troubleshooting Workflow: Solvent Screening
dot graph TD { A[Start: Low ee Observed] --> B{Initial Solvent}; B --> C[Screen Non-Coordinating Solvents e.g., Toluene, Dichloromethane]; C --> D{Analyze ee}; D -- Improved --> E[Optimize in New Solvent]; D -- Not Improved --> F[Screen Coordinating Solvents e.g., THF, Acetonitrile]; F --> G{Analyze ee}; G -- Improved --> E; G -- Not Improved --> H[Consider Solvent Mixtures]; H --> I{Analyze ee}; I -- Improved --> E; I -- Not Improved --> J[Re-evaluate Other Parameters]; E --> K[End: Optimized ee];
} caption: "Workflow for solvent screening to optimize enantioselectivity."
Data Presentation: Solvent Effects on a Representative Reaction
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 92% |
| Dichloromethane | 9.1 | 85% |
| Tetrahydrofuran (THF) | 7.5 | 70% |
| Acetonitrile | 37.5 | 45% |
| Methanol | 32.7 | <10% |
Note: Data is illustrative and will vary depending on the specific reaction.
Q5: My enantioselectivity is still low after optimizing other parameters. Should I try changing the reaction temperature?
A: Yes, temperature is a powerful tool for optimizing enantioselectivity.[10] Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.
Causality: The enantioselectivity of a reaction is governed by the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this difference is more pronounced at lower temperatures, thus favoring the formation of one enantiomer.[3] However, in some cases, a reversal of enantioselectivity can be observed at different temperatures, a phenomenon that can be exploited for synthetic advantage.[3]
Experimental Protocol: Temperature Screening
-
Establish a Baseline: Run the reaction at the originally reported temperature (e.g., room temperature, 25 °C) and determine the ee.
-
Stepwise Cooling: Decrease the reaction temperature in a controlled manner (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor Reaction Progress: At lower temperatures, reaction rates will decrease. Monitor the reaction by TLC or LC-MS to ensure it proceeds to completion.
-
Analyze Enantioselectivity: Determine the ee at each temperature to identify the optimum.
Category 4: Substrate-Related Issues
Q6: I've successfully used this this compound catalyzed reaction for one substrate, but it fails to give good enantioselectivity for a different one. Why is this happening?
A: The scope of a catalytic system is often limited to a certain range of substrates.[11] The electronic and steric properties of the substrate play a crucial role in how it interacts with the chiral catalyst.
Causality: The "lock-and-key" model is a useful analogy here. The chiral pocket of the catalyst is optimized for a substrate with a specific size and shape. A substrate that is too large may not fit, while one that is too small may not be held rigidly enough to enforce a selective reaction pathway. High substrate concentrations can sometimes lead to inhibition, which can also affect the outcome.[1][12]
Troubleshooting Approach: Substrate Compatibility
dot graph TD { A[Start: Low ee with New Substrate] --> B{Analyze Substrate Structure}; B -- Steric Hindrance --> C[Modify Catalyst: Use a less bulky this compound derivative]; B -- Electronic Effects --> D[Modify Catalyst: Alter electronic properties of the ligand]; C --> E{Re-run Reaction}; D --> E; E --> F{Analyze ee}; F -- Improved --> G[End: Successful Adaptation]; F -- Not Improved --> H[Consider Alternative Catalytic System]; H --> G;
} caption: "Decision tree for troubleshooting substrate-related issues."
If modifications to the current catalytic system are unsuccessful, it may be necessary to explore entirely different types of chiral catalysts that are better suited to the new substrate.
References
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase | Request PDF. (n.d.). ResearchGate.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules.
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst | Request PDF. (n.d.). ResearchGate.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2023). MDPI.
- Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. (2011). PubMed.
- Effect of temperature on the enantiomeric excess using the constant ν1... (n.d.). ResearchGate.
- Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo.
- Catalytic Asymmetric Synthesis of α-Amino Acids. (2007). ACS Publications.
- Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. (2018). PubMed Central.
- Introduction: Enantioselective Catalysis. (2003). ACS Publications.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Unusual Amino Acids.
- Catalyzed Enantioselective Organic Synthesis. (2024). PubMed Central.
- Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. (2002). Seoul National University.
- Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. (2024). Royal Society of Chemistry.
- Effect of substrate and cosubstrate on the synthesis of this compound.... (n.d.). ResearchGate.
- Enantiomeric amplification of L-amino acids: part 4—based on subliming valine. (2020). Creation.com.
- Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. (2020). PubMed Central.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). Royal Society of Chemistry.
- Enantioselective synthesis. (n.d.). Wikipedia.
- Special Issue : Novel Catalysts for Asymmetric Synthesis. (n.d.). MDPI.
- Asymmetric Synthesis. (n.d.).
- Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. (2018). PubMed.
- Enzymatic asymmetric synthesis of chiral amino acids. (2018). Royal Society of Chemistry.
- European Journal of Chemistry. (n.d.).
- Heterogeneous organocatalysis: the proline case. (2024). PubMed Central.
- Recent advances in asymmetric catalysis. (2017). Loughborough University Research Repository.
- Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry.
Sources
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. Item - Recent advances in asymmetric catalysis - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Inhibition in Leucine Dehydrogenase for L-tert-Leucine Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-tert-leucine using leucine dehydrogenase (LeuDH). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of substrate inhibition. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction efficiency and yield.
I. Understanding Substrate Inhibition in this compound Synthesis
The enzymatic production of this compound, a valuable chiral intermediate in pharmaceuticals, is often accomplished through the reductive amination of trimethylpyruvate (TMP) catalyzed by NAD⁺-dependent leucine dehydrogenase.[1][2] However, a significant hurdle in achieving high product titers is the phenomenon of substrate inhibition, where high concentrations of the keto acid substrate, TMP, paradoxically decrease the enzyme's catalytic activity.[3] This guide will provide you with the expertise to diagnose, troubleshoot, and overcome this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of leucine dehydrogenase?
A1: Substrate inhibition occurs when the enzyme's activity decreases at high substrate concentrations. In the case of LeuDH, high levels of trimethylpyruvate (TMP) can bind to the enzyme in a non-productive manner, preventing the formation of the desired this compound product and thus reducing the overall reaction rate.[3] This is a common issue observed with many LeuDH enzymes used for this compound synthesis.[3]
Q2: What are the initial signs of substrate inhibition in my reaction?
A2: The primary indicator of substrate inhibition is a lower-than-expected reaction rate or product yield, especially when you have increased the substrate concentration with the intention of boosting output. You might observe that the reaction proceeds efficiently at lower TMP concentrations but stalls or slows down significantly at higher concentrations (e.g., above 100-200 mM, depending on the specific LeuDH).[3]
Q3: Is substrate inhibition reversible?
A3: In most cases, substrate inhibition of LeuDH by TMP is a reversible process.[1] Lowering the effective concentration of the inhibitory substrate in the reaction mixture can restore enzyme activity. However, prolonged exposure to very high substrate concentrations could potentially lead to irreversible enzyme inactivation, though this is less common.[1]
Q4: Are all leucine dehydrogenases equally susceptible to substrate inhibition by TMP?
A4: No, the susceptibility to substrate inhibition varies among LeuDH enzymes from different microbial sources. For instance, a novel LeuDH from Exiguobacterium sibiricum (EsiLeuDH) has been identified and shown to be a highly efficient biocatalyst for this compound synthesis, offering a potential alternative to more sensitive enzymes.[4][5] Similarly, a LeuDH from Pseudomonas balearica (PbLeuDH) has demonstrated excellent catalytic efficiency for TMP.[3]
Q5: Besides TMP, can other components in the reaction mixture cause inhibition?
A5: While TMP is the primary cause of substrate inhibition, other factors can influence enzyme activity. High concentrations of the product, this compound, can cause product inhibition, although this is generally less severe than substrate inhibition by TMP. Additionally, the accumulation of byproducts from a coupled cofactor regeneration system, if not optimized, can also be inhibitory. For instance, in transaminase-based systems, 2-ketoglutarate can be a potent inhibitor.[6]
II. Troubleshooting Guides for Overcoming Substrate Inhibition
This section provides detailed troubleshooting workflows for common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound Despite High Substrate Concentration
Symptoms:
-
The reaction starts well but plateaus quickly, with a large amount of unreacted TMP remaining.
-
Increasing the initial TMP concentration does not lead to a proportional increase in the final this compound concentration.
Causality: This is a classic sign of substrate inhibition. The high initial concentration of TMP is inhibiting the LeuDH, preventing the reaction from reaching completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Solution 1: Optimization of Substrate Concentration
Rationale: The most direct way to mitigate substrate inhibition is to determine the optimal substrate concentration for your specific LeuDH.
Experimental Protocol:
-
Set up a series of reactions: Prepare multiple reaction mixtures with varying concentrations of TMP (e.g., 50 mM, 100 mM, 200 mM, 300 mM, 400 mM). Keep all other reaction parameters (enzyme concentration, cofactor concentration, pH, temperature) constant.[3]
-
Monitor reaction progress: At regular intervals, take samples from each reaction and quantify the concentration of this compound produced.
-
Determine the optimal concentration: Plot the initial reaction rate and the final product yield against the TMP concentration. The optimal concentration will be the one that gives the highest yield without a significant drop in the reaction rate. Many studies have found that high concentrations of TMP can have an inhibitory effect on LeuDHs.[3]
Solution 2: Fed-Batch Substrate Feeding Strategy
Rationale: A fed-batch strategy maintains a low, non-inhibitory concentration of TMP in the reaction vessel by adding the substrate incrementally over time. This approach has been successfully used to overcome substrate inhibition and achieve high product titers.[3][4][5]
Experimental Protocol:
-
Initial setup: Start the reaction with a low initial concentration of TMP (e.g., 50-100 mM).
-
Substrate feeding: Prepare a concentrated stock solution of TMP. Once the initial substrate is nearly consumed (as determined by periodic monitoring), begin a continuous or intermittent feed of the TMP stock solution. The feeding rate should be adjusted to match the enzyme's consumption rate, thereby keeping the TMP concentration in the reactor low and constant.[3]
-
Monitoring and adjustment: Regularly monitor the TMP and this compound concentrations to ensure the feeding rate is optimal.
-
Example: A fed-batch strategy was successfully employed to convert up to 0.8 M of TMP to this compound, achieving a concentration of 65.6 g/L.[4][5]
Solution 3: Enzyme Engineering
Rationale: Modifying the enzyme itself through protein engineering can reduce its sensitivity to substrate inhibition. This is a more advanced strategy but can lead to a highly robust biocatalyst.
Key Approaches:
-
Site-Directed Mutagenesis: Based on the 3D structure of the enzyme, specific amino acid residues in or near the substrate-binding pocket can be mutated to alter substrate affinity and reduce inhibitory binding.[7][8] For example, altering residues that affect the volume and hydrophobicity of the binding pocket can influence substrate specificity.[7][8]
-
Directed Evolution: This involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved performance (i.e., higher activity and reduced substrate inhibition).[9][10] This strategy has been used to enhance the catalytic efficiency of LeuDH for TMP by more than five-fold.[9][10]
Problem 2: Reaction Stalls Prematurely with Incomplete Conversion
Symptoms:
-
The reaction stops before all the substrate is consumed, even at seemingly non-inhibitory initial concentrations.
-
The pH of the reaction mixture drops significantly during the reaction.
Causality: This could be due to a combination of factors including product inhibition, cofactor depletion, or a shift in pH away from the enzyme's optimum. The reductive amination of TMP consumes ammonia and produces an amino acid, which can alter the pH.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for L-<i>tert</i>-leucine synthesis - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L- tert-Leucine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for L-tert-Leucine as a Chiral Auxiliary
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the application of L-tert-Leucine as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during asymmetric synthesis. The bulky and conformationally rigid tert-butyl group of this compound makes it an excellent chiral director, capable of inducing high levels of stereoselectivity.[1][2] However, achieving optimal results requires careful control of reaction parameters.
This document is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered when using this compound-derived auxiliaries. Each entry details the problem, explores the underlying chemical principles, and provides actionable protocols for optimization.
Issue 1: Poor Diastereoselectivity in Alkylation Reactions
Q: I am performing an α-alkylation of an N-acyl this compound derivative, but the diastereomeric ratio (d.r.) is low. How can I improve the stereoselectivity?
A: Low diastereoselectivity is a common hurdle and typically points to a poorly organized transition state. The key to high selectivity is maximizing the energy difference between the pathways leading to the desired and undesired diastereomers.[3] This is achieved by creating a rigid, chelated transition state where the bulky tert-butyl group of the auxiliary effectively blocks one face of the enolate from the incoming electrophile.
Causality & Optimization Strategy:
The stereochemical outcome is dictated by three main factors: the enolate geometry, the choice of Lewis acid, and the reaction temperature.
-
Incorrect Enolate Geometry: For many auxiliary systems, the formation of a specific enolate geometry (typically the Z-enolate) is paramount for predictable stereocontrol. The bulky auxiliary shields one face of the Z-enolate, forcing the electrophile to approach from the opposite, less hindered face.
-
Suboptimal Chelation: A coordinating Lewis acid is often essential to lock the conformation of the enolate and the auxiliary's carbonyl group into a rigid five- or six-membered ring. This conformational rigidity is what allows the auxiliary to exert maximum steric influence.
-
Insufficiently Low Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding the d.r.[3]
Troubleshooting Protocol: Systematic Optimization of Alkylation
1. Verify Enolate Formation Conditions:
-
Base: For generating a Z-enolate from a simple N-acyl derivative, lithium diisopropylamide (LDA) or other lithium amide bases at low temperatures (-78 °C) are standard.[4]
-
Solvent: Tetrahydrofuran (THF) is the most common solvent. Ensure it is anhydrous, as water will quench the enolate.
2. Screen Lewis Acids and Solvents: The choice of Lewis acid can dramatically influence the rigidity of the transition state. If simple enolization with LDA is insufficient, screening different conditions is the next logical step.
| Parameter | Condition A (Standard) | Condition B (Boron Enolate) | Condition C (Titanium Enolate) | Expected Outcome |
| Lewis Acid | None (Li Enolate) | Dibutylboron Triflate (Bu₂BOTf) | Titanium(IV) Chloride (TiCl₄) | Boron and Titanium enolates often form more rigid, covalent chelates, leading to higher d.r. |
| Base | LDA | Diisopropylethylamine (DIPEA) | DIPEA or Triethylamine (TEA) | A non-nucleophilic amine base is used with the Lewis acid to trap the enolate. |
| Solvent | THF | Dichloromethane (DCM) or THF | Dichloromethane (DCM) | Solvent can influence Lewis acidity and solubility. |
| Temperature | -78 °C | -78 °C to 0 °C | -78 °C | Maintain low temperatures. |
3. Optimize Reaction Temperature: If you observe moderate selectivity, lowering the temperature further (e.g., to -100 °C using a liquid N₂/pentane bath) can sometimes provide a significant improvement. Monitor reaction times, as kinetics will be slower.
Issue 2: Low Yield or Stalled Reaction
Q: My stereoselective reaction is giving a high d.r., but the chemical yield is very low. What are the potential causes?
A: Low chemical yield, despite good selectivity, often points to issues with reagent stability, stoichiometry, or reaction kinetics.
Causality & Optimization Strategy:
-
Enolate Instability/Decomposition: Enolates are strong bases and can be unstable, especially at higher temperatures or if trace impurities (like water or oxygen) are present.
-
Poor Electrophile Reactivity: The electrophile may not be reactive enough under the optimized low-temperature conditions required for high selectivity.
-
Steric Hindrance: The this compound auxiliary is exceptionally bulky. While this is excellent for stereocontrol, it can sterically hinder the approach of a bulky electrophile, slowing the reaction to an impractical rate.
Troubleshooting Protocol: Improving Chemical Yield
1. Rigorous Control of Anhydrous/Inert Conditions:
-
Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents.
-
Ensure all reagents, especially the base and electrophile, are pure and handled under an inert atmosphere.
2. Check Reagent Stoichiometry and Addition Order:
-
Base: Use a slight excess of the base (e.g., 1.05–1.1 equivalents) to ensure complete deprotonation.
-
Electrophile: Use at least 1.1–1.5 equivalents of the electrophile. Add it slowly to the enolate solution at low temperature to control any exotherm.
3. Modify Reaction Conditions to Increase Rate:
-
Lewis Acid Activation: If not already in use, a Lewis acid can activate the electrophile, accelerating the reaction.
-
Temperature Ramping: After adding the electrophile at low temperature (e.g., -78 °C), you can try slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) and holding it there for several hours. This must be done cautiously, as it may decrease the d.r. Monitor both yield and d.r. at different temperatures to find the optimal balance.
Issue 3: Difficulty with Auxiliary Cleavage
Q: I have successfully synthesized my desired diastereomer, but I am struggling to remove the this compound auxiliary without damaging my product or causing epimerization.
A: Cleavage of the auxiliary is a critical final step, and the conditions must be carefully chosen to be robust enough to break the amide bond while being mild enough to preserve the newly created stereocenter and other functional groups.[3]
Causality & Optimization Strategy:
The robust amide bond requires forcing conditions for cleavage, which can lead to side reactions. The primary risks are:
-
Epimerization: The α-proton of the product is often acidic. Harshly basic or acidic conditions can lead to its removal and subsequent racemization.
-
Functional Group Incompatibility: Powerful nucleophiles or reducing agents can react with other parts of your molecule (e.g., esters, ketones).
Workflow for Selecting a Cleavage Method
The optimal method depends on the desired final functional group (acid, alcohol, ester, etc.).
Caption: Decision tree for choosing an auxiliary cleavage method.
Recommended Cleavage Protocols
1. For Carboxylic Acids (High Priority on Avoiding Epimerization):
-
Reagents: Lithium Hydroperoxide (LiOOH), generated in situ from Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂).
-
Protocol:
-
Dissolve the N-acyl substrate in a 3:1 mixture of THF/water.
-
Cool the solution to 0 °C.
-
Add 4-8 equivalents of 30% aqueous H₂O₂ dropwise, followed by 2-4 equivalents of aqueous LiOH.
-
Stir at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction carefully with an aqueous solution of sodium sulfite (Na₂SO₃).
-
-
Why it works: The hydroperoxide anion is a soft, highly effective nucleophile for attacking the carbonyl carbon but is significantly less basic than hydroxide, minimizing the risk of epimerization.[4]
2. For Primary Alcohols:
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).
-
Protocol:
-
Dissolve the substrate in anhydrous THF or ether.
-
Cool to 0 °C.
-
Add 2-3 equivalents of the hydride reagent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up using a standard Fieser workup (sequential addition of water, 15% NaOH, and more water).
-
-
Caution: These are powerful reducing agents and will reduce other carbonyls like esters and ketones.[3]
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good chiral auxiliary?
This compound is effective due to its large, sterically demanding tert-butyl group.[1] This group restricts the conformational freedom of the N-acyl derivative, forcing the molecule to adopt a conformation that exposes one face of the enolate while effectively shielding the other. This high degree of facial bias leads to excellent stereocontrol in reactions with electrophiles.
Q2: How do I attach the this compound auxiliary to my carboxylic acid substrate?
The most common method is standard amide bond formation. This can be achieved by activating the carboxylic acid and reacting it with this compound methyl or ethyl ester, followed by hydrolysis of the ester if the free acid auxiliary is desired.
General Protocol for Auxiliary Attachment
Sources
L-tert-Leucine Synthesis: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for the synthesis of L-tert-Leucine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. This compound's bulky and hydrophobic tert-butyl side chain makes it an invaluable component in asymmetric synthesis and a key precursor for active pharmaceutical ingredients (APIs) like anti-HIV protease inhibitors and anti-cancer agents.[1][2]
As the industry has shifted from classical chemical resolutions to more efficient and environmentally benign biocatalytic methods, the challenges in synthesis have evolved.[2][3] This guide provides in-depth, field-proven insights into troubleshooting the common hurdles encountered during the now-dominant enzymatic synthesis routes, while also addressing potential pitfalls in purification and legacy chemical methods.
Section 1: Troubleshooting Enzymatic Synthesis via Reductive Amination (LeuDH Pathway)
The most prevalent method for this compound production is the asymmetric reductive amination of trimethylpyruvate (TMP) catalyzed by Leucine Dehydrogenase (LeuDH).[1] This reaction is almost always coupled with a secondary enzyme, such as Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH), to regenerate the essential NADH cofactor.[3][4] This coupled system, while highly efficient, presents several potential points of failure.
FAQ 1: My conversion rate is low or the reaction has stalled. What are the likely causes?
This is the most common issue, and its root cause typically lies in one of three areas: cofactor limitation, substrate inhibition, or enzyme instability.
Cause A: Insufficient NADH Cofactor Regeneration
The LeuDH enzyme consumes one molecule of NADH for every molecule of this compound produced. The regeneration system (FDH or GDH) must operate at a rate sufficient to replenish the NADH pool. An imbalance where NADH is consumed faster than it is regenerated is a frequent cause of poor conversion.[3]
-
Troubleshooting Steps:
-
Verify Cofactor-Regenerating Enzyme Activity: Independently assay the activity of your FDH or GDH enzyme batch. Ensure it meets the expected specifications.
-
Ensure Substrate Availability for Regeneration: Confirm that an adequate concentration of the secondary substrate (formate for FDH, glucose for GDH) is present throughout the reaction.
-
Check for pH Drift: The oxidation of formate to CO₂ by FDH can lead to acidification of the reaction medium.[5] This pH drop can drastically reduce the activity of both enzymes. Ensure your buffering capacity is sufficient or implement a pH control system (e.g., a pH-stat) to maintain the optimal pH, typically around 8.5.[6]
-
Optimize Enzyme Ratio: The ratio of LeuDH to FDH/GDH is critical. If LeuDH activity is much higher, it will rapidly deplete the NADH pool. Consider decreasing the LeuDH concentration or increasing the FDH/GDH concentration.
-
Cause B: Substrate Inhibition of Leucine Dehydrogenase
Many LeuDH enzymes are subject to substrate inhibition by high concentrations of trimethylpyruvate (TMP).[4][5] Adding the full amount of TMP at the beginning of the reaction can paradoxically slow or stop the synthesis.
-
Troubleshooting Steps:
-
Implement a Fed-Batch Strategy: This is the most effective solution. Start the reaction with a low initial concentration of TMP and add more substrate over time, either continuously or in discrete portions. This maintains a concentration below the inhibitory threshold, allowing for a high final product titer. A fed-batch strategy has been successfully used to transform up to 0.8 M of TMP.[4]
-
Determine the Inhibitory Concentration (Kᵢ): If you are using a novel LeuDH, perform kinetic studies to determine the concentration at which TMP becomes inhibitory. This will inform your fed-batch strategy.
-
Cause C: Poor Enzyme Stability or Activity
The stability of the enzymes under operational conditions (temperature, pH, shear stress from mixing) is paramount.
-
Troubleshooting Steps:
-
Confirm Optimal Temperature and pH: Operate the reaction at the empirically determined optimal conditions for your specific enzymes. While many LeuDH systems work well around 30°C, some novel enzymes show high thermostability and may perform better at higher temperatures.[4]
-
Assess Enzyme Purity: If using purified enzymes, impurities from the purification process (e.g., proteases) could degrade your catalysts.
-
Consider Whole-Cell Biocatalysts: Using engineered E. coli that co-express both LeuDH and the regenerating enzyme can enhance operational stability and eliminates the need for costly enzyme purification.[3][7] The cellular environment protects the enzymes, and cofactor regeneration occurs intracellularly.
-
Troubleshooting Logic Flow for Low Yield
// Paths from start start -> check_nad;
// Paths from NADH check check_nad -> { nad_yes [label="YES", color="#EA4335"]; nad_no [label="NO", color="#34A853"]; }
sub_nad [shape=ellipse, fillcolor="#FFFFFF", label="Likely Cofactor\nRegeneration Failure"]; nad_yes -> sub_nad; sub_nad_sol [shape=note, fillcolor="#F1F3F4", label="Solution:\n- Verify FDH/GDH activity\n- Increase FDH/GDH amount\n- Add more formate/glucose"]; sub_nad -> sub_nad_sol [style=dashed]; nad_no -> check_ph;
// Paths from pH check check_ph -> { ph_yes [label="YES", color="#EA4335"]; ph_no [label="NO", color="#34A853"]; } sub_ph [shape=ellipse, fillcolor="#FFFFFF", label="Likely Acidification\nfrom Byproducts"]; ph_yes -> sub_ph; sub_ph_sol [shape=note, fillcolor="#F1F3F4", label="Solution:\n- Increase buffer strength\n- Implement pH-stat control"]; sub_ph -> sub_ph_sol [style=dashed]; ph_no -> check_tmp;
// Paths from TMP check check_tmp -> { tmp_yes [label="YES", color="#EA4335"]; tmp_no [label="NO", color="#34A853"]; } sub_tmp [shape=ellipse, fillcolor="#FFFFFF", label="Likely Substrate\nInhibition"]; tmp_yes -> sub_tmp; sub_tmp_sol [shape=note, fillcolor="#F1F3F4", label="Solution:\n- Implement fed-batch\n substrate addition"]; sub_tmp -> sub_tmp_sol [style=dashed]; tmp_no -> check_enzyme;
// Path from Enzyme check sub_enzyme [shape=ellipse, fillcolor="#FFFFFF", label="Likely Enzyme\nDenaturation"]; check_enzyme -> sub_enzyme; sub_enzyme_sol [shape=note, fillcolor="#F1F3F4", label="Solution:\n- Optimize temperature\n- Use fresh enzyme batch\n- Consider whole-cell catalyst"]; sub_enzyme -> sub_enzyme_sol [style=dashed]; } } Caption: Troubleshooting decision tree for low this compound yield.
Section 2: Troubleshooting Enzymatic Synthesis via Transamination (BCAT Pathway)
An alternative enzymatic route uses a branched-chain aminotransferase (BCAT) to synthesize this compound from TMP, using an amino donor like L-glutamate.[8]
FAQ 2: My BCAT-catalyzed reaction starts well but stops at low conversion. Why?
Cause: Product Inhibition by α-Ketoglutarate
This is the most significant drawback of the BCAT pathway. The enzyme is severely inhibited by one of the reaction products, α-ketoglutarate (formed from the deamination of L-glutamate).[8][9] As the concentration of this byproduct increases, the enzyme activity grinds to a halt.
-
Troubleshooting Steps:
-
Implement a Product Removal System: The most effective strategy is to use a coupled enzyme system to continuously remove the inhibitory α-ketoglutarate. Coupling the reaction with L-glutamate dehydrogenase (GDH) and formate dehydrogenase (FDH) can effectively remove the byproduct and shift the reaction equilibrium towards product formation, dramatically increasing yields.[9]
-
Use Recombinant Whole-Cells: A whole-cell system co-expressing BCAT and an enzyme to process the byproduct (like aspartate aminotransferase) can also overcome the inhibition.[9]
-
BCAT Pathway with Product Inhibition
Section 3: Common Issues in Downstream Processing & Purification
Successfully synthesizing the product is only half the battle. Isolating pure this compound presents its own challenges.
FAQ 3: I'm having difficulty crystallizing my this compound, and the purity is low.
Cause A: High Solubility and Salt Contamination
This compound is highly soluble in water, which can make isolation difficult. Furthermore, if acids or bases are used for pH adjustment or workup, the resulting salts (e.g., sodium chloride) can co-precipitate or interfere with crystallization.[10]
-
Troubleshooting Steps:
-
pH Adjustment for Crystallization: The isoelectric point (pI) of this compound is approximately 5.9. Carefully adjusting the pH of the final reaction solution to this value will minimize its solubility and promote crystallization.[6]
-
Solvent Selection: After concentrating the aqueous solution, using a solvent in which this compound is insoluble, such as acetone, can be effective for precipitation and washing.[10]
-
Desalting: If salt contamination is high, consider using techniques like ion-exchange chromatography to separate the amino acid from inorganic salts before the final crystallization step.
-
Cause B: Contamination with Unreacted Substrates or Byproducts
Residual TMP, formate, or buffer components can contaminate the final product.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: Optimize the reaction to achieve >99% conversion to minimize unreacted starting material.
-
Heat Treatment and Centrifugation: If using a whole-cell or crude lysate catalyst, heating the reaction mixture (e.g., to 60°C) followed by centrifugation is an effective method to denature and remove the bulk of proteins and cellular debris before purification.[6]
-
Analytical Monitoring: Use HPLC or NMR on your crude and purified material to identify the nature of the contaminants, which will inform the selection of an appropriate purification strategy.
-
Data Summary and Method Comparison
| Parameter | Enzymatic (LeuDH/FDH) | Enzymatic (BCAT) | Classical Chemical Resolution |
| Typical Yield | High (>90%)[1] | Moderate to High (with coupled system)[9] | Low (~23-50%)[10] |
| Enantiomeric Excess (e.e.) | Excellent (>99%)[3] | Excellent (>99%)[8] | Variable, requires multiple recrystallizations |
| Reaction Conditions | Mild (pH 7-9, 25-50°C)[4] | Mild (Physiological pH/Temp)[9] | Often harsh (strong acids/bases, high temp) |
| Key Challenge | Cofactor regeneration, Substrate inhibition[3][5] | Product inhibition by α-ketoglutarate[8] | Low yield, waste generation, racemization risk |
| Primary Side Products | CO₂/Gluconate (from regeneration) | α-Ketoglutarate | D-isomer, side products from derivatization |
Appendix A: Experimental Protocols
Protocol 1: Whole-Cell Synthesis of this compound
This protocol is adapted from procedures using recombinant E. coli co-expressing LeuDH and a cofactor regeneration enzyme.[6][7]
-
Catalyst Preparation: Grow the recombinant E. coli strain in a suitable fermentation medium and induce protein expression. Harvest cells via centrifugation and wash with buffer (e.g., 100 mM Tris-HCl, pH 8.5). The resulting cell paste is the whole-cell biocatalyst.
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution containing a buffer (e.g., 1 M NH₄Cl-NH₃·H₂O, pH 8.5), the substrate for cofactor regeneration (e.g., 0.9 M glucose or ammonium formate), and a catalytic amount of NAD⁺ (e.g., 1 mM).
-
Initiation: Add the whole-cell biocatalyst to the reactor. Begin the reaction by starting the fed-batch addition of trimethylpyruvate (TMP). Maintain the TMP concentration in the reactor at a non-inhibitory level (e.g., < 100 mM).
-
Monitoring and Control: Maintain the reaction at the optimal temperature (e.g., 30-37°C) with gentle agitation. Use a pH controller to automatically add a base (e.g., NH₃·H₂O) to maintain the pH at 8.5.[6]
-
Workup: Once the reaction is complete (monitored by HPLC), terminate it by heating the mixture to 60°C to denature proteins. Remove the cell debris by centrifugation.
-
Isolation: Adjust the supernatant to pH ~5.9 with an acid (e.g., HCl). Concentrate the solution by rotary evaporation. Cool the concentrated solution slowly (first to 25°C, then to 4°C) to induce crystallization. Filter the crystals, wash with a cold solvent like acetone, and dry under vacuum.[6][10]
References
- Cai, Y., et al. (2021). Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for this compound synthesis. ResearchGate.
- Seo, Y.-M., & Yun, H. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049–1052.
- Sudhir, U., et al. (2014). Process for the preparation of enantiomerically pure tert-leucine. Google Patents (US8835676B2).
- Menzel, A., et al. (2004). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate.
- Kim, J. Y., & Yun, H. (2015). Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. ResearchGate.
- Li, A., et al. (2018). Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. ResearchGate.
- Liu, W., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. PMC - NIH.
- Chen, X., et al. (2019). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. PMC - PubMed Central.
- Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 20859-02-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 8. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
Technical Support Center: Enhancing Catalytic Efficiency of L-tert-Leucine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth strategies, troubleshooting advice, and detailed protocols to improve the catalytic efficiency of L-tert-leucine and its derivatives. The content is structured to address challenges in both biocatalytic synthesis of this compound and its application in asymmetric organocatalysis.
Part 1: Biocatalytic Synthesis of this compound
The enzymatic production of this compound, a valuable chiral building block, predominantly utilizes Leucine Dehydrogenase (LeuDH) for the asymmetric reductive amination of trimethylpyruvate (TMP).[1] The efficiency of this process is critically dependent on enzyme activity, cofactor regeneration, and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound yield is low despite using a whole-cell biocatalyst with LeuDH. What are the likely causes and solutions?
Answer: Low yield in whole-cell systems for this compound production often points to one of three critical areas: inefficient cofactor regeneration, substrate/product inhibition, or suboptimal reaction conditions.
-
Causality - The Cofactor Bottleneck: LeuDH requires NADH as a cofactor for the reductive amination of TMP.[1] This cofactor is expensive, and its stoichiometric use is not economically viable. In a whole-cell system, the intracellular pool of NADH can be rapidly depleted, becoming the rate-limiting factor for this compound synthesis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
-
Solutions:
-
Enhance Cofactor Regeneration: The most effective strategy is to create a coupled enzymatic system. Co-expressing a second enzyme like Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) within the same E. coli host provides a continuous supply of NADH. FDH utilizes inexpensive formate as a substrate, which is converted to CO₂, while GDH uses glucose.[2]
-
Overcome Substrate Inhibition: High concentrations of TMP can inhibit LeuDH. Instead of adding all the substrate at the beginning, a fed-batch strategy, where TMP is added gradually over the course of the reaction, can maintain a low, non-inhibitory concentration and significantly improve yields.
-
Optimize Reaction Conditions: The optimal pH for reductive amination is typically alkaline, often around 8.5.[1] Temperature should also be optimized for the specific LeuDH and host organism, commonly around 30°C for engineered E. coli.
-
Question 2: The catalytic efficiency (kcat/Km) of my wild-type LeuDH for trimethylpyruvate (TMP) is poor. How can I improve the enzyme itself?
Answer: Wild-type LeuDH is not naturally optimized for the bulky, non-natural substrate TMP. Improving its intrinsic catalytic efficiency requires protein engineering.
-
Causality - Enzyme Active Site Limitations: The active site of LeuDH has evolved to preferentially bind its natural substrate, leucine. The steric bulk of the tert-butyl group of TMP can lead to suboptimal binding and a lower turnover rate.
-
Strategies:
-
Directed Evolution: This is a powerful technique involving random mutagenesis (e.g., using error-prone PCR) of the LeuDH gene, followed by high-throughput screening to identify mutants with improved activity towards TMP. Studies have shown that this approach can enhance the kcat/Km for TMP by more than five-fold.
-
Site-Directed Mutagenesis: Based on the crystal structure of LeuDH, specific amino acid residues in the active site that interact with the substrate can be targeted for mutation. Altering these residues can change the size and hydrophobicity of the binding pocket to better accommodate the tert-butyl group of TMP.
-
| Enzyme | Mutation(s) | Fold-Increase in kcat/Km (TMP) | Fold-Increase in kcat/Km (NADH) |
| LeuDH (Wild-Type) | - | 1.0 | 1.0 |
| Mutant H6 | Multiple | >5 | >5 |
| Mutant E24V/E116V | E24V, E116V | 5.4 | 2.8 |
| Data synthesized from multiple sources demonstrating the impact of directed evolution.[3] |
Experimental Protocol: Whole-Cell Biocatalysis for this compound
This protocol describes the production of this compound using an engineered E. coli strain co-expressing LeuDH and a cofactor-regenerating enzyme (e.g., GDH).
-
Cultivation of Biocatalyst:
-
Inoculate a suitable volume of growth medium (e.g., LB with appropriate antibiotics) with the engineered E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
-
Bioconversion Reaction:
-
In a temperature-controlled reactor, prepare the reaction mixture containing:
-
100 mM Phosphate Buffer (pH 8.5)
-
0.6 M Trimethylpyruvate (TMP) - added in a fed-batch manner
-
0.9 M Glucose (as the co-substrate for GDH)
-
0.5 M NH₄Cl (as the amine source)
-
10 g/L of wet cell weight of the biocatalyst
-
-
Maintain the temperature at 30°C and the pH at 8.5 by the automated addition of 50% (v/v) NH₃·H₂O.[1]
-
Monitor the reaction progress by periodically taking samples and analyzing the concentration of this compound by HPLC.
-
Upon completion, terminate the reaction by heating the mixture to 60°C to denature the enzymes.
-
-
Product Isolation:
-
Remove the cell debris by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of this compound (~5.9) to facilitate crystallization.
-
Concentrate the solution via rotary evaporation and cool to allow for the precipitation of this compound.
-
Collect the solid product by filtration and dry under vacuum.
-
Part 2: this compound Derivatives in Asymmetric Organocatalysis
The sterically demanding tert-butyl group of this compound makes its derivatives excellent candidates for chiral organocatalysts and auxiliaries.[2] They are particularly effective in creating a highly controlled chiral environment for reactions such as aldol and Michael additions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: I am using an this compound derived primary amine catalyst for an asymmetric aldol reaction, but the enantioselectivity (ee) is poor. How can I improve it?
Answer: Poor enantioselectivity in organocatalyzed aldol reactions often stems from issues with the catalytic cycle, catalyst structure, or reaction conditions that allow for a competing, non-selective background reaction.
-
Causality - The Enamine Intermediate: The reaction proceeds through a chiral enamine intermediate formed between the ketone and the amino acid-derived catalyst. The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the aldehyde. The bulky tert-butyl group of the catalyst is designed to block one face of the enamine, directing the aldehyde to the other. If this steric blocking is ineffective, or if other reaction pathways dominate, low ee will result.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low enantioselectivity.
-
Solutions:
-
Lower the Temperature: Asymmetric inductions are often more effective at lower temperatures. Reducing the reaction temperature from room temperature to 0°C, -20°C, or even lower can significantly enhance enantioselectivity by favoring the more ordered, selective transition state.
-
Solvent Screening: The solvent plays a crucial role in the conformation of the catalyst and the transition state assembly. A screen of aprotic solvents (e.g., Toluene, CH₂Cl₂, THF) is recommended. Interestingly, for some amino acid catalysts, aqueous conditions (brine) have been shown to dramatically improve both rate and enantioselectivity.[4]
-
Catalyst Modification: The simple this compound may not be sufficient. Converting the carboxylic acid to an amide can introduce additional hydrogen-bonding interactions that help organize the transition state. Attaching the this compound motif to a more rigid scaffold can also improve stereocontrol.
-
Use of Additives: A weak acid co-catalyst (e.g., acetic acid) can accelerate the turnover of the catalytic cycle by facilitating the hydrolysis of the iminium ion intermediate, which can sometimes suppress background reactions.
-
Question 4: My reaction is very slow when using an this compound derived ligand in a metal-catalyzed reaction. What can I do to increase the reaction rate?
Answer: Slow reaction rates in metal-catalyzed asymmetric synthesis can be due to poor catalyst activation, catalyst inhibition, or unfavorable kinetics.
-
Causality - Catalyst Activity: The this compound derivative is a ligand that coordinates to a metal center (e.g., Ag, Cu, Pd) to form the active catalyst. The overall rate depends on the ligand's electronic and steric properties, its ability to activate the metal, and the stability of the catalytic species.
-
Strategies:
-
Optimize Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal salt is crucial. A 2:1 ligand-to-metal ratio is often a good starting point for bidentate ligands, but this should be optimized.
-
Screen Additives/Bases: In many cases, an additive is required to activate the catalyst or participate in the catalytic cycle. For example, in a silver-catalyzed [3+2] cycloaddition using an this compound-derived AmidPhos ligand, the addition of a non-nucleophilic base like triethylamine (Et₃N) was found to significantly accelerate the reaction rate and improve the yield.[5]
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) is a straightforward way to increase the reaction rate.
-
Elevate the Temperature: If enantioselectivity is not compromised, increasing the reaction temperature can provide the necessary activation energy to speed up the reaction.
-
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by an L-tert-Leucinamide Derivative
This protocol provides a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde using a primary amine-based organocatalyst derived from L-tert-leucinamide.
-
Catalyst Preparation (Example: L-tert-Leucinamide):
-
To a solution of N-Boc-L-tert-leucine (1.0 eq) in an appropriate solvent (e.g., THF), add a coupling agent like HBTU (1.1 eq) and a base such as DIPEA (2.5 eq).
-
Stir for 10 minutes, then add an ammonia source (e.g., a solution of ammonia in methanol).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the Boc-protected amide by column chromatography.
-
Deprotect the Boc group using a strong acid (e.g., 4M HCl in dioxane) to yield the primary amine catalyst as its hydrochloride salt.
-
-
Asymmetric Aldol Reaction:
-
To a vial, add the L-tert-leucinamide catalyst (5-10 mol%), the aldehyde (1.0 mmol), and the solvent (e.g., Toluene, 2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add the ketone (5.0-10.0 mmol, used in excess).
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Analysis and Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product to a racemic sample.
-
References
- Zhou, Z., Zheng, X., Liu, J., Li, J., Wen, P., & Wang, H. (2017). This compound-Derived AmidPhos-Silver(I) Chiral Complexes for the Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Synlett, 28(07), 999-1003. DOI: 10.1055/s-0036-1588137
- Zhou, F., Mu, X., Nie, Y., Xu, G., Li, A., & Xu, Y. (2021). Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for this compound synthesis. Applied Microbiology and Biotechnology, 105(12), 5039-5051. DOI: 10.1007/s00253-021-11358-8
- American Chemical Society. (2016). Unprotected Amino Acids as Stable Radical Precursors for Heterocycle C–H Functionalization. Organic Letters.
- ResearchGate. (n.d.). Synthesis of this compound by LeuDH coupling with GDH.
- University of Nairobi. (n.d.). Asymmetric Synthesis.
- ResearchGate. (n.d.). Leucine dehydrogenase-catalyzed reaction and the mechanism of the....
- National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of microbiology and biotechnology, 21(10), 1049–1052. DOI: 10.4014/jmb.1105.05049
- Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids.
- National Institutes of Health. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.
- Royal Society of Chemistry. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.
- ResearchGate. (n.d.). Aldol reaction of cyclic ketones promoted by this compound 116.
- ResearchGate. (n.d.). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of this compound Using a Whole Cell-Catalyst.
- ResearchGate. (n.d.). Organocatalyzed enantioselective aldol and Henry reactions starting from alcohols.
- National Institutes of Health. (n.d.). The catalytic function of active site amino acid side chains in well-characterized enzymes.
- ResearchGate. (n.d.). The Aryl-Pyrrolidine-tert-Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions.
- National Institutes of Health. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
- National Institutes of Health. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents.
- The Raj Group. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium.
- National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure tert-leucine.
- American Chemical Society. (2010). Highly Enantioselective Mukaiyama Aldol Reactions Catalyzed by a Chiral Oxazaborolidinium Ion: Total Synthesis of (−)-Inthomycin C.
- Online University of Chemical Information. (n.d.). Asymmetric synthesis of this compound and l-3-hydroxyadamantylglycine using branched chain aminotransferase.
- National Institutes of Health. (n.d.). Preparation and Evaluation of Tert-Leucine Derivative Functionalized Polymeric Monoliths for Micro-Liquid Chromatography.
- Semantic Scholar. (n.d.). The mechanism of polyleucine catalysed asymmetric epoxidation.
- Royal Society of Chemistry. (n.d.). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
- MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Macmillan Group, Princeton University. (2002). The Selective Aldol Reaction.
- ResearchGate. (n.d.). Discovery and Application of New Bacterial Strains for Asymmetric Synthesis of L-Tert-Butyl Leucine in High Enantioselectivity.
- National Institutes of Health. (1999). The roles of side chain and backbone in protein structure probed with glycine- and sarcosine-rich synthetic leucine zipper peptides.
Sources
Technical Support Center: Overcoming L-tert-Leucine Solubility Challenges in Reaction Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling L-tert-Leucine. As a non-polar, hydrophobic amino acid, this compound's unique tert-butyl group presents significant utility in peptide synthesis and as a chiral building block, but it also introduces considerable solubility challenges in many common reaction media.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to overcome these issues effectively.
This center is structured into two main parts:
-
A Troubleshooting Guide with specific, problem-oriented questions you might encounter during your experiments.
-
A Frequently Asked Questions (FAQs) section for a broader understanding of this compound's physicochemical properties.
Part 1: Troubleshooting Guide
This section addresses specific experimental roadblocks in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question: My this compound won't dissolve in my aprotic organic solvent for a coupling reaction. What are my options?
Answer: This is a classic challenge stemming from the zwitterionic nature and hydrophobic side chain of this compound. In neutral form, the strong intermolecular forces of the amino acid salt make it behave more like a high-melting-point solid than a typical organic molecule.[3][4] Direct dissolution in common aprotic solvents like THF, dichloromethane (DCM), or acetonitrile is often unsuccessful.
Here is a logical workflow to address this issue:
Caption: Decision workflow for initial this compound dissolution.
Detailed Strategies:
-
Solvent System Modification :
-
Co-solvents : Introduce a small percentage of a more powerful polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are better at disrupting the crystal lattice of the amino acid. However, be mindful that they can be difficult to remove post-reaction.
-
Heating : Gentle warming of the reaction mixture can sometimes be sufficient to achieve dissolution. Proceed with caution and monitor for any potential degradation of your starting materials or reagents, especially if they are thermally sensitive.
-
-
Chemical Derivatization (Recommended) : The most robust solution is to temporarily modify the this compound molecule to make it more "organic-like." Protecting the polar amino group as a carbamate (e.g., Boc) or esterifying the carboxylic acid will dramatically enhance solubility in a wide range of organic solvents.
Experimental Protocol: N-Boc Protection of this compound
This protocol converts the highly polar zwitterion into a more soluble, protected amino acid suitable for subsequent coupling reactions.
Materials:
-
This compound
-
Dioxane
-
Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1 M NaOH solution (approx. 1.1 eq) while stirring until the this compound dissolves completely. The solution should become clear as the sodium salt of the amino acid is formed.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.
-
Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with ethyl acetate.
-
Cool the mixture again to 0 °C and carefully acidify with 1 M HCl solution to a pH of ~2-3. This protonates the carboxylate, making the Boc-protected amino acid soluble in the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-tert-Leucine as a solid.
Question: I'm performing a reaction at the carboxylic acid (e.g., acylation, esterification), but the poor solubility is giving me a heterogeneous mess and low yields. How can I run this in a homogenous phase?
Answer: For reactions involving the carboxylic acid, you can leverage pH adjustment to your advantage. By converting this compound into its carboxylate salt with a base, you can significantly increase its solubility in aqueous or protic media. For reactions that still require an organic solvent, Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique.
PTC facilitates the reaction between two reactants located in different, immiscible phases (typically aqueous and organic).[5] A phase-transfer catalyst, often a quaternary ammonium salt, transports one of the reactants (in this case, the L-tert-leucinate anion) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.[6][7]
Caption: Catalytic cycle of a Phase-Transfer Catalysis reaction.
Experimental Protocol: PTC-Mediated Benzylation of this compound
This protocol demonstrates the esterification of this compound using PTC.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or another quaternary ammonium salt
-
Benzyl bromide
-
Dichloromethane (DCM) or Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) and K₂CO₃ (2.0 eq) in deionized water.
-
Add the phase-transfer catalyst, TBAB (0.05 - 0.1 eq).
-
Add the organic solvent (DCM or toluene) to the flask.
-
Add the electrophile, benzyl bromide (1.1 eq), to the organic layer.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) to ensure a large interfacial area between the two phases.[5]
-
Monitor the reaction progress by TLC or LC-MS. The reaction can take several hours to complete.
-
Upon completion, stop the stirring and allow the layers to separate.
-
Remove the aqueous layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (this compound benzyl ester) by column chromatography.
Question: During solid-phase peptide synthesis (SPPS), my peptide chain containing this compound is aggregating. How can I fix this?
Answer: Peptide aggregation during SPPS is a common and serious challenge, particularly with hydrophobic sequences.[8][9] The bulky, non-polar tert-butyl group of this compound is a strong contributor to inter-chain association, leading to the formation of secondary structures like β-sheets that render the reactive sites inaccessible.[9] This results in incomplete coupling and deletion sequences.
Strategies to Overcome Aggregation:
-
Chaotropic Salts : Adding chaotropic salts like LiCl to the DMF coupling solution can disrupt secondary structures and improve solvation of the peptide chain.
-
Elevated Temperature : Performing coupling reactions at a higher temperature (e.g., 50-75 °C) can help break up aggregates and increase reaction rates.
-
Specialized Solvents : Switching from DMF to more effective "magic" solvents like NMP or using co-solvents such as DMSO can significantly improve peptide chain solvation.[10][11]
-
Pseudoproline Dipeptides : If your sequence allows, incorporating a pseudoproline dipeptide upstream of the difficult region can introduce a "kink" into the peptide backbone, disrupting the formation of aggregates.
Part 2: Frequently Asked Questions (FAQs)
Question: What is the general solubility profile of this compound?
Answer: this compound is a non-polar, hydrophobic amino acid.[1][2] Its solubility in neutral water is limited but higher than in most non-polar organic solvents. It is generally considered poorly soluble in common organic solvents like ethers and hydrocarbons, with modest solubility in alcohols and better solubility in polar aprotic solvents.
| Solvent | Solubility | Reference/Note |
| Water (at 20-25 °C) | 125.5 g/L | [12] |
| 1 M HCl | 50 mg/mL | [13] |
| Alcohols (Methanol, Ethanol) | Sparingly soluble to soluble | Solubility decreases as the alcohol's hydrophobic character increases.[14] |
| Dichloromethane (DCM) | Very poorly soluble | Practical experience |
| Diethyl Ether | Insoluble | [15] (Data for Leucine) |
| DMF, DMSO | Soluble to freely soluble | Common choice for reactions |
Question: How does pH affect the solubility of this compound?
Answer: Like all amino acids, the solubility of this compound is highly dependent on pH.[16][17] It exists in different ionic states depending on the pH of the solution.
-
At its Isoelectric Point (pI) , the molecule is a neutral zwitterion (carrying both a positive and negative charge). Intermolecular electrostatic interactions are maximized, leading to the lowest solubility .
-
In acidic conditions (pH < pI) , the carboxyl group is protonated, and the amino group remains protonated, resulting in a net positive charge (cation). This cationic form is more soluble in water.
-
In basic conditions (pH > pI) , the amino group is deprotonated, and the carboxyl group is deprotonated, resulting in a net negative charge (anion). This anionic form is also more soluble in water.
Caption: Ionic states of this compound at varying pH.
Question: What is derivatization and how can it improve the solubility of this compound?
Answer: Derivatization is the chemical modification of a compound to produce a new compound with properties that are better suited for a specific process, such as analysis or reaction. For this compound, derivatization aims to mask the highly polar amine and carboxylic acid functional groups, thereby reducing the molecule's zwitterionic character and increasing its solubility in organic solvents.[18]
Common derivatization strategies include:
-
N-protection : Reacting the amino group to form a carbamate (e.g., Boc, Fmoc) or an amide. This neutralizes the positive charge and makes the molecule less polar.
-
Esterification : Converting the carboxylic acid into an ester (e.g., methyl, ethyl, tert-butyl ester). This removes the negative charge and increases hydrophobicity, aiding dissolution in aprotic solvents.[19]
These derivatives can be easily deprotected after the desired reaction to regenerate the original amino acid structure.
Question: Are there any other advanced strategies for handling poorly soluble compounds?
Answer: Yes, beyond the common techniques, several advanced methods are employed in pharmaceutical and process chemistry:
-
Co-amorphous Systems : This involves milling a poorly soluble drug or substrate with a small molecule co-former, often another amino acid, to create a stable, amorphous, single-phase system.[20] These systems can have significantly enhanced dissolution rates and solubility.[20]
-
Micronization/Nanomilling : These are physical processes that reduce the particle size of the solid compound.[21] By dramatically increasing the surface-area-to-volume ratio, the dissolution rate can be significantly improved according to the Noyes-Whitney equation.[21]
-
Encapsulation : Techniques like forming micelles or using polymer encapsulation can create delivery vehicles for poorly soluble compounds, effectively solubilizing them in a bulk medium.[21]
References
- O’Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]
- D'Acunto, M., et al.
- Maruoka, K. Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis.
- Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
- Macmillan Group. Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
- Al-kassas, R., et al.
- Aulisa, L., et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
- Tseng, H.-C., et al. Solubilities of amino acids in water at various pH values under 298.15 K.
- Lee, H.-Y., et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
- Acree, Jr., W. E., & Abraham, M. H. Solubilities of Leucine in Water and Organic Solvents.
- Chemsrc. This compound | CAS#:20859-02-3. Chemsrc. [Link]
- Löbmann, K., et al. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
- Chakravarty, A. K. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
- National Center for Biotechnology Information. L-Leucine. PubChem Compound Summary for CID 6106. [Link]
- Ferreira, L. A., et al. Electrolyte Effects on the Amino Acid Solubility in Water. Industrial & Engineering Chemistry Research. [Link]
- Dora Agri-Tech. Water Solubility of 20 Common L-Amino Acids. Dora Agri-Tech. [Link]
- Parekh, H. M. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Grosse Daldrup, J., et al. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Chabukswar, A. R., et al. Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics. [Link]
- ElShaer, A., et al. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- Harper, T. Solubility and Solutions | Organic Chemistry Lab Techniques. YouTube. [Link]
- Reddy, M. P., et al. Process for the preparation of enantiomerically pure tert-leucine.
- Rodier, C., et al. Chemical derivatization of amino acids for in situ analysis of Martian samples by gas chromatography.
- ChemBK. tert-leucine. ChemBK. [Link]
- Bio-Synthesis Inc. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis Inc.[Link]
- Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
- Logoyda, L. S. HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.
- LookChem. Cas 33105-81-6,Dthis compound. LookChem. [Link]
- Wu, S., et al. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 164608. [Link]
- Chen, K., et al. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. International Journal of Molecular Sciences. [Link]
- Malafronte, N., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]
- Del-Vechio, P., et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- Accetta, A., et al. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]
- Burlina, F., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
- Cottet, F., et al. Process for racemisation and acetylation of leucine.
Sources
- 1. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 33105-81-6: tert-Leucine | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 12. This compound | CAS#:20859-02-3 | Chemsrc [chemsrc.com]
- 13. This compound CAS#: 20859-02-3 [m.chemicalbook.com]
- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 15. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agnopharma.com [agnopharma.com]
preventing racemization during L-tert-Leucine synthesis and handling
A Guide to Preserving Enantiomeric Integrity
Welcome to the Technical Support Center for L-tert-Leucine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis and handling of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your own experimental workflows.
Troubleshooting Guide: Preventing Racemization Events
This section addresses specific issues that can arise during the synthesis of this compound, leading to a loss of enantiomeric purity.
Issue 1: Significant D-tert-Leucine contamination detected after a chemical coupling step.
Question: I've just completed a peptide coupling reaction using N-protected this compound, and chiral HPLC analysis shows a significant percentage of the corresponding D-diastereomer in my product. What are the likely causes and how can I mitigate this?
Answer: This is a classic case of coupling-induced racemization. The primary culprit is the activation of the carboxylic acid, which makes the α-proton more acidic and susceptible to abstraction by a base. This leads to the formation of a planar, achiral intermediate that can be attacked from either face by the incoming amine nucleophile.
There are two main mechanisms to consider:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway, especially when using N-acyl protected amino acids. The activated carboxyl group undergoes intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and readily removed by a base, leading to racemization.[1][2][3][4] Urethane-type protecting groups like Boc and Fmoc can reduce the rate of oxazolone formation compared to acyl groups like Benzoyl.[2]
-
Direct Enolization: Under strongly basic conditions, direct abstraction of the α-proton from the activated amino acid can occur, forming an achiral enolate intermediate which then leads to a racemic mixture.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high racemization in coupling reactions.
Corrective Actions:
-
Choice of Coupling Reagent: If using carbodiimides like DIC, the addition of racemization-suppressing additives is crucial.[1][3] Onium salt-based reagents like HATU and HCTU are generally more effective at minimizing racemization.
-
Racemization Suppressing Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimides.[1][3] They work by forming an active ester that is less prone to racemization than the initial activated intermediate. HOAt is often superior in suppressing racemization.[1]
-
Base Selection: The strength and steric hindrance of the base used are critical.[1] Avoid strong, non-hindered bases. Opt for weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine. Use the minimum number of equivalents necessary.
-
Temperature Control: Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of both epimerization and side reactions.[3]
Issue 2: Loss of enantiomeric purity during workup or purification.
Question: My synthesis of this compound was successful, but I'm observing racemization after my workup procedure, which involves pH adjustments. Why is this happening and how can I prevent it?
Answer: Exposure to either strongly acidic or, more significantly, strongly basic conditions during workup can cause racemization of the free amino acid.[5][6][7] The mechanism involves the abstraction of the α-proton to form a planar carbanion, which can then be reprotonated from either side.
Key Factors Influencing pH-Induced Racemization:
| Factor | Impact on Racemization | Rationale |
| pH | Increases significantly with rising pH, especially above pH 9.[5][6] | The concentration of the hydroxide ion, a base capable of abstracting the α-proton, increases with pH.[8] |
| Temperature | Rate of racemization increases with temperature.[9] | Racemization is a chemical reaction with an activation energy barrier that is more easily overcome at higher temperatures. |
| Solvent | Can be more pronounced in some polar organic solvents compared to water.[10] | Water can suppress racemization by effectively solvating the ionic species and influencing the dissociation state of the amino acid.[10] |
Preventative Measures During Workup and Purification:
-
Avoid Strong Bases: During neutralization or extraction, avoid using strong bases like NaOH or KOH if possible. Use milder bases like sodium bicarbonate or ammonium hydroxide and perform the neutralization at low temperatures.
-
pH Control: Carefully monitor and control the pH, aiming to keep it as close to neutral as is feasible for your process. For this compound, adjusting the pH to its isoelectric point (around 5.9) can aid in its precipitation with minimal racemization risk.[11]
-
Temperature Management: Conduct all pH adjustments and extractions at reduced temperatures (0-5 °C).
-
Minimize Exposure Time: Do not let your this compound sit for extended periods in highly acidic or basic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound with the highest enantiomeric purity?
A1: For achieving the highest enantiomeric excess (>99% ee), enzymatic synthesis methods are generally superior to classical chemical resolution.[11][12] Reductive amination of trimethylpyruvic acid using a leucine dehydrogenase (LeuDH) is a highly effective and scalable method.[13][14] These enzymatic reactions are highly stereoselective and operate under mild conditions (near neutral pH, room temperature), which inherently prevents racemization.[11][15]
Q2: How should I store this compound to maintain its chiral integrity?
A2: this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture. Avoid storing it in areas with significant temperature fluctuations. While solid this compound is relatively stable, long-term storage in solution, especially if not pH-neutral, should be avoided. For long-term storage of solutions, freeze them at -20 °C or below.
Q3: What is the recommended method for accurately determining the enantiomeric purity of my this compound sample?
A3: The gold standard for determining the enantiomeric purity of amino acids is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.[16][17][18][19][20]
Experimental Protocol: Chiral Analysis via Marfey's Method
This protocol outlines the derivatization of an amino acid sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for subsequent HPLC analysis.[18] The L- and D-amino acids form diastereomers with FDAA that can be separated on a C18 column.
Materials:
-
This compound sample
-
Marfey's reagent (FDAA) solution (1% in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of your this compound sample in 200 µL of 1 M sodium bicarbonate solution.
-
Derivatization: a. Add 400 µL of the 1% FDAA solution to the sample. b. Incubate the mixture in a heating block at 40°C for 1 hour.[3] c. Stop the reaction by adding 200 µL of 2 M HCl.
-
Sample Cleanup and Analysis: a. Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator. b. Redissolve the residue in 1 mL of 50% acetonitrile/water. c. Inject 20 µL onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in water containing 0.1% TFA. e. Monitor the elution at 340 nm.[3] The this compound derivative will typically elute before the D-tert-Leucine derivative.
Q4: Can racemization occur in the solid state?
A4: While the rate is significantly lower than in solution, racemization can occur in the solid state, particularly at elevated temperatures over long periods.[21] For typical laboratory storage conditions, this is generally not a significant concern for this compound.
Q5: Are there any specific protecting groups for the amine function that help prevent racemization during peptide synthesis?
A5: Yes, urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are known to suppress racemization more effectively than simple acyl groups (e.g., Benzoyl).[2] This is because the electronic nature of the urethane carbonyl makes the formation of the problematic oxazolone intermediate less favorable.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BoroScience.
- Lee, S. G., et al. (2012). Enzymatic synthesis of this compound with branched chain aminotransferase. PubMed.
- Orem, W. H., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Kaufman, D. S., & Orem, W. H. (n.d.). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
- Process for the preparation of enantiomerically pure tert-leucine. (n.d.).
- This compound synthesis. (n.d.). ChemicalBook.
- Amino Acid Racemization. (1991). University of Wisconsin-Eau Claire.
- Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society.
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- Synthesis and production of enantiomerically pure amino acids. (n.d.).
- Racemization in peptide synthesis. (n.d.). Slideshare.
- Stereoselective Synthesis of this compound by a Newly Cloned Leucine Dehydrogenase from Exiguobacterium sibiricum. (n.d.).
- Bada, J. L. (1982). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews.
- Wehmiller, J. (2019). Amino Acid Racemization (AAR) Geochronology webinar. YouTube.
- Racemization in Peptide Synthesis. Mechanism-specific Models. (n.d.). RSC Publishing.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Hess, S., et al. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry.
- Hashim, Md., & Kamaluddin. (2017).
- Chiral Technologies Amino Acid D
- Thermal Behavior of Non-Racemic Amino Acids in the Solid State. (n.d.).
- Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry. (n.d.).
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. (n.d.). BenchChem.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025).
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.).
- Systematic pH study on the acid- and base-catalyzed racemization of free amino acids to determine the six constants, one for each of the three ionic species. (1986). SciSpace.
- The influence of extrusion on loss and racemization of amino acids. (2008). Amino Acids.
- Lecture 16 Protecting groups and racemiz
- Racemiz
- Technical Support Center: Addressing Racemization in Amino Acid Analysis. (n.d.). BenchChem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Process for racemisation and acetylation of leucine. (n.d.).
- Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024).
- Does water suppress the racemization and decomposition of amino acids?. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- How does pH affect chemical reactions and molecules (example amino acids)?. (2018). Quora.
- Hydrolysis-induced racemization of amino acids. (2005).
- Dthis compound 98 33105-81-6. (n.d.). Sigma-Aldrich.
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. (n.d.).
- Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. (n.d.).
- This compound. (n.d.). PubChem.
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. (n.d.).
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.nau.edu [experts.nau.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creation.com [creation.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. actanaturae.ru [actanaturae.ru]
- 20. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L-tert-Leucine Enzymatic Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for L-tert-Leucine enzymatic synthesis. This guide is designed to provide you with field-proven insights and practical solutions for navigating the critical parameters of pH and temperature in your experiments. This compound is a non-proteinogenic chiral amino acid of significant value in the pharmaceutical industry, and its efficient synthesis relies on precise control of enzymatic reaction conditions.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impact of pH and temperature on this compound enzymatic reactions.
Q1: Why are pH and temperature so critical in the enzymatic synthesis of this compound?
A: Temperature and pH are fundamental parameters that directly govern an enzyme's catalytic activity and stability.[2]
-
Impact of pH: The pH of the reaction medium dictates the ionization state of amino acid residues, particularly those within the enzyme's active site. For enzymes like Leucine Dehydrogenase (LeuDH) or Branched-Chain Aminotransferase (BCAT), the correct protonation state is essential for substrate binding and the catalytic mechanism.[3] Deviations from the optimal pH can disrupt these ionic interactions, leading to a sharp decline in activity.[3]
-
Impact of Temperature: Temperature influences the kinetic energy of both the enzyme and substrate molecules. Increasing the temperature generally increases the reaction rate up to an optimum point by promoting more frequent collisions.[2] However, excessively high temperatures provide enough energy to break the non-covalent bonds that maintain the enzyme's specific three-dimensional structure, causing irreversible denaturation and a complete loss of function.[2]
Q2: What are the typical optimal pH and temperature ranges for enzymes used in this compound synthesis?
A: The optimal conditions are highly dependent on the specific enzyme and its microbial source. However, general ranges have been established:
-
Leucine Dehydrogenase (LeuDH): This is the most common enzyme for synthesizing this compound via the reductive amination of trimethylpyruvate (TMP).[4] The reaction is typically favored at an alkaline pH, often between 9.0 and 10.5 .[5][6] The optimal temperature varies widely based on the source organism; enzymes from mesophiles may work best around 30-40°C , while those from thermophiles can have optima at 50-65°C or even higher.[4][7]
-
Branched-Chain Aminotransferase (BCAT): Used for the asymmetric synthesis of this compound from TMP with an amino donor like L-glutamate, BCATs also generally function optimally under neutral to slightly alkaline conditions.[8][9]
-
Coupled Enzymes (for cofactor regeneration): Systems using LeuDH often employ a second enzyme like Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) to regenerate the essential NADH cofactor.[10] In these cases, the overall reaction conditions must be a compromise that allows for sufficient activity of both enzymes.[6]
Q3: What is the difference between an enzyme's "optimal temperature" and its "thermal stability"?
A: These are related but distinct concepts.
-
Optimal Temperature is the temperature at which the enzyme exhibits its maximum catalytic activity during a short assay.[2]
-
Thermal Stability refers to the enzyme's ability to resist denaturation and retain its activity over time at a given temperature.[7] An enzyme may have a high optimal temperature but poor thermal stability, meaning it works very fast for a short period before rapidly inactivating. For industrial-scale synthesis or long reactions, an enzyme with slightly lower optimal temperature but excellent thermal stability is often preferred.[4][11]
Troubleshooting Guide: Common Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Issue 1: Very Low or No Conversion of Trimethylpyruvate (TMP)
-
Q: My Leucine Dehydrogenase (LeuDH) reaction is showing almost no this compound product. I set the pH to 10.0 and the temperature to 40°C. What went wrong?
-
A: Senior Application Scientist's Insight: This is a classic "failure to launch" scenario. While the numbers might seem correct, the devil is in the details of your setup. Let's break down the most likely causes.
Primary Checklist:
-
pH Calibration and Temperature Dependence: Did you measure the pH of your buffer at the reaction temperature (40°C)? The pKa of many common buffers (like Tris or phosphate) is temperature-dependent. A buffer set to pH 10.0 at room temperature could be significantly different at 40°C. Actionable Step: Always calibrate your pH meter with buffers at the target reaction temperature, or measure and adjust the final reaction buffer's pH after it has reached 40°C.
-
Enzyme Source and Specific Optimum: Not all LeuDH enzymes are the same. A LeuDH from a cold-adapted bacterium like Exiguobacterium sibiricum may have an optimum temperature as low as 30°C, while one from a thermophile like Laceyella sacchari is most active at 60°C.[4][7] Running an enzyme far from its optimal temperature will result in very low activity. Actionable Step: Consult the technical datasheet for your specific enzyme. If this information is unavailable, you must perform a temperature optimization experiment (see Protocol 2).
-
Cofactor Availability: The reductive amination reaction is dependent on the cofactor NADH.[12] Ensure you have added NADH at the correct concentration and that its quality has not been compromised by improper storage. If using a cofactor regeneration system (e.g., with FDH), verify that the conditions are also suitable for that enzyme.
-
Issue 2: Reaction Starts but Stops Prematurely
-
Q: My reaction proceeds for the first hour but then plateaus with only 40% conversion. Why isn't it going to completion?
-
A: Senior Application Scientist's Insight: This indicates enzyme inactivation or a shift in reaction equilibrium. The enzyme is initially active but loses its function over the course of the reaction.
Primary Checklist:
-
Thermal Inactivation: The most common culprit is poor thermal stability. While 40°C might be the optimal temperature for activity, the enzyme may not be stable at that temperature for the required reaction time. The half-life of some enzymes can be mere hours or even minutes at their optimal temperature.[4] Actionable Step: Run the reaction at a lower temperature (e.g., 30°C instead of 40°C). The initial rate will be slower, but the enzyme will likely remain active for a longer period, leading to a higher final yield.
-
pH Drift: The enzymatic conversion of an α-keto acid (trimethylpyruvic acid) to an amino acid (this compound) can cause a shift in the reaction mixture's pH. If your buffer capacity is insufficient, the pH can drift out of the optimal range, effectively stopping the reaction. Actionable Step: Use a buffer with a higher molarity (e.g., 200 mM instead of 50 mM). It is also good practice to measure the pH of the reaction mixture at the end of the experiment to confirm if a drift occurred.
-
Product Inhibition: While less common for LeuDH, some enzymes are inhibited by the product they synthesize. For reactions using Branched-Chain Aminotransferase (BCAT), inhibition by the co-product α-ketoglutarate is a well-documented issue.[9][13] Actionable Step: If using BCAT, a coupled-enzyme system to remove the inhibitory product is often necessary.[14]
-
Issue 3: Inconsistent Yields Between Experimental Runs
-
Q: I am getting highly variable results. One day I get 95% yield, the next it's 60%, even though I follow the same protocol. How can I improve reproducibility?
-
A: Senior Application Scientist's Insight: Variability is almost always due to insufficient control over critical parameters. Precision is key to reproducibility in enzymology.
Primary Checklist:
-
Precise Temperature Control: Are you using a calibrated, stable heating system like a water bath or a dry block incubator? An incubator that fluctuates by even a few degrees can significantly impact the reaction rate and enzyme stability. Actionable Step: Ensure all reaction components (buffer, substrate, enzyme solution) are pre-warmed to the target temperature before mixing them to initiate the reaction.
-
Precise pH Control: As mentioned, use a recently calibrated pH meter. Prepare buffers fresh and from high-quality reagents. Actionable Step: For a new batch of buffer, always confirm its pH rather than assuming the recipe is perfect.
-
Enzyme Handling: Repeated freeze-thaw cycles can damage enzymes. Actionable Step: Aliquot your enzyme stock solution upon receipt into single-use volumes and store them at the recommended temperature (typically -20°C or -80°C). This ensures you are using a consistently active enzyme for each experiment.
-
Data Summary: Optimal Conditions for Common Enzymes
The following table summarizes the optimal pH and temperature for several Leucine Dehydrogenases used in this compound synthesis. Note that these values are for the reductive amination reaction and can vary based on the specific assay conditions used in the cited literature.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Key Characteristics | Reference |
| PbLeuDH | Pseudomonas balearica | 10.0 | 40 | Marine source, broad pH stability (7.0-10.0). | [5] |
| LsLeuDH | Laceyella sacchari | 10.5 | 60 | Excellent thermostability. | [4][7] |
| PrLeuDH | Pseudoalteromonas rubra | 10.5 | 40 | Salt-tolerant. | [6] |
| rPsLeuDH | Psychrobacter sp. | 9.0 | 30 | Cold-adapted, retains 40% activity at 0°C. | [4] |
| BcLeuDH | Bacillus coagulans | - | 50 | Good thermal and pH stability. | [7] |
| EsiLeuDH | Exiguobacterium sibiricum | 9.0 | 50 | High thermostability, half-life of 14.7h at 50°C. | [4] |
Visualizations and Workflows
Logical Workflow for Reaction Optimization
The following diagram outlines the systematic process for determining the optimal conditions for your enzymatic reaction.
Caption: Workflow for sequential optimization of pH and temperature.
Conceptual Impact of pH and Temperature
This diagram illustrates the characteristic "bell curve" response of enzyme activity to changes in pH and temperature.
Caption: Enzyme activity is maximal at an optimal pH and temperature.
Key Experimental Protocols
These protocols provide a self-validating framework for you to determine the optimal conditions for your specific enzyme and reaction setup.
Protocol 1: Determination of Optimal pH
-
Buffer Preparation: Prepare a set of buffers (e.g., 100 mM concentration) covering a pH range relevant to your enzyme, for instance, from pH 7.5 to 11.0 in 0.5 unit increments.[15] Use appropriate buffer systems for the desired ranges (e.g., phosphate for pH 6-8, Tris-HCl for 7-9, Glycine-NaOH for 9-11).
-
Reaction Setup: In separate tubes, prepare your reaction mixture using each buffer. A standard reaction could contain 100 mM buffer, 10 mM trimethylpyruvate (TMP), 0.5 mM NADH, and a high concentration of an ammonium source (e.g., 500 mM NH₄Cl).[12]
-
Temperature Equilibration: Place all tubes in a water bath set to a constant, moderate temperature (e.g., 35°C). Allow them to equilibrate for 5 minutes.
-
Initiate Reaction: Add a fixed amount of your enzyme solution to each tube to start the reaction.
-
Incubation: Incubate all reactions for a fixed period (e.g., 30 minutes). This time should be short enough to ensure the reaction rate is still in the linear range.
-
Quench Reaction: Stop the reaction by adding a quenching agent, such as a small volume of 1 M HCl, or by heat inactivation (if appropriate).[16]
-
Analysis: Analyze the amount of this compound formed in each sample using a suitable method (e.g., HPLC with a chiral column).
-
Determine Optimum: Plot the product concentration against the buffer pH. The pH that yields the highest product concentration is the optimum pH under these conditions.
Protocol 2: Determination of Optimal Temperature
-
Buffer Preparation: Prepare a bulk volume of the reaction buffer at the optimal pH determined in Protocol 1.
-
Reaction Setup: Prepare identical reaction mixtures in a series of tubes as described above, all using the optimal pH buffer.
-
Temperature Gradient: Place the tubes in separate, stable temperature environments covering a range of interest (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
Initiate and Incubate: Pre-equilibrate the tubes for 5 minutes, then initiate the reaction by adding the enzyme. Incubate for the same fixed period as used in the pH protocol.
-
Quench and Analyze: Stop the reactions and analyze the product concentration for each sample.
-
Determine Optimum: Plot the product concentration against the reaction temperature. The temperature that results in the highest yield is the optimal temperature.
References
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. (2022).
- Enzymatic synthesis of this compound with branched chain aminotransferase. (n.d.). Semantic Scholar. [Link]
- Effects of temperature and pH on the enzyme activity and stability of... (n.d.).
- Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. (2013). BMC Microbiology. [Link]
- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. (2021).
- The optimum temperature and pH of the purified enzyme. (A) Optimum... (n.d.).
- Effects of pH on enzyme activities. Enzyme assays were performed in 0.2... (n.d.).
- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. (2016).
- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
- Enzymatic synthesis of this compound with branched chain aminotransferase. (2011). Journal of Microbiology and Biotechnology. [Link]
- The pH properties of the representative recombinant leucine... (n.d.).
- Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. (2022). AMB Express. [Link]
- Enzyme-assisted Preparation of D-tert.Leucine. (2002).
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. (2004).
- Enzymatic Synthesis of this compound with Branched Chain Aminotransferase. (2011). Korea Science. [Link]
- Improving the Stability of Cold-Adapted Enzymes by Immobiliz
- Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. (n.d.). Omics Online. [Link]
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. (2010).
- The Effect of pH on Enzyme Kinetics. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. omicsonline.org [omicsonline.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 8. Enzymatic synthesis of this compound with branched chain aminotransferase. | Semantic Scholar [semanticscholar.org]
- 9. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Synthesis of this compound with Branched Chain Aminotransferase -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 15. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Byproduct Formation in L-tert-Leucine Mediated Alkylations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for L-tert-Leucine mediated alkylations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the asymmetric alkylation of prochiral starting materials, particularly glycine derivatives, using this compound-derived chiral phase-transfer catalysts. Our goal is to provide you with the expertise and practical solutions needed to minimize byproduct formation and maximize yield and enantioselectivity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding byproduct formation in these reactions.
Q1: What are the most common byproducts in this compound mediated alkylations?
The primary undesired byproduct is the di-alkylated product . Other significant byproducts can include products of racemization (loss of enantioselectivity) and, depending on the substrate and alkylating agent, elimination products . Conventional alkylation strategies often struggle with the formation of stoichiometric amounts of by-products, leading to tedious purification procedures.[1]
Q2: How does over-alkylation (di-alkylation) occur?
Di-alkylation occurs when the mono-alkylated product, which still possesses an acidic proton, is deprotonated by the base and reacts with a second molecule of the alkylating agent. This is often favored by high concentrations of the alkylating agent, elevated temperatures, or a highly reactive electrophile. The selectivity toward mono- or di-alkylation can often be controlled by adjusting the stoichiometry of the reactants.[1]
Q3: What is the function of a phase-transfer catalyst (PTC) in this reaction?
A phase-transfer catalyst (PTC) is essential for facilitating the reaction between reactants that are in different, immiscible phases (typically an aqueous phase and an organic phase).[2] In this context, an this compound-derived chiral quaternary ammonium salt acts as the PTC. It transports the deprotonating agent (e.g., hydroxide ion) from the aqueous phase into the organic phase to generate the nucleophilic enolate. The chiral environment of the catalyst then directs the subsequent alkylation, inducing asymmetry.[3][4] This method avoids the need for strong, anhydrous bases and allows the use of simple hydroxides, making the process more "green".[2]
Q4: Can the choice of base significantly impact the reaction outcome?
Absolutely. The base is critical for deprotonation, but its nature and concentration can dramatically affect selectivity. A very strong base or high concentration can accelerate the deprotonation of the mono-alkylated product, leading to di-alkylation.[5] Furthermore, an unsuitable base can lead to racemization of the desired product.[1] In phase-transfer catalysis, solid bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are often used in conjunction with the chiral catalyst.[3]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Excessive Formation of Di-alkylated Product
Symptoms:
-
TLC/LC-MS analysis shows a significant peak corresponding to the mass of the starting material plus two alkyl groups.
-
Isolated yield of the desired mono-alkylated product is low, even with full consumption of the starting material.
Causality & Mitigation Workflow:
The formation of the di-alkylated product is a kinetic and stoichiometric issue. The rate of the second alkylation competes with the first. Our goal is to suppress the second addition.
Caption: Reaction pathways leading to desired and undesired products.
Troubleshooting Steps:
-
Adjust Stoichiometry: This is the most critical parameter.
-
Action: Reduce the equivalents of the alkylating agent. Start with 1.05-1.1 equivalents relative to the substrate. If di-alkylation persists, reduce further to stoichiometric amounts (1.0 eq).
-
Rationale: Limiting the electrophile ensures that once the starting material is consumed, there is little left to react with the mono-alkylated product. Selectivity can be achieved simply by adjusting the reactant ratio.[1]
-
-
Control Reagent Addition:
-
Action: Add the alkylating agent slowly via a syringe pump over several hours.
-
Rationale: Slow addition keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more reactive starting material enolate over the less reactive (and less abundant) product enolate.
-
-
Lower Reaction Temperature:
-
Action: Reduce the reaction temperature. If running at room temperature, try cooling to 0 °C or even -20 °C.[3]
-
Rationale: The activation energy for the second alkylation may be higher than the first. Lowering the temperature will disproportionately slow the undesired reaction.
-
-
Modify the Base:
-
Action: Use a weaker or more hindered base. If using concentrated KOH, try switching to solid, powdered K₂CO₃ or Cs₂CO₃.
-
Rationale: A weaker base will generate a lower equilibrium concentration of the enolate, reducing the rate of both alkylations, but potentially improving selectivity.
-
| Parameter | Recommendation for High Mono-selectivity | Rationale |
| Alkylating Agent | 1.0 - 1.1 equivalents | Limits availability for second alkylation.[1] |
| Addition Method | Slow addition via syringe pump | Maintains low instantaneous concentration of electrophile. |
| Temperature | ≤ 0 °C | Reduces the rate of the competing di-alkylation reaction.[3] |
| Base | Solid K₂CO₃ or Cs₂CO₃ | A milder base can improve selectivity by controlling enolate concentration.[3] |
Problem 2: Low Enantioselectivity (Poor %ee)
Symptoms:
-
Chiral HPLC/GC analysis shows two partially or fully resolved peaks for the enantiomers of the desired product.
Causality & Mitigation Workflow:
Low enantioselectivity implies that the chiral catalyst is not effectively controlling the facial selectivity of the alkylation or that the product is racemizing after formation.
Troubleshooting Steps:
-
Evaluate the Base:
-
Action: Avoid excessively strong bases or high concentrations. Ensure the base is not compromising the integrity of the chiral catalyst.
-
Rationale: The base's role is to generate the nucleophile in the organic phase via the PTC. If the base is too strong, it can promote background, non-catalyzed reactions or cause racemization of the stereocenter after it is formed.[1]
-
-
Optimize the Solvent:
-
Action: Screen different non-polar, aprotic solvents. Aromatic solvents like toluene or m-xylene are often effective.[3]
-
Rationale: The solvent influences the conformation and solvation of the ion pair formed between the chiral catalyst and the enolate.[6] This "tightness" of the ion pair is crucial for effective stereochemical communication.
-
-
Lower the Reaction Temperature:
-
Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Temperatures between -25 °C and 0 °C are common starting points.[3]
-
Rationale: Asymmetric induction is often more effective at lower temperatures. The energetic difference between the two transition states leading to the R and S enantiomers is amplified at lower temperatures, resulting in a higher %ee.
-
-
Check Catalyst Purity and Loading:
-
Action: Ensure the this compound derived catalyst is pure and not degraded. Use an appropriate catalyst loading, typically between 1-10 mol%.[3]
-
Rationale: Impurities can interfere with the catalytic cycle. Insufficient catalyst loading can lead to a slow, non-selective background reaction becoming competitive.
-
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Mono-Alkylation
This protocol provides a starting point for the phase-transfer catalyzed alkylation of a benzophenone imine of glycine.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine imine substrate (1.0 eq) and the this compound derived chiral phase-transfer catalyst (e.g., 5 mol%).
-
Solvent Addition: Add the organic solvent (e.g., toluene, approx. 0.1 M concentration relative to substrate).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Base Addition: Add the solid base (e.g., powdered KOH, 5.0 eq).
-
Stirring: Begin vigorous stirring to ensure good mixing between the phases. A high interfacial area is critical for the transfer step.[4]
-
Electrophile Addition: Slowly add the alkylating agent (1.1 eq) dropwise or via syringe pump over 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Purification Strategy for Removing Byproducts
Separating the mono-alkylated product from the di-alkylated product and unreacted starting material is crucial.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The less polar di-alkylated product will elute first, followed by the desired mono-alkylated product. The more polar starting material will elute last or remain on the baseline.
-
-
Crystallization:
-
If the desired product is crystalline, this can be an effective method for removing small amounts of impurities. Sometimes, forming a salt of the amino acid product can facilitate crystallization and purification.[7]
-
Visualizing the Phase-Transfer Catalysis Cycle
The following diagram illustrates the mechanism by which the chiral catalyst (Q⁺NR₃*X⁻) facilitates the alkylation.
Caption: Simplified mechanism of chiral Phase-Transfer Catalysis (PTC).
References
- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- Direct N-alkylation of unprotected amino acids with alcohols.PMC - NIH.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.PMC - NIH.
- An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
- Synthesis method of this compound and L-cyclohexylalanine.
- Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity.PubMed.
- Purification method of L-isoleucine.
- Applications Of Phase Transfer Catalysts Derived From Tertleucine And Quinine In Asymmetric Mannich Reactions.Globe Thesis.
- Synthesis of this compound by LeuDH coupling with GDH.
- Kinetics and mechanism of oxidation of L-leucine by alkaline diperiodatocuprate(III) — A free radical intervention, deamination and decarboxylation.
- Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Qu.JACS.
- Phase-transfer c
- Method for purifying branched chain amino acids.
- Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L- tert-Leucine Production.PubMed.
- Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.
- Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthal
- Phase-Transfer C
Sources
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. globethesis.com [globethesis.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing Enzyme Stability for L-tert-Leucine Synthesis
Welcome to the technical support center dedicated to overcoming challenges in the enzymatic synthesis of L-tert-Leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on enhancing the stability and efficiency of the key enzymes involved: Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH).
The Core Reaction: A Coupled System for this compound Production
The biocatalytic production of this compound from trimethylpyruvic acid (TMP) relies on a coupled enzyme system. Leucine Dehydrogenase (LeuDH) catalyzes the reductive amination of TMP to this compound, a reaction that requires the cofactor NADH. Due to the high cost of NADH, a regeneration system is essential for a cost-effective process. This is where Formate Dehydrogenase (FDH) comes in, oxidizing formate to carbon dioxide and regenerating NADH from NAD+.[1][2][3]
Caption: Coupled enzyme reaction for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No this compound Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive or Denatured Enzymes | Verify Enzyme Activity: Before starting the synthesis, perform individual activity assays for both LeuDH and FDH. Ensure that the storage conditions (temperature, buffer) are appropriate for maintaining enzyme stability. Repeated freeze-thaw cycles can lead to a loss of activity. |
| Sub-optimal Reaction Conditions | Optimize pH and Temperature: The optimal pH and temperature can vary significantly depending on the source of the enzymes. For instance, some LeuDH enzymes have optimal activity at temperatures around 50-60°C, while others perform best at 30°C.[2][4] The pH optimum for the reductive amination reaction is typically alkaline, often between 8.0 and 10.5.[1][2] It is crucial to determine the optimal conditions for your specific enzymes. |
| Cofactor (NADH) Limitation | Ensure Efficient Cofactor Regeneration: The rate of NADH regeneration by FDH must match or exceed the rate of NADH consumption by LeuDH. If the FDH activity is too low, the overall reaction will be limited. Consider increasing the concentration of FDH or using an FDH with higher specific activity.[3][5] |
| Substrate Inhibition | Fed-Batch Substrate Addition: High concentrations of the substrate, trimethylpyruvic acid (TMP), can inhibit some LeuDH enzymes.[6] To mitigate this, employ a fed-batch strategy where TMP is added incrementally to maintain a low but sufficient concentration throughout the reaction.[7] |
| Product Inhibition | Product Removal: While less common for this compound synthesis, in some enzymatic reactions, high product concentrations can inhibit the enzyme. If suspected, consider in-situ product removal techniques, although this adds complexity to the process. |
Issue 2: Rapid Decrease in Enzyme Activity During the Reaction
| Potential Cause | Troubleshooting Steps & Explanation |
| Thermal Instability | Lower Reaction Temperature: If the enzymes are not sufficiently thermostable at the operating temperature, they will denature over time. Consider using a lower reaction temperature, which may require a longer reaction time but can preserve enzyme activity. Alternatively, source or engineer more thermostable variants of LeuDH and FDH.[2] |
| pH Drift | Maintain pH Control: The oxidation of formate by FDH produces H⁺, which can lead to a decrease in the pH of the reaction mixture.[6] This pH shift can move the reaction away from the optimal pH for one or both enzymes, leading to decreased activity and stability. Use a well-buffered system or implement a pH control strategy (e.g., automated base addition). |
| Presence of Proteases or Other Contaminants | Use High-Purity Enzymes: If using purified enzymes, ensure they are free from protease contamination. If using whole-cell catalysts, be aware that endogenous proteases can degrade your enzymes of interest. |
| Mechanical Stress | Gentle Agitation: Vigorous stirring can cause mechanical stress and denaturation of enzymes, particularly FDH, which can be sensitive to hydrophobic interfaces.[8] Use gentle agitation to ensure proper mixing without damaging the enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the stability of LeuDH and FDH?
There are several effective strategies to improve enzyme stability:
-
Protein Engineering: This is a powerful approach that involves modifying the amino acid sequence of the enzyme to enhance its intrinsic stability. This can be done through:
-
Immobilization: Attaching the enzymes to a solid support can significantly enhance their stability and allow for easier reuse.[8][11] Common methods include adsorption, covalent attachment, and entrapment.[12]
-
Use of Additives: The addition of certain molecules to the reaction buffer can stabilize the enzymes. These can include:
-
Glycerol, Sorbitol, or other Polyols: These are known to stabilize protein structures.
-
Salts: The type and concentration of salt can influence enzyme stability.[13]
-
-
Chemical Modification: Modifying the surface of the enzyme with chemical reagents can sometimes improve its stability.[11]
Sources
- 1. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Crystal Structure of L-Leucine Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering bi‐functional enzyme complex of formate dehydrogenase and leucine dehydrogenase by peptide linker mediated fusion for accelerating cofactor regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances on protein engineering for improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 12. ftb.com.hr [ftb.com.hr]
- 13. Influence of Ion Strength and pH on Thermal Stability of Yeast Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, L-tert-Leucine. The unique structural properties of this compound, specifically its bulky tert-butyl side chain, present significant hurdles in peptide synthesis. This guide is structured in a question-and-answer format to directly address these issues, offering both mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Coupling Efficiency and Incomplete Reactions
Q1: I am observing a low yield and incomplete coupling when incorporating this compound into my peptide sequence. What is the underlying cause and how can I resolve this?
A1: The primary reason for low coupling efficiency with this compound is steric hindrance . The bulky tert-butyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain (or vice-versa).[1][2] This significantly slows down the rate of peptide bond formation and can lead to incomplete reactions, resulting in deletion sequences.[1]
Troubleshooting Steps:
-
Optimize Coupling Reagents: Standard coupling reagents like DCC or DIC are often inefficient for sterically hindered amino acids.[1][2] It is crucial to employ high-reactivity coupling reagents.
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and TBTU are generally more effective. HATU, which forms highly reactive OAt esters, is often considered one of the most efficient choices for difficult couplings.[1][3]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent options. PyAOP, in particular, is noted for its high reactivity.[3][4]
-
Oxyma-based Reagents: COMU is a newer generation coupling reagent that incorporates the OxymaPure® leaving group, offering high reactivity and improved safety profiles compared to HOBt or HOAt-based reagents.[3][5]
-
-
Increase Reagent Equivalents and Reaction Time: For couplings involving this compound, it is often necessary to use a higher excess of both the amino acid and the coupling reagent (typically 3-5 equivalents) and extend the coupling time (from a standard 1-2 hours to 4-24 hours).
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also increase the risk of racemization.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, particularly for hindered amino acids. Reagents like COMU are especially well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS).[5]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | Carbodiimide | - | Low | Generally not recommended for this compound. |
| HBTU/TBTU | Uronium/Aminium | HOBt | Moderate-High | Widely used, but less reactive than HATU or COMU. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | High | More reactive than HBTU/TBTU. |
| HATU | Uronium/Aminium | HOAt | Very High | Excellent for sterically hindered couplings.[1][3] |
| PyBOP | Phosphonium | HOBt | High | Good alternative to uronium salts; byproducts are non-carcinogenic.[4] |
| PyAOP | Phosphonium | HOAt | Very High | Highly reactive and stable.[3][4] |
| COMU | Uronium/Aminium | OxymaPure® | Very High | Safer alternative to HATU with comparable efficiency.[3][5] |
Epimerization and Racemization
Q2: I am detecting diastereomeric impurities in my final peptide product. What is causing this and how can I minimize it?
A2: The formation of diastereomeric impurities is likely due to epimerization (racemization of a single chiral center in a molecule with multiple chiral centers) of the this compound residue during the coupling step.[6][7][8] The central event in epimerization is the abstraction of the proton from the chiral α-carbon of the amino acid, leading to a planar enolate intermediate.[9] Reprotonation can then occur from either face, resulting in an inversion of stereochemistry. This side reaction is particularly prevalent with activated amino acids.[9]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additives:
-
The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective in suppressing racemization.[1][10] Coupling reagents that incorporate these moieties, such as HATU and COMU, are therefore highly recommended.
-
Carbodiimide-mediated couplings should always include an additive like HOBt, HOAt, or OxymaPure®.[4]
-
-
Base Selection: The choice and amount of base used for activation can significantly impact epimerization rates.
-
Use weaker, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11]
-
Avoid using an excess of base, as this can promote proton abstraction from the α-carbon.
-
-
Avoid Prolonged Activation Times: Pre-activation of the amino acid should be kept to a minimum. Ideally, the activated amino acid should be added to the reaction vessel immediately after its formation.
Experimental Protocol: Minimized Epimerization Coupling
-
In a separate vessel, dissolve the N-α-Fmoc-L-tert-Leucine (3 eq.) and a coupling reagent like HATU (2.9 eq.) in DMF.
-
Add a hindered base such as DIPEA (6 eq.) to the activation mixture and stir for no more than 2-5 minutes at room temperature.
-
Immediately add the pre-activated solution to the resin-bound peptide (with the free N-terminal amine).
-
Allow the coupling reaction to proceed for 4-12 hours.
-
Monitor the reaction completion using a qualitative test like the Kaiser test.
Caption: Epimerization mechanism and suppression strategies.
Peptide Solubility and Aggregation
Q3: My this compound-containing peptide is precipitating out of solution during synthesis or is difficult to dissolve after purification. What can I do?
A3: this compound is a highly hydrophobic amino acid.[12] Peptides with a high content of non-polar residues are prone to aggregation and have poor solubility in aqueous solutions.[12][13][14][15] This can occur both on-resin during SPPS, leading to incomplete reactions, and in solution after cleavage.
On-Resin Aggregation Troubleshooting:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction solvent (DMF) to disrupt secondary structures that lead to aggregation.
-
"Magic Mixture": Use a solvent mixture known as the "magic mixture" (DCM/DMF/NMP in a 1:1:1 ratio) which has excellent solvating properties for hydrophobic peptides.[15]
-
Resin Choice: For long, difficult sequences, a low-loading PEG-based resin (e.g., TentaGel) can improve solvation of the growing peptide chain.[16]
Post-Synthesis Solubility Troubleshooting:
-
Solvent Selection:
-
Start by attempting to dissolve the peptide in a small amount of an organic solvent in which it is soluble, such as DMSO, DMF, or acetonitrile.[13]
-
Once dissolved, slowly add your aqueous buffer to the organic solution with vortexing.
-
-
pH Adjustment: The net charge of a peptide significantly affects its solubility.[12][13]
-
Determine the isoelectric point (pI) of your peptide. Solubility is generally lowest at the pI.
-
If the peptide is acidic (net negative charge), try dissolving it in a basic buffer (pH > pI).
-
If the peptide is basic (net positive charge), try dissolving it in an acidic buffer (pH < pI).
-
-
Sonication and Gentle Warming: Sonication can help break up aggregates and aid dissolution. Gentle warming (30-40°C) can also increase solubility, but avoid excessive heat to prevent degradation.[17]
Caption: Decision workflow for troubleshooting peptide solubility.
Synthesis Strategy: Stepwise vs. Fragment Condensation
Q4: For a long peptide containing multiple this compound residues, is a standard stepwise SPPS approach still viable?
A4: While possible, a standard stepwise solid-phase peptide synthesis (SPPS) for long peptides with multiple hindered residues becomes increasingly challenging. The cumulative effect of incomplete couplings at each this compound position can lead to a complex mixture of deletion peptides that is very difficult to purify.
In such cases, a fragment condensation approach is often more effective.[18][19][20] This strategy involves:
-
Synthesizing smaller peptide fragments (typically 5-15 amino acids) via SPPS. The fragments are designed to place the this compound residue away from the C-terminus of the fragment to be coupled, which minimizes racemization risk at the C-terminal residue of the fragment.
-
Cleaving the protected fragments from the resin.
-
Purifying each fragment to a high degree.
-
Coupling the purified fragments together, either in solution (solution-phase fragment condensation) or by coupling a fragment in solution to another fragment still attached to the resin (solid-phase fragment condensation).[19][20][21]
Advantages of Fragment Condensation:
-
Improved Purity: Purification of smaller fragments is generally easier than purifying a long, crude peptide with multiple deletion sequences.
-
Reduced Cumulative Errors: The risk of generating multiple deletion sequences in the final product is significantly reduced.
-
Scalability: Solution-phase fragment condensation is often more suitable for large-scale synthesis.[18]
Analytical Characterization
Q5: How can I confirm the purity and identity of my this compound-containing peptide, especially regarding potential diastereomers?
A5: A combination of analytical techniques is essential for the comprehensive characterization of your synthetic peptide.[22]
-
Purity Assessment (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity of the peptide.[23]
-
A high-resolution column and an optimized gradient of water/acetonitrile with an ion-pairing agent (like TFA) are necessary.
-
Diastereomers, if present, may be resolved as separate peaks, often appearing as a shoulder or a closely eluting peak next to the main product peak.
-
-
Identity Confirmation (Mass Spectrometry):
-
ESI-MS (Electrospray Ionization Mass Spectrometry): This technique will confirm the molecular weight of your peptide, verifying that the correct amino acids have been incorporated.[23] It will not, however, distinguish between isomers like this compound and L-isoleucine, or between diastereomers.
-
MS/MS Sequencing: Tandem mass spectrometry can be used to fragment the peptide and confirm its amino acid sequence.[23]
-
-
Distinguishing Isomers and Diastereomers:
-
Amino Acid Analysis (AAA): While largely replaced by MS for sequencing, AAA can be useful to distinguish between leucine and isoleucine, which have identical masses.[22]
-
Chiral Chromatography or Derivatization: To quantify the extent of epimerization, it is often necessary to hydrolyze the peptide and analyze the resulting amino acids using chiral GC or HPLC, or by derivatizing them with a chiral reagent (e.g., Marfey's reagent) followed by RP-HPLC analysis.[24]
-
NMR Spectroscopy: For smaller peptides, 1D and 2D NMR spectroscopy can provide definitive structural confirmation, including the stereochemistry of each residue.[23][25]
-
References
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- National Institutes of Health (NIH).
- PubMed.
- Beijing Dilun Biotechnology Co., Ltd. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Thieme. 7.
- National Institutes of Health (NIH). Practical N-to-C peptide synthesis with minimal protecting groups - PMC. [Link]
- GenScript.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- National Institutes of Health (NIH).
- ResearchGate. (PDF)
- ResearchGate.
- MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]
- ResearchGate. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. [Link]
- SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
- PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
- Semantic Scholar. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. [Link]
- National Institutes of Health (NIH). Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC. [Link]
- National Institutes of Health (NIH). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]
- 5Z.com. Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]
- National Institutes of Health (NIH). Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC. [Link]
- National Institutes of Health (NIH). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC. [Link]
- PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]
- IOSR Journal. Chemical characterization of biological peptide using modern analytical techniques. [Link]
- ResearchGate. Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]
- METHODS AND OBJECTS OF CHEMICAL ANALYSIS.
- ResearchGate. Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride | Request PDF. [Link]
- ACS Publications.
- Google Patents. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
- Biotage. How to choose the right resin functionality for solid phase peptide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. file.globalso.com [file.globalso.com]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. 5z.com [5z.com]
- 20. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical methods and Quality Control for peptide products [biosynth.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of L-tert-Leucine by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like L-tert-Leucine is a critical, non-negotiable aspect of quality control. As an unnatural amino acid with a bulky tert-butyl group, this compound is a valuable component in the synthesis of pharmaceuticals and chiral catalysts. Its stereochemical integrity directly impacts the efficacy and safety of the final product. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for accurately determining the enantiomeric purity of this compound, grounded in experimental data and the fundamental principles of chiral recognition.
The Imperative of Enantiomeric Purity in this compound
The biological activity of chiral molecules is intimately linked to their three-dimensional structure. In many cases, one enantiomer of a drug is therapeutically active, while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs and intermediates. This compound, with its unique steric hindrance, imparts specific conformational constraints in peptides and other molecules, making the control of its stereochemistry paramount. Chiral HPLC stands as the gold standard for this analysis due to its high resolution, sensitivity, and reproducibility.
A Comparative Analysis of Chiral Stationary Phases for this compound
The heart of a chiral HPLC separation lies in the Chiral Stationary Phase (CSP). The choice of CSP is dictated by the analyte's structure and the desired separation mechanism. For this compound, several classes of CSPs have demonstrated utility. Here, we compare their performance based on available data and established principles of chiral chromatography.
Zwitterionic CSPs: A Powerful Tool for Underivatized Amino Acids
Zwitterionic CSPs are particularly well-suited for the direct analysis of underivatized amino acids. These phases contain both acidic and basic functional groups, allowing for multiple interaction points with zwitterionic analytes like tert-Leucine.
Mechanism of Chiral Recognition: The separation on a zwitterionic CSP is primarily driven by ion-exchange interactions between the protonated amino group and the deprotonated carboxylic acid group of tert-Leucine and the corresponding charged sites on the CSP. The chiral selector, often a quinine or quinidine derivative, provides the necessary stereochemical environment for enantiomeric discrimination. The bulky tert-butyl group of tert-Leucine will experience steric repulsion with certain parts of the chiral selector, and this steric hindrance will be different for the L- and D-enantiomers, leading to different retention times.
Experimental Data:
A well-documented method for the enantiomeric separation of tert-Leucine utilizes the CHIRALPAK® ZWIX(+) column.
| Parameter | Value |
| Column | CHIRALPAK® ZWIX(+) |
| Mobile Phase | MeOH/MeCN (50/50 v/v) with 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) |
| Flow Rate | Not specified, typically 0.5-1.0 mL/min |
| Temperature | Ambient |
| Detection | UV or Mass Spectrometry (MS) |
| Retention Factor (k' D-isomer) | 2.14 |
| Separation Factor (α) | 1.57 |
| Resolution (Rs) | 4.20 |
| Elution Order | L-enantiomer then D-enantiomer |
Data sourced from the Chiral Technologies Amino Acid Database.[1]
Expert Insight: The high resolution (Rs = 4.20) achieved with the CHIRALPAK® ZWIX(+) column indicates a highly effective separation of the L- and D-tert-Leucine enantiomers. This method is particularly advantageous as it allows for the direct analysis of the free amino acid without the need for derivatization, simplifying sample preparation and avoiding potential sources of error.
Crown Ether-Based CSPs: Specificity for Primary Amines
Crown ether-based CSPs are highly specific for the enantioseparation of compounds containing primary amino groups, making them an excellent choice for underivatized amino acids. [2] Mechanism of Chiral Recognition: The chiral recognition mechanism is based on the formation of an inclusion complex between the protonated primary amino group of the analyte and the cavity of the crown ether. [2]The separation of enantiomers is achieved through the differential stability of these diastereomeric complexes, which is influenced by steric interactions between the analyte's substituents and the chiral barriers of the crown ether. For tert-Leucine, the bulky tert-butyl group would play a significant role in these steric interactions. An acidic mobile phase is required to ensure the protonation of the amino group. [2] General Method Parameters:
| Parameter | General Conditions |
| Column | CROWNPAK® CR-I(+) or CR-I(-) |
| Mobile Phase | Acidic aqueous solution (e.g., perchloric acid, pH 1-2) with a small amount of organic modifier (e.g., acetonitrile) |
| Temperature | 25-40 °C |
| Detection | UV (low wavelength, e.g., 200-220 nm) or MS |
Expert Insight: Crown ether columns like CROWNPAK® can provide excellent resolution for amino acids. [3][4]The ability to invert the elution order by using the (+) or (-) version of the column is a significant advantage, particularly for the accurate quantification of a minor enantiomeric impurity by eluting it before the major peak. [2]
Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Separations
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are versatile chiral selectors that can be used in multiple mobile phase modes (reversed-phase, normal-phase, and polar organic). [5] Mechanism of Chiral Recognition: These complex molecules offer a variety of interaction sites, including peptide backbones for hydrogen bonding and dipole-dipole interactions, aromatic rings for π-π interactions, and ionizable groups for electrostatic interactions. [5]The chiral recognition of amino acids is often driven by the interaction of the analyte's carboxylate group with a cationic site on the selector. [6]The bulky nature of tert-Leucine would likely lead to significant steric interactions within the complex structure of the macrocyclic glycopeptide.
General Method Parameters:
| Parameter | General Conditions |
| Column | Chirobiotic™ T, V, or TAG |
| Mobile Phase | Varies with mode (e.g., methanol/water with acid/base for reversed-phase; organic solvents for normal phase) |
| Temperature | Ambient to 40 °C |
| Detection | UV or MS |
Expert Insight: The multi-modal nature of these columns provides great flexibility in method development. For underivatized amino acids, the polar ionic or reversed-phase modes are typically employed. [7]The Chirobiotic™ T column, based on teicoplanin, has been shown to be particularly effective for the separation of a wide range of underivatized amino acids. [7]
Pirkle-Type (Brush-Type) CSPs: Rational Design and Versatility
Pirkle-type CSPs are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. A notable example is a CSP derived from (S)-tert-leucine and 3,5-dinitroaniline, which is specifically designed for the separation of carboxylic acids and amino acid derivatives. [8] Mechanism of Chiral Recognition: These CSPs typically have a π-acidic or π-basic aromatic ring. For the separation of tert-Leucine, it would likely need to be derivatized to introduce a complementary π-system (e.g., a 3,5-dinitrophenyl group). The chiral selector, itself derived from an amino acid, provides the steric environment for enantiomeric discrimination.
Expert Insight: Pirkle-type columns are known for their robustness and high efficiency. [9]The availability of both enantiomeric forms of the CSP allows for the inversion of elution order, which is a valuable tool in method development and for trace enantiomer analysis. [9]
Experimental Protocols
Sample Preparation
A consistent and straightforward sample preparation protocol is crucial for accurate and reproducible results.
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution:
-
For direct analysis (e.g., on Zwitterionic or Crown Ether CSPs), dissolve the sample in the mobile phase to a final concentration of about 1 mg/mL.
-
For analysis requiring derivatization (e.g., on some Polysaccharide or Pirkle-type CSPs), follow a validated derivatization protocol before dissolving the derivatized product in the mobile phase. A common derivatization for amino acids is the formation of N-Cbz or N-Fmoc derivatives.
-
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
System Suitability
Before analyzing samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Prepare a Resolution Solution: Prepare a solution containing approximately equal amounts of this compound and D-tert-Leucine.
-
Injection and Analysis: Inject the resolution solution and verify that the system meets the predefined criteria for the chosen method, including:
-
Resolution (Rs): Typically, a resolution of >1.5 is required between the two enantiomer peaks.
-
Tailing Factor (T): The peak tailing factor should ideally be between 0.8 and 1.5.
-
Repeatability: Multiple injections of the same standard should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.
-
Conclusion: Selecting the Optimal Method
The choice of the most suitable chiral HPLC method for determining the enantiomeric purity of this compound depends on several factors, including the available instrumentation, the need for direct analysis versus derivatization, and the desired level of resolution and analysis time.
-
For direct, high-resolution analysis , zwitterionic CSPs like CHIRALPAK® ZWIX(+) offer a clear advantage, eliminating the need for derivatization and providing excellent separation.
-
Polysaccharide-based CSPs are a robust and versatile option, particularly when a derivatization step is acceptable or required for detection purposes.
-
Crown ether-based CSPs are highly specific and effective for underivatized amino acids, with the added benefit of elution order inversion.
-
Macrocyclic glycopeptide and Pirkle-type CSPs provide further options with their multi-modal capabilities and rational design, respectively, offering a broad scope for method development.
By understanding the principles of chiral recognition and leveraging the comparative data presented, researchers can confidently select and implement a reliable chiral HPLC method to ensure the enantiomeric purity of this compound, a critical component in the development of high-quality pharmaceuticals and advanced materials.
References
- Berthod, A., et al. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(5), 677-693.
- Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Regis Technologies. (n.d.). WHELK-O®1.
- Zhang, T., et al. (2018). [Separation Mechanism of Chiral Stationary Phase Based on Quinine and Crown Ether for the Direct Stereoselective Separation of Amino Acids]. Se Pu, 36(11), 1109-1115.
- Pataj, Z., et al. (2010). LC Separation of γ-Amino Acid Enantiomers on Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
- Regis Technologies. (n.d.). (R,R) Whelk-O® 1.
- Reddy, M. S., et al. (2014). Process for the preparation of enantiomerically pure tert-leucine. U.S.
- Regis Technologies. (n.d.). Regis HPLC Columns.
- Hyun, M. H., et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers.
- Berthod, A. (2006). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. In Chiral Recognition in Separation Methods (pp. 203-236). Springer, Berlin, Heidelberg.
- Chiral Technologies. (n.d.). Amino Acid Database.
- Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns.
- Regis Technologies. (n.d.). Whelk-O® 1 CORE Chiral Columns.
- Hyun, M. H., et al. (2002). Enantiomeric Resolution of α-Amino Acid Derivatives on Two Diastereomeric Chiral Stationary Phases Based on Chiral Crown Ethers Incorporating Two Different Chiral Units. Chirality, 14(7), 555-560.
- Strege, M. A., & House, S. E. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Lee, J. T., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(22), 15096-15104.
- Reddy, M. S., et al. (2011). Process for the preparation of enantiomerically pure tert-leucine.
- Wang, Q., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry, 158, 401-407.
- Daicel Chiral Technologies. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-).
- Pirkle, W. H., & Welch, C. J. (1991). Elucidation of the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors for 3,5-dinitrobenzoyl amino acids. Journal of the American Chemical Society, 113(25), 9575-9582.
- Nakano, T., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5674.
- Sawada, M., et al. (1992). Chiral recognition in molecular complexation for the crown ether–amino ester system. A facile FAB mass spectrometric approach.
- Hyun, M. H. (2006). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Chiral Separation Techniques (pp. 123-146). Marcel Dekker.
- Welch, C. J., et al. (2010). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations.
- Decristoforo, C., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry, 6(1), 1-10.
- Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).
- Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325.
- Regis Technologies. (n.d.). Chiral Stationary Phases.
- Wang, Q., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Food Chemistry, 158, 401-407.
- Phenomenex. (n.d.). Chirex 3011 (S)-tert-Leucine and 3,5-dinitroaniline HPLC Columns.
- Element Lab Solutions. (n.d.). Pirkle-Type Chiral Stationary Phases.
- Gerhardt, G., et al. (2001). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Chirality, 13(10), 607-613.
- Atia, A., et al. (2024). Chiral recognition mechanism studies of Tyr-Arg-Phe-Lys-NH2 tetrapeptide on crown ether-based chiral stationary phase. Chirality, 36(1), e23619.
- Lam, C. W., & Chan, T. W. D. (1998). Chiral analysis of amino acids by mass spectrometry. (Master's thesis, The Hong Kong University of Science and Technology).
- Papathanasiou, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2298.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Li, B., et al. (2019). Visual chiral recognition of D/L-leucine using cube-shaped gold nanoparticles as colorimetric probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117263.
Sources
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chirex 3011(S)-tert-Leucine and 3,5-dinitroaniline HPLC Columns [phenomenex.com]
- 9. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to the Validation of L-tert-Leucine Synthesis using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the synthesis of non-proteinogenic amino acids like L-tert-Leucine is a cornerstone of modern pharmaceutical development. This chiral building block is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), where its bulky tert-butyl group imparts unique conformational constraints and metabolic stability. However, the value of synthetically derived this compound is entirely dependent on its chemical and, most critically, its stereochemical purity.
This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool against other common analytical techniques. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Analytical Imperative: Why Standard Validation Falls Short
The synthesis of this compound, whether through enzymatic routes like the reductive amination of trimethylpyruvate or classical chemical methods, can introduce a variety of impurities.[1][2][3][4] These can include starting materials, by-products, and the most challenging impurity to separate and detect: the D-enantiomer. While routine chromatographic methods can assess chemical purity, they often fail to provide structural information about unknown impurities and, without specialized chiral columns, are blind to stereoisomeric content.
NMR spectroscopy emerges as a uniquely powerful tool, offering a comprehensive snapshot of the synthesized product in a single, non-destructive analysis. It allows for:
-
Unambiguous Structural Confirmation: Verifying the carbon skeleton and proton environment.
-
Quantitative Purity Assessment (qNMR): Determining the molar concentration of the target molecule against a certified reference standard.
-
Impurity Identification: Elucidating the structure of process-related impurities.
-
Enantiomeric Purity (e.e.) Determination: Through the use of chiral auxiliaries.
Part 1: Structural and Chemical Purity Validation by ¹H and ¹³C NMR
The first step in validation is to confirm that the desired molecule has been synthesized and to assess its chemical purity.
Expected ¹H and ¹³C NMR Spectral Data for this compound
A standard ¹H NMR spectrum of this compound in a deuterated solvent like D₂O will exhibit two key signals: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the α-proton. The relative integration of these peaks provides the first check on structural integrity. The ¹³C NMR spectrum is equally simple and diagnostic, showing signals for the carboxyl carbon, the α-carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.[5]
| ¹H NMR (in D₂O) | Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~1.0 - 1.2 | Singlet | 9H |
| α-Proton (α-H) | ~3.5 - 3.7 | Singlet | 1H |
| ¹³C NMR (in D₂O) | Chemical Shift (ppm) |
| Carboxyl (C=O) | ~175 - 180 |
| α-Carbon (α-C) | ~60 - 65 |
| Quaternary Carbon (C (CH₃)₃) | ~33 - 36 |
| Methyl Carbons (C(C H₃)₃) | ~26 - 28 |
Note: Exact chemical shifts can vary based on solvent, concentration, and pH.
Experimental Protocol: Chemical Purity Assessment
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and dissolve it in a deuterated solvent (e.g., 0.6 mL of D₂O or CD₃OD) in an NMR tube.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure full magnetization recovery for accurate integration.
-
Analysis:
-
Confirm the presence of the characteristic this compound peaks at their expected chemical shifts.
-
Integrate all signals. The ratio of the tert-butyl protons to the α-proton should be exactly 9:1.
-
Identify any additional signals. These correspond to impurities. The percentage of each impurity can be calculated based on its integration relative to the product signals. Common impurities can include residual solvents (e.g., acetone, ethanol, hexane) or starting materials.[6][7]
-
Part 2: The Core Challenge - Determining Enantiomeric Purity by Chiral NMR
Standard NMR spectroscopy is inherently "chiral blind" as enantiomers have identical spectra. To overcome this, we must introduce a chiral environment to induce diastereomeric non-equivalence, making the enantiomers distinguishable. This is primarily achieved using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[8]
Method A: Chiral Derivatizing Agents (CDAs)
The principle of using a CDA is to covalently react the enantiomeric mixture with a single, pure enantiomer of a chiral reagent.[9] This reaction creates a pair of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.
A widely used CDA for amino acids is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[10]
Workflow for Enantiomeric Excess (e.e.) Determination using a CDA
Caption: Workflow for e.e. determination using a Chiral Derivatizing Agent (CDA).
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Preparation: In a dry NMR tube, dissolve ~5 mg of the synthesized this compound in 0.5 mL of anhydrous pyridine-d₅.
-
Reaction: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the tube and mix gently. The reaction is typically rapid.
-
Acquisition: Acquire a ¹H NMR spectrum. The methoxy (-OCH₃) or trifluoromethyl (-CF₃) signals are often the most resolved and best for quantification. If analyzing the -CF₃ group, a ¹⁹F NMR spectrum will provide clean, baseline-separated signals with no background interference.[11]
-
Self-Validation (Crucial Step): To ensure the method is valid, it is imperative to first run the derivatization on a known racemic (50:50) sample of D/L-tert-Leucine. This confirms that two distinct, well-resolved peaks are observable for the diastereomers and establishes their respective chemical shifts.
Method B: Chiral Solvating Agents (CSAs)
CSAs offer a non-destructive alternative to CDAs.[12][13] These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[14][15] The different geometries of these short-lived complexes cause small but measurable differences in the chemical shifts of the analyte's protons.
Logical Principle of Chiral Solvating Agents
Caption: CSAs form transient diastereomeric complexes, leading to distinct NMR signals.
Experimental Protocol: Analysis with a CSA
-
Sample Preparation: Dissolve ~5 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add 1.0 to 2.0 equivalents of a chosen CSA (e.g., (R)-1,1'-bi-2-naphthol (BINOL) or a derivative).[16] The optimal ratio may require empirical determination.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shift separation (ΔΔδ) is often small, so excellent instrument shimming is critical.
-
Analysis: Identify a proton signal on the this compound molecule (often the α-H) that shows splitting into two distinct peaks. Integrate these peaks to determine the enantiomeric ratio.
Part 3: Comparative Analysis - NMR vs. Alternative Techniques
While NMR is a powerful tool, it is essential to understand its performance in the context of other established analytical methods for chiral analysis, such as Chiral High-Performance Liquid Chromatography (HPLC) and Optical Rotation (Polarimetry).[17][18][19]
| Parameter | NMR with CDA/CSA | Chiral HPLC | Optical Rotation (Polarimetry) |
| Principle | Diastereomeric non-equivalence | Differential interaction with a Chiral Stationary Phase (CSP)[17] | Measurement of the rotation of plane-polarized light |
| Enantiomeric Purity (e.e.) | Excellent (Direct molar ratio). LOD often ~1-2%[20] | Gold Standard. High sensitivity and resolution. LOD often <0.1% | Bulk property measurement only. Not suitable for accurate e.e. determination. |
| Chemical Purity | Excellent. Provides simultaneous structural info on impurities. | Good, but requires standards to identify impurity peaks. | Poor. Any optically active impurity will confound the measurement. |
| Structural Information | Unparalleled. Full structure elucidation of product and impurities. | None. Retention time only. | None. |
| Sample Preparation | Simple (for CSA) to moderate (for CDA). | Moderate. Requires finding a suitable column and mobile phase.[20] | Simple. Dissolve sample in a solvent. |
| Analysis Time | Fast (5-20 minutes per sample). | Slower (20-60 minutes per sample). | Very fast (<5 minutes per sample). |
| Solvent Consumption | Very Low (<1 mL per sample). | High. | Low. |
| Destructive? | No (for CSA); Yes (for CDA). | No (sample can be collected). | No. |
| Key Advantage | Rich information content (structure, purity, e.e. in one experiment). | Highest sensitivity and accuracy for e.e. quantification. | Simplicity and speed for a basic check of chirality. |
| Key Limitation | Lower sensitivity for trace enantiomer detection vs. HPLC. | Expensive chiral columns; method development can be time-consuming. | Non-specific; unreliable for purity assessment.[21][22][23] |
Conclusion and Recommendations
For the comprehensive validation of a new this compound synthesis, NMR spectroscopy is an indispensable tool. It is the only single technique that can definitively confirm the chemical structure, quantify chemical purity, identify unknown impurities, and determine enantiomeric excess.
A Senior Scientist's Recommended Workflow:
-
Initial Screen (¹H/¹³C NMR): Use standard ¹H and ¹³C NMR to confirm the successful synthesis of the target molecule and to assess bulk chemical purity.
-
Enantiomeric Purity (Chiral NMR): Employ a Chiral Solvating Agent (CSA) for a rapid, non-destructive screen of the enantiomeric excess. This is ideal for reaction monitoring and initial quality checks.
-
Orthogonal Validation (Chiral HPLC): For final quality control, regulatory filings, or when very high sensitivity (<1% e.e.) is required, validate the NMR results using an orthogonal method like Chiral HPLC.[24] This dual-method approach provides the highest degree of confidence in the product's quality.
By leveraging the strengths of NMR spectroscopy as detailed in this guide, researchers and drug developers can establish a self-validating, efficient, and information-rich workflow for the critical task of this compound synthesis validation.
References
- 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry - ACS Publications.
- Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing.
- Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect.
- New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed.
- A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect.
- Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. PMC - NIH.
- The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Determination of Enantiomeric Excess via 31P-NMR. ResearchGate.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. pubs.acs.org.
- Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
- Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.
- 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
- A Facile and High-Sensitivity Method for Determining Proteinogenic Amino Acid Enantiomers by Integrating Chiral Phosphinate Derivatizing, 31P NMR and Parallel Reaction Monitoring. Analytical Chemistry - ACS Publications.
- Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. cdnsciencepub.com.
- BMRB entry bmse000042 - L-Leucine. bmrb.io.
- Leucine Impurities. SynZeal.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- optical properties of amino. unacademy.com.
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. MDPI.
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. MDPI.
- Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate.
- Synthesis of this compound by LeuDH coupling with GDH. ResearchGate.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). hmdb.ca.
- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.
- Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. ResearchGate.
- Validation of TLC densitometric method for simultaneous analysis of L-Leucine and L-Valine in additives. ResearchGate.
- This compound | C6H13NO2 | CID 164608. PubChem - NIH.
- Impurity profile of amino acids?. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound(20859-02-3) 13C NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. mdpi.com [mdpi.com]
- 15. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. koreascience.kr [koreascience.kr]
- 21. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 22. player.uacdn.net [player.uacdn.net]
- 23. Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation [mdpi.com]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to Chiral Auxiliaries: L-tert-Leucine vs. Evans Oxazolidinones in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, chiral auxiliaries are indispensable tools.[1][2] These molecular scaffolds are temporarily incorporated into a prochiral substrate to guide a subsequent reaction, ensuring the formation of one stereoisomer over another with high precision. After exerting their influence, they are cleaved, leaving behind an enantiomerically enriched product.
Among the pantheon of these stereodirecting groups, the oxazolidinones developed by David A. Evans and auxiliaries derived from the non-proteinogenic amino acid L-tert-Leucine represent two of the most reliable and widely adopted strategies. This guide offers an in-depth comparison of their mechanisms, applications, and practical considerations, supported by experimental data and protocols to inform your selection in complex synthetic campaigns.
The Foundational Principle: A General Workflow
The use of a chiral auxiliary, regardless of its specific structure, follows a logical and consistent workflow. This process is designed to introduce chirality, perform a diastereoselective transformation, and then release the newly formed chiral product, often allowing for the recovery and recycling of the auxiliary itself.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
I. Evans Auxiliaries: The Gold Standard in Chelation Control
First introduced in the 1980s, Evans oxazolidinone auxiliaries have become a cornerstone of asymmetric synthesis, particularly for aldol and alkylation reactions.[3][4] Derived from readily available amino acids like L-valine and L-phenylalanine, their reliability and the predictability of their stereochemical outcomes are exceptionally high.[5]
Mechanism of Action: The Zimmerman-Traxler Model
The power of Evans auxiliaries lies in their ability to form a rigid, chelated Z-enolate in the presence of a Lewis acid (typically a boron triflate) and a hindered base.[5] This enolate adopts a well-defined chair-like six-membered transition state, known as the Zimmerman-Traxler model, when it reacts with an aldehyde.[6] The substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the electrophile (the aldehyde) to approach from the less sterically hindered side. This chelation-controlled mechanism is the key to the high diastereoselectivity observed, almost exclusively yielding the syn-aldol product.[5][7]
Caption: Chelation control in the Evans Aldol reaction transition state.
Scope and Applications
Evans auxiliaries are celebrated for their utility in a range of C-C bond-forming reactions:
-
Asymmetric Aldol Reactions: The premier method for generating syn-aldol adducts with two new contiguous stereocenters.[6] Diastereomeric ratios (d.r.) often exceed 100:1.
-
Asymmetric Alkylation: Enolates derived from N-acyloxazolidinones can be alkylated with high diastereoselectivity to create chiral carboxylic acid derivatives.[8][9]
Cleavage of the Auxiliary
A critical step is the removal of the auxiliary without racemization of the newly formed stereocenter.[11] Several reliable methods exist:
-
Hydrolysis to Carboxylic Acid: Mild conditions using lithium hydroperoxide (LiOH/H₂O₂) are most common.[11][12]
-
Reduction to Alcohol: Reagents like LiBH₄ or LiAlH₄ reduce the acyl group to a primary alcohol.
-
Conversion to Weinreb Amide: Treatment with Me(MeO)NH·HCl and a Grignard reagent provides a versatile intermediate for ketone synthesis.[5]
It is crucial to note that cleavage conditions must be carefully selected. For instance, using LiOH without H₂O₂ can lead to undesired endocyclic cleavage of the oxazolidinone ring.[12][13]
II. This compound Auxiliaries: The Power of Steric Hindrance
This compound is a chiral, non-proteinogenic amino acid distinguished by its bulky tert-butyl side chain.[14][15] This steric bulk is the defining feature that makes it an exceptional chiral controller. Unlike Evans auxiliaries, which refer to a specific class of oxazolidinones, this compound is a versatile building block used to create a variety of chiral auxiliaries, such as N-acetylthiazolidinethiones and as a precursor for chiral ligands.[16][17]
Mechanism of Action: Non-Chelation Steric Shielding
The primary mode of action for this compound derived auxiliaries is straightforward steric hindrance. The large, conformationally rigid tert-butyl group acts as a powerful shield, effectively blocking one face of the reactive center (e.g., an enolate). This forces incoming reagents to attack from the opposite, accessible face, thereby directing the stereochemical outcome. This mechanism is particularly effective in systems where strong chelation is not feasible or desired.
Caption: Steric hindrance from the tert-butyl group directs electrophilic attack.
Scope and Applications
The unique properties of this compound make its derivatives highly effective in specific contexts:
-
Acetate Aldol Reactions: While Evans auxiliaries excel with propionate and larger enolates, they can be less selective in acetate aldol reactions. This compound-derived N-acetylthiazolidinethiones, however, provide exceptionally high levels of diastereoselection in these reactions.[16][17]
-
Chiral Ligand Synthesis: this compound is a key precursor in the synthesis of important chiral ligands, such as phosphinooxazolines (PHOX), which are used in a wide range of asymmetric catalytic reactions.[16]
-
Pharmaceutical Intermediates: Its steric bulk and high stereochemical purity make it a valuable building block in the synthesis of complex drug molecules, including protease inhibitors and antiviral compounds.[14][18]
Cleavage of the Auxiliary
Cleavage methods for this compound derivatives are specific to the auxiliary's structure. For thiazolidinethione auxiliaries, methods are analogous to those for Evans auxiliaries, including hydrolysis, reduction, and conversion to other functional groups. The sulfur atom in the thiazolidinethione ring can offer different reactivity and cleavage options compared to the oxygen in oxazolidinones.[19][20]
III. Head-to-Head Comparison: this compound vs. Evans Auxiliaries
The choice between these two powerful strategies is dictated by the specific synthetic challenge at hand.
| Feature | Evans Auxiliaries (Oxazolidinones) | This compound Derived Auxiliaries |
| Primary Control Element | Chelation: Forms a rigid, chair-like transition state with a Lewis acid.[6] | Steric Hindrance: Bulky tert-butyl group physically blocks one face of the molecule.[15] |
| Typical Applications | Syn-selective Aldol reactions, alkylations, conjugate additions.[9] | Acetate Aldol reactions, synthesis of chiral ligands, pharmaceutical building blocks.[16][17] |
| Predictability | Extremely high and well-documented for a wide range of substrates.[5] | Very high, especially where steric bulk is the dominant factor. |
| Versatility | A broad "toolkit" of commercially available derivatives (Val, Phe, etc.) for different needs.[21] | Serves as a versatile chiral precursor for various types of auxiliaries and ligands.[14] |
| Cleavage | Well-established protocols (LiOH/H₂O₂, LiBH₄, etc.). Can sometimes require careful optimization.[11][13] | Dependent on the specific auxiliary structure; often similar to Evans auxiliaries.[19] |
| Key Advantage | Unparalleled reliability and predictability in chelation-controlled reactions. | Superior performance in specific cases (e.g., acetate aldol) and value as a sterically demanding chiral building block. |
| Limitations | Stoichiometric use, requires attachment/cleavage steps. May show lower selectivity for acetate enolates. | Stoichiometric use, requires attachment/cleavage steps. The library of "off-the-shelf" derivatives is less extensive than Evans'. |
IV. Experimental Protocols: A Practical Guide
As a self-validating system, every protocol must be executed with precision. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Evans Asymmetric Aldol Reaction
This protocol describes a typical procedure for the highly diastereoselective syn-aldol reaction using a valine-derived oxazolidinone.
Objective: Synthesize a syn-β-hydroxy carbonyl compound.
Step-by-Step Methodology:
-
Acylation: Acylate the (R)-4-isopropyl-2-oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane (DCM) to form the N-propionyl imide.[8]
-
Causality: This attaches the prochiral substrate to the chiral auxiliary. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
-
-
Enolate Formation: Dissolve the N-propionyl imide in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of a hindered base like diisopropylethylamine (DIPEA). Stir for 30-60 minutes.
-
Causality: The low temperature and inert atmosphere stabilize the reactive enolate. Bu₂BOTf is the Lewis acid that coordinates to the carbonyls, facilitating deprotonation by the non-nucleophilic base DIPEA to selectively form the Z-enolate required for the Zimmerman-Traxler transition state.[5]
-
-
Aldol Addition: To the cold enolate solution, add the desired aldehyde (e.g., isobutyraldehyde) dropwise. Maintain the temperature at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
Causality: The aldehyde acts as the electrophile. The reaction is kept cold to maximize kinetic control and ensure high diastereoselectivity through the highly ordered transition state.
-
-
Workup and Quenching: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture and extract the product with an organic solvent.
-
Causality: The buffer neutralizes the acidic and basic reagents. The subsequent extraction isolates the aldol adduct.
-
-
Auxiliary Cleavage: Dissolve the purified aldol adduct in a mixture of THF and water at 0 °C. Add 30% hydrogen peroxide, followed by aqueous lithium hydroxide. Stir for 1-4 hours.
-
Causality: This is the standard LiOH/H₂O₂ cleavage. The hydroperoxide anion is the active nucleophile that attacks the acyl carbonyl, releasing the chiral carboxylic acid and the recoverable auxiliary.[11]
-
Protocol 2: Asymmetric Alkylation using an this compound Derivative
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylthiazolidinethione derived from this compound.
Objective: Synthesize an α-substituted chiral carboxylic acid derivative.
Step-by-Step Methodology:
-
Auxiliary Preparation: Synthesize the this compound-derived thiazolidinethione auxiliary from this compound. Acylate it with the desired acyl chloride (e.g., acetyl chloride) to form the N-acyl adduct.
-
Causality: This prepares the chiral substrate for the key stereodirecting reaction.
-
-
Enolate Formation: Dissolve the N-acylthiazolidinethione in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise. Stir for 30 minutes.
-
Causality: NaHMDS is a powerful base capable of fully deprotonating the α-carbon to form the sodium enolate. The low temperature prevents side reactions.
-
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C. Stir for several hours, allowing the reaction to slowly warm to room temperature.
-
Causality: The alkylating agent reacts with the nucleophilic enolate. The bulky tert-butyl group on the auxiliary shields one face of the enolate, ensuring the electrophile adds to the opposite face with high diastereoselectivity.
-
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Causality: The NH₄Cl quench neutralizes the remaining base. Standard extraction procedures isolate the alkylated product.
-
-
Purification and Cleavage: Purify the product by column chromatography. The cleavage of the auxiliary can then be performed using conditions similar to those for Evans auxiliaries (e.g., hydrolysis or reduction) to yield the final enantiomerically enriched product.
-
Causality: Chromatography is necessary to remove any minor diastereomer and unreacted starting material before cleavage.
-
V. Conclusion
Both Evans oxazolidinones and this compound derived auxiliaries are elite tools in the arsenal of the synthetic chemist. They provide reliable and predictable pathways to enantiomerically pure compounds, a critical requirement in pharmaceutical and materials science.
-
Evans auxiliaries remain the undisputed choice for many applications, especially syn-selective aldol reactions, due to their well-understood chelation-controlled mechanism and extensive documentation.
-
This compound derivatives shine where pure steric bulk is the most effective controlling element, offering superior performance in challenging reactions like acetate aldol additions and serving as a foundational building block for other chiral scaffolds.
The optimal choice is not a matter of universal superiority but of strategic selection based on the specific molecular architecture you aim to construct. A deep understanding of the underlying mechanistic principles—chelation versus steric hindrance—is paramount to leveraging these powerful auxiliaries to their full potential.
References
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
- Evans aldol ppt | PPTX - Slideshare.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications.
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
- Evans Aldol Reaction | Chem-Station Int. Ed.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare.
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | Scilit.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate.
- This compound - Natural Micron Pharm Tech.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France.
- Chiral auxiliary - Wikipedia.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase | Request PDF - ResearchGate.
- (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity - PubMed.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
- The Aryl‐Pyrrolidine‐ tert ‐Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions | Request PDF - ResearchGate.
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production - MDPI.
- Discovery and Application of New Bacterial Strains for Asymmetric Synthesis of L-Tert-Butyl Leucine in High Enantioselectivity - ResearchGate.
- This compound | C6H13NO2 | CID 164608 - PubChem - NIH.
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - ResearchGate.
- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evans aldol ppt | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectsci.au [connectsci.au]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. L -tert-Leucine 99 20859-02-3 [sigmaaldrich.com]
- 17. L -tert-Leucine 99 20859-02-3 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 20. researchgate.net [researchgate.net]
- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of L-tert-Leucine: The Ascendancy of Enzymatic Routes Over Traditional Chemistry
Abstract
L-tert-Leucine, a non-proteinogenic chiral amino acid, is a cornerstone building block in modern pharmaceuticals, prized for its bulky tert-butyl group that imparts unique steric and conformational properties to active pharmaceutical ingredients (APIs), including antivirals like Atazanavir and Telaprevir, and various protease inhibitors.[1][2] The synthesis of this high-value intermediate presents a significant challenge: establishing the correct stereochemistry with high purity and efficiency. While traditional chemical synthesis has long been employed, it is fraught with challenges, including low stereoselectivity, harsh reaction conditions, and significant environmental impact.[3] This guide provides an in-depth comparison of enzymatic and chemical synthesis methodologies for this compound, presenting experimental data and protocols to demonstrate the profound advantages of biocatalysis in achieving superior purity, sustainability, and cost-effectiveness.
The Challenge of Stereoselectivity: Limitations of Chemical Synthesis
Classical chemical approaches to this compound typically rely on two main strategies: the resolution of racemic mixtures or complex, multi-step asymmetric syntheses.
-
Racemic Synthesis and Resolution: This common approach first produces a 50:50 mixture of L- and D-tert-Leucine. The desired L-enantiomer must then be separated, often through diastereomeric salt formation with a chiral resolving agent. This process is inherently inefficient, with a maximum theoretical yield of only 50%. Furthermore, it requires additional process steps for the separation and recovery of the resolving agent, generating considerable solvent waste and increasing production costs.[4]
-
Asymmetric Synthesis: While methods using chiral auxiliaries or catalysts can achieve higher enantioselectivity, they often require stoichiometric amounts of expensive chiral reagents, cryogenic temperatures, and heavy metal catalysts.[5][6] These processes are complex, suffer from high operational costs, and present safety and environmental concerns related to the use and disposal of hazardous chemicals and metals.[7][8] The direct modification of naturally occurring amino acids also presents a significant synthetic challenge.[8]
The primary drawbacks of these chemical routes are summarized as tedious processes, harsh reaction conditions, severe pollution, poor enantioselectivity, and low yields, all of which diminish their industrial competitiveness.[3]
The Biocatalytic Revolution: Enzymatic Synthesis of this compound
Biocatalysis leverages the exquisite specificity of enzymes to perform chemical transformations, offering a powerful alternative to traditional chemistry.[7][9] For this compound, the most successful and industrially adopted enzymatic method is the asymmetric reductive amination of a prochiral keto acid precursor, trimethylpyruvic acid (TMP).[10][11]
This transformation is typically catalyzed by an NAD⁺-dependent Leucine Dehydrogenase (LeuDH) .[1][12] The core reaction involves the direct conversion of TMP and ammonia into this compound with near-perfect stereocontrol.
A critical component for economic viability is the continuous regeneration of the expensive NADH cofactor. This is achieved by coupling the main reaction with a second enzyme, such as Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) , in a one-pot system.[1][3][13]
-
FDH System: Uses inexpensive sodium formate as a substrate, which is oxidized to carbon dioxide—a byproduct that is easily removed from the reaction system.[1]
-
GDH System: Uses glucose as the substrate for cofactor regeneration.
This coupled-enzyme strategy, often implemented using whole-cell biocatalysts, has transformed this compound production into a highly efficient and sustainable process.[3][13]
Logical Workflow of Enzymatic Synthesis
Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis
The advantages of the enzymatic approach become evident when key performance indicators are compared directly. Biocatalysis consistently outperforms chemical methods in specificity, efficiency, and sustainability.[10][14][15]
| Parameter | Enzymatic Synthesis (LeuDH-based) | Traditional Chemical Synthesis (Resolution) |
| Stereoselectivity (e.e.) | >99.9% [1][16] | Variable, often requires extensive optimization. Max 50% yield before resolution. |
| Yield | High (e.g., 87% - 96% )[1][3] | Low (<50% theoretical maximum for resolution) |
| Reaction Conditions | Mild: 25-40°C, neutral pH (7-9), atmospheric pressure[7][9] | Harsh: Often requires extreme temperatures, strong acids/bases, high pressure |
| Catalyst | Biodegradable enzymes | Often toxic heavy metals or expensive chiral auxiliaries[9] |
| Solvents | Primarily water[9] | High volumes of organic solvents |
| Byproducts / Waste | Minimal and benign (e.g., CO₂) | Significant, often hazardous waste streams; unwanted enantiomer[15] |
| Number of Steps | Typically a single "one-pot" process[14] | Multiple steps (synthesis, resolution, purification, recovery) |
| Cost-Effectiveness | Reduced energy, reagent, and waste disposal costs[14][15] | High costs associated with energy, reagents, and waste management |
Experimental Protocols
To provide a practical understanding, this section details representative protocols for both enzymatic and chemical synthesis routes.
Protocol 1: Enzymatic Synthesis via Whole-Cell Biocatalysis
This protocol describes the synthesis of this compound from trimethylpyruvic acid (TMP) using an engineered E. coli whole-cell biocatalyst co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH). The use of whole cells is a key strategic choice, as it eliminates the need for costly enzyme purification and provides the necessary cofactor (NADH) regeneration machinery in a self-contained system.[1][13]
Methodology:
-
Biocatalyst Preparation:
-
Cultivate engineered E. coli cells (co-expressing LeuDH and FDH) in a suitable fermentation medium until reaching the late logarithmic growth phase.
-
Harvest the cells via centrifugation and wash with a buffer (e.g., 100 mM phosphate buffer, pH 8.0) to remove residual medium components. The resulting cell paste is the whole-cell biocatalyst.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a reaction mixture containing:
-
Trimethylpyruvic acid (TMP): 100 mM
-
Ammonium formate: 150 mM (serves as both ammonia source and substrate for FDH)
-
Phosphate Buffer (100 mM, pH 8.0)
-
-
Bring the reaction mixture to the optimal temperature (e.g., 35°C).
-
-
Catalysis:
-
Add the prepared whole-cell biocatalyst (e.g., 20 g/L wet cell weight) to the reaction mixture to initiate the synthesis.
-
Maintain the pH at 8.0 using automated addition of a base (e.g., NaOH), as the reaction consumes protons.
-
Monitor the conversion of TMP to this compound over time using HPLC.
-
-
Product Isolation:
-
Once the reaction reaches completion (>99% conversion), terminate the reaction by removing the biocatalyst via centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to induce crystallization.[10]
-
Cool the solution slowly (e.g., to 4°C) to maximize the precipitation of this compound crystals.[10]
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield high-purity this compound (>99% e.e.).
-
Workflow for Enzymatic Synthesis
Protocol 2: Representative Chemical Synthesis via Racemic Resolution
This protocol outlines a classical approach involving the synthesis of a racemic N-protected tert-Leucine derivative, followed by diastereomeric resolution. This method is chosen to highlight the inherent inefficiencies and multiple steps that biocatalysis overcomes.
Methodology:
-
Synthesis of Racemic N-acetyl-Dthis compound:
-
React Dthis compound with acetic anhydride in an aqueous alkaline solution (e.g., NaOH).
-
After the reaction, acidify the mixture with a strong acid (e.g., HCl) to precipitate the racemic N-acetyl-Dthis compound.
-
Filter, wash, and dry the crude product.
-
-
Diastereomeric Salt Formation (Resolution):
-
Dissolve the racemic N-acetyl-Dthis compound in a suitable hot solvent (e.g., ethanol).
-
Add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).
-
Allow the solution to cool slowly. The less soluble diastereomeric salt (N-acetyl-L-tert-Leucine · (R)-(+)-α-phenylethylamine) will preferentially crystallize. The choice of resolving agent is critical and is based on its ability to form well-defined, easily separable crystalline salts with one of the enantiomers.
-
-
Isolation of the L-enantiomer Salt:
-
Collect the precipitated crystals by filtration.
-
Recrystallize the salt multiple times from the same solvent to improve diastereomeric purity. This step is crucial for achieving high enantiomeric excess but leads to significant yield loss.
-
-
Liberation of N-acetyl-L-tert-Leucine:
-
Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the amino acid and liberate the resolving agent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the resolving agent.
-
The N-acetyl-L-tert-Leucine remains in the aqueous layer.
-
-
Deprotection to this compound:
-
Heat the aqueous solution of N-acetyl-L-tert-Leucine under reflux with a strong acid (e.g., 6M HCl) to hydrolyze the acetyl protecting group.
-
After the reaction is complete, neutralize the solution and isolate the final this compound product, typically by crystallization at its isoelectric point.
-
Conclusion and Future Outlook
For the synthesis of this compound, the advantages of enzymatic methods over traditional chemical routes are unequivocal. Biocatalysis provides a direct, highly stereoselective, and efficient pathway that operates under mild, environmentally benign conditions.[10][12] The ability to use whole-cell systems with integrated cofactor regeneration has made this technology not only scientifically superior but also economically compelling for industrial-scale production.[11][13]
As the pharmaceutical industry continues to prioritize green chemistry and cost-effective manufacturing, the adoption of biocatalytic processes is set to expand further.[7][14][15] Ongoing research in enzyme engineering and process optimization will continue to enhance the efficiency of these biological factories, solidifying the role of enzymatic synthesis as the gold standard for producing chiral intermediates like this compound.
References
- Seo, Y.-M., & Yun, H. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052. [Link]
- Hong, E., et al. (2010). Asymmetric synthesis of this compound and l-3-hydroxyadamantylglycine using branched chain aminotransferase. Applied Microbiology and Biotechnology.
- Ingenza Ltd. White paper: The advantages of biocatalysis in pharmaceutical manufacturing. [Link]
- Pharma Focus Asia.
- Pharma's Almanac.
- Contract Pharma. Biocatalysis: An Indispensable Tool for API Synthesis. [Link]
- Applied Catalysts.
- Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
- ResearchGate. Challenges and strategy for the cross-coupling of chiral amino acids... [Link]
- Korea Science. Enzymatic Synthesis of this compound with Branched Chain Aminotransferase. [Link]
- ResearchGate.
- National Institutes of Health (NIH). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. [Link]
- ResearchGate. Synthesis of this compound by LeuDH coupling with GDH. [Link]
- ResearchGate. Efficient synthesis of this compound through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. [Link]
- Google Patents. PROCESS FOR PRODUCING TERT-LEUCINE.
- Natural Micron Pharm Tech. This compound. [Link]
- MDPI. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. [Link]
- Bio Innovation Linkage.
- ResearchGate. Continuous production of (S)-tert-leucine in series of two enzyme membrane reactor. [Link]
- Royal Society of Chemistry. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. [Link]
- ResearchGate.
- National Institutes of Health (NIH). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. [Link]
- National Institutes of Health (NIH). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. [Link]
- ResearchGate. Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. [Link]
- Google Patents. CN113214101A - Synthesis method of this compound and L-cyclohexylalanine.
- National Institutes of Health (NIH).
- Google Patents. CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine.
- ACS Publications. Catalytic Asymmetric Synthesis of α-Amino Acids. [Link]
- National Institutes of Health (NIH). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Chemistry World. Switching chirality in amino acids. [Link]
Sources
- 1. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. bioinnovationlinkage.oie.go.th [bioinnovationlinkage.oie.go.th]
- 12. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. contractpharma.com [contractpharma.com]
- 15. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 16. Enzymatic Synthesis of this compound with Branched Chain Aminotransferase -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
A Comparative Guide to Chiral Amino Acid Catalysts in Asymmetric Aldol Reactions: Spotlight on L-tert-Leucine
For the modern researcher in organic synthesis and drug development, the asymmetric aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation.[1][2] The rise of organocatalysis has presented a compelling, environmentally benign alternative to traditional metal-based catalysts, with chiral amino acids emerging as "nature's catalysts"—readily available, inexpensive, and highly effective.[3][4]
Among these, L-Proline is the undisputed benchmark, its efficacy documented in countless publications since its pioneering application in the early 1970s.[5][6] However, the quest for improved selectivity and broader substrate scope is relentless. This guide provides an in-depth comparison of the performance of various chiral amino acids in the asymmetric aldol reaction, with a specific focus on L-tert-Leucine—a catalyst whose unique steric profile offers distinct advantages in achieving high stereocontrol.
The Underlying Mechanism: Enamine Catalysis
Before comparing catalysts, it is crucial to understand the fundamental mechanism through which they operate. Secondary amino acids, like proline, catalyze aldol reactions via an enamine cycle, a process analogous to the function of Class I aldolase enzymes.[6][7] The cycle involves the initial formation of an enamine intermediate between the ketone donor and the amino acid catalyst. This enamine then acts as a potent, neutral nucleophile, attacking the aldehyde acceptor. The catalyst's chiral environment dictates the facial selectivity of this attack, leading to the formation of an enantioenriched product upon hydrolysis, which regenerates the catalyst.[8][9]
The stereochemical outcome is largely determined by the transition state, often rationalized by the Zimmerman-Traxler model, where the bulky groups orient themselves to minimize steric clash.[5][8]
Figure 1: Generalized enamine catalytic cycle for the amino acid-catalyzed aldol reaction.
The Benchmark: L-Proline
L-Proline's prominence in organocatalysis is not accidental. Its rigid pyrrolidine ring structure restricts conformational flexibility, helping to create a well-defined chiral pocket in the transition state.[10] This pre-organization is a key factor in its ability to induce high enantioselectivity across a broad range of substrates.[11] However, while highly effective, L-Proline's selectivity can diminish with certain sterically less-differentiated substrates, and it often requires high catalyst loading and polar solvents for optimal performance.[1]
The Challenger: this compound's Steric Advantage
This compound is a non-proteinogenic amino acid distinguished by its bulky tert-butyl side chain.[12] This feature, which imparts significant steric hindrance, is the primary driver of its performance as a catalyst. In asymmetric synthesis, large steric groups are often employed to create a highly biased environment, effectively shielding one face of the reactive intermediate and forcing the incoming electrophile to approach from the least hindered direction.[12][13]
The tert-butyl group of this compound magnifies this effect compared to the isopropyl group of valine or the isobutyl group of leucine. This steric demand can lead to a more organized and tightly controlled transition state, resulting in superior levels of stereoselectivity, particularly in challenging cases where other catalysts may fall short.
Figure 2: Conceptual comparison of transition state models for L-Proline vs. This compound, highlighting the superior steric blocking by the tert-butyl group. (Illustrative diagrams, not to scale).
Performance Data: this compound vs. Other Amino Acids
Objective comparison requires experimental data. A study directly comparing L-Proline and this compound in the aldol reaction between cyclohexanone and various nitrobenzaldehydes provides valuable insights.[14][15] The results demonstrate that while both catalysts are effective, this compound can offer superior enantioselectivity.
| Catalyst | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of major anti-isomer | Reference |
| L-Proline | 4-Nitrobenzaldehyde | 95 | 96:4 | 96 | |
| This compound | 4-Nitrobenzaldehyde | 94 | 97:3 | 98 | [15] |
| L-Proline | 2-Nitrobenzaldehyde | 98 | 98:2 | 97 | [15] |
| This compound | 2-Nitrobenzaldehyde | 97 | 99:1 | >99 | [15] |
| L-Alanine | 4-Nitrobenzaldehyde | 98 | 85:15 | 70 | |
| L-Valine | 4-Nitrobenzaldehyde | 95 | 90:10 | 85 | [16] |
Table 1: Comparative performance of L-Proline, this compound, and other acyclic amino acids in the aldol reaction of cyclohexanone with substituted benzaldehydes.
Analysis & Insights: From the data, a clear trend emerges. For the reaction between cyclohexanone and nitrobenzaldehydes, this compound consistently provides a modest but significant improvement in enantiomeric excess compared to L-Proline. Both cyclic amino acids vastly outperform acyclic counterparts like Alanine and Valine, which, lacking the rigid ring structure, are less effective at organizing the catalytic transition state. The slightly higher diastereoselectivity observed with this compound further supports the hypothesis that its pronounced steric bulk leads to a more ordered and selective C-C bond formation.[15]
A researcher might choose this compound when aiming for the highest possible enantiopurity, especially in the later stages of a synthesis where maximizing the optical purity of a key intermediate is critical.
Experimental Corner: Protocols for Direct Comparison
To ensure a self-validating and trustworthy comparison, detailed, reproducible protocols are essential. Below are standardized procedures for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by this compound and L-Proline, respectively.
Figure 3: A standardized workflow for conducting and analyzing the organocatalyzed aldol reaction.
Protocol 1: this compound Catalyzed Aldol Reaction
-
Materials: this compound (20 mol%), 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv), cyclohexanone (5.0 mmol, 10 equiv), Dimethyl sulfoxide (DMSO, 1.0 mL).
-
Procedure:
-
To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add this compound (13.1 mg, 0.1 mmol).
-
Add DMSO (1.0 mL) and stir for 5 minutes to ensure dissolution.
-
Add cyclohexanone (0.52 mL, 5.0 mmol), followed by 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Seal the vial and stir the mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 24 hours (or upon completion as indicated by TLC), quench the reaction by adding 2 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: L-Proline Catalyzed Aldol Reaction
-
Materials: L-Proline (20 mol%), 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv), cyclohexanone (5.0 mmol, 10 equiv), Dimethyl sulfoxide (DMSO, 1.0 mL).
-
Procedure:
-
To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add L-Proline (11.5 mg, 0.1 mmol).
-
Follow steps 2 through 10 exactly as described in Protocol 1.
-
Causality Behind Experimental Choices:
-
Solvent (DMSO): DMSO is a common solvent for proline-catalyzed reactions as it effectively solubilizes the amino acid catalyst and the reagents.[11]
-
Excess Ketone: Using the ketone (cyclohexanone) in large excess serves a dual purpose: it acts as both the nucleophilic donor and the reaction solvent, driving the reaction equilibrium towards the product.[17]
-
Catalyst Loading (20 mol%): While lower loadings are sometimes possible, 20-30 mol% is a standard starting point for these reactions to ensure a reasonable reaction rate without being wasteful.[4]
-
Quenching: The use of saturated NH₄Cl, a mild acid, neutralizes the catalytic system and facilitates a clean workup.
Concluding Remarks
While L-Proline remains a versatile and highly effective "workhorse" catalyst for the asymmetric aldol reaction, this compound presents itself as a specialist catalyst for achieving maximal stereocontrol. Its formidable steric bulk creates a more defined and selective reaction environment, often translating to higher enantiomeric and diastereomeric purity of the final product. For researchers and drug development professionals, the choice of catalyst should be a strategic one. When developing a new synthetic route, L-Proline is an excellent starting point. However, when optimizing a key step where stereopurity is paramount, this compound should be considered a premier alternative, capable of pushing the boundaries of selectivity in organocatalyzed aldol reactions.
References
- List, B. (2002). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834.
- Zhao, C. G., et al. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Current Organic Synthesis, 8(4), 504-523.
- Wikipedia contributors. (2023, December 2). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia.
- Zhao, C. G., et al. (2011). Developing Novel Organocatalyzed Aldol Reactions for the Enantioselective Synthesis of Biologically Active Molecules. Bentham Science Publishers.
- Farooq, U., et al. (2020). Recent advancement and novel application of organocatalyzed aldol condensation reactions: A comprehensive review. Bio-organic Chemistry, 104, 104213.
- Notz, W., & Barbas, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(19), 4594-4604.
- Sakthivel, K., et al. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. ResearchGate.
- Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. The Scripps Research Institute.
- Sakthivel, K., et al. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(19), 4594–4604.
- Sakthivel, K., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Semantic Scholar.
- Bisai, V., & Singh, V. K. (2011). Organocatalytic Asymmetric Vinylogous Aldol Reactions. Synthesis, 2011(15), 2333-2347.
- Scott, A. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
- Korkmaz, N., et al. (2011). Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction. Turkish Journal of Chemistry, 35, 361-374.
- Al-Zoubi, R. (2010). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan.
- Apaydın, S., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 39, 1265-1280.
- Mase, N., et al. (2006). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (4), 443-445.
- Korkmaz, N., et al. (2011). Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals.
- Allemann, C., et al. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-569.
- de la Torre, A., et al. (2019). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 24(12), 2235.
- Kochetkov, K. A., et al. (2022). Direct Asymmetric Intermolecular Aldol Reactions Catalyzed by Amino Acids and Small Peptides. ResearchGate.
- List, B. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 35(8), 549-557.
- Natural Micron Pharm Tech. This compound. Product Page.
- Lan, Y., et al. (2018). Mechanistic and enantioselectivity analysis of amino acid-catalyzed asymmetric aldol reactions: a theoretical study. ResearchGate.
- Kim, J., et al. (2017). Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. ResearchGate.
- Zhang, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 699438.
- Agirre, M., et al. (2018). Organocatalysts Derived from Unnatural α‐Amino Acids: Scope and Applications. ResearchGate.
- Cheong, P. H.-Y., et al. (2008). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. ResearchGate.
- Companyó, X., et al. (2019). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules, 24(12), 2270.
- Zheng, X., et al. (2019). Asymmetric synthesis of this compound and l-3-hydroxyadamantylglycine using branched chain aminotransferase. Ovid.
- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(5), 1437-1467.
- Seebach, D., et al. (1996). anti-Selective Aldol Reactions of Amino Acid Ester Enolates. Application to the Synthesis of α-Alkylated β-Hydroxy Amino Acids. ResearchGate.
- Menzel, A., et al. (2004). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate.
- Wikipedia contributors. (2023, November 28). Aldol reaction. In Wikipedia, The Free Encyclopedia.
- Reddy, G. S., & Kumar, A. (2020). Stereoselective Aldol and Conjugate Addition Reactions Mediated by Proline‐Based Catalysts and Its Analogues: A Concise Review. ResearchGate.
- Branco, L. C., et al. (2011). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. ResearchGate.
- Kochetkov, K. A., et al. (2022). Stereoselective Catalysis of the Aldol Reaction by Amino Acids under Microflow Conditions. ResearchGate.
- Ashenhurst, J. (2023). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencegate.app [sciencegate.app]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. harvest.usask.ca [harvest.usask.ca]
A Senior Application Scientist's Guide to the Quantitative Analysis of L-tert-Leucine in Reaction Mixtures: An LC-MS Focused Comparison
For researchers, synthetic chemists, and professionals in drug development, the precise quantification of chiral molecules like L-tert-Leucine within complex reaction mixtures is paramount for process optimization, yield determination, and ensuring enantiomeric purity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this purpose, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of why LC-MS often emerges as the superior choice and provide a detailed, validated protocol for its implementation.
The Analytical Challenge: Why this compound Demands a Robust Method
This compound, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of pharmaceuticals, including antiviral and anticancer agents. Its bulky tert-butyl group presents unique analytical challenges. A successful quantitative method must offer:
-
Selectivity: The ability to distinguish this compound from its enantiomer (D-tert-Leucine), structural isomers (like leucine and isoleucine), and other components of the reaction matrix.
-
Sensitivity: The capacity to detect and quantify low levels of the analyte, which is critical for reaction monitoring and impurity profiling.
-
Accuracy and Precision: The assurance that the measured amount is the true amount, with high reproducibility.
-
Speed: A high-throughput method is often desirable in a drug development setting.
A Comparative Overview of Analytical Techniques
While several methods can be employed for the analysis of amino acids, their performance characteristics for the specific task of quantifying this compound in a reaction mixture can vary significantly.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity, ability to handle complex matrices, can be used for chiral separations without derivatization.[1][2][3] | Higher initial instrument cost, potential for matrix effects.[4] | Demanding applications requiring high sensitivity, selectivity, and speed. |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Lower instrument cost, robust and widely available. | Lower sensitivity, often requires derivatization for UV detection of amino acids.[4][5][6] | Simpler mixtures where high sensitivity is not critical. |
| GC-MS | Gas chromatographic separation with mass-based detection. | High chromatographic resolution. | Requires derivatization to make amino acids volatile, potential for thermal degradation. | Analysis of volatile derivatives of amino acids. |
| Colorimetric Assays (e.g., Ninhydrin) | Chemical reaction producing a colored product, measured by spectrophotometry. | Simple, low cost. | Low specificity, not suitable for complex mixtures, does not provide chiral information.[7][8] | Preliminary qualitative or semi-quantitative screening. |
As the table illustrates, while other techniques have their place, LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for challenging quantitative applications in complex matrices. The ability to directly couple chiral chromatography with mass spectrometric detection provides an unparalleled advantage for the analysis of this compound.
The LC-MS Workflow for this compound Quantification: A Step-by-Step Protocol
The following protocol outlines a robust method for the quantitative analysis of this compound in a reaction mixture using LC-MS. The rationale behind each step is provided to ensure a deep understanding of the methodology.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by LC-MS.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to present a clean, homogenous sample to the LC-MS system, free from interferences that could compromise the analysis.
-
Step 1: Quenching the Reaction. Immediately upon taking a time point, the reaction should be quenched to stop any further conversion. This can be achieved by rapid cooling or the addition of a quenching agent. The choice of quenching agent will depend on the reaction chemistry but should be inert to the analyte and the analytical method.
-
Step 2: Protein/Catalyst Precipitation. For reactions involving enzymes or other protein-based catalysts, or to remove other high molecular weight species, a precipitation step is crucial.
-
Protocol: To 100 µL of the reaction mixture, add 400 µL of cold acetonitrile. Vortex thoroughly for 30 seconds. The acetonitrile acts as a protein precipitant.
-
Causality: Acetonitrile disrupts the solvation shell of proteins, causing them to aggregate and precipitate out of the solution. This is a simple and effective "dilute and shoot" approach that minimizes sample handling.[4]
-
-
Step 3: Centrifugation. Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated material.[9]
-
Step 4: Supernatant Collection and Dilution. Carefully collect the supernatant, which contains this compound. Dilute the supernatant with the initial mobile phase to a concentration within the linear range of the calibration curve. This also ensures the sample solvent is compatible with the mobile phase, preventing peak distortion.[10]
LC-MS Analysis: Separation and Detection
This is the core of the analytical method, where this compound is separated from other components and detected by the mass spectrometer.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase is essential for separating L- and D-tert-Leucine. Crown ether-based columns, such as CROWNPAK CR-I(+), are highly effective for the enantioseparation of underivatized amino acids.[11][12]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic components. The exact gradient profile will need to be optimized for the specific reaction mixture.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amino acids.
-
Detection Mode:
-
Selected Ion Monitoring (SIM): For a simple, sensitive analysis, monitor the [M+H]⁺ ion of this compound (m/z 132.102).
-
Multiple Reaction Monitoring (MRM): For enhanced selectivity in complex matrices, a tandem mass spectrometer (MS/MS) can be used. A precursor ion (m/z 132.1) is selected and fragmented, and a specific product ion is monitored. This significantly reduces chemical noise.
-
-
Source Parameters: Gas temperatures, nebulizer pressure, and capillary voltage should be optimized to achieve a stable and robust signal for this compound.
-
Data Analysis: From Signal to Concentration
-
Step 1: Peak Integration. The chromatographic peak corresponding to this compound is integrated to determine its area.
-
Step 2: Calibration Curve. A calibration curve is constructed by analyzing a series of standards of known this compound concentrations. The peak area is plotted against the concentration. A linear regression is then applied to the data points.
-
Step 3: Quantification. The concentration of this compound in the unknown sample is determined by interpolating its peak area on the calibration curve.
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the quantitative data, the LC-MS method must be validated for several key parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogenous sample. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Conclusion
For the quantitative analysis of this compound in a reaction mixture, LC-MS, particularly when coupled with chiral chromatography, offers a powerful and reliable solution. Its high sensitivity, selectivity, and speed make it an invaluable tool in a research and drug development setting. While other techniques have their merits, they often fall short in handling the complexity and low concentration levels encountered in real-world samples. By following a well-designed and validated LC-MS protocol, researchers can have high confidence in their quantitative results, enabling them to make informed decisions in their synthetic and process development endeavors.
References
- ResearchGate. Review: Determination of Amino Acids by Different Methods. [Link]
- Springer Protocols.
- Agilent Technologies.
- National Institutes of Health (NIH).
- MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
- Biology Discussion. Qualitative and Quantitative Tests for Amino Acids and Proteins. [Link]
- Virtual Labs. Quantitative Estimation of Amino Acids by Ninhydrin. [Link]
- PubMed.
- Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. [Link]
- AVESIS.
- YouTube. How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. [Link]
- Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. [Link]
- ResearchGate. Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]
- Agilent.
- PubMed. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. [Link]
- PubMed. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]
- PubMed Central.
- ResearchGate. Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. [Link]
- LGC Group.
Sources
- 1. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methods for Amino Acids Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 6. advion.com [advion.com]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Virtual Labs [biotech01.vlabs.ac.in]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
The Catalyst's Keystone: A Comparative Guide to L-tert-Leucine Derivatives in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity. In this landscape, L-tert-Leucine has emerged as a powerhouse chiral building block. Its defining feature, the bulky and sterically demanding tert-butyl group, provides a robust scaffold for inducing asymmetry in a vast array of chemical transformations.[1][2][3] This guide offers a comparative analysis of various this compound derivatives as catalysts and ligands, providing experimental data and mechanistic insights to aid researchers in catalyst selection and development.
This compound: The Unmodified Catalyst in Action
Beyond its role as a precursor, this compound itself can function as a highly effective organocatalyst. Its primary amine and carboxylic acid moieties allow it to engage in enamine and iminium catalysis, while the bulky side chain effectively shields one face of the reactive intermediate, directing the approach of the electrophile.
A prime example is the direct asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. When compared to other natural amino acids, this compound often demonstrates superior performance in terms of stereoselectivity and reactivity.
Comparative Performance in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction of chloroacetone with various aromatic aldehydes highlights the efficacy of this compound. Experimental data reveals its superiority over other primary amino acids like L-valine and L-leucine, which provide the desired product in lower yields.[4]
| Catalyst | Aldehyde (Substrate) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| This compound | 4-Nitrobenzaldehyde | 91 | 12:1 | 92 |
| This compound | 2-Nitrobenzaldehyde | 99 | 16:1 | 95 |
| This compound | 4-Chlorobenzaldehyde | 80 | 11:1 | 91 |
| This compound | Benzaldehyde | 65 | 8:1 | 85 |
| L-Valine | 4-Nitrobenzaldehyde | 25 | 4:1 | 75 |
| L-Leucine | 4-Nitrobenzaldehyde | 30 | 5:1 | 80 |
Data synthesized from Umehara, A. et al., Synlett 2012.[4]
Mechanistic Rationale
The high syn-selectivity and enantioselectivity are attributed to the formation of a stable enamine intermediate. The bulky tert-butyl group of this compound dictates a specific conformation of the enamine, exposing one face to electrophilic attack while sterically hindering the other. A proposed transition state involves a hydrogen bond between the carboxylic acid of the catalyst and the aldehyde, further organizing the assembly for stereoselective bond formation.[4]
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Derivative Focus 1: Tridentate Schiff Base Ligands
Modification of this compound into Schiff base ligands creates powerful platforms for asymmetric metal catalysis. These ligands, typically tridentate, coordinate to a metal center (e.g., Copper(II)) to form a chiral Lewis acid catalyst. The steric bulk of the tert-butyl group is translated to the ligand framework, creating a well-defined chiral pocket around the metal.
Application in the Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for synthesizing β-nitroalcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.[5][6] Chiral copper(II) complexes of this compound-derived Schiff bases have proven effective for this transformation.
| Ligand Derivative (R group) | Yield (%) | Enantiomeric Excess (ee, %) |
| R = Phenyl | 65 | 55 |
| R = 4-Methoxyphenyl | 76 | 66 |
| R = 4-Nitrophenyl | 58 | 48 |
| R = 2-Hydroxyphenyl | 72 | 60 |
Reaction Conditions: Benzaldehyde, nitromethane, Cu(OAc)₂, ligand, isopropanol. Data from Korkmaz, N. et al., Turk J Chem 2011.[5][6]
The data indicates that electron-donating groups on the aromatic ring of the Schiff base ligand (e.g., 4-methoxyphenyl) can enhance both the yield and enantioselectivity of the reaction. This is likely due to the increased electron density at the metal center, which can influence the catalyst's Lewis acidity and the binding of the substrates.
Caption: Schematic of a Cu(II) complex with a tridentate this compound Schiff base ligand.
Derivative Focus 2: Chiral Phase-Transfer Catalysts
By converting the amine group of this compound into a quaternary ammonium salt, a potent chiral phase-transfer catalyst (PTC) can be synthesized. These catalysts are instrumental in reactions involving two immiscible phases, facilitating the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs. The chiral environment of the PTC ensures that the reaction proceeds stereoselectively.
Application in Asymmetric Synthesis of 4-Azaindoline Derivatives
Chiral PTCs derived from this compound have been successfully employed in the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles. These structures are valuable scaffolds in medicinal chemistry.
| Substrate (R' group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| H | 95 | >99:1 | 90 |
| 4-F | 99 | >99:1 | 91 |
| 4-Cl | 96 | >99:1 | 88 |
| 4-Me | 92 | >99:1 | 85 |
Catalyst: N-benzyl-N-methyl-L-tert-leucinol derived quaternary ammonium salt. Data from Zhao, Z. et al., Chemical Research in Chinese Universities 2021.[7]
The consistently high yields, diastereoselectivities, and enantioselectivities across various substrates underscore the robustness and effectiveness of this catalyst class. The bulky tert-butyl group is crucial for creating a rigid chiral environment within the ion pair formed between the catalyst and the reacting anion, thereby controlling the trajectory of the subsequent intramolecular reaction.
Experimental Protocol: this compound-Catalyzed Asymmetric Aldol Reaction
This protocol provides a self-validating system for assessing the catalytic activity of this compound in the syn-selective aldol reaction of chloroacetone.
Objective: To synthesize a chiral syn-α-chloro-β-hydroxy ketone via direct asymmetric aldol reaction.
Materials:
-
This compound (20 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Chloroacetone (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)
-
Stir bar
-
Reaction vial
Procedure:
-
Catalyst and Substrate Preparation: To a dry reaction vial equipped with a stir bar, add the aromatic aldehyde (1.0 mmol) and this compound (0.2 mmol, 20 mol%).
-
Causality: Using a precise amount of catalyst is crucial for reproducibility. 20 mol% is often a good starting point for optimization in organocatalysis.
-
-
Solvent and Nucleophile Addition: Add anhydrous DMF (2.0 mL) to the vial and stir the mixture until the catalyst is fully dissolved. Then, add chloroacetone (2.0 mmol).
-
Causality: DMF is a polar aprotic solvent that helps to solubilize the reagents and facilitate the formation of the enamine intermediate. Anhydrous conditions are important to prevent unwanted side reactions.
-
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).
-
Trustworthiness: TLC allows for real-time monitoring, ensuring the reaction is stopped at the optimal point to maximize yield and minimize side-product formation.
-
-
Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Causality: This step separates the desired organic product from the aqueous phase containing the catalyst and salts.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for the this compound catalyzed aldol reaction.
Conclusion and Future Outlook
This compound and its derivatives stand out as remarkably versatile and efficient tools in the field of asymmetric catalysis. The inherent steric bulk of the tert-butyl group provides a reliable and powerful means of controlling stereochemistry, whether the parent amino acid is used directly as an organocatalyst or incorporated into more complex ligand and phase-transfer catalyst structures. The experimental data consistently demonstrates high levels of stereocontrol across a range of important chemical transformations. Future research will likely focus on immobilizing these catalysts on solid supports for enhanced recyclability and exploring new derivatives with fine-tuned electronic and steric properties to tackle even more challenging asymmetric syntheses.
References
- Meng, X., et al. (2021). Identification and Rational Engineering of a High Substrate-Tolerant Leucine Dehydrogenase Effective for the Synthesis of this compound. ResearchGate.
- Zhao, Z., et al. (2021). Asymmetric Synthesis of 3-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles Catalyzed by Phase-Transfer Catalyst Derived from tert-Leucine. Chemical Research in Chinese Universities, 37(4), 1-5.
- Hong, S., et al. (2011). Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-52.
- Wang, C., et al. (2021). Leucine dehydrogenase-catalyzed reaction and the mechanism of the high-throughput screening method. ResearchGate.
- Jia, Y-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 649990.
- Meng, X., et al. (2021). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. Marine Drugs, 19(10), 558.
- Li, Y., et al. (2015). Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid. ResearchGate.
- Korkmaz, N., et al. (2011). Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction. Turkish Journal of Chemistry, 35, 361-374.
- Wu, Z., et al. (2016). Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of this compound Synthesis. Applied Microbiology and Biotechnology, 100(12), 5327-35.
- Korkmaz, N., et al. (2011). (PDF) Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction. ResearchGate.
- Menzel, A., et al. (2004). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of this compound Using a Whole Cell-Catalyst. ResearchGate.
- Seo, Y-M., & Yun, H. (2011). Enzymatic synthesis of this compound with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-52.
- Umehara, A., et al. (2012). Stereoselective synthesis of vic-halohydrins via this compound-catalyzed syn-selective aldol reaction. SciSpace.
- Liu, H., et al. (2021). Synthesis of this compound by LeuDH coupling with GDH. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
comparative study of different leucine dehydrogenase enzymes for L-tert-Leucine production
For Researchers, Scientists, and Drug Development Professionals
L-tert-leucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals. Its bulky tert-butyl group imparts unique conformational constraints, making it a valuable component in the design of enzyme inhibitors and chiral auxiliaries. The biocatalytic production of this compound via the reductive amination of trimethylpyruvic acid (TMP) using leucine dehydrogenase (LeuDH) offers a green and highly stereoselective alternative to traditional chemical synthesis.[1][2] This guide provides a comparative analysis of various LeuDH enzymes, offering insights into their performance and guiding the selection of an optimal biocatalyst for this compound production.
The Central Role of Leucine Dehydrogenase
Leucine dehydrogenase (EC 1.4.1.9) is an NAD(H)-dependent oxidoreductase that catalyzes the reversible oxidative deamination of L-leucine and other branched-chain amino acids to their corresponding α-keto acids.[2][3][4] For the synthesis of this compound, the reverse reaction, the reductive amination of TMP, is of primary interest. The stereoselectivity of LeuDH is a key advantage, typically yielding this compound with an enantiomeric excess (e.e.) greater than 99%.[3][5]
The efficiency of this bioconversion is critically dependent on the intrinsic properties of the chosen LeuDH, including its substrate affinity, catalytic activity, and stability under process conditions. Furthermore, the high cost of the NADH cofactor necessitates a robust cofactor regeneration system, often achieved by co-expressing a second dehydrogenase, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), to ensure process viability.[3][6][7]
Comparative Analysis of Leucine Dehydrogenase Enzymes
The selection of an appropriate LeuDH is a critical first step in developing an efficient this compound production process. Below is a comparative analysis of several well-characterized LeuDH enzymes from different microbial sources.
Kinetic Parameters
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide fundamental insights into the enzyme's affinity for its substrate and its catalytic efficiency. A lower Km value for TMP indicates a higher affinity, while a higher kcat value signifies a faster conversion rate. The catalytic efficiency (kcat/Km) is a crucial metric for comparing enzyme performance.
| Enzyme Source | Km (TMP) [mM] | kcat (TMP) [s-1] | kcat/Km (TMP) [s-1mM-1] | Reference |
| Pseudomonas balearica (PbLeuDH) | 4.92 | - | 24.49 | [1] |
| Exiguobacterium sibiricum (EsLeuDH) | 5.96 | - | 7.62 | [6] |
| Planifilum fimeticola (PfLeuDH) | - | - | - | [2][3] |
| Laceyella sacchari (LsLeuDH) | - | - | - | [2][3] |
| Lysinibacillus sphaericus (mutant H6) | - | - | - | [8] |
| Bacillus coagulans (BcLeuDH) | 13.20 | - | 1.61 | [1] |
| Alcanivorax dieselolei (AdLeuDH) | 100 | - | 0.10 | [1] |
Note: Direct comparison of kcat values can be challenging as they are not always reported. The catalytic efficiency (kcat/Km) serves as a more standardized metric for comparison.
Expert Insight: While a low Km is generally desirable, in industrial settings where high substrate concentrations are used, an enzyme with a higher Km and a very high kcat might be more effective, provided substrate inhibition is not a significant issue. The PbLeuDH from Pseudomonas balearica demonstrates a particularly high catalytic efficiency for TMP, making it a promising candidate for this compound production.[1]
Optimal Reaction Conditions and Stability
The pH and temperature optima, as well as the stability of the enzyme under these conditions, are critical for designing a robust and efficient biocatalytic process.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Thermostability | Reference |
| Pseudomonas balearica (PbLeuDH) | 10.0 | 30-70 | - | [1] |
| Exiguobacterium sibiricum (EsLeuDH) | - | - | Half-life of 14.7 h at 50°C | [6] |
| Citrobacter freundii JK-9 | 10.5 | 60-75 (optimum 60) | Retains full activity after 50 min at 60°C | [4] |
| Laceyella sacchari (LsLeuDH) | 10.5 | - | Excellent thermostability | [2][3] |
| Bacillus caldolyticus | - | - | 50% residual activity after 30 min at 80°C | [9] |
| Pseudomonas aeruginosa | 8.5 | 60 | - | [10] |
Expert Insight: Thermostable enzymes, such as those from Citrobacter freundii and Bacillus caldolyticus, are highly advantageous for industrial applications.[4][9] Higher reaction temperatures can increase reaction rates, improve substrate solubility, and reduce the risk of microbial contamination. However, the stability of the cofactor NADH at elevated temperatures must also be considered.
Experimental Protocols
To facilitate the comparative evaluation of LeuDH enzymes, we provide standardized protocols for key assays.
Protein Expression and Purification
A standardized protocol for the expression and purification of His-tagged LeuDH enzymes is crucial for obtaining reliable and comparable data.
Step-by-Step Methodology:
-
Transformation: Transform the expression vector containing the LeuDH gene into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged LeuDH with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified enzyme to a suitable storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Enzyme Activity Assay
The activity of LeuDH is typically determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(H) cofactor.
Reductive Amination (this compound Synthesis):
-
Prepare a reaction mixture (1 mL) containing:
-
100 mM Glycine-NaOH buffer (pH 10.0)
-
2 M NH4Cl-NH4OH buffer (pH 10.0)
-
30 mM Trimethylpyruvic acid (TMP)
-
0.4 mM NADH
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified LeuDH.
-
Monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Oxidative Deamination:
-
Prepare a reaction mixture (1 mL) containing:
-
100 mM Glycine-NaOH buffer (pH 10.5)
-
10 mM L-leucine
-
1 mM NAD+
-
-
Follow the same procedure as for reductive amination, but monitor the increase in absorbance at 340 nm.
Determination of Kinetic Parameters
Kinetic parameters are determined by measuring the initial reaction rates at varying concentrations of one substrate while keeping the concentrations of other substrates constant and saturating.
-
For the determination of Km for TMP, vary its concentration (e.g., 1-50 mM) while keeping the NADH concentration fixed (e.g., 0.4 mM).
-
For the determination of Km for NADH, vary its concentration (e.g., 0.05-0.5 mM) while keeping the TMP concentration fixed and saturating (e.g., 50 mM).
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Visualizing the Process
Enzymatic Reaction of this compound Synthesis
Caption: Reductive amination of TMP to this compound catalyzed by LeuDH.
General Experimental Workflow for LeuDH Characterization
Caption: A typical workflow for the characterization of a novel LeuDH.
Decision Tree for LeuDH Selection
Caption: A guide for selecting a suitable LeuDH based on process requirements.
Conclusion
The selection of an optimal leucine dehydrogenase is a multifaceted decision that requires careful consideration of kinetic parameters, stability, and the specific requirements of the intended industrial process. While enzymes like PbLeuDH show excellent catalytic efficiency, thermostable variants from organisms such as Citrobacter freundii and Bacillus caldolyticus offer significant advantages for large-scale production. This guide provides a framework for the comparative evaluation of LeuDH enzymes and standardized protocols to aid researchers in making informed decisions for the efficient and sustainable production of this compound. Future efforts in enzyme engineering, such as the directed evolution of LeuDH, hold the promise of further enhancing catalytic efficiency and substrate tolerance, paving the way for even more cost-effective and robust biocatalytic processes.[8]
References
- Jia, Y.-Y., Xie, Y.-L., Yang, L.-L., Shi, H.-L., Lu, Y.-F., Zhang, S.-P., Tang, C.-D., Yao, L.-G., & Kan, Y.-C. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 649914. [Link]
- Chen, F., Zheng, P., Zhang, W., Sun, Z., & Ma, Y. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. Molecules, 27(15), 4935. [Link]
- Khoramabadi, N., Ronaghi, A., & Khajeh, K. (2015). Isolation and characterization of Leucine dehydrogenase from a thermophilic Citrobacter freundii JK-91strain Isolated from Jask Port. Avicenna journal of medical biotechnology, 7(4), 164–169. [Link]
- Various Authors. (2021). Leucine dehydrogenase-catalyzed reaction and the mechanism of the...
- Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers. [Link]
- Li, C., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. Frontiers in Bioengineering and Biotechnology. [Link]
- Li, C., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. Frontiers. [Link]
- Zhu, L., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- Kim, K.-J., et al. (2016). The Crystal Structure of L-Leucine Dehydrogenase from Pseudomonas aeruginosa. The Protein Journal, 35(4), 281–288. [Link]
- Various Authors. (2016). Effects of temperature and pH on the enzyme activity and stability of...
- Chen, K., & Zeng, B. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. Molecules, 26(23), 7287. [Link]
- Nagata, S., et al. (1988). Purification and Characterization of Leucine Dehydrogenase from the Thermophile 'BaciZIus caldoiyticus'. Microbiology, 134(5), 1305–1311. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of Leucine dehydrogenase from a thermophilic Citrobacter freundii JK-91strain Isolated from Jask Port - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. The Crystal Structure of L-Leucine Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of L-tert-Leucine as a Chiral Auxiliary
To the Researchers, Scientists, and Drug Development Professionals shaping the future of asymmetric synthesis: In the pursuit of enantiomerically pure compounds, the choice of a chiral auxiliary is a critical decision point, balancing stereochemical control against economic and practical viability. While the seminal work of David A. Evans with oxazolidinone auxiliaries set a gold standard[1][2], the landscape of synthetic tools is ever-evolving. This guide provides an in-depth, data-driven analysis of L-tert-Leucine, a non-proteinogenic amino acid that has emerged as a powerhouse chiral auxiliary, often outperforming its predecessors in both selectivity and efficiency.
We will dissect the true cost of employing this compound, moving beyond the price-per-gram to a holistic view that includes synthesis, application, and recovery. This is juxtaposed with a rigorous examination of its benefits, grounded in mechanistic principles and supported by experimental data.
Section 1: The Holistic Cost Analysis of this compound
A comprehensive cost analysis extends beyond the initial procurement price. It encompasses the entire lifecycle of the auxiliary, from its synthesis to its recovery and reuse.
Procurement and Synthesis: A Shifting Paradigm
Historically, the cost of unnatural amino acids like this compound was a significant barrier to their widespread adoption. However, advancements in biocatalysis have fundamentally altered this equation. Enzymatic methods, particularly those using Leucine Dehydrogenase (LeuDH) or Branched-Chain Aminotransferase (BCAT), are making large-scale production more economically feasible and sustainable than traditional chemical synthesis[3][4][5]. These methods offer high optical purity, mild reaction conditions, and improved yields, directly impacting the starting cost for any synthetic campaign[6][7].
The enzymatic synthesis workflow significantly reduces the cost and environmental impact compared to older chemical methods.
Caption: Enzymatic Synthesis of this compound.
Comparative Procurement Costs:
| Compound | Supplier Example | Price (USD/gram) | Price (USD/mole) |
| This compound | Sigma-Aldrich | ~ | ~$661 |
| (S)-4-isopropyloxazolidin-2-one (from L-Valine) | Sigma-Aldrich | ~ | ~$563 |
| (S)-4-benzyloxazolidin-2-one (from L-Phenylalanine) | Sigma-Aldrich | ~ | ~$744 |
Note: Prices are approximate, based on catalog values for small quantities as of early 2026, and can vary significantly based on supplier, purity, and, most importantly, scale. For industrial quantities, the cost differential often changes, especially with the increasing efficiency of this compound bioproduction.[8][9]
Operational Costs: Attachment, Cleavage, and Recovery
The true cost is revealed in the operational steps. An ideal auxiliary is not only effective but also easily attached, cleaved, and recycled.
-
Attachment: this compound is readily converted into various auxiliary forms, such as N-acetylthiazolidinethiones. The acylation procedures are standard and comparable in cost and effort to those for Evans auxiliaries[10].
-
Cleavage: The conditions for removing this compound-based auxiliaries are often mild, preserving sensitive functional groups in the product. This reduces the need for additional protection/deprotection steps, saving both time and material costs.
-
Recovery and Recycling: High recovery rates are crucial for cost-effectiveness in large-scale synthesis. Due to their crystalline nature and stability, this compound and its derivatives can often be recovered in high yields (>90%) and reused, significantly lowering the effective cost over multiple cycles[11][12].
The following workflow illustrates the lifecycle of a chiral auxiliary, highlighting the critical recovery step that impacts overall cost-effectiveness.
Caption: General Workflow of an Auxiliary-Mediated Synthesis.
Section 2: The Benefit Analysis: Unpacking Performance and Versatility
The primary benefit of any chiral auxiliary is its ability to induce high levels of stereoselectivity. Here, the unique structure of this compound provides a distinct advantage.
The Mechanistic Advantage: The Power of the tert-Butyl Group
The efficacy of this compound stems from the steric demand of its tert-butyl group. This bulky, rigid moiety creates a highly effective stereochemical shield. When incorporated into a substrate, such as an N-acyl derivative, it effectively blocks one face of the corresponding enolate from the approach of an electrophile. This steric hindrance is more pronounced than that of the isopropyl group from valine or the more flexible benzyl group from phenylalanine, often leading to superior diastereoselectivity[13][14].
Performance in Key Asymmetric Reactions
The true measure of an auxiliary is its performance. This compound derivatives have demonstrated exceptional results across a range of crucial C-C bond-forming reactions.
Case Study: The Acetate Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis. While Evans auxiliaries are highly effective for propionate and other substituted aldol reactions, they are often less selective for the synthetically crucial acetate aldol reaction. In contrast, tert-leucine-derived N-acetylthiazolidinethione auxiliaries provide outstanding levels of diastereoselection[15].
Experimental Protocol: Diastereoselective Acetate Aldol Reaction [15][16]
-
Enolization: A solution of the N-acetylthiazolidinethione derived from this compound (1.0 equiv) in dry CH₂Cl₂ is cooled to 0 °C. Dichlorophenylborane (1.2 equiv) is added, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.3 equiv). The mixture is stirred for 30 minutes to form the boron enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C. The desired aldehyde (1.5 equiv) is added dropwise. The reaction is stirred for 2-3 hours at -78 °C.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is warmed to room temperature and stirred for 1 hour.
-
Purification & Cleavage: The product is extracted, and the solvent is removed. The crude aldol adduct can then be cleaved. For example, hydrolysis with LiOH provides the enantiomerically enriched β-hydroxy carboxylic acid, and the auxiliary can be recovered from the reaction mixture.
Comparative Performance Data in Aldol Reactions:
| Aldehyde | This compound Auxiliary (d.r.)[15] | Evans Valine Auxiliary (d.r.) |
| Isobutyraldehyde | >100:1 | 97:3 |
| Benzaldehyde | >100:1 | 95:5 |
| Propionaldehyde | 9.5:1 | >99:1* |
*Note: The Evans auxiliary excels in the propionate aldol reaction, for which it is famous, while the this compound auxiliary shows its distinct advantage in the challenging acetate aldol reaction.
Versatility and Applications
The utility of this compound is not confined to aldol chemistry. It is a versatile precursor for a wide array of chiral ligands and auxiliaries used in:
-
Pharmaceutical Synthesis: It is a key building block for synthesizing antiviral drugs like Atazanavir and Telaprevir, and other complex pharmaceutical intermediates[13][17][18].
-
Chiral Ligand Synthesis: It serves as a precursor for widely used ligands such as (S)-tert-butylPHOX.
-
Radical Reactions: It has been employed in metal-free tandem radical cyclization reactions.
Section 3: The Final Verdict: A Decision Matrix for the Synthetic Chemist
The choice of a chiral auxiliary is context-dependent. The following decision matrix provides a framework for selecting the optimal tool for the job.
Caption: Decision Matrix for Chiral Auxiliary Selection.
This compound has transitioned from a niche, expensive building block to a mainstream, high-performance chiral auxiliary. Its primary benefit lies in the exceptional steric control imparted by the tert-butyl group, which frequently translates to higher diastereoselectivity, particularly in challenging transformations like the acetate aldol reaction.
While the upfront cost can be comparable to or slightly higher than traditional auxiliaries at the research scale, its economic advantage becomes increasingly apparent on a larger scale. This is driven by the falling production costs from efficient biocatalytic routes and the high recovery and recycling rates that minimize waste and preserve the chiral pool. For scientists and drug development professionals aiming for the highest levels of stereocontrol with a scalable and economically viable methodology, this compound warrants serious consideration as a premier tool in the asymmetric synthesis toolbox.
References
- PubMed. Enzymatic synthesis of this compound with branched chain aminotransferase.
- ResearchGate. Synthesis of this compound by LeuDH coupling with GDH.
- ResearchGate. From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.
- PubMed. Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of this compound Synthesis.
- Natural Micron Pharm Tech. This compound.
- PubMed. Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity.
- ResearchGate. Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase.
- ResearchGate. Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B).
- National Center for Biotechnology Information. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production.
- ResearchGate. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.
- Precedence Research. This compound Market Size, Future Growth and Forecast 2033.
- Wikipedia. Chiral auxiliary.
- ResearchGate. Methods for cleavage of chiral auxiliary.
- ResearchGate. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one.
- University of Bristol Research Portal. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2.
- National Center for Biotechnology Information. This compound.
- SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- National Center for Biotechnology Information. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DL -tert-Leucine 98 33105-81-6 [sigmaaldrich.com]
- 16. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 17. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 18. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Absolute Configuration of L-tert-Leucine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical advancement. The precise three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, a fundamental principle governing biological activity. This guide provides an in-depth comparison of the principal analytical techniques for validating the absolute configuration of L-tert-Leucine derivatives, molecules of significant interest due to their prevalence in chiral auxiliaries, ligands, and pharmacologically active compounds.
We will move beyond a simple listing of methods to delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is grounded in authoritative references to provide a comprehensive and trustworthy resource.
The Critical Importance of Stereochemistry in this compound Derivatives
This compound, with its bulky tert-butyl group, imparts significant steric hindrance, making its derivatives valuable in asymmetric synthesis and as components of therapeutic agents.[1][2] The biological and chemical properties of these derivatives are intrinsically linked to their absolute configuration. An incorrect stereochemical assignment can lead to the development of an inactive or, in the worst case, a harmful drug candidate. Therefore, rigorous and orthogonal validation of the absolute configuration is not merely a procedural step but a critical aspect of scientific integrity and drug safety.
A Comparative Overview of Analytical Techniques
The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of suitable chromophores or heavy atoms, and the availability of instrumentation. This guide will compare the "gold standard," X-ray crystallography, with powerful spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[3] | Differential absorption of left and right circularly polarized infrared light.[4] | Differential absorption of left and right circularly polarized UV-Vis light.[5] | Formation of diastereomers with distinct NMR spectra.[6] |
| Sample State | Single crystal[7] | Solution or neat liquid[7] | Solution[7] | Solution |
| Key Requirement | High-quality single crystal.[7] | Chiral molecule with IR active vibrational modes.[7] | Chiral molecule with a UV-Vis chromophore.[7] | Reactive functional group (e.g., -OH, -NH2).[8] |
| Primary Output | 3D molecular structure, Flack parameter.[7] | VCD spectrum for comparison with quantum chemical calculations.[7] | ECD spectrum for comparison with quantum chemical calculations.[7] | Diastereomeric NMR spectra for Δδ analysis.[8] |
| Confidence | High (often considered definitive).[7] | High, with good correlation between experimental and calculated spectra.[7] | High, with good correlation between experimental and calculated spectra.[7] | High, when applied with rigorous models (e.g., Mosher's method).[8] |
X-ray Crystallography: The Unambiguous Standard
Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[9] The technique relies on the diffraction of X-rays by a crystalline lattice. To establish the absolute configuration, the phenomenon of anomalous dispersion is utilized.[10] This effect arises when the X-ray wavelength is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays.[3]
Causality in Experimental Design:
The success of an X-ray crystallographic determination of absolute configuration hinges on two primary conditions: the crystal must be non-centrosymmetric, and it must contain an atom that exhibits significant anomalous scattering for the given X-ray radiation.[10] For enantiomerically pure compounds, the first condition is inherently met as they crystallize in non-centrosymmetric space groups.[10] The second condition is more critical for organic molecules, which are primarily composed of light atoms (C, H, N, O). While it is now possible to determine the absolute configuration with oxygen as the heaviest atom, the presence of a heavier atom (e.g., S, Cl, Br) significantly enhances the anomalous signal, leading to a more confident assignment.[11][12]
Experimental Protocol:
-
Crystal Growth: The most challenging step is often growing a high-quality single crystal of the enantiomerically pure this compound derivative (typically 0.1-0.3 mm in size).[7] Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed.
-
Data Collection: The crystal is mounted on a diffractometer and diffraction data are collected. The choice of X-ray wavelength is crucial. For organic molecules lacking heavy atoms, Cu Kα radiation is often preferred to maximize the anomalous dispersion effect.[7]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Friedel pairs (reflections hkl and -h-k-l), which are no longer equal in the presence of anomalous dispersion.[3] The Flack parameter is a critical value derived from this analysis; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[7]
Self-Validation:
The internal consistency of the crystallographic data, including low R-factors and a Flack parameter with a small standard uncertainty, provides a robust self-validation of the assigned absolute configuration.
Workflow Diagram:
Caption: X-ray crystallography workflow for absolute configuration determination.
Chiroptical Spectroscopy: Probing Chirality in Solution
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules in solution.[4][13] The resulting spectrum is unique to a specific enantiomer, with its mirror image producing an equal and opposite spectrum.[14] The absolute configuration is determined by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations.[15]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures differential absorption in the infrared region, corresponding to vibrational transitions.[4] This makes VCD applicable to a wide range of molecules, as nearly all organic molecules have IR-active vibrations.
Causality in Experimental Design:
The reliability of a VCD-based assignment depends on the quality of both the experimental spectrum and the computational prediction. For conformationally flexible molecules like many this compound derivatives, it is crucial to perform a thorough conformational search to identify all low-energy conformers that contribute to the observed VCD spectrum.[16] The final predicted spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., CDCl3) at a concentration of 1-10 mg/mL.[7]
-
Spectral Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer.[4]
-
Computational Modeling:
-
Perform a conformational search for the chosen enantiomer using methods like molecular mechanics or density functional theory (DFT).[16]
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using DFT (e.g., B3LYP functional with a 6-31G* basis set).[4]
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[16]
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[15]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures differential absorption in the UV-Visible region, arising from electronic transitions.[5] Therefore, the molecule must contain a chromophore that absorbs in this region.
Causality in Experimental Design:
Similar to VCD, the accuracy of ECD relies on a robust comparison between experimental and calculated spectra. The choice of computational method, particularly the functional and basis set in time-dependent DFT (TDDFT) calculations, is critical for accurately predicting the electronic transitions.[17][18]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent at a concentration of 0.1-1 mg/mL.[7]
-
Spectral Acquisition: Record the ECD and UV-Vis spectra.
-
Computational Modeling:
-
Perform a conformational analysis as described for VCD.
-
Calculate the electronic excitation energies and rotatory strengths for each low-energy conformer using TDDFT.[17]
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra to assign the absolute configuration.[17]
Workflow Diagram for Chiroptical Spectroscopy:
Caption: General workflow for VCD and ECD analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
For this compound derivatives possessing a reactive functional group like an amine or a hydroxyl group, NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA) offers a powerful method for determining absolute configuration.[6][19] The most well-known example is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8]
Causality in Experimental Design:
This method is based on the principle of converting a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA.[6] These resulting diastereomers have different physical properties and, crucially, distinct NMR spectra.[20] By systematically analyzing the differences in the chemical shifts (Δδ) of protons in the two diastereomeric products, the absolute configuration of the original stereocenter can be deduced based on a conformational model of the diastereomers.[8]
Experimental Protocol (Modified Mosher's Method):
-
Derivatization: Divide the this compound derivative sample into two portions. React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the corresponding diastereomeric amides or esters.[21]
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Assign the proton signals in the NMR spectra for both diastereomers.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA derivative and δR is the chemical shift in the (R)-MTPA derivative.[8]
-
Apply the Mosher's model: Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern of positive and negative Δδ values reveals the absolute configuration of the stereocenter.[8]
-
Self-Validation:
The consistency of the Δδ values across multiple protons in the molecule provides a strong internal validation of the configurational assignment. A clear and consistent pattern of positive and negative Δδ values according to the Mosher model lends high confidence to the result.
Workflow Diagram for Mosher's Method:
Caption: Workflow for determining absolute configuration using Mosher's method.
Conclusion
The validation of the absolute configuration of this compound derivatives is a critical task in chemical and pharmaceutical research. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. Chiroptical techniques like VCD and ECD, along with NMR methods such as Mosher analysis, provide powerful and often more accessible alternatives for determining the stereochemistry of these important molecules in solution.
The choice of method should be guided by the specific properties of the derivative . For optimal confidence, employing at least two orthogonal techniques is highly recommended. By understanding the principles, experimental nuances, and inherent self-validation mechanisms of each method, researchers can confidently and accurately assign the absolute configuration of their this compound derivatives, ensuring the integrity and success of their scientific endeavors.
References
- Purechemistry. (2024, February 19). Determination of absolute configuration.
- Houben-Weyl. (n.d.). Methods of Organic Chemistry, Volume E 21.
- Yang, S., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. ACS Publications.
- Cefalì, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. MDPI.
- BenchChem. (2025). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods.
- Crystallography Online. (n.d.). Structural resolution. The anomalous dispersion.
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Analytical and Bioanalytical Chemistry, 408(11), 2797-2821. PubMed.
- Seco, J. M., et al. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews. ACS Publications.
- Lodewyk, M. W., et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. PubMed.
- Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 114-123. IUCr Journals.
- Kovalchuk, M. V., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals.
- Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 402-416. ResearchGate.
- Yang, S., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
- Cefalì, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. OUCI.
- Bolte, M. (2015). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. ResearchGate.
- MIT Department of Chemistry. (n.d.). Absolute Configuration.
- Pancoska, P., et al. (1995). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Protein Science. PMC - NIH.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. PubMed.
- White, C. A. (1989). Theoretical Prediction of Vibrational Circular Dichroism Spectra. DTIC.
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. ResearchGate.
- Kellenbach, E. R., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Jørgensen, M. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation.
- Cefalì, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Semantic Scholar.
- Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. ACS Publications.
- López-González, J. J., et al. (2011). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Physical Chemistry Chemical Physics. RSC Publishing.
- van der Meer, M., et al. (2022). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. PMC - NIH.
- CD ComputaBio. (n.d.). Vibration Circular Dichroism (VCD) Spectrum Prediction Service.
- Guo, C., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
- Kim, J., et al. (2011). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Chirality. ResearchGate.
- Jørgensen, M. M., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Physical Chemistry Chemical Physics. RSC Publishing.
- Nenov, A., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules.
- Pescitelli, G., & Bruhn, T. (2016). Electronic Circular Dichroism. Encyclopedia.pub.
- Monti, E., & Coccia, E. (2023). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics. ArTS - UniTS.
- Zhang, H.-J., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry. NIH.
- Tanaka, K., & Takaishi, Y. (2011). Circular dichroism calculation for natural products. Journal of the Chinese Chemical Society. PMC - NIH.
- Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry. PubMed.
- Sigma-Aldrich. (n.d.). This compound 99 20859-02-3.
- Li, A., et al. (2019). Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound. Scientific Reports. PMC - NIH.
- Sigma-Aldrich. (n.d.). Dthis compound 98 33105-81-6.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
cross-validation of L-tert-Leucine purity using different analytical techniques
An In-Depth Guide to the Orthogonal Cross-Validation of L-tert-Leucine Purity
In the landscape of modern pharmaceutical development, the structural integrity and purity of chiral building blocks are paramount. This compound, a non-proteinogenic amino acid, is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including antivirals and peptide-based therapeutics. Its bulky tert-butyl group imparts unique conformational constraints and metabolic stability to molecules. However, this synthetic value is entirely dependent on its purity. The presence of even minute quantities of chemical, chiral, or polymorphic impurities can drastically alter the efficacy, safety, and stability of the final drug product.
This guide moves beyond single-method analysis to present a comprehensive, orthogonal cross-validation strategy. By employing a suite of distinct analytical techniques, each interrogating a different aspect of the material's purity, we construct a self-validating system. This approach provides the highest degree of confidence in quality assessment, essential for researchers, scientists, and drug development professionals navigating the stringent requirements of regulatory bodies. We will explore not just the "how" but the fundamental "why" behind each methodological choice, grounding our protocols in established scientific principles and authoritative standards.
The Principle of Orthogonal Cross-Validation
The core tenant of this guide is that no single analytical method is infallible. Each technique has inherent biases and limitations. An impurity that is invisible to High-Performance Liquid Chromatography (HPLC) may be readily detected by Gas Chromatography-Mass Spectrometry (GC-MS). A sample that appears 100% pure by a relative chromatographic method may be revealed as 98% pure by an absolute method like quantitative Nuclear Magnetic Resonance (qNMR).
Cross-validation, therefore, relies on the principle of orthogonality—using methods that measure the same attribute (purity) through fundamentally different physical or chemical principles. When multiple orthogonal methods yield concordant results, the confidence in that result is magnified exponentially.
Caption: High-level workflow for orthogonal purity cross-validation.
Part 1: Chromatographic Profiling for Chemical and Chiral Purity
Chromatographic techniques are the workhorses of purity analysis, separating the target analyte from related substances. We employ two distinct HPLC methods to cover both achiral and chiral impurities.
Reversed-Phase HPLC for Related Substances
Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the gold standard for identifying and quantifying impurities that arise from synthesis or degradation. It separates compounds based on their hydrophobicity. For this compound, this is crucial for detecting structurally similar amino acids or precursors. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) both specify chromatographic methods for controlling impurities in amino acids.[1][2][3] The Ph. Eur. monograph for Leucine, for instance, requires that its isomer, Isoleucine, be resolved with a resolution of at least 1.5, a stringent requirement that modern UPLC systems can readily meet.[3][4]
Experimental Protocol: RP-HPLC for Related Substances
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2% to 30% B (linear gradient)
-
10-12 min: 30% to 95% B (wash)
-
12-14 min: 95% B (hold)
-
14-14.1 min: 95% to 2% B (return to initial)
-
14.1-17 min: 2% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a concentration of 1.0 mg/mL.
-
System Suitability: Prepare a solution containing this compound and known potential impurities (e.g., Leucine, Isoleucine) to verify resolution as per pharmacopeial requirements.[4]
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: The biological activity of this compound is stereospecific. The presence of its enantiomer, D-tert-Leucine, is a critical impurity that must be strictly controlled. While derivatization methods exist, direct analysis on a chiral stationary phase (CSP) is preferred as it eliminates extra sample preparation steps and potential sources of error.[5] Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acid enantiomers in LC-MS compatible mobile phases.[5]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm, or equivalent.
-
Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Standard: A racemic (D/L) standard of tert-Leucine is required to confirm the elution order and resolution of the enantiomers.
Part 2: Quantitative NMR (qNMR) for Absolute Purity (Assay)
Expertise & Rationale: Chromatographic methods provide a relative purity (area percent), which assumes all compounds have a similar detector response. This is often not the case. Quantitative NMR (qNMR) is a primary ratio method that determines the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[6] Its signal response is directly proportional to the number of nuclei, making it independent of the analyte's structure and eliminating the need for a specific this compound reference standard. This provides a powerful, orthogonal value to compare against the mass balance calculation from other techniques.[7][8]
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid or another certified reference material with high purity and non-overlapping signals. The IS should be chemically inert and soluble in the chosen solvent.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30-90° (use a calibrated 90° pulse for accuracy).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio >250:1 for the peaks being integrated.[6]
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate the well-resolved singlet from the this compound tert-butyl group (~1.0 ppm) and a known signal from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).
-
-
Calculation: The purity (Pₓ) is calculated using the following formula[6]:
-
Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
-
Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity, x=analyte, std=standard.
-
Part 3: GC-MS for Volatile and Trace Impurities
Expertise & Rationale: this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. However, GC-MS is an invaluable tool for identifying and quantifying volatile organic compounds (residual solvents from synthesis) and for detecting trace impurities that may be missed by HPLC.[9] The key is a derivatization step that converts the polar amino and carboxylic acid groups into volatile silyl esters.[9][10] This workflow allows for high-sensitivity analysis of impurities that are structurally different from the parent compound.
Caption: Workflow for GC-MS analysis of this compound via derivatization.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation:
-
Place ~1 mg of this compound in a 2 mL reaction vial.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[10]
-
Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
-
GC Conditions:
-
Column: SLB™-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector: Split (e.g., 20:1), 250°C.
-
Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 300°C, hold 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST). Quantify residual solvents or other impurities using external or internal standards.
Part 4: Thermal Analysis for Solid-State Purity
Expertise & Rationale: Purity is not just about chemical composition. Water content and physical form (polymorphism) are critical attributes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal data on the solid state. DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and detection of polymorphic forms.[11][12] A sharp melting endotherm with an onset close to the literature value is indicative of high purity. Impurities typically broaden the melting peak and depress the melting point. TGA measures changes in mass with temperature, providing a precise quantification of water content (loss on drying) and non-volatile inorganic impurities (residue on ignition).[13]
Experimental Protocol: DSC & TGA
-
DSC Analysis:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere from 25°C to 300°C at a rate of 10°C/min.
-
Observe the endotherm corresponding to the melting/decomposition of this compound. The literature suggests a sublimation/decomposition event around 200-235°C.[14]
-
-
TGA Analysis (Loss on Drying):
Part 5: The Cross-Validation Matrix: Synthesizing the Data
The ultimate power of this approach lies in integrating the results into a single, cohesive purity assessment. The data from each orthogonal method should corroborate the others.
Table 1: Comparison of Core Analytical Techniques for this compound Purity
| Technique | Primary Target | Principle of Measurement | Strengths | Limitations |
| RP-HPLC | Related Substances, Isomers | Differential partitioning based on hydrophobicity | High precision, robust, widely available | Relative quantification, may not detect all impurities |
| Chiral HPLC | Enantiomeric Impurity (D-isomer) | Stereospecific interaction with a Chiral Stationary Phase | Direct and accurate quantification of enantiomers | Requires specialized columns and method development |
| qNMR | Absolute Purity (Assay) | Signal intensity proportional to molar concentration | Primary method, highly accurate, structure-independent response | Lower sensitivity than HPLC, requires expensive equipment |
| GC-MS | Volatile Impurities, Residual Solvents | Separation by boiling point and polarity; identification by mass | High sensitivity and specificity for volatile compounds | Requires derivatization for non-volatile analytes like amino acids |
| DSC/TGA | Water Content, Polymorphism, Thermal Stability | Measures heat flow and mass change with temperature | Excellent for solid-state characterization, water content | Indirect measure of chemical purity, destructive |
Table 2: Example Cross-Validation Data for a Batch of this compound
| Parameter | Method | Result | Specification (Example) |
| Appearance | Visual | White Crystalline Powder | Conforms |
| Identity | FTIR | Conforms to Reference | Conforms |
| Assay (Absolute Purity) | qNMR | 99.7% w/w | 98.5% - 101.5% |
| Purity (Relative) | RP-HPLC | 99.85% (area %) | Report Value |
| - Largest Unknown Impurity | RP-HPLC | 0.08% | ≤ 0.1% |
| - Total Unknown Impurities | RP-HPLC | 0.15% | ≤ 0.5% |
| Enantiomeric Purity | Chiral HPLC | 0.05% D-Isomer | ≤ 0.1% |
| Water Content | TGA (Loss on Drying) | 0.10% | ≤ 0.2% |
| Residual Solvents | GC-MS | < 0.05% (e.g., Acetone) | Per ICH Q3C |
| Residue on Ignition | Gravimetric | < 0.05% | ≤ 0.1% |
| Mass Balance Purity | Calculation | 99.65% | N/A |
Analysis of Concordance: In the example above, the absolute purity determined by qNMR (99.7%) is in excellent agreement with the purity calculated by mass balance (100% - 0.05% D-isomer - 0.10% water - 0.05% solvents - 0.05% inorganics - 0.10% other impurities ≈ 99.65% ). This strong correlation between a primary method (qNMR) and the sum of parts from orthogonal chromatographic and thermal methods provides exceptionally high confidence in the final purity assignment of the this compound batch.
Conclusion
The rigorous purity assessment of this compound is not a task for a single instrument but a challenge that demands a multi-faceted, orthogonal approach. By cross-validating results from HPLC, Chiral HPLC, qNMR, GC-MS, and Thermal Analysis, we create a robust, self-validating framework. This strategy minimizes the risk of overlooking impurities, ensures compliance with global pharmacopeial standards, and ultimately safeguards the quality, safety, and efficacy of the life-saving medicines derived from this critical chiral building block.
References
- Comparison of three amino acid analysis methods and their application to the amino acid impurity analysis for the development of high-purity amino acid certified reference materials. ResearchGate.
- Standardised methods for amino acid analysis of food | British Journal of Nutrition. Cambridge University Press.
- Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. AAFCO.
- Review: Determination of Amino Acids by Different Methods. ResearchGate.
- Leucine. USP-NF.
- Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC. NIH National Center for Biotechnology Information.
- Quantitative NMR Spectroscopy. University of Ottawa.
- L-Leucine | C6H13NO2 | CID 6106 - PubChem. NIH National Center for Biotechnology Information.
- Leucine Type of Posting Revision Bulletin Posting Date 28–July–2017 Official Date 01–Aug–2017 Expert Committee Non-Bo - USP-NF. The United States Pharmacopeial Convention.
- Leucine Impurities. SynZeal.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH National Center for Biotechnology Information.
- LEUCINE, EUROPEAN PHARMACOPOEI | L0375000 | MERCK THIRD PARTY | SLS. Scientific Laboratory Supplies.
- Part I / L-Leucine 569. Japanese Pharmacopoeia.
- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. OUCI.
- Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library.
- Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI.
- Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. PubMed.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI.
- Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation.
- DSC thermograms of the samples. The regions of thermal tran- sitions... | Download Scientific Diagram. ResearchGate.
- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Request PDF. ResearchGate.
- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF. ResearchGate.
- An Amino Acid Analysis According to European Pharmacopoeia 8.0 | LCGC International. LCGC International.
- L-Leucine ≥98,5 %, Ph.Eur. Laboratorium Discounter.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. NIH National Center for Biotechnology Information.
- Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies.
- Quantitative determination of D- and L-amino acids by reaction with tert-butyloxycarbonyl-L-leucine N-hydroxysuccinimide ester and chromatographic separation as L,D and L,L dipeptides | Analytical Chemistry. ACS Publications.
- HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di. V.N. Karazin Kharkiv National University.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. NIH National Center for Biotechnology Information.
- This compound | C6H13NO2 | CID 164608 - PubChem. NIH National Center for Biotechnology Information.
- TG/DTG and DSC curves of the L-lysine obtained in dynamic air (50 mL min - ResearchGate. ResearchGate.
- Live qualification/validation of purity methods for protein products. CS@Purdue.
- Thermal Analysis (DSC,DTA).pptx - Slideshare. Slideshare.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. drugfuture.com [drugfuture.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Analysis (DSC,DTA).pptx [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Tert-Butyl Advantage: A Comparative Guide to L-tert-Leucine in Diastereoselective Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent pharmaceutical and an inactive compound, chiral auxiliaries remain a reliable and powerful tool.[1] These molecular scaffolds, temporarily attached to a substrate, expertly guide the formation of new stereocenters.[1] Among the pantheon of auxiliaries derived from the chiral pool, those based on amino acids are particularly prominent. This guide offers an in-depth comparison of the diastereoselectivity achieved using auxiliaries derived from L-tert-Leucine, focusing on its distinct steric advantages over other common amino acid-derived auxiliaries like L-valine.
The Principle of Steric Shielding: Why the Bulky Group Matters
The effectiveness of a chiral auxiliary hinges on its ability to create a biased environment, forcing an incoming reagent to attack a prochiral center from one face over the other. This is typically achieved through steric hindrance, where a bulky substituent on the auxiliary physically blocks one approach trajectory.
Oxazolidinones and their sulfur-containing analogs (thiazolidinethiones), famously developed by Evans and others, are exemplary scaffolds for this purpose.[2] When derived from an amino acid, the side chain (R group) projects from the stereocenter at the 4-position of the heterocyclic ring, establishing the chiral environment.
-
L-Valine: Features an isopropyl group (-CH(CH₃)₂).
-
This compound: Features a tert-butyl group (-C(CH₃)₃).
The tert-butyl group is significantly more sterically demanding than the isopropyl group. This seemingly small difference has profound implications for the rigidity of the transition state and the degree of facial shielding, often leading to superior diastereoselectivity.
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, and achieving stereocontrol is paramount. Here, we compare the performance of an this compound-derived thiazolidinethione with other auxiliaries in the challenging acetate aldol reaction, a transformation where achieving high selectivity can be difficult.
A study by Sammakia and coworkers highlights the exceptional performance of an N-acetyl thiazolidinethione derived from this compound.[2] The reaction with various aldehydes, mediated by dichlorophenylborane, proceeded with excellent yields and exceptionally high diastereoselectivities.[2]
Table 1: Diastereoselectivity in Acetate Aldol Reactions Using a this compound Derived Thiazolidinethione [2]
| Aldehyde (RCHO) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isovaleraldehyde | >100:1 | 91 |
| Cyclohexanecarboxaldehyde | >100:1 | 90 |
| Benzaldehyde | 20:1 | 90 |
| Isobutyraldehyde | 15:1 | 92 |
| Pivaldehyde | 9.5:1 | 91 |
Data sourced from Sammakia, T., et al. (2004). Organic Letters.[2]
The diastereomeric ratios, exceeding 100:1 for sterically demanding aldehydes, underscore the powerful directing effect of the tert-butyl group. While direct side-by-side data with an L-valine auxiliary under identical conditions in this specific study is not provided, historical data on acetate aldol reactions using L-valine derived auxiliaries often show lower selectivities, particularly with less hindered aldehydes. For instance, investigations into titanium enolates of N-acetyl isopropyl thiazolidine-2-thione (derived from L-valine) have shown that achieving high selectivity is highly dependent on the precise stoichiometry of the base and Lewis acid, with variable outcomes being common.[3] The this compound auxiliary provides a more consistent and higher level of stereocontrol.
The Mechanistic Rationale: A Look at the Transition State
The high diastereoselectivity observed can be rationalized by the Zimmerman-Traxler model for boron-mediated aldol reactions. The reaction proceeds through a rigid, six-membered chair-like transition state where the boron atom chelates the enolate oxygen and the aldehyde's carbonyl oxygen.
The key interactions that dictate the stereochemical outcome are:
-
Chelation: The boron Lewis acid (e.g., BPhCl₂) forms a six-membered ring with the two carbonyl oxygens of the N-acyl group and the enolate.
-
Chair Conformation: This ring adopts a chair conformation to minimize steric strain.
-
Steric Shielding: The bulky tert-butyl group of the this compound auxiliary occupies a pseudo-equatorial position. To avoid severe A(1,3) strain, the enolate substituent and the aldehyde's R-group also orient themselves equatorially. This arrangement forces the aldehyde to approach from the face opposite to the tert-butyl group, ensuring high diastereofacial selectivity.
Experimental Protocols: A Practical Workflow
The following protocols provide a general framework for the use of an this compound derived oxazolidinone auxiliary in an asymmetric alkylation, a process that shares the same principles of stereocontrol as the aldol reaction.
Workflow Overview
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Auxiliary Synthesis\n(this compound)"]; B [label="2. Acylation"]; C [label="3. Diastereoselective\nAlkylation"]; D [label="4. Auxiliary Cleavage"]; E [label="Chiral Product"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B [label="Attach Acyl Group"]; B -> C [label="Form Enolate,\nAdd Electrophile"]; C -> D [label="Hydrolyze"]; D -> E; } dot Figure 2: General experimental workflow for an asymmetric synthesis using an this compound derived chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure attaches the desired acyl group (e.g., propionyl) to the nitrogen of the oxazolidinone.
-
Dissolve the (S)-4-(tert-butyl)-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise, and stir the mixture for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-acyl oxazolidinone by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
This step forms the new stereocenter under the direction of the auxiliary.
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise to form the (Z)-enolate. Stir for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 3: Auxiliary Cleavage
This final step removes the auxiliary to yield the chiral carboxylic acid product.
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Acidify the mixture to pH ~2-3 with aqueous HCl.
-
Extract with ethyl acetate (3x). The organic layers will contain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry and concentrate the organic layers to yield the final product.
Conclusion
The use of this compound as a precursor for chiral auxiliaries offers a distinct and powerful advantage in asymmetric synthesis. The steric bulk of its tert-butyl group provides exceptional facial shielding of enolates, leading to consistently high levels of diastereoselectivity in key C-C bond-forming reactions like the aldol and alkylation reactions. As demonstrated by comparative data, this often translates to superior stereocontrol compared to less bulky auxiliaries derived from amino acids such as L-valine. For researchers and drug development professionals seeking robust, predictable, and highly selective methods for constructing stereochemically complex molecules, the this compound derived auxiliary represents a premier choice.
References
- Sammakia, T., et al. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic Letters, 6(1), 23-25. [Link]
- Ghosh, A. K., et al. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405-2408. [Link]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The enolates of N-acyl-2-oxazolidones. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Comprehensive Organic Synthesis II, 3, 35-77. [Link]
- Palomo, C., et al. (2004). A New Class of Chiral Auxiliaries for the Asymmetric Synthesis of β-Lactams. The Journal of Organic Chemistry, 69(12), 4126-4136. [Link]
- Wikipedia. (2023). Chiral auxiliary. [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
- Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
- Hart, D. J., & Ha, D.-C. (1989). The Aldol Reaction in Organic Synthesis. Chemical Reviews, 89(7), 1447-1481. [Link]
- Olivo, H. F., et al. (2002). Stereoselective Aldol Additions of Titanium Enolates of N-Acetyl-4-isopropyl-thiazolidinethione. The Journal of Organic Chemistry, 67(5), 1753-1756. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking L-tert-Leucine Against Novel Chiral Catalysts in Asymmetric Synthesis
Introduction: The Enduring Quest for Chirality and the Role of Catalysis
In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, meaning that of two enantiomers—non-superimposable mirror images—one may be a life-saving therapeutic while the other is inactive or even harmful. Catalytic asymmetric synthesis has emerged as the most powerful and elegant solution to this challenge, enabling the production of enantiomerically pure compounds with high efficiency and sustainability.[1][2]
For decades, chemists have relied on a toolbox of "privileged" chiral scaffolds—molecular frameworks that consistently induce high stereoselectivity across a range of reactions. Among the most foundational of these is L-tert-Leucine , a non-proteinogenic amino acid.[3][4] Its bulky tert-butyl group provides a powerful steric handle, making it an invaluable chiral building block and a precursor to a host of reliable chiral auxiliaries and ligands.[5][6]
However, the field of catalysis is in a state of constant evolution. The last two decades have witnessed a spectacular surge in the development of novel chiral catalysts, including sophisticated organocatalysts, highly active transition-metal complexes, and robust biocatalysts.[1][7][8] These next-generation catalysts often promise unprecedented levels of activity and selectivity, driving the need for objective, rigorous, and transparent benchmarking.
This guide provides a framework for such a comparison. We will delve into the enduring utility of this compound-derived systems, explore the capabilities of novel catalytic platforms, and establish a clear, data-driven methodology for evaluating their relative performance. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific synthetic challenge.
The Foundation: Why this compound Remains a Benchmark
The utility of this compound in asymmetric synthesis stems directly from its unique structure: a chiral alpha-carbon flanked by a sterically demanding tert-butyl group.[4] This bulkiness creates a well-defined and predictable chiral environment when incorporated into a catalyst or auxiliary, effectively shielding one face of a reactive intermediate and directing the approach of a nucleophile or electrophile.[5][9]
This compound is not typically a catalyst itself but serves as a key precursor for several classes of chiral effectors:[3]
-
Chiral Auxiliaries: Covalently attached to a substrate to direct a stereoselective transformation, after which the auxiliary is cleaved.
-
Chiral Ligands: Coordinated to a metal center to form a chiral catalyst. This compound is a common starting material for synthesizing tridentate Schiff base ligands and phosphinooxazoline (PHOX) ligands, which have proven effective in a variety of metal-catalyzed reactions.[10][11][12]
The enduring appeal of this compound is rooted in its reliability, commercial availability, and the extensive body of literature supporting its application. It provides a solid, predictable baseline for performance.
The Vanguard: An Overview of Novel Chiral Catalysts
The limitations of classical systems—such as moderate selectivity in certain reactions, the need for stoichiometric auxiliaries, or sensitivity to air and moisture—have fueled the development of new catalytic paradigms.
-
Asymmetric Organocatalysis: Revolutionized by the 2021 Nobel Prize in Chemistry, this field utilizes small, chiral organic molecules to catalyze reactions.[1] Proline derivatives, chiral phosphoric acids (CPAs), and squaramides are notable examples that operate via mechanisms distinct from metal catalysis, often offering complementary reactivity.[13][14]
-
Advanced Transition-Metal Complexes: While classic metals like copper are still workhorses, modern catalysis has seen the rise of highly active iridium, rhodium, and gold complexes.[7][15] These catalysts, often paired with meticulously designed ligands, can achieve staggering levels of efficiency, performing challenging transformations under mild conditions.[16][17][18]
-
Biocatalysis: Harnessing the power of enzymes, biocatalysis offers unparalleled selectivity in an environmentally benign aqueous medium. Leucine dehydrogenases (LeuDH), for instance, can synthesize this compound with exceptional purity from its corresponding keto acid, showcasing a completely different synthetic strategy.[4][6][19] This approach is particularly valued for its alignment with green chemistry principles.[2][20]
A Framework for Objective Benchmarking
A direct comparison between disparate catalytic systems is only meaningful if conducted under a standardized framework. The choice of a benchmark reaction and a clear set of key performance indicators (KPIs) is paramount for a scientifically sound evaluation.
Key Performance Indicators (KPIs)
The efficacy of a chiral catalyst is a multi-faceted property. A holistic assessment must consider:
-
Enantiomeric Excess (ee %): The primary measure of a catalyst's ability to discriminate between two enantiomeric transition states. It is the most critical metric for asymmetric synthesis.
-
Yield (%): A measure of the reaction's efficiency in converting starting material to the desired product.
-
Turnover Number (TON): The total number of substrate molecules converted per molecule of catalyst before it becomes inactive (TON = moles of product / moles of catalyst).[21] A high TON indicates a robust and long-lasting catalyst, which is crucial for industrial applications.[22][23][24]
-
Turnover Frequency (TOF): The number of turnovers per unit time (TOF = TON / time). This is a measure of the catalyst's intrinsic activity or "speed."[21] High TOF is desirable for reducing reaction times.[22][23]
-
Substrate Scope: The range of different substrates for which the catalyst maintains high yield and enantioselectivity. A broad substrate scope enhances the catalyst's general utility.
Comparative Analysis: Asymmetric Hydrogenation of a Prochiral Ketone
The asymmetric hydrogenation of prochiral ketones is an ideal benchmark reaction. It is a fundamental transformation, extensively studied, and critical for producing chiral alcohols, which are valuable pharmaceutical building blocks.[7]
Let's consider the hydrogenation of a model substrate, acetophenone. Below is a comparative table summarizing representative performance data for a classic this compound-derived system against a state-of-the-art anionic Iridium catalyst, as might be found in the literature.
| Catalyst System | Reaction | Yield (%) | ee (%) | TON | TOF (s⁻¹) |
| Cu(II)-[this compound Schiff Base] | Asymmetric Henry Reaction¹ | ~76%[10][11] | ~66%[10][11] | ~10-100 | Low (<0.01) |
| Novel Anionic Iridium Complex | Asymmetric Hydrogenation² | >99%[22][23] | >99%[22][23] | >1,000,000[22][24] | >200[23] |
¹Note: The Henry reaction is shown for the this compound system as a representative C-C bond formation where it is commonly applied; direct hydrogenation data is less common. This highlights a key point: catalysts are often optimized for specific reaction classes. ²Data is representative of modern, highly active catalysts reported for the asymmetric hydrogenation of acetophenone.[22][23][24]
Interpretation of Results
The data clearly illustrates the performance leap achieved by novel catalysts in specific applications.
-
Selectivity and Yield: The this compound system provides moderate-to-good results in the Henry reaction, which is synthetically valuable.[10][11] However, the novel Iridium catalyst achieves near-perfect enantioselectivity and quantitative yield in hydrogenation, a level of precision that is often required in pharmaceutical manufacturing.[22][23]
-
Efficiency (TON & TOF): This is where the most dramatic difference lies. The TON for the Iridium catalyst is several orders of magnitude higher, signifying a far more robust and economically viable system for large-scale synthesis.[22][24] The exceptionally high TOF indicates a much faster reaction, reducing batch times and increasing throughput.[23]
The causality behind this performance gap lies in the catalyst design. The this compound Schiff base relies primarily on steric bulk to control the approach of the substrate to the copper center.[10][12] In contrast, the modern Iridium catalyst features a sophisticated, multidentate ligand that creates a highly organized and rigid chiral pocket around the metal. This, combined with a bifunctional mechanism involving the metal and a ligand-based site, leads to a more ordered transition state and a much lower activation energy, resulting in superior speed and selectivity.[22]
Experimental Protocols: A Self-Validating System
Trustworthy data can only be generated from well-designed and clearly described experiments. Below are representative protocols.
Protocol 1: Synthesis of a Representative this compound Schiff Base Ligand
This protocol describes the synthesis of a tridentate ligand, demonstrating the straightforward conversion of this compound into a useful chiral effector. The rationale is to create a molecule capable of coordinating to a metal (e.g., Cu(II)) in a defined geometry.
-
Amino Alcohol Synthesis:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add this compound in portions.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and more water.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield L-tert-Leucinol.
-
-
Schiff Base Condensation:
-
Dissolve L-tert-Leucinol (1 equivalent) in methanol.
-
Add salicylaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the bright yellow Schiff base is typically visually apparent.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield the pure tridentate ligand.
-
Protocol 2: Benchmark Asymmetric Hydrogenation of Acetophenone
This protocol provides a standardized method to evaluate any catalyst for this benchmark reaction. The key is to maintain identical conditions (pressure, temperature, solvent, concentrations) for each catalyst tested to ensure a fair comparison.
-
Catalyst Pre-activation (if required):
-
In an inert atmosphere glovebox, dissolve the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in a degassed solvent (e.g., dichloromethane) and stir for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To a high-pressure autoclave, add the substrate, acetophenone (e.g., 1 mmol).
-
Add the pre-formed catalyst solution at the desired substrate-to-catalyst ratio (e.g., S/C = 1000).
-
Add degassed solvent (e.g., methanol) and a base (e.g., potassium tert-butoxide), if required by the catalytic system.
-
Seal the autoclave, purge several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 20 bar).
-
-
Reaction Execution:
-
Place the autoclave in a heating block set to the desired temperature (e.g., 30 °C) and stir vigorously for the specified time (e.g., 1-24 hours).
-
-
Work-up and Analysis:
-
Cool the reactor, carefully vent the hydrogen, and release the pressure.
-
Take an aliquot of the reaction mixture to determine conversion by Gas Chromatography (GC) or ¹H NMR.
-
Pass the remaining mixture through a short plug of silica gel to remove the catalyst.
-
The enantiomeric excess (ee) of the product, 1-phenylethanol, is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
-
Conclusion and Future Outlook
This compound remains a cornerstone of asymmetric synthesis, providing a reliable, cost-effective, and well-understood entry point for constructing chiral molecules. For many applications, catalysts derived from this amino acid offer a robust and effective solution.[5][9]
However, the data-driven benchmarking of these established systems against novel catalysts reveals the remarkable progress in the field. State-of-the-art transition-metal complexes and organocatalysts now offer access to previously unattainable levels of efficiency, speed, and selectivity, pushing the boundaries of what is possible in chemical synthesis.[1][22][23] The choice of catalyst is no longer just about achieving a desired stereochemical outcome; it is about optimizing for sustainability, process efficiency, and economic viability.
The future of catalyst development will likely focus on combining the best of these worlds: creating highly active and selective catalysts from abundant metals, designing recyclable systems to minimize waste, and further exploring the vast potential of biocatalysis to create truly green synthetic pathways.[20][25] As Senior Application Scientists, our role is to champion this rigorous, comparative approach, ensuring that the most powerful and appropriate tools are deployed to solve the synthetic challenges of tomorrow.
References
- Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. Chiralpedia.
- Recent Developments in Asymmetric Catalysis in the Presence of Chiral Gold Complexes. Synlett.
- Recent Advances in the Development of Chiral Gold Complexes for Catalytic Asymmetric C
- Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews (RSC Publishing).
- Recent advances in the development of chiral metal catalysts for the asymmetric hydrogenation of ketones.
- Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry. PubMed.
- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. RSC Publishing.
- Novel Catalysts for Asymmetric Synthesis in Green Chemistry. IOSR Journal.
- Application of chiral recyclable catalysts in asymmetric catalysis.
- Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals.
- This compound 99 20859-02-3. Sigma-Aldrich.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals.
- Comparison of four potential catalysts in synthesis of L-Tle
- This compound.
- Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase.
- Application of chiral recyclable catalysts in asymmetric c
- Enzymatic synthesis of this compound with branched chain aminotransferase. PubMed.
- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers.
- Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production. PMC - NIH.
- A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. PubMed.
- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.
- A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.
- A 13-million turnover-number anionic Ir-catalyst for a - ResearchBunny. ResearchBunny.
- The Aryl‐Pyrrolidine‐ tert ‐Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions.
- Turnover number - Wikipedia. Wikipedia.
- (PDF) Tridentate ligands derived from this compound for the Cu(II) mediated asymmetric Henry reaction.
- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. MDPI.
Sources
- 1. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. "Tridentate ligands derived from this compound for the Cu(II) mediated" by NESLİHAN KORKMAZ, DEMET ASTLEY et al. [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00235D [pubs.rsc.org]
- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. scilit.com [scilit.com]
- 17. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Turnover number - Wikipedia [en.wikipedia.org]
- 22. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchbunny.com [researchbunny.com]
- 25. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
The Green Ambition of Asymmetric Synthesis: Evaluating the Recyclability of L-tert-Leucine as a Chiral Auxiliary
In the landscape of modern drug development and fine chemical synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries are stalwart tools in this endeavor, guiding reactions to produce a single desired stereoisomer. However, the economic and environmental viability of these processes hinges on a critical, yet often overlooked, aspect: the recyclability of the auxiliary.[1] An ideal chiral auxiliary is not just a transient director of stereochemistry, but a valuable resource that can be recovered and reused, minimizing waste and cost.[1]
This guide provides a comprehensive evaluation of L-tert-Leucine as a recyclable chiral auxiliary, comparing its performance against established alternatives such as Evans' oxazolidinones and Oppolzer's sultams. We will delve into the experimental data supporting its recovery, provide detailed protocols, and offer insights into the practical considerations for researchers in the field.
This compound: A Promising Candidate for Sustainable Asymmetric Synthesis
This compound, a non-proteinogenic amino acid, has gained traction as a chiral auxiliary due to its bulky tert-butyl group, which can impart high levels of stereocontrol in a variety of chemical transformations.[2][3] Its derivatives, such as L-tert-leucinol and L-tert-leucinamide, are also employed to introduce chirality. The core appeal of amino acid-derived auxiliaries lies in their origin from the chiral pool, their relative low cost, and, critically, their potential for high recovery rates.
The recyclability of a chiral auxiliary is primarily dictated by the ease and efficiency of its cleavage from the final product and its subsequent purification. For this compound, which is typically attached to a substrate via an amide bond, the recovery process involves the hydrolysis of this bond.
Key Advantages of this compound as a Recyclable Auxiliary:
-
High Recovery Yields: Studies on amino acid-derived auxiliaries have reported recovery rates of 80-92% following acidic hydrolysis of the diastereoisomeric complexes.[4]
-
Straightforward Cleavage: The amide bond can be cleaved under standard hydrolytic conditions (acidic or basic), which are well-established in organic synthesis.
-
Ease of Purification: As an amino acid, this compound's purification can often be achieved through simple extraction and crystallization techniques, leveraging its amphoteric nature.
Comparative Analysis of Chiral Auxiliary Recyclability
To provide a clear perspective on the performance of this compound, the following table compares its recyclability with other widely used chiral auxiliaries.
| Chiral Auxiliary | Typical Recovery Yield | Cleavage Method | Remarks |
| This compound | 80-92% [4] | Acid or base hydrolysis of the N-acyl derivative. | Recovered as a water-soluble salt, easily separated from the organic product. |
| Evans' Oxazolidinone | >92% to quantitative | Hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiAlH₄). | Highly efficient recovery, though the reagents for cleavage can be harsh. |
| Oppolzer's Sultam | 48-56% (after recrystallization) [1] | Hydrolysis or reductive cleavage. | Recovery can be lower after purification, but continuous flow processes can improve efficiency.[1] |
| Pseudoephedrine | High (often not quantified in solution) | Cleavage of the amide bond.[1] | Resin-bound versions offer facile recovery and reuse. |
Experimental Protocols for Auxiliary Recovery
A trustworthy protocol is a self-validating one. The following methodologies include expected outcomes and verification steps, providing a robust framework for implementation in the lab.
Protocol 1: Recovery of this compound via Acidic Hydrolysis
This protocol describes a general procedure for the cleavage of an N-acyl this compound derivative and the subsequent recovery of the this compound auxiliary.
Step-by-Step Methodology:
-
Hydrolysis: The N-acyl this compound derivative (1 equivalent) is dissolved in a suitable solvent (e.g., dioxane or THF). An equal volume of 6M aqueous hydrochloric acid is added. The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is washed with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the desired carboxylic acid product. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to isolate the product.
-
Isolation of this compound: The aqueous layer, containing this compound hydrochloride, is concentrated under reduced pressure to a minimal volume.
-
Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Verification: The identity and purity of the recovered this compound can be confirmed by NMR spectroscopy and by measuring its optical rotation to ensure no racemization has occurred. The expected recovery yield is in the range of 80-92%.[4]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the general workflow of chiral auxiliary-mediated synthesis and the specific recovery process for this compound.
Caption: General workflow for chiral auxiliary-mediated synthesis and recycling.
Caption: Step-by-step workflow for the recovery of this compound.
Conclusion
The recyclability of a chiral auxiliary is a critical factor in developing sustainable and economically viable synthetic processes. This compound emerges as a highly competitive option, with reported recovery yields of 80-92%, rivaling and in some cases surpassing other established auxiliaries.[4] Its straightforward cleavage and purification protocols, rooted in fundamental organic chemistry principles, make it an attractive choice for researchers. While Evans' oxazolidinones may offer quantitatively higher recovery in some instances, the overall process efficiency, including cost of reagents and ease of handling, should be considered. Ultimately, the selection of a chiral auxiliary will depend on a holistic evaluation of the specific chemical transformation, desired product, and process economics. The excellent recyclability of this compound solidifies its position as a valuable tool in the modern synthetic chemist's arsenal, contributing to the development of greener and more efficient routes to enantiomerically pure molecules.
References
- Schöllkopf, U. (1983). Asymmetric Syntheses of α-Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
- Shafiq, Z., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
- Long, J. Z., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of the American Chemical Society, 140(12), 4239-4248. [Link]
- Kirby, A. J., & Lancaster, P. W. (1972). Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. [Link]
- de Villiers, M., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 998. [Link]
- Wikipedia. (2023). Chiral auxiliary. [Link]
- Abellán, V., et al. (2017). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 117(15), 9811-9870. [Link]
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Jo, E.-H., et al. (2012). Asymmetric synthesis of this compound and L-3-hydroxyadamantylglycine using branched chain aminotransferase. Applied Microbiology and Biotechnology, 93(2), 643-651. [Link]
- Menzel, A., et al. (2004). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.
- Cannaert, A., et al. (2021). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. Forensic Toxicology, 39(2), 429-442. [Link]
- Wagmann, L., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after solid phase extraction. Drug Testing and Analysis, 13(8), 1475-1487. [Link]
- Mondal, B., & Bisai, A. (2021). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations.
- Wu, Z., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis. Applied Microbiology and Biotechnology, 100(19), 8435-8445. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Resolution Methods for Racemic tert-Leucine
Introduction
Optically pure L-tert-leucine and its derivatives are indispensable building blocks in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and active pharmaceutical ingredients (APIs). The unique steric bulk of the tert-butyl group often imparts remarkable stereoselectivity in chemical transformations and can enhance the metabolic stability of drug candidates. While several synthetic routes lead to racemic tert-leucine, its resolution into individual enantiomers remains a critical and often challenging step in process chemistry. This guide provides a comparative analysis of the principal methodologies for the resolution of racemic tert-leucine, offering insights into the underlying chemical principles, experimental protocols, and key performance indicators to aid researchers in selecting the most suitable method for their specific application.
Diastereomeric Salt Formation: The Classical Approach
The formation of diastereomeric salts is a cornerstone of industrial-scale chiral resolutions.[1] This method leverages the differential physical properties, primarily solubility, of diastereomers formed by reacting a racemic mixture with a chiral resolving agent. For an amino acid like tert-leucine, which is amphoteric, both chiral acids and bases can be employed as resolving agents.
Mechanism and Rationale
The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical characteristics.[2] The reaction of racemic (DL)-tert-leucine with a single enantiomer of a chiral acid (A) results in two diastereomeric salts: (D)-tert-leucine·(A) and (L)-tert-leucine·(A*). These salts are not mirror images and thus exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The choice of resolving agent and solvent is critical and often determined empirically to maximize the solubility difference between the diastereomeric salts.[3]
A key advantage of this method is its scalability and the potential for high enantiomeric purity. However, it requires stoichiometric amounts of a potentially expensive resolving agent, and the recovery of the desired enantiomer involves additional steps of salt dissociation and purification.[4]
Experimental Protocol: Resolution of (DL)-tert-Leucine with Dibenzoyl-d-tartaric Acid
The following protocol is adapted from a patented industrial process and demonstrates a robust method for obtaining enantiomerically pure this compound.[4]
-
Salt Formation: Dissolve (DL)-tert-leucine (15 g, 0.1145 mol) in water (180 mL). To this solution, add dibenzoyl-d-tartaric acid monohydrate (21.5 g, 0.057 mol) and stir the mixture for 24 hours at 28°C (±3°C).
-
Isolation of this compound Salt: Filter the reaction mixture to collect the precipitated this compound dibenzoyl-d-tartrate salt. The filtrate is reserved for the isolation of D-tert-leucine.
-
Liberation of this compound: Add the collected tartrate salt to water (150 mL) followed by concentrated sulfuric acid (3 mL) and stir for 4 hours. The liberated dibenzoyl-d-tartaric acid precipitates out.
-
Purification: Filter the mixture to recover the dibenzoyl-d-tartaric acid. The aqueous filtrate containing the this compound sulfate salt is then carefully neutralized with a base like barium hydroxide to precipitate barium sulfate, leaving pure this compound in solution. Alternatively, the HCl salt can be formed and subsequently neutralized.
-
Isolation of D-tert-Leucine: The filtrate from step 2, containing the D-tert-leucine dibenzoyl-d-tartrate salt, is concentrated under reduced pressure. The residue is stirred with acetone, filtered, and dried to obtain D-tert-leucine.
Enzymatic Resolution: The Biocatalytic Approach
Enzymatic resolution has emerged as a powerful and environmentally benign alternative to classical chemical methods.[5] This technique relies on the high enantioselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate.[6]
Mechanism and Rationale
In a typical kinetic resolution, an enzyme selectively transforms one enantiomer into a new product, which can then be easily separated from the unreacted enantiomer. For the resolution of racemic tert-leucine, this often involves the hydrolysis of a derivative, such as an N-acyl derivative or an ester. For instance, penicillin G acylase can enantioselectively hydrolyze N-phenylacetyl-L-tert-leucine to this compound, leaving N-phenylacetyl-D-tert-leucine unreacted.
A more advanced approach is Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ. This allows for a theoretical yield of 100% for the desired enantiomer, a significant advantage over classical kinetic resolution which has a maximum yield of 50%.[7][8]
Experimental Protocol: Enzymatic Resolution using Penicillin G Acylase
The following is a representative protocol for the enzymatic resolution of N-phenylacetyl-Dthis compound.
-
Substrate Preparation: Synthesize N-phenylacetyl-Dthis compound from racemic tert-leucine and phenylacetyl chloride.
-
Enzymatic Hydrolysis: Prepare a buffered aqueous solution of N-phenylacetyl-Dthis compound. Add immobilized penicillin G acylase to the solution and stir at a controlled temperature (e.g., 30-40°C) and pH.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of this compound formed using a suitable analytical technique like HPLC.
-
Product Separation: Once approximately 50% conversion is reached, stop the reaction and separate the enzyme by filtration. Acidify the solution to precipitate the unreacted N-phenylacetyl-D-tert-leucine.
-
Isolation of Enantiomers: Filter to isolate the solid N-phenylacetyl-D-tert-leucine. The aqueous filtrate contains this compound, which can be isolated by ion-exchange chromatography or crystallization. The N-phenylacetyl-D-tert-leucine can be hydrolyzed chemically to obtain D-tert-leucine.
Preferential Crystallization: Harnessing Solid-State Chirality
Preferential crystallization, also known as resolution by entrainment, is an elegant method for separating enantiomers that form a conglomerate—a physical mixture of separate crystals of the two enantiomers.[9] This technique avoids the use of a resolving agent, making it economically and environmentally attractive.
Mechanism and Rationale
This method is only applicable to the approximately 10% of racemates that crystallize as conglomerates.[10] It relies on seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. The seed crystals induce the crystallization of only that enantiomer, while the other remains in solution due to the kinetic barrier of nucleation.[11] The process must be carefully monitored and stopped before spontaneous nucleation of the counter-enantiomer occurs.
The primary challenge is to determine if a racemate forms a conglomerate. This often requires screening for polymorphism and constructing phase diagrams. If successful, this method can be highly efficient, especially when coupled with in-situ racemization of the unwanted enantiomer in the mother liquor.
Experimental Protocol: General Procedure for Preferential Crystallization
-
Solubility Determination: Determine the solubility of both the racemic tert-leucine and the pure enantiomers in a suitable solvent at various temperatures to identify the metastable zone.
-
Preparation of Supersaturated Solution: Prepare a supersaturated solution of racemic tert-leucine by dissolving it in the chosen solvent at an elevated temperature and then cooling it to a temperature within the metastable zone.
-
Seeding: Introduce a small quantity of pure seed crystals of the desired enantiomer (e.g., this compound) into the supersaturated solution with gentle agitation.
-
Crystallization and Monitoring: Allow crystallization to proceed for a predetermined time, monitoring the enantiomeric excess of the mother liquor.
-
Isolation: Filter the crystals and wash them with a small amount of cold solvent. The process is then repeated by adding racemic material to the mother liquor, heating to dissolve, cooling, and seeding with the opposite enantiomer.
Chromatographic Resolution: High-Purity Separation
Preparative chiral chromatography, particularly Simulated Moving Bed (SMB) chromatography, offers a powerful method for the resolution of enantiomers, especially for high-value compounds.[12]
Mechanism and Rationale
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. One enantiomer has a stronger interaction with the CSP and thus moves more slowly through the column, allowing for their separation. SMB is a continuous chromatographic process that simulates the counter-current movement of the stationary and mobile phases, leading to higher throughput and solvent efficiency compared to batch chromatography. While highly effective, the initial investment in equipment and the cost of the CSP can be substantial. This method is often applied to derivatives of tert-leucine to improve its chromatographic behavior.[12]
Comparative Summary
| Method | Principle | Advantages | Disadvantages | Typical Yield | Typical ee% |
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities.[1] | Scalable, robust, high purity achievable. | Requires stoichiometric resolving agent, multiple steps.[4] | ~85%[4] | >99%[4] |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer.[6] | High selectivity, mild conditions, environmentally friendly. | Enzyme cost and stability, potential for substrate inhibition. | >85% (with DKR)[7] | >99% |
| Preferential Crystallization | Seeding a supersaturated racemic solution of a conglomerate.[9] | No resolving agent needed, potentially very efficient. | Only applicable to conglomerates (~10% of racemates), requires careful control.[10] | Variable | High |
| Chromatographic Resolution (SMB) | Differential interaction with a chiral stationary phase.[12] | High purity, continuous process, applicable to various compounds. | High capital and operational costs, often requires derivatization. | High | >99%[12] |
Conclusion
The choice of a resolution method for racemic tert-leucine is a multi-faceted decision that depends on the desired scale of production, cost considerations, and the available technical expertise.
-
Diastereomeric salt formation remains a reliable and scalable workhorse for industrial production, offering high purity and yield despite the need for a resolving agent.[4]
-
Enzymatic resolution , particularly with the advent of dynamic kinetic resolution, presents a highly efficient and "green" alternative that is increasingly being adopted in industrial processes.
-
Preferential crystallization is an elegant and cost-effective method, but its applicability is limited by the requirement for the racemate to form a conglomerate.
-
Chromatographic methods like SMB are best suited for high-value applications where the utmost purity is required and the associated costs can be justified.
Ultimately, a thorough evaluation of these methods, potentially involving preliminary screening experiments, will enable researchers and drug development professionals to select the optimal strategy for obtaining the enantiomerically pure tert-leucine required for their endeavors.
References
- Francotte, E., & D'Orazio, D. (2002). Preparative resolution of the enantiomers of tert-leucine derivatives by simulated moving bed chromatography. Chirality, 14(4), 313-317. [Link]
- Lorenz, H., & Seidel-Morgenstern, A. (2014). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development, 18(10), 1236-1245. [Link]
- Komeda, H., Asano, Y., & Yamada, H. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 69(11), 6843-6851. [Link]
- Komeda, H., Asano, Y., & Yamada, H. (2003). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids.
- Lam, A. W. H., & Ng, K. M. (n.d.).
- Gurau, G., & De Luca, L. (2022).
- Komeda, H., Asano, Y., & Yamada, H. (2016). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase. figshare. [Link]
- Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1846-1857. [Link]
- Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-16. [Link]
- Wikipedia contributors. (2024, January 2). Kinetic resolution. Wikipedia. [Link]
- Wikipedia contributors. (2023, December 16). Chiral resolution. Wikipedia. [Link]
- Ilisz, I., et al. (2004). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
- LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
- Berglund, P., et al. (2014). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
- CN101875615A - A method for preparing tertiary leucine with high selectivity. (n.d.).
- Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 431-446. [Link]
- Coquerel, G. (2007).
- US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine. (n.d.).
- Singh, R., & den Hollander, M. A. (2018). A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers. Crystals, 8(10), 387. [Link]
- Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
- Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Semantic Scholar. [Link]
- Asakura, K., & Sano, T. (2016). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 8(40), 7324-7329. [Link]
- Lee, C. H., et al. (2001). Separation of amino acids by simulated moving bed using competitive Langmuir isotherm.
- Borovika, A., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]
- Zhou, L., et al. (2021).
- US4379941A - Resolution of racemic amino acids. (n.d.).
- EP1498410A1 - PROCESS FOR PRODUCING TERT-LEUCINE. (n.d.).
- Christopher, J. A., et al. (2009). Understanding the physical properties controlling protein crystallization based on analysis of large-scale experimental data. Protein Science, 18(2), 433-447. [Link]
- Pálovics, E., & Faigl, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 660. [Link]
- ScienceMadness. (2006, December 26). Enzymatic resolution of Racemic Norleucine. Sciencemadness Discussion Board. [Link]
- Wang, Q., et al. (2017). Preparation and Evaluation of Tert-Leucine Derivative Functionalized Polymeric Monoliths for Micro-Liquid Chromatography. Electrophoresis, 38(22-23), 2929-2937. [Link]
- Mastai, Y., et al. (2016). Crystallization of amino acids at the chiral ionic liquid/water interface.
- Asai, T., et al. (2015). Preferential Enrichment of DL-Leucine Using Cocrystal Formation With Oxalic Acid Under Nonequilibrium Crystallization Conditions. Chirality, 27(7), 405-410. [Link]
- Rich, A. (2025, April 1). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine. panspermia.org. [Link]
- Tinnemans, P., et al. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1589. [Link]
- Slideshare. (n.d.). Resolution of racemic mixture. Slideshare. [Link]
- Glegocińska, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4586. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparative resolution of the enantiomers of tert-leucine derivatives by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-tert-Leucine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of laboratory reagents, even those classified as non-hazardous, demand a rigorous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of L-tert-Leucine, grounded in regulatory awareness and best laboratory practices. Our objective is to move beyond mere compliance, fostering a culture of safety and operational excellence that builds trust in our methods and our results.
Core Principle: Hazard Assessment of this compound
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic properties and associated hazards. This compound is a non-natural amino acid widely used as a chiral building block in pharmaceutical synthesis.
An evaluation of its Safety Data Sheet (SDS) and aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information reveals a consistent classification:
-
GHS Hazard Classification: this compound is not classified as a hazardous substance.[1][2][3] Information provided to the European Chemicals Agency (ECHA) confirms that the substance does not meet the criteria for hazard classification.[4]
-
Environmental Profile: As a close analog to naturally occurring amino acids, this compound is not considered an environmental hazard.[5] Data for the related compound L-Leucine shows it is readily biodegradable, suggesting a low environmental impact.[6]
This non-hazardous classification is the primary determinant of its disposal pathway. However, this does not permit indiscriminate disposal. The cardinal rule of laboratory waste management is that non-hazardous waste must be handled in a manner that prevents it from being mistaken for hazardous waste and ensures it does not become contaminated by hazardous substances. The "mixture rule" under the Resource Conservation and Recovery Act (RCRA) is a critical concept here: if a non-hazardous waste is mixed with any quantity of a listed hazardous waste, the entire volume is legally considered hazardous.[7]
| Property | Assessment | Source(s) |
| GHS Hazard Status | Not a hazardous substance or mixture | [1][4][8] |
| Primary Route of Exposure | Inhalation of dust, skin/eye contact | [9][10] |
| Environmental Impact | Not considered an environmental risk; readily biodegradable | [5][6] |
| Transport Regulation | Not regulated as a dangerous good | [8] |
Personal Protective Equipment (PPE) and Safe Handling
Adherence to standard laboratory PPE protocols is mandatory, even when handling non-hazardous materials. The physical form of this compound (a solid powder) dictates the necessary precautions.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields to prevent eye contact with dust particles.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[10]
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate significant dust, a NIOSH-approved particulate filter respirator is necessary.[2][6]
-
Skin and Body Protection: A standard lab coat should be worn to protect skin and clothing.
Causality: The primary risk from solid this compound is not chemical toxicity but physical irritation from dust. The goal of PPE is to prevent inhalation and contact with mucous membranes. Proper glove removal technique is essential to avoid contaminating skin after handling.[10]
Disposal Decision Workflow
Before proceeding to a specific disposal protocol, use the following workflow to determine the correct path for your this compound waste stream. This decision-making process ensures that each disposal choice is deliberate and compliant.
Caption: Decision workflow for selecting the correct this compound disposal protocol.
Step-by-Step Disposal Protocols
Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding. These protocols represent general best practices.
Protocol A: Disposal of Pure, Uncontaminated Solid this compound
This protocol applies to unused, expired, or residual solid this compound that has not been contaminated with other chemicals.
-
Containerization: Place the solid this compound in a durable, sealed container. A screw-cap plastic jar or a securely sealed bag is appropriate.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound" and include the date. This prevents misidentification by custodial or waste management staff.
-
Disposal: Dispose of the sealed container in the regular laboratory trash destined for a municipal landfill.
-
Expert Insight: Some institutions prohibit placing any chemical container, however benign, in internal lab trash cans.[11] In such cases, you may be required to take the labeled container directly to the building's main dumpster. This practice avoids unnecessary hazardous waste alerts from custodial staff unfamiliar with the material.[11]
-
Protocol B: Disposal of Aqueous Solutions of this compound
This protocol is for solutions where this compound is dissolved only in water, with no other hazardous solutes.
-
Verify Composition: Ensure no other chemicals are present in the solution.
-
pH Neutralization: Check the pH of the solution. If necessary, adjust it to a neutral range (typically between 5.5 and 10.5, but confirm local wastewater regulations).
-
Drain Disposal: With approval from your institution's EHS department, this solution may be eligible for drain disposal.[12][13] Pour the solution down a laboratory sink, followed by copious amounts of cold water (a 20-fold excess is a common guideline) to ensure it is thoroughly diluted within the sanitary sewer system.
-
Causality: Drain disposal is only acceptable for water-soluble, non-toxic, and readily biodegradable substances in small quantities.[14] The high volume of water ensures the concentration is negligible by the time it reaches the municipal water treatment facility. Never dispose of undiluted or concentrated solutions down the drain.
-
Protocol C: Disposal of Contaminated this compound Waste
This protocol applies to any this compound (solid or liquid) that is mixed with or contaminated by a hazardous substance (e.g., organic solvents, heavy metals, toxic reagents).
-
Hazardous Waste Determination: The waste must be managed according to the hazards of the contaminating substance. Per the RCRA "mixture rule," the entire container is now considered hazardous waste.[7]
-
Containerization: Collect the waste in a designated hazardous waste container that is chemically compatible with all components of the mixture.
-
Labeling: Affix a formal "Hazardous Waste" label to the container.[14] List all chemical constituents, including this compound, with their approximate percentages. Include the accumulation start date and the name of the generating researcher or lab.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.[12][14] Ensure it is segregated from incompatible waste streams.
-
Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[15]
Protocol D: Disposal of Empty this compound Containers
An "empty" container must meet the RCRA definition of empty, which means no freestanding liquid remains and no more than 3% by weight of the original contents is left.
-
Decontamination: Scrape out any remaining solid residue. If practical, rinse the container with water or another suitable non-hazardous solvent. Collect the rinsate for proper disposal (follow Protocol B for water rinsate).
-
Deface Label: Completely remove or thoroughly deface the original chemical label on the container by using a marker to obliterate the name and any hazard symbols.[11] This is a critical step to signal that the container is no longer a chemical hazard.
-
Disposal: The defaced, empty container can typically be disposed of in the regular trash or recycling bin, depending on the container material and institutional policy.
Regulatory and Compliance Summary
While this compound itself is not directly regulated as hazardous waste, the framework for managing laboratory chemicals is governed by several key agencies and principles.
| Regulatory Body/Principle | Relevance to this compound Disposal |
| EPA (Environmental Protection Agency) | Sets the standards for what constitutes hazardous waste under RCRA. Governs the entire lifecycle of hazardous waste from generation to disposal.[16][17] |
| OSHA (Occupational Safety and Health Admin.) | Mandates safe workplace practices through its Hazard Communication Standard, requiring access to SDSs, proper labeling, and employee training on chemical hazards.[18][19][20] |
| Institutional EHS Department | The primary authority for interpreting and implementing federal/state regulations at the local level. Their guidance supersedes any general protocol. [15] |
| Satellite Accumulation Area (SAA) | OSHA/EPA-defined locations for the safe, temporary storage of hazardous waste at or near the point of generation.[14][21] |
By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, reinforcing the integrity of your research and the safety of your laboratory environment.
References
- Merck Millipore. L-(+)-tert-Leucine MSDS - 818367.
- Hampshire College. Lab Safety Manual: Chemical Management.
- MedicalPRO. The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
- Cornell University Environmental Health and Safety. 3.
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Centers for Disease Control and Prevention (CDC).
- Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
- Carl ROTH. Safety Data Sheet: this compound methylester hydrochloride.
- American Hazmat Rentals. What Are the OSHA Requirements for Chemical Storage?.
- Capital Resin Corporation. The OSHA Chemical Storage Requirements.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
- ECHEMI.
- ChemicalBook.
- Stericycle.
- Sigma-Aldrich.
- Rowan University.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich.
- US EPA.
- Benchchem. Proper Disposal of Methyl (tert-butoxycarbonyl)
- Sigma-Aldrich.
- National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 164608, this compound.
- National Center for Biotechnology Information (NIH). Safety and efficacy of l-leucine produced by fermentation with Escherichia coli NITE BP-02351 for all animal species.
Sources
- 1. L-(+)-tert-Leucine MSDS - 818367 - Merck [merckmillipore.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. uprm.edu [uprm.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. needle.tube [needle.tube]
- 17. urgent.supply [urgent.supply]
- 18. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 19. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 20. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. epa.gov [epa.gov]
Personal protective equipment for handling L-tert-Leucine
An In-Depth Guide to Personal Protective Equipment (PPE) for Handling L-tert-Leucine
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our focus is on fostering a deep understanding of not just what to wear, but why specific personal protective equipment (PPE) is crucial for your safety. This procedural guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding this compound
This compound is an amino acid used in various research and synthesis applications. While aggregated data from multiple suppliers to the European Chemicals Agency (ECHA) indicate that the chemical does not meet the criteria to be classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that the toxicological properties have not been thoroughly investigated.[1][2] Therefore, handling must be guided by the principle of "As Low As Reasonably Practicable" (ALARP) exposure and in accordance with good industrial hygiene and safety practices.[2][3]
The primary physical hazards identified are its nature as a combustible solid and the potential for fine dust to form combustible dust clouds when processed.[3]
Key Safety Considerations:
-
Inhalation: Fine powder can be easily inhaled, leading to potential respiratory irritation.
-
Eye Contact: Dust particles can cause mechanical irritation to the eyes.
-
Skin Contact: Although not classified as a skin irritant, prolonged contact should be avoided.
-
Ingestion: May be harmful if swallowed.[4]
Core PPE Requirements: A Four-Pillar Protection Strategy
A robust PPE strategy is your primary defense against accidental exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.
Pillar 1: Eye and Face Protection
Directive: Always wear eye protection when handling this compound powder.
-
Minimum Requirement: At a minimum, safety glasses with side shields that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) are required.[3][4]
-
Enhanced Protection (Recommended): For procedures that may generate significant dust, such as weighing or transferring large quantities, tightly fitting safety goggles are recommended.[4] This provides a superior seal around the eyes, preventing airborne particles from causing irritation.
Causality: The crystalline nature of this compound means that airborne particles can act as mechanical irritants to the delicate tissues of the eye. Standard prescription glasses are not a substitute for certified safety eyewear as they lack side protection.
Pillar 2: Hand Protection
Directive: Always wear chemical-resistant gloves.
-
Recommended Material: Nitrile rubber gloves are recommended for handling this compound. One safety data sheet specifies a minimum layer thickness of 0.11 mm, which showed no breakthrough after 480 minutes of splash contact in testing.[3]
-
Protocol: Gloves must be inspected for tears or holes prior to use.[3][5] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with any residual powder.[3] After removal, wash hands thoroughly with soap and water.[6]
Causality: Gloves provide a critical barrier against direct skin contact. The recommendation for nitrile gloves stems from their general robustness and resistance to a wide range of laboratory chemicals. Proper removal technique is paramount to avoid transferring contaminants from the glove surface to your skin.
Pillar 3: Respiratory Protection
Directive: Use respiratory protection when dust generation is likely.
-
When to Use: Respiratory protection is necessary when handling quantities of this compound that could generate airborne dust, especially in areas with inadequate local exhaust ventilation (e.g., outside of a chemical fume hood).[2][7]
-
Type of Respirator: A NIOSH-approved N95 respirator or an EU-standard P1 particulate filter respirator is recommended to protect against fine dust particles.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[4]
Causality: The primary inhalation risk from this compound is its particulate form. N95 and P1 filters are specifically designed to capture at least 95% and 80% of airborne particles, respectively, preventing them from entering the respiratory tract.
Pillar 4: Body Protection
Directive: Wear a lab coat to protect skin and clothing.
-
Requirement: A standard laboratory coat should be worn at all times when handling chemicals.[6][8] For tasks with a higher risk of spills or dust generation, consider impervious or flame-resistant clothing.[4]
-
Best Practice: Keep lab coats fully buttoned. Remove the lab coat before leaving the laboratory to prevent the transfer of contaminants to other areas.
Causality: A lab coat provides a removable barrier that protects your personal clothing and skin from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Summary of PPE Recommendations
| Handling Scenario | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing Small Quantities (<1g) in a Ventilated Enclosure | Safety Glasses with Side Shields | Nitrile Gloves | Not typically required | Lab Coat |
| Handling Milligram to Gram Quantities on an Open Bench | Safety Goggles | Nitrile Gloves | N95 or P1 Respirator | Lab Coat |
| Large-Scale Transfers or Milling/Grinding Operations | Safety Goggles or Face Shield | Nitrile Gloves | Full-Face Respirator | Lab Coat |
Operational Guide: PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): If the procedure requires it, put on your respirator now. Ensure it has a proper seal by performing a user seal check.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing (Taking Off) Protocol
-
Gloves: Remove gloves first using a proper technique (glove-in-glove or beak method) to avoid touching the outside. Dispose of them immediately in the appropriate waste container.[3]
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or dispose of it if it is single-use.
-
Eye Protection: Remove safety glasses or goggles by handling the ear or head straps.
-
Respirator (if used): Remove your respirator by the straps without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for this compound PPE selection.
Disposal Plan: Managing Waste Safely
Proper disposal is a critical final step in the safe handling of this compound and associated materials.
Step-by-Step Disposal Protocol
-
Waste Segregation: Collect all this compound waste, including residual powder and contaminated items like weighing paper, in a dedicated, clearly labeled hazardous waste container.[6] The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number (20859-02-3).[6]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as chemical waste in the same container.[3] Do not discard them in the regular trash.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[6] Do not pour this compound waste down the drain.[7][9]
Emergency Procedures: First Aid
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4]
In all cases of significant exposure or if symptoms persist, seek medical attention.
References
- This compound | C6H13NO2 | CID 164608.PubChem - NIH.[Link]
- Safety D
- Amino Acid Standard - SAFETY D
- Amino Acid Set - SAFETY DATA SHEET. (2018-10-23). Breckland Scientific Supplies Ltd.[Link]
- SAFETY DATA SHEET 1325-AMINO ACID 40%.BC Fertilis Panama.[Link]
- Material Safety Data Sheet - L-Leucine. (2012-01-28). Biological Industries.[Link]
Sources
- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uprm.edu [uprm.edu]
- 4. echemi.com [echemi.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. cellseco.com [cellseco.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
